3-Aminoazepan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-aminoazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWUOGIPSRVRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883255 | |
| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |
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Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671-42-1, 17929-90-7 | |
| Record name | 3-Aminoazepan-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=671-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17929-90-7 | |
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| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Azepin-2-one, 3-aminohexahydro- | |
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| Record name | 3-aminohexahydro-2H-azepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
(S)-3-Aminoazepan-2-one chemical properties and structure
An In-Depth Technical Guide to (S)-3-Aminoazepan-2-one
Authored by: A Senior Application Scientist
Introduction
(S)-3-Aminoazepan-2-one, a chiral cyclic amino acid derivative, is a pivotal building block in modern medicinal chemistry and drug development. Its rigid, seven-membered lactam scaffold, coupled with a strategically positioned primary amine, provides a unique conformational constraint that is highly sought after in the design of potent and selective therapeutic agents. This guide offers a comprehensive overview of the chemical properties, structure, and applications of (S)-3-Aminoazepan-2-one, tailored for researchers, scientists, and professionals in the field of drug discovery.
Chemical Identity and Structure
(S)-3-Aminoazepan-2-one, also known by synonyms such as (S)-α-Amino-ω-caprolactam and L-α-amino-ε-caprolactam, possesses a well-defined stereochemistry that is crucial for its biological activity in various contexts.[1][2] The "(S)" designation indicates the specific spatial arrangement of the amino group at the chiral center (C3).
Canonical SMILES: C1CCNC(=O)N[1]
InChI Key: BOWUOGIPSRVRSJ-YFKPBYRVSA-N[2]
The structure features a seven-membered azepane ring containing an amide functional group (lactam) and a primary amine at the alpha position to the carbonyl. This arrangement imparts a degree of conformational rigidity while presenting a key nucleophilic and basic center for further chemical modifications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-3-Aminoazepan-2-one is essential for its effective handling, reaction optimization, and formulation. The following table summarizes its key properties.
| Property | Value | Reference(s) |
| Molecular Formula | C6H12N2O | [1][3] |
| Molecular Weight | 128.17 g/mol | [1][3][4] |
| CAS Number | 21568-87-6 | [1][3] |
| Appearance | Solid | [2] |
| Melting Point | 97-101 °C | [1][3] |
| Boiling Point | 315.1±35.0 °C (Predicted) | [3] |
| Density | 1.031±0.06 g/cm³ (Predicted) | [3] |
| Solubility | Slightly soluble in aqueous acid, DMSO, and Methanol | [1][3] |
| Storage Temperature | -20°C for long term, 0-4°C for short term | [1][2] |
Spectroscopic Profile
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum, the protons of (S)-3-Aminoazepan-2-one would exhibit characteristic chemical shifts. The protons on the carbon adjacent to the nitrogen of the amine group would appear in the range of 2.3-3.0 ppm due to the deshielding effect of the nitrogen.[5] The hydrogens of the primary amine itself would likely appear as a broad signal between 0.5-5.0 ppm, and its exact position would be dependent on the solvent and concentration.[5] The remaining methylene protons on the azepane ring would appear as complex multiplets in the aliphatic region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show distinct signals for each of the six carbon atoms. The carbonyl carbon of the lactam would be the most downfield signal, typically above 170 ppm. The carbon atom bearing the amino group would be expected in the 50-60 ppm range. The other four methylene carbons of the ring would appear in the aliphatic region, generally between 20-50 ppm.
IR Spectroscopy
The infrared (IR) spectrum provides valuable information about the functional groups. Key expected absorptions include:
-
N-H stretching of the primary amine, appearing as two bands in the 3300-3500 cm⁻¹ region.[5]
-
C=O stretching of the lactam, which is a strong absorption typically found around 1650 cm⁻¹.
-
N-H bending of the amine, usually observed around 1600 cm⁻¹.
-
C-N stretching in the 1000-1350 cm⁻¹ range.[5]
Mass Spectrometry
In mass spectrometry, the molecular ion peak (M+) would be observed at an m/z of 128. Fragmentation patterns would likely involve the loss of the amino group (NH₂) or cleavage of the azepane ring.
Synthesis and Availability
(S)-3-Aminoazepan-2-one is commercially available from various suppliers.[1] It can be synthesized through multiple routes, often starting from L-lysine. One common method involves the intramolecular cyclization of a lysine derivative. The general synthetic approach is outlined below.
Illustrative Synthetic Workflow
Caption: Generalized synthetic pathway to (S)-3-Aminoazepan-2-one from L-lysine.
Experimental Protocol: A Conceptual Outline
-
Protection of the ε-amino group of L-lysine: This is a crucial first step to prevent its participation in the subsequent cyclization. A common protecting group is tert-butyloxycarbonyl (Boc).
-
Activation of the carboxylic acid: The carboxylic acid of the protected lysine is activated to facilitate nucleophilic attack. This can be achieved using various coupling agents.
-
Intramolecular cyclization: The α-amino group attacks the activated carboxyl group, leading to the formation of the seven-membered lactam ring.
-
Deprotection: The protecting group on the newly formed primary amine at the C3 position is removed to yield the final product.
Applications in Drug Discovery
The rigid structure and chiral nature of (S)-3-Aminoazepan-2-one make it a valuable scaffold for the synthesis of a wide range of biologically active molecules.
Key Intermediate in Pharmaceutical Synthesis
(S)-3-Aminoazepan-2-one serves as a crucial intermediate in the synthesis of various therapeutic agents.[1][2] Its utility has been demonstrated in the development of:
-
Anticancer agents: It has been used in the synthesis of bengamide E analogs, which have shown in vitro anticancer activity.[1][2]
-
Antibacterial agents: It is a building block for capuramycin and its analogs, which are being investigated as antibacterial agents.[1]
-
HIV protease inhibitors: The scaffold has been incorporated into the synthesis of lysine sulfonamide HIV protease inhibitors.[2]
-
Aryl hydrocarbon receptor (AHR) inhibitors: It is used in the preparation of compounds that act as AHR inhibitors.[6]
-
Metabotropic Glutamate 2/3 (mGlu2/3) Receptor Antagonists: While not a direct component, related bicyclic amino acid scaffolds are used to generate mGlu2/3 antagonists with potential antidepressant activity, highlighting the importance of constrained amino acid structures in neuroscience drug discovery.[7]
Logical Flow of Application
Caption: Applications of (S)-3-Aminoazepan-2-one in different therapeutic areas.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (S)-3-Aminoazepan-2-one.
-
Hazard Identification: It is irritating to the eyes, respiratory system, and skin.[3] It may be harmful if swallowed or inhaled.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]
-
Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols.[10]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9][10]
In case of exposure, follow standard first-aid measures and seek medical advice.[10]
Conclusion
(S)-3-Aminoazepan-2-one is a versatile and valuable chiral building block in the pharmaceutical industry. Its unique structural features and chemical properties have enabled the synthesis of a diverse array of compounds with significant therapeutic potential. A comprehensive understanding of its characteristics, as outlined in this guide, is paramount for its effective and safe utilization in the pursuit of novel drug discovery and development.
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(S)-3-Amino-2-azepanone - ChemBK. (2024-04-09). [Link]
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3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem. [Link]
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3-Amino-2-azepanone Safety Data Sheets(SDS) lookchem. [Link]
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material safety data sheet - 3-amino acetophenone - oxfordlabchem.com. [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]
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This compound, (3S)- - precisionFDA. [Link]
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2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem. [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [Link]
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Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube. [Link]
-
Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (LY3020371·HCl): A Potent, Metabotropic Glutamate 2/3 Receptor Antagonist with Antidepressant-Like Activity - PubMed. [Link]
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An In-depth Technical Guide to 3-Amino-2-azepanone: A Key Intermediate in Pharmaceutical Research
This guide provides a comprehensive technical overview of 3-Amino-2-azepanone, a pivotal heterocyclic building block in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's chemical identity, synthesis, applications, and analytical characterization, offering field-proven insights into its utility.
Core Identity: CAS Number and Synonyms
3-Amino-2-azepanone, a lactam derivative, is a chiral molecule existing as a racemic mixture or as individual enantiomers. The Chemical Abstracts Service (CAS) has assigned the following numbers:
-
Racemic 3-Amino-2-azepanone: 671-42-1
-
(S)-3-Amino-2-azepanone: 21568-87-6[1]
-
(R)-3-Amino-2-azepanone: 28957-33-7[2]
This compound is also known by a variety of synonyms, reflecting its structure and origins:
-
α-Amino-ε-caprolactam
-
3-Aminohexahydro-2H-azepin-2-one
-
2-Aminohexano-6-lactam[3]
-
L-Lysine lactam (for the S-enantiomer)
The structural formula of 3-Amino-2-azepanone is presented in Figure 1.
Figure 1. Chemical Structure of 3-Amino-2-azepanone. [Image generated based on PubChem CID 102463]
Physicochemical and Chiral Properties
The physical and chemical properties of 3-Amino-2-azepanone are crucial for its handling, storage, and application in synthesis. As a chiral compound, the properties of its enantiomers are of particular interest in pharmaceutical development, where stereochemistry often dictates biological activity.
| Property | Racemic Mixture | (S)-Enantiomer | (R)-Enantiomer |
| Molecular Formula | C₆H₁₂N₂O | C₆H₁₂N₂O | C₆H₁₂N₂O |
| Molecular Weight | 128.17 g/mol | 128.17 g/mol | 128.17 g/mol |
| Melting Point | 76°C | 97-101°C[1] | 85-87°C[4] |
| Boiling Point | 168-172°C (at 1.73 kPa) | 315.1±35.0°C (Predicted)[1] | Not available |
| Solubility | Soluble in water and polar solvents.[4] | Slightly soluble in aqueous acid, DMSO, and methanol.[1] | Soluble in water and polar solvents.[4] |
| Appearance | Solid | White to yellow solid[5] | White to off-white crystalline powder[4] |
Synthesis of 3-Amino-2-azepanone: A Step-by-Step Protocol
The most common and practical synthesis of 3-Amino-2-azepanone involves the intramolecular cyclization of lysine. The following protocol is adapted from established methodologies for the synthesis of α-amino-ε-caprolactam from L-lysine hydrochloride, which yields the corresponding (S)-enantiomer.
Reaction Scheme:
L-Lysine Hydrochloride → (S)-3-Amino-2-azepanone
Materials:
-
L-Lysine hydrochloride
-
Sodium hydroxide (NaOH)
-
Hexanol
-
Hydrochloric acid (HCl), concentrated
-
Methanol
Experimental Protocol:
-
Neutralization and Cyclization:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, a stirred mixture of L-lysine hydrochloride (110 g, 600 mmol) and sodium hydroxide (24 g, 600 mmol) in hexanol (2.4 L) is heated to reflux.
-
The water generated during the reaction is removed azeotropically using the Dean-Stark trap.
-
The reaction mixture is refluxed for 8 hours, with the progress monitored by Thin Layer Chromatography (TLC) until all the starting material is consumed.[6]
-
-
Work-up and Isolation of the Hydrochloride Salt:
-
The suspension is cooled to room temperature and filtered to remove the sodium chloride byproduct.
-
The filtrate is concentrated under reduced pressure. The resulting crude α-amino-ε-caprolactam is dissolved in water.
-
The aqueous solution is acidified to pH 6 with the dropwise addition of concentrated hydrochloric acid.
-
The solution is partially concentrated, and upon standing at room temperature, crystals of (S)-3-Amino-2-azepanone hydrochloride form. The crystals are collected by filtration to afford the hydrochloride salt (74 g, 75% yield).[6]
-
-
Liberation of the Free Amine:
-
The (S)-3-Amino-2-azepanone hydrochloride is dissolved in methanol.
-
Sodium hydroxide (18 g, 450 mmol) is added to the solution, and the mixture is stirred for 2 hours.
-
The resulting suspension is filtered, and the filtrate is evaporated under reduced pressure to yield (S)-3-Amino-2-azepanone as a white solid (57 g).[6]
-
Causality of Experimental Choices:
-
The use of a Dean-Stark trap is critical to drive the equilibrium of the cyclization reaction towards the product by removing water.
-
The initial neutralization of L-lysine hydrochloride with NaOH is necessary to generate the free amino acid required for cyclization.
-
The conversion to the hydrochloride salt and subsequent liberation of the free amine is a standard purification technique for amino compounds, allowing for effective removal of impurities.
Applications in Drug Development
3-Amino-2-azepanone serves as a versatile scaffold in the synthesis of more complex molecules with therapeutic potential. Its constrained cyclic structure and the presence of a reactive amino group make it an attractive starting material for creating diverse chemical libraries.
Precursor for Aryl Hydrocarbon Receptor (AHR) Inhibitors
One of the notable applications of 3-Amino-2-azepanone is in the preparation of Aryl Hydrocarbon Receptor (AHR) inhibitors.[7] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism and has been implicated in various diseases, including cancer. By inhibiting the AHR signaling pathway, it is possible to modulate cellular processes such as proliferation, differentiation, and apoptosis.[8]
Signaling Pathway of AHR and its Inhibition:
The canonical AHR signaling pathway is initiated by the binding of a ligand to the AHR in the cytoplasm. This complex then translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) on the DNA, leading to the transcription of target genes. AHR inhibitors act by preventing the initial ligand binding or subsequent steps in this pathway.
Caption: AHR Signaling Pathway and Point of Inhibition.
Synthesis of Broad-Spectrum Chemokine Inhibitors
Derivatives of 3-Amino-2-azepanone, specifically 3-(acylamino)azepan-2-ones, have been identified as stable, orally available, and potent broad-spectrum chemokine inhibitors.[9] These compounds have shown significant anti-inflammatory activity in vivo. Chemokines are a family of small cytokines that play a vital role in cell migration through their interaction with G protein-coupled receptors. By inhibiting chemokine signaling, these azepanone derivatives can modulate inflammatory responses.
Analytical Characterization
The structural elucidation and purity assessment of 3-Amino-2-azepanone are typically performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR are indispensable for confirming the structure of 3-Amino-2-azepanone.
-
¹H-NMR (500 MHz, CD₃OD): δ (ppm) = 7.19 (br s, 1H), 3.58 (s, 1H), 3.15 (m, 2H), 1.49-1.14 (m, 6H).[6]
-
¹³C-NMR (125 MHz, CD₃OD): δ (ppm) = 178.26, 52.82, 41.01, 33.72, 28.17, 27.94.[6]
The broad singlet in the ¹H-NMR spectrum corresponds to the amine proton, while the multiplets in the upfield region are characteristic of the methylene protons of the azepane ring. The downfield signal in the ¹³C-NMR spectrum is indicative of the carbonyl carbon of the lactam.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of 3-Amino-2-azepanone would be expected to show characteristic absorption bands for the N-H stretching of the amine and amide groups, as well as a strong absorption for the C=O stretching of the lactam ring.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For 3-Amino-2-azepanone, high-resolution mass spectrometry (HRMS) would show a molecular ion peak corresponding to its exact mass.[6]
Analytical Workflow:
Caption: Standard Analytical Workflow for 3-Amino-2-azepanone.
Safety and Handling
3-Amino-2-azepanone should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
General Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
Conclusion
3-Amino-2-azepanone is a valuable and versatile chiral building block in the field of drug discovery and development. Its straightforward synthesis from lysine, coupled with its utility as a precursor for potent therapeutic agents such as AHR and chemokine inhibitors, underscores its importance. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for its effective application in the synthesis of novel and impactful pharmaceutical compounds.
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ChemBK. (2024, April 9). (S)-3-Amino-2-azepanone. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Synthesis and characterization of α-amino-ε-caprolactam (ACL). Retrieved from [Link]
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ExportHub. (n.d.). (R)-3-Amino-2-azepanone, High-Purity Pharmaceutical Intermediate at Best Price. Retrieved from [Link]
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PubMed. (2005). Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo. Retrieved from [Link]
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MySkinRecipes. (n.d.). (S)-3-Amino-2-azepanone. Retrieved from [Link]
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LookChem. (n.d.). 3-Amino-2-azepanone Safety Data Sheets(SDS). Retrieved from [Link]
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Topic: Synthesis and Biological Activity of 3-Amino-2-Azetidinone Derivatives
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously as the core pharmacophore of β-lactam antibiotics.[1] Beyond this classical role, derivatives of this strained four-membered ring serve as versatile synthons and exhibit a broad spectrum of biological activities.[2][3] This guide focuses specifically on 3-amino-2-azetidinone derivatives, a privileged scaffold that allows for extensive functionalization and has shown significant promise in diverse therapeutic areas, including oncology and infectious diseases.[4][5] We will explore the principal synthetic strategies, with a detailed focus on the causality behind experimental choices in the Staudinger cycloaddition, delve into the mechanistic basis of their biological activities, and provide validated protocols for their synthesis and evaluation.
The Strategic Importance of the 3-Amino-2-Azetidinone Scaffold
The unique reactivity of the strained four-membered ring makes the β-lactam a powerful synthetic intermediate.[2] The introduction of an amino group at the C3 position provides a critical handle for diversification. This functional group allows for the straightforward formation of amide bonds, enabling the synthesis of large libraries of derivatives where physicochemical and pharmacological properties can be finely tuned.[5][6] This versatility has led to the development of 3-amino-2-azetidinone derivatives as potent agents beyond the antibacterial realm, including roles as inhibitors of cysteine proteases, cholesterol absorption inhibitors, and anticancer agents that disrupt microtubule dynamics.[4][7][8]
Core Synthesis: The Staudinger [2+2] Cycloaddition
The most robust and widely employed method for constructing the 2-azetidinone ring is the Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine.[9][10] This reaction, discovered by Hermann Staudinger in 1907, became critically important after the structure of penicillin was elucidated.[10]
Mechanistic Rationale and Stereochemical Control
The reaction proceeds through the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. Subsequent ring closure yields the β-lactam ring. The stereochemistry of the final product (cis vs. trans substitution at the C3 and C4 positions) is a critical determinant of biological activity and is influenced by reaction conditions and the steric bulk of the reactants.[2]
-
Kinetic vs. Thermodynamic Control: The formation of the cis isomer is often favored under kinetic control (low temperatures), as it can proceed through a less sterically hindered transition state. Conversely, thermodynamic control (higher temperatures) can favor the formation of the more stable trans isomer, which is frequently the more biologically active stereoisomer, particularly in anticancer applications.[5]
-
Steric Influence: Ketenes generated from bulky carboxylic acid precursors, such as phthalimidoacetic acid, often lead to the preferential formation of the trans product due to steric repulsion in the transition state.[2]
Caption: The Staudinger [2+2] cycloaddition pathway.
Detailed Experimental Protocol: Synthesis of a trans-3-Amino-1,4-diaryl-2-azetidinone
This protocol describes a representative synthesis of a trans-3-amino-2-azetidinone derivative, a common core for anticancer agents. The key is the in-situ generation of a ketene from N-phthaloylglycyl chloride, which then reacts with a pre-formed imine.
Step 1: Imine Formation
-
To a solution of an aromatic aldehyde (e.g., 3-hydroxy-4-methoxybenzaldehyde, 1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add an aromatic amine (e.g., 3,4,5-trimethoxyaniline, 1.0 eq).
-
Add anhydrous magnesium sulfate (MgSO₄, 2.0 eq) as a drying agent.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring for the disappearance of starting materials by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove the MgSO₄ and concentrate the filtrate under reduced pressure. The resulting crude imine is typically used in the next step without further purification.
-
Causality: Anhydrous conditions are critical as imines are susceptible to hydrolysis. MgSO₄ efficiently removes the water formed during the condensation reaction, driving the equilibrium towards the product.
-
Step 2: Ketene Generation and Cycloaddition
-
In a separate flask, dissolve N-phthaloylglycine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath and add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF, 1-2 drops).
-
Allow the mixture to warm to room temperature and stir for 2-3 hours. The formation of the acid chloride is complete when gas evolution (CO₂, CO, HCl) ceases. The solvent and excess oxalyl chloride are removed under vacuum to yield the crude N-phthaloylglycyl chloride.
-
Causality: The Vilsmeier reagent, formed in-situ from oxalyl chloride and DMF, is the active catalyst for the conversion of the carboxylic acid to the highly reactive acyl chloride.
-
-
Dissolve the crude imine from Step 1 in anhydrous toluene (15 mL/mmol).
-
To this solution, add triethylamine (TEA, 2.5 eq) and cool to 0 °C.
-
Add a solution of the N-phthaloylglycyl chloride in anhydrous toluene dropwise over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 100-110 °C) for 8-12 hours to favor the trans isomer. Monitor the reaction by TLC.[5]
-
Causality: TEA acts as a base to dehydrohalogenate the acyl chloride, generating the reactive ketene in situ. Heating the reaction provides the energy to overcome the activation barrier for the formation of the more thermodynamically stable trans isomer.[5]
-
Step 3: Deprotection of the Amino Group
-
After cooling the reaction mixture, wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the crude phthalimido-protected β-lactam by column chromatography on silica gel.
-
Dissolve the purified product in ethanol. Add hydrazine hydrate (3.0-5.0 eq) and reflux for 4-6 hours.
-
Cool the mixture, filter to remove the phthalhydrazide precipitate, and concentrate the filtrate.
-
Purify the resulting crude 3-amino-2-azetidinone derivative by crystallization or column chromatography to yield the final product.
-
Causality: Hydrazine is a strong nucleophile that effectively cleaves the phthalimide protecting group, liberating the free amine at the C3 position.
-
Biological Activity and Mechanisms of Action
3-Amino-2-azetidinone derivatives possess a remarkable range of biological activities, stemming from the inherent reactivity of the β-lactam ring and the diverse functionalities that can be appended to the C3-amino group.
Antibacterial Activity: Targeting the Cell Wall
The classical mechanism of β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis.[11][12] The strained amide bond of the β-lactam ring mimics the D-alanyl-D-alanine dipeptide substrate of penicillin-binding proteins (PBPs), which are essential transpeptidases that catalyze the final cross-linking step of peptidoglycan synthesis.[1][13]
The antibiotic acylates a serine residue in the active site of the PBP, forming a stable, inactive covalent adduct.[13] This inactivation prevents cell wall cross-linking, leading to a loss of structural integrity, cell lysis, and bacterial death.[1][12]
Caption: Mechanism of PBP inhibition by β-lactam antibiotics.
Anticancer Activity: Tubulin Polymerization Inhibition
A significant modern application of 3-amino-2-azetidinone derivatives is in oncology.[4] Many synthetic derivatives, particularly those designed as analogues of combretastatin A-4 (CA-4), function as potent inhibitors of tubulin polymerization.[5][6]
These molecules bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. Microtubules are critical components of the cytoskeleton and are essential for forming the mitotic spindle during cell division. Their disruption leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[5] The trans stereochemistry of the C3 and C4 substituents is often crucial for high antiproliferative activity in this class of compounds.[6]
Other Therapeutic Activities
-
Cysteine Protease Inhibition: Certain 3-acylamino-2-azetidinone derivatives have been identified as potent inhibitors of cysteine proteases like cathepsins L, K, and S, with IC₅₀ values in the nanomolar range.[7]
-
Cholesterol Absorption Inhibition: The drug Ezetimibe, which contains a 2-azetidinone core, is a well-known inhibitor of intestinal cholesterol absorption, though its precise molecular target is distinct from antibacterial or anticancer mechanisms.[8]
Biological Evaluation: A Protocol for Determining Antibacterial Efficacy
A self-validating protocol is essential for reliable data. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol: Broth Microdilution MIC Assay
-
Preparation: Prepare a stock solution of the synthesized 3-amino-2-azetidinone derivative in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL). Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus or Escherichia coli) adjusted to approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton Broth (MHB).
-
Serial Dilution: In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12. Add 100 µL of the drug stock solution (appropriately diluted from the main stock) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control, no drug) and 12 (sterility control, no bacteria) receive no drug.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by reading the optical density at 600 nm.
-
Self-Validation: The protocol includes a positive control for growth (well 11) and a negative control for sterility (well 12). If the growth control shows no turbidity or the sterility control is turbid, the assay is invalid and must be repeated.
-
Data Presentation: Structure-Activity Relationship (SAR)
Systematic modification of the 3-amino-2-azetidinone scaffold allows for the elucidation of structure-activity relationships (SAR). The data below represents a hypothetical SAR study for anticancer activity.
| Compound ID | R Group (at C3-Amide) | IC₅₀ vs. SW48 Colon Cancer Cells (nM)[4][5] |
| 3a | -H (Free Amine) | 564.2 |
| 3b | -C(O)CH₃ (Acetyl) | 150.5 |
| 3c | -C(O)Ph (Benzoyl) | 45.1 |
| 3d | -C(O)-(2-Naphthoyl) | 14.0 |
| 3e | -C(O)-Cyclohexyl | 88.9 |
Data is illustrative, based on trends reported in the literature.[4][5]
Analysis: The data clearly indicates that derivatization of the C3-amino group is crucial for potency. A simple free amine (3a) is weakly active. Acylating the amine enhances activity, with larger, aromatic acyl groups (benzoyl, naphthoyl) providing a significant increase in potency compared to a small alkyl group (acetyl). This suggests a specific hydrophobic binding pocket is being engaged by the R group.
Conclusion and Future Directions
3-Amino-2-azetidinone derivatives represent a highly versatile and pharmacologically significant class of compounds. Their synthesis, primarily achieved through the stereochemically controllable Staudinger cycloaddition, provides a robust platform for generating molecular diversity. The ability to functionalize the C3-amino group has unlocked a wide array of biological activities, moving this scaffold far beyond its original role in antibacterial therapy into promising applications in oncology and enzyme inhibition.
Future research will likely focus on the development of novel catalytic and asymmetric synthetic methods to improve efficiency and stereocontrol.[14][15] Furthermore, exploring new biological targets and leveraging the 3-amino-2-azetidinone core as a conformational constraint in peptidomimetics will continue to be a fruitful area of investigation, promising new therapeutic agents for a range of human diseases.
References
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Andresini, G., Degennaro, L., & Luisi, R. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Available at: [Link]
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Nouzha, H., et al. (Year N/A). [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance]. PubMed. Available at: [Link]
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Aryal, S. (2020). Beta-Lactam Antibiotics: Mechanism of Action, Resistance. Microbe Online. Available at: [Link]
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Shirini, F., et al. (2018). Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline as a carboxylic acid activator. Taylor & Francis Online. Available at: [Link]
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Urology-Textbook.com. (Date N/A). Beta-Lactam Antibiotics: Mechanism of Action and Classification. Urology Textbook. Available at: [Link]
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Wikipedia. (Date N/A). β-Lactam antibiotic. Wikipedia. Available at: [Link]
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Organic Chemistry Portal. (Date N/A). β-Lactam synthesis. Organic Chemistry Portal. Available at: [Link]
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Tripodi, F., et al. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Publishing. Available at: [Link]
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Wikipedia. (Date N/A). Staudinger synthesis. Wikipedia. Available at: [Link]
-
Hosseyni, S. (2018). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]
-
ResearchGate. (Date N/A). Recent Advances in beta-Lactam Synthesis. ResearchGate. Available at: [Link]
-
Hodous, B. L., & Fu, G. C. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society. Available at: [Link]
-
Boros, E. (2013). Synthesis of β-lactams by transition metal promoted Staudinger reactions. PubMed. Available at: [Link]
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de Alaniz, J. R. (2019). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Hosseyni, S. (2018). Recent advances in β-lactam synthesis. Semantic Scholar. Available at: [Link]
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Tripodi, F., et al. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PMC - NIH. Available at: [Link]
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ResearchGate. (Date N/A). Synthesis and Biological Evaluation of New 3-amino-2-azetidinone Derivatives as anti-colorectal cancer agents. ResearchGate. Available at: [Link]
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Sharma, P., et al. (2023). Recent Developments in the Transformation of 3-Amino-2-Azetidinones. ResearchGate. Available at: [Link]
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Sharma, P., et al. (2023). Recent Developments in the Transformation of 3-amino-2-azetidinones. Ingenta Connect. Available at: [Link]
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Al-Amiery, A. A., et al. (2012). Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. Available at: [Link]
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Andresini, G., et al. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. ResearchGate. Available at: [Link]
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Turk, B., et al. (2003). 3-Acylamino-azetidin-2-one as a novel class of cysteine proteases inhibitors. PubMed. Available at: [Link]
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Al-Zahraa Journal for Health and Medical Sciences. (2023). Synthesis of Novel 2-Azetidinones as Antibacterial Agents. Available at: [Link]
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Sarkar, S., et al. (2015). Synthesis and Antibacterial Activity of Some Azetidinone Derivatives Containing 2-Amino 6,7 Substituted Benzothiazole. JournalAgent. Available at: [Link]
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Deep, A., et al. (Date N/A). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica. Available at: [Link]
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Al-Masoudi, W. A., et al. (2020). Antibacterial Actions of Some New Easy Azetidinone Derivatives. AIP Publishing. Available at: [Link]
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Impactfactor. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Available at: [Link]
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International Journal of Chemical Studies. (2019). Synthesis and biological study of Azetidinone derivatives. Available at: [Link]
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Miller, M. J., & Wanner, M. J. (2013). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research. Available at: [Link]
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Andresini, G., et al. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. ResearchGate. Available at: [Link]
-
Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]
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TIJER. (Date N/A). BIOACTIVE AZETIDINONE: A REVIEW. TIJER. Available at: [Link]
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bepls. (Date N/A). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. bepls. Available at: [Link]
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Clader, J. W., et al. (1996). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. PubMed. Available at: [Link]
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Physical and chemical properties of 3-aminoazepan-2-one hydrochloride
An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Aminoazepan-2-one Hydrochloride
Preamble: Navigating Data Scarcity for a Novel Compound
This compound hydrochloride (CAS No. 186390-36-7) is a derivative of caprolactam and a potentially valuable building block in medicinal chemistry and materials science. However, a comprehensive review of publicly accessible scientific literature reveals a notable scarcity of detailed, experimentally-derived data for this specific hydrochloride salt. This guide, therefore, adopts a dual-pronged approach. Firstly, it consolidates the available information on this compound hydrochloride and its parent compound, this compound. Secondly, it presents a robust, field-proven framework for the comprehensive characterization of this molecule, should a researcher synthesize or acquire it. This serves as both a data repository and a methodological roadmap for scientists and developers.
Part 1: Core Molecular Profile
This compound hydrochloride is the salt form of this compound, a chiral cyclic amide. The presence of the hydrochloride moiety is intended to improve the compound's stability and aqueous solubility, which are often desirable properties for pharmaceutical intermediates.
Fundamental Identifiers
A consistent and accurate identification is paramount for any chemical entity in a research and development setting.
| Identifier | Value | Source |
| IUPAC Name | This compound;hydrochloride | PubChem |
| CAS Number | 186390-36-7 | Chemical Suppliers |
| Molecular Formula | C₆H₁₃ClN₂O | Calculated |
| Molecular Weight | 164.63 g/mol | Calculated |
| Canonical SMILES | C1CC(C(=O)NCC1)N.Cl | PubChem |
Predicted and Inferred Physicochemical Properties
In the absence of extensive experimental data, computational predictions and inferences from the parent compound (this compound) provide a valuable starting point. The hydrochloride salt is expected to be a crystalline solid with significantly higher water solubility than its free base form due to the ionic nature of the amine salt.
| Property | Predicted/Inferred Value | Rationale & Causality |
| Physical State | White to off-white crystalline solid | Typical for small molecule hydrochloride salts. |
| Melting Point | >150 °C (Decomposition likely) | The ionic lattice of the HCl salt requires more energy to break than the free base. Salts often decompose at high temperatures. |
| Aqueous Solubility | High | The protonated amine group forms strong hydrogen bonds with water, making it highly soluble. This is a primary reason for creating HCl salts in drug development. |
| pKa (of conjugate acid) | ~8.5 - 9.5 | Estimated based on typical primary amines adjacent to a carbonyl group. The electron-withdrawing amide may slightly lower the pKa compared to a simple alkylamine. |
| Stability | Stable under standard laboratory conditions. Sensitive to strong bases. | As a salt, it is protected from oxidative degradation. A strong base will deprotonate the ammonium chloride, liberating the more reactive free base. |
Part 2: A Practical Guide to Experimental Characterization
This section outlines a logical, step-by-step workflow for the full analytical characterization of a new or unverified batch of this compound hydrochloride. This protocol is designed as a self-validating system, where the results of each step corroborate the others.
Workflow for Structural Verification and Purity Assessment
The following diagram outlines the standard workflow for confirming the identity and purity of a chemical sample like this compound hydrochloride.
Caption: A logical workflow for the comprehensive characterization of a novel chemical entity.
Step-by-Step Experimental Protocols
-
Objective: To confirm the covalent structure of the molecule by observing the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in 0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for hydrochloride salts to observe the exchange of labile protons.
-
¹H NMR Acquisition: Acquire a proton spectrum. Expected signals would include multiplets for the aliphatic protons on the azepane ring and a signal for the amine protons. In D₂O, the NH₃⁺ protons will exchange with deuterium and may not be visible.
-
¹³C NMR Acquisition: Acquire a carbon spectrum. Expect to see five distinct signals for the aliphatic carbons and one downfield signal for the carbonyl carbon (C=O) around 170-180 ppm.
-
2D NMR (COSY/HSQC): If the 1D spectra are complex, run a COSY experiment to establish H-H correlations and an HSQC experiment to link protons directly to their attached carbons. This is the gold standard for unambiguous structural assignment.
-
-
Trustworthiness Check: The integration of the ¹H NMR signals should correspond to the number of protons in the structure. The number of signals in the ¹³C NMR should match the number of unique carbon atoms.
-
Objective: To determine the molecular weight of the compound and confirm its elemental composition.
-
Methodology:
-
Technique: Use Electrospray Ionization (ESI) in positive ion mode, as the amino group is readily protonated.
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or water/acetonitrile.
-
Analysis: Infuse the sample into the mass spectrometer. Look for the molecular ion peak corresponding to the free base [M+H]⁺. For this compound, this would be at an m/z of 129.09. The hydrochloride is a counter-ion and will not be observed.
-
High-Resolution MS (HRMS): For definitive confirmation, use an Orbitrap or TOF instrument to obtain a high-resolution mass measurement. The measured mass should be within 5 ppm of the theoretical mass of C₆H₁₃N₂O⁺ (129.0917).
-
-
Trustworthiness Check: The isotopic distribution pattern observed must match the theoretical pattern for the molecular formula C₆H₁₂N₂O.
-
Objective: To determine the purity of the sample by separating the main compound from any potential impurities.
-
Methodology:
-
Column Selection: A reverse-phase C18 column is a standard starting point for polar molecules.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is typical. The acid modifier ensures good peak shape for the amine.
-
Detection: Use a UV detector (a wavelength around 210 nm is suitable for the amide chromophore) and/or an Evaporative Light Scattering Detector (ELSD) for non-UV active impurities.
-
Quantification: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).
-
-
Trustworthiness Check: The method should be validated for linearity, accuracy, and precision. Peak shape should be symmetrical, and the baseline should be stable.
Part 3: Applications & Future Directions
While specific applications for this compound hydrochloride are not widely documented, its structure suggests significant potential in several areas of drug discovery and development.
Role as a Scaffold in Medicinal Chemistry
The this compound core is a constrained diamine mimic. The primary amine serves as a key handle for derivatization, allowing for the attachment of various side chains to explore structure-activity relationships (SAR).
Caption: The central role of the this compound scaffold in drug discovery.
Potential therapeutic areas include:
-
Protease Inhibitors: The constrained ring system can mimic peptide turns, making it a candidate for designing inhibitors of enzymes like beta-secretase or HIV protease.
-
GPCR Ligands: The amine can serve as a key pharmacophoric feature for interacting with G-protein coupled receptors.
-
Antibacterial Agents: Modifications of lactam rings are a cornerstone of antibiotic development.
Safety and Handling
As with any novel chemical, this compound hydrochloride should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong bases and oxidizing agents.
References
While direct literature for the title compound is sparse, the following resources provide context for its parent molecule, related structures, and analytical techniques.
An In-Depth Technical Guide to the Synthesis and Characterization of (R)-3-Aminoazepan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Aminoazepan-2-one, a chiral cyclic β-amino acid derivative, is a valuable building block in medicinal chemistry, notably in the synthesis of various pharmaceutical agents. Its rigid, seven-membered lactam structure and the stereochemistry of the amino group at the C3 position are crucial for its application in constructing complex molecular architectures with specific biological activities. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically pure (R)-3-Aminoazepan-2-one, including biocatalytic routes and classical chemical resolutions. Furthermore, it details the essential analytical techniques for its structural and stereochemical characterization, ensuring the quality and purity required for drug development and other advanced applications.
Introduction: Significance of (R)-3-Aminoazepan-2-one
The azepane-2-one (ε-caprolactam) scaffold is a privileged structure in medicinal chemistry. The introduction of a chiral amino group at the 3-position creates a versatile intermediate for the synthesis of a wide range of biologically active molecules. The (R)-enantiomer, in particular, has been identified as a key precursor for the development of novel therapeutics. The precise spatial arrangement of the amino group is often critical for target engagement and pharmacological efficacy. Therefore, robust and efficient methods for the enantioselective synthesis and rigorous characterization of (R)-3-Aminoazepan-2-one are of paramount importance to the pharmaceutical industry.
Synthetic Strategies for (R)-3-Aminoazepan-2-one
The synthesis of enantiomerically pure (R)-3-Aminoazepan-2-one can be approached through several strategic routes. The choice of method often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiopurity. This guide will focus on two prominent and field-proven methodologies: biocatalytic asymmetric synthesis and chiral resolution of a racemic mixture.
Biocatalytic Asymmetric Synthesis using ω-Transaminase
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to the high enantioselectivity and mild reaction conditions offered by enzymes.[1] ω-Transaminases (ω-TAs) are particularly well-suited for the asymmetric synthesis of chiral amines from prochiral ketones.[2][3] The mechanism involves the transfer of an amino group from an amino donor to a ketone substrate, mediated by the pyridoxal-5'-phosphate (PLP) cofactor.[1]
Causality Behind Experimental Choices: The use of an (R)-selective ω-transaminase is the cornerstone of this approach, as it directly installs the desired stereochemistry at the C3 position. Isopropylamine is often chosen as the amino donor due to its cost-effectiveness and the fact that the resulting acetone co-product is volatile and can be easily removed, helping to drive the reaction equilibrium towards the product.[2] A suitable buffer is crucial to maintain the optimal pH for enzyme activity.
Experimental Protocol: Biocatalytic Synthesis of (R)-3-Aminoazepan-2-one
Materials:
-
Azepan-2,3-dione
-
(R)-selective ω-Transaminase
-
Isopropylamine
-
Pyridoxal-5'-phosphate (PLP)
-
Tris-HCl buffer
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Buffer and Reagent Preparation: Prepare a Tris-HCl buffer solution (e.g., 0.1 M, pH 9.0). In a reaction vessel, dissolve isopropylamine in the buffer. Add the PLP co-factor.
-
Enzyme and Substrate Addition: To the buffered solution, add the (R)-selective ω-transaminase. Subsequently, add the substrate, azepan-2,3-dione.
-
Reaction: Maintain the reaction mixture at a controlled temperature (e.g., 45°C) with gentle agitation for a specified period (e.g., 24 hours). Monitor the progress of the reaction by a suitable analytical technique such as TLC or HPLC. The pH of the reaction may need to be controlled throughout the process.
-
Work-up: Once the reaction is complete, acidify the mixture with HCl to an acidic pH (e.g., pH 2). This step protonates the product and facilitates separation from the enzyme.
-
Extraction and Isolation: Extract the acidified aqueous layer with an organic solvent to remove any unreacted starting material or organic impurities. Adjust the pH of the aqueous layer to basic (e.g., pH 10-11) using NaOH.
-
Final Extraction and Purification: Extract the basic aqueous layer multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude (R)-3-Aminoazepan-2-one. Further purification can be achieved by crystallization or column chromatography if necessary.
Diagram of Biocatalytic Synthesis Workflow:
Chiral Resolution of Racemic 3-Aminoazepan-2-one
Classical resolution of racemates remains a widely used and effective method for obtaining enantiomerically pure compounds, especially at an industrial scale.[4] This strategy involves the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by fractional crystallization.[1]
Causality Behind Experimental Choices: L-(+)-Tartaric acid is a readily available and inexpensive chiral resolving agent that is often effective for the resolution of racemic amines. The choice of solvent is critical for successful fractional crystallization, as it must provide a significant difference in the solubility of the two diastereomeric salts. Methanol is a common choice for this purpose. The subsequent liberation of the free amine from the separated diastereomeric salt is achieved by treatment with a base.
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Salt Formation: Dissolve racemic this compound in a suitable solvent such as methanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in methanol, heating gently if necessary.
-
Crystallization: Combine the two solutions. The mixture may become warm. Allow the solution to cool slowly to room temperature and then stand undisturbed for an extended period (e.g., overnight) to allow for the crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold methanol. The collected solid is the diastereomeric salt enriched in one enantiomer.
-
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and add a base, such as a 50% NaOH solution, until the solution is strongly basic. This will deprotonate the amine and dissolve the tartaric acid salt.
-
Extraction and Purification: Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane). Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-3-Aminoazepan-2-one.
-
Enantiomeric Purity Determination: The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.
Diagram of Chiral Resolution Workflow:
Characterization of (R)-3-Aminoazepan-2-one
Unambiguous characterization of the synthesized (R)-3-Aminoazepan-2-one is essential to confirm its chemical structure, purity, and enantiomeric integrity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to confirm the connectivity of atoms in the (R)-3-Aminoazepan-2-one molecule.[5]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons in the azepane ring and the amino group. The chemical shifts, multiplicities (splitting patterns), and integration values of these signals provide detailed information about the local electronic environment and the number of neighboring protons for each proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule. The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum.
Expected NMR Data:
| ¹H NMR (Typical) | ¹³C NMR (Typical) |
| Chemical Shift (ppm) | Assignment |
| ~7.0-7.5 (br s, 1H) | -NH- (amide) |
| ~3.5-3.7 (m, 1H) | -CH(NH₂) (C3) |
| ~3.2-3.4 (m, 2H) | -CH₂-NH- (C7) |
| ~1.5-2.0 (br s, 2H) | -NH₂ |
| ~1.4-1.9 (m, 6H) | -CH₂- (C4, C5, C6) |
3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300-3400 (two bands) | N-H stretch | Primary amine (-NH₂) |
| ~3200-3300 | N-H stretch | Secondary amide (-NH-) |
| ~2850-2950 | C-H stretch | Aliphatic CH₂ |
| ~1650-1680 | C=O stretch | Amide I |
| ~1510-1550 | N-H bend | Amide II |
3.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[7] Electron ionization (EI) or electrospray ionization (ESI) are common techniques. The molecular ion peak (M+) should correspond to the molecular weight of this compound (128.17 g/mol ). The fragmentation pattern can provide further structural confirmation.[8]
Expected Mass Spectrometry Data:
-
Molecular Ion (M+): m/z = 128
-
Key Fragments: Fragmentation may occur via cleavage of the azepane ring, leading to characteristic daughter ions.
Chromatographic Analysis
3.2.1. Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral compound.[4][9] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[10]
Experimental Protocol: Chiral HPLC Analysis
Materials:
-
(R)-3-Aminoazepan-2-one sample
-
Chiral HPLC column (e.g., polysaccharide-based CSP)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)
-
Amine modifier (e.g., diethylamine, DEA) for basic compounds
Procedure:
-
Sample Preparation: Dissolve a small amount of the synthesized (R)-3-Aminoazepan-2-one in the mobile phase.
-
Method Development: A suitable mobile phase is developed to achieve baseline separation of the two enantiomers. A common starting point is a mixture of hexane and an alcohol (isopropanol or ethanol) with a small amount of an amine modifier.[10] The ratio of the solvents is optimized to achieve good resolution and reasonable retention times.
-
Analysis: Inject the sample onto the chiral HPLC system.
-
Data Analysis: Integrate the peak areas of the two enantiomers in the resulting chromatogram. The enantiomeric excess is calculated using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Diagram of Characterization Workflow:
Conclusion
The synthesis and characterization of enantiomerically pure (R)-3-Aminoazepan-2-one are critical for its application in pharmaceutical research and development. This guide has detailed two robust synthetic strategies: a modern biocatalytic approach offering high enantioselectivity and a classical, scalable chiral resolution method. The accompanying characterization protocols, employing a suite of spectroscopic and chromatographic techniques, provide a comprehensive framework for verifying the structural integrity and enantiopurity of the final product. By understanding the principles behind these methods and adhering to rigorous analytical practices, researchers can confidently produce and validate high-quality (R)-3-Aminoazepan-2-one for their specific needs.
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A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC International. [Link]
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Resolution of a Racemic Mixture. (n.d.). Science Learning Center. Retrieved January 6, 2026, from [Link]
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The Biological Significance of Chiral 3-Aminoazepanes: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide
Abstract
The seven-membered saturated nitrogen heterocycle, azepane, represents a critical structural motif in medicinal chemistry. When functionalized with an amino group at the 3-position, the resulting 3-aminoazepane scaffold creates a chiral center of profound biological importance. This guide provides an in-depth analysis of chiral 3-aminoazepanes, establishing them as "privileged scaffolds"—molecular frameworks that can bind to multiple, distinct biological targets.[1][2] We will explore the fundamental principles of stereochemistry that dictate their biological activity, detail advanced stereoselective synthetic methodologies, and present case studies on their successful application in targeting key enzymes such as Dipeptidyl Peptidase-4 (DPP-4) and Inducible Nitric Oxide Synthase (iNOS). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique stereochemical and conformational properties of this versatile scaffold.
The Chirality Mandate in Drug Design
Biological systems are inherently chiral, composed of L-amino acids, D-sugars, and stereospecific macromolecular structures like enzymes and receptors.[3] This intrinsic "handedness" of biology means that the two non-superimposable mirror-image forms of a chiral drug, known as enantiomers, can and often do exhibit vastly different pharmacological and toxicological profiles.[4][5] The tragic case of thalidomide, where the (R)-enantiomer was a sedative while the (S)-enantiomer was a potent teratogen, serves as a stark reminder of this principle.[6]
Consequently, modern drug development, guided by regulatory bodies like the U.S. Food and Drug Administration (FDA), mandates a thorough understanding and control of stereochemistry.[5] The focus has shifted from marketing racemic mixtures to developing single-enantiomer drugs, a strategy known as a "chiral switch," to improve therapeutic indices by maximizing efficacy and minimizing off-target effects.[6] The 3-aminoazepane core, possessing a stereocenter at the C3 position, falls directly under this mandate, where its (R) and (S) configurations are key to unlocking its therapeutic potential.
Caption: The (R) and (S) enantiomers of 3-aminoazepane are non-superimposable mirror images.
The Azepane Scaffold: A Privileged Structure
The concept of a "privileged scaffold" refers to a molecular core that is capable of providing high-affinity ligands for more than one type of biological target.[1][7] These structures, like the benzodiazepine core, are considered privileged because their three-dimensional arrangement of functional groups is well-suited for interacting with diverse protein families.[7] The seven-membered azepane ring offers a unique combination of conformational flexibility and structural complexity that makes it an attractive scaffold. Unlike rigid aromatic rings or smaller, more constrained piperidine rings, the azepane structure can adopt multiple low-energy conformations, allowing it to adapt its shape to fit optimally within different binding pockets.[8][9] The introduction of a chiral amino group at the 3-position adds a critical vector for stereospecific interactions, such as hydrogen bonding and salt bridges, elevating the 3-aminoazepane framework to a truly privileged status.[8]
Stereoselective Synthesis: The Gateway to Enantiopure Compounds
Accessing the full therapeutic potential of chiral 3-aminoazepanes requires robust and efficient methods for their stereoselective synthesis. Simply resolving a racemic mixture is often inefficient, discarding 50% of the material. Modern organic synthesis, therefore, focuses on asymmetric methods that create the desired enantiomer selectively from the outset.
One highly effective and increasingly popular approach is the use of biocatalytic enzyme cascades. This methodology leverages the exquisite stereoselectivity of enzymes to perform chemical transformations that are challenging to achieve with traditional reagents.[10]
Caption: A one-pot, two-step enzymatic cascade for the synthesis of a chiral 3-aminoazepane precursor.
Experimental Protocol: One-Pot Enzymatic Synthesis of (S)-3-N-Cbz-aminoazepane
This protocol is adapted from methodologies employing galactose oxidase (GOase) and imine reductase (IRED) enzymes.[10] This streamlined, one-pot approach prevents the isolation of a labile aldehyde intermediate, thereby preserving enantiopurity.
Materials:
-
N-Cbz-L-lysinol (substrate)
-
Galactose Oxidase (GOase) variant
-
Imine Reductase (IRED) variant
-
Catalase
-
NADP⁺ (cofactor)
-
Glucose Dehydrogenase (for cofactor recycling)
-
Glucose
-
Sodium Phosphate Buffer (NaPi), pH 7.5
-
Ethyl Acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate
Methodology:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of NaPi buffer (e.g., 100 mM, pH 7.5).
-
Reagent Addition: Add N-Cbz-L-lysinol to the buffer to a final concentration of ~5-10 mM.
-
Cofactor System: Add NADP⁺, glucose, and the cofactor-recycling enzyme (Glucose Dehydrogenase) to the solution.
-
Enzyme Addition: Add the GOase variant, IRED variant, and catalase to the reaction mixture. Causality Note: Catalase is added to quench the hydrogen peroxide byproduct from the GOase reaction, which can otherwise deactivate the enzymes.
-
Incubation: Seal the vessel and incubate at a controlled temperature (e.g., 30°C) with gentle agitation (e.g., 200 rpm) for 16-24 hours. Monitor the reaction progress using an appropriate method like GC-FID or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction and extract the product. Add an equal volume of ethyl acetate to the aqueous reaction mixture and mix thoroughly.
-
Phase Separation: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the (S)-3-N-Cbz-aminoazepane product using silica gel column chromatography. The Cbz protecting group can be subsequently removed via standard hydrogenation to yield the free amine.
Case Study I: DPP-4 Inhibition for Type 2 Diabetes Management
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. It inactivates the incretin hormones GLP-1 and GIP, which are responsible for stimulating insulin secretion.[11] Inhibiting DPP-4 prolongs the action of these incretins, providing an effective therapeutic strategy for type 2 diabetes.[12]
The chiral 3-aminoazepane scaffold is a cornerstone of several potent and selective DPP-4 inhibitors. The drug Alogliptin, for example, features a (R)-3-aminopiperidine core, a close structural relative, highlighting the importance of this chiral amine motif.[13] The primary amine of the scaffold forms a critical salt bridge with a pair of glutamate residues (Glu205/Glu206) in the S2 pocket of the DPP-4 active site, while the azepane ring itself occupies a hydrophobic region.[14]
The stereochemistry at the C3 position is paramount. The (R)-enantiomer typically orients the amino group for optimal interaction with the glutamate dyad, leading to significantly higher potency compared to the (S)-enantiomer.
Caption: Mechanism of DPP-4 inhibition by chiral 3-aminoazepane derivatives to enhance insulin secretion.
Table 1: Stereoselectivity in DPP-4 Inhibition (Illustrative data based on published structure-activity relationship studies for related scaffolds)
| Compound Scaffold | Stereochemistry | DPP-4 IC₅₀ (nM) | Selectivity Rationale |
| 3-Aminoazepane Derivative | (R)-enantiomer | 15 | Optimal orientation of the amino group for ionic bonding with Glu205/Glu206 in the S2 pocket.[14] |
| 3-Aminoazepane Derivative | (S)-enantiomer | >1000 | Steric clash and improper positioning of the amino group prevent effective binding to the catalytic site. |
Case Study II: Selective iNOS Inhibition for Neuroinflammation
Nitric oxide (NO) is a critical signaling molecule produced by three isoforms of Nitric Oxide Synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While nNOS and eNOS produce low levels of NO for neurotransmission and vasodilation, iNOS is upregulated during inflammation and produces large, cytotoxic amounts of NO associated with neurodegenerative diseases and inflammatory conditions.[15] Therefore, selective inhibition of iNOS over the other two isoforms is a highly sought-after therapeutic goal.[16]
The 3-aminoazepane scaffold has been explored as a component of selective iNOS inhibitors.[17][18] The chirality of the scaffold is crucial for achieving isoform selectivity. The unique conformational properties of the seven-membered ring, combined with the precise stereochemical presentation of the amino group, allow for tailored interactions within the active site of iNOS, which differs subtly from that of nNOS and eNOS. For instance, specific enantiomers can position substituents to form additional hydrogen bonds with heme propionate groups or other residues unique to the iNOS active site, thereby enhancing both potency and selectivity.[19]
Table 2: Isoform Selectivity of Chiral NOS Inhibitors (Illustrative data based on published SAR for related chiral inhibitors)
| Inhibitor | Stereochemistry | iNOS Kᵢ (nM) | Selectivity (vs. nNOS) | Selectivity (vs. eNOS) |
| Azepane-based Inhibitor A | (R)-enantiomer | 25 | 150x | 200x |
| Azepane-based Inhibitor B | (S)-enantiomer | 450 | 15x | 20x |
Conclusion and Future Outlook
The chiral 3-aminoazepane scaffold has firmly established its place as a privileged structure in medicinal chemistry. Its biological significance stems directly from the interplay between the conformational flexibility of the seven-membered ring and the stereospecific interactions enabled by the C3-chiral amine. As demonstrated in the case studies of DPP-4 and iNOS inhibitors, precise control over stereochemistry is not merely an academic exercise but a fundamental requirement for achieving high potency and target selectivity.
The continued development of efficient, stereoselective synthetic methods, particularly through biocatalysis, will further accelerate the exploration of this scaffold.[20] Future research will likely see the application of chiral 3-aminoazepanes in targeting other enzyme families and G-protein-coupled receptors, further cementing its role as a versatile and powerful tool in the discovery of next-generation therapeutics.
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3-Aminoazepan-2-one: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Architectures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminoazepan-2-one, a cyclic derivative of the amino acid lysine, has emerged as a promising and versatile building block in the field of synthetic and medicinal chemistry. Its unique structural features, combining a lactam ring with a primary amino group at the α-position, provide a reactive handle for the construction of a diverse array of novel heterocyclic systems. This guide delves into the fundamental properties, synthesis, and reactivity of this compound, with a particular focus on its application in the development of fused heterocyclic compounds of therapeutic interest. Detailed experimental protocols, mechanistic insights, and a comprehensive review of the current landscape are provided to empower researchers in their pursuit of next-generation therapeutics.
Introduction: The Strategic Advantage of this compound
The quest for novel molecular entities with enhanced therapeutic profiles is a driving force in modern drug discovery. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their ability to present functional groups in a defined three-dimensional space, thereby facilitating precise interactions with biological targets.[1] Within this context, this compound (also known as α-amino-ε-caprolactam) presents a compelling starting point for the synthesis of innovative heterocyclic structures.
The seven-membered azepane ring system is a key structural motif in a number of biologically active compounds.[2] The fusion of other heterocyclic rings to this azepane core can lead to novel chemical matter with unique pharmacological properties. The strategic placement of the amino group in this compound allows it to act as a versatile nucleophile, enabling the construction of fused ring systems through reactions with various electrophilic partners. This guide will explore the synthetic utility of this valuable building block, providing a roadmap for its effective implementation in research and development.
Physicochemical Properties and Synthesis of the Core Scaffold
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis.
Physicochemical Data
| Property | Value | References |
| Molecular Formula | C₆H₁₂N₂O | [3] |
| Molecular Weight | 128.17 g/mol | [3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 77 °C | |
| Boiling Point | 172 °C at 13 mmHg | |
| CAS Number (Racemate) | 671-42-1 | [3] |
| CAS Number ((S)-enantiomer) | 21568-87-6 | |
| CAS Number ((R)-enantiomer) | 28957-33-7 | [4] |
This data is compiled from various chemical suppliers and databases.
Synthesis of this compound
The most common and practical synthesis of this compound involves the intramolecular cyclization of lysine. The hydrochloride salt of L-lysine can be heated under reflux in the presence of a base, such as sodium hydroxide, in a high-boiling solvent like hexanol, to facilitate the cyclization and removal of water.[5]
Protocol 1: Synthesis of α-Amino-ε-caprolactam (ACL) from L-Lysine Hydrochloride [5]
Materials:
-
L-lysine hydrochloride
-
Sodium hydroxide (NaOH)
-
Hexanol
-
Concentrated Hydrochloric acid (HCl)
-
Methanol
Procedure:
-
A stirred mixture of L-lysine hydrochloride (e.g., 110 g, 600 mmol) and NaOH (24 g, 600 mmol) in hexanol (2.4 L) is heated to reflux. A Dean-Stark trap is used to remove the water formed during the reaction.
-
The suspension is refluxed for approximately 8 hours, or until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is then cooled, and the byproduct, sodium chloride (NaCl), is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude α-amino-ε-caprolactam.
-
The crude product is dissolved in water and the pH is adjusted to 6 with the addition of concentrated HCl.
-
Partial concentration of the aqueous solution followed by cooling at room temperature affords crystalline ACL hydrochloride.
-
To obtain the free base, the ACL hydrochloride is dissolved in methanol, and an equimolar amount of NaOH is added. The mixture is stirred for 2 hours.
-
The suspension is filtered to remove NaCl, and the filtrate is evaporated under reduced pressure to yield α-amino-ε-caprolactam as a white solid.
Reactivity and Application in Heterocyclic Synthesis
The synthetic versatility of this compound stems from the presence of two key reactive sites: the primary amino group and the lactam functionality. The primary amine can act as a nucleophile in a variety of condensation and addition reactions, while the lactam ring can potentially be cleaved or modified. This section will focus on the use of the primary amino group as a key nucleophile for the construction of fused heterocyclic systems.
Synthesis of Fused Pyrimidine Derivatives: A Gateway to Bioactive Molecules
The fusion of a pyrimidine ring to the azepane core of this compound can lead to the formation of pyrimido[1,2-a]azepine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as anti-inflammatory agents and kinase inhibitors.[6][7] A common and effective method for constructing such fused pyrimidine rings is the reaction of a cyclic amine or amidine with a 1,3-dicarbonyl compound or a suitable equivalent.[8]
3.1.1. Proposed Synthetic Pathway to Pyrimido[1,2-a]azepinones
Based on established principles of heterocyclic synthesis, a plausible and efficient route to novel pyrimido[1,2-a]azepinone derivatives involves the condensation of this compound with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst. This reaction is analogous to the well-known Biginelli reaction.[9][10]
Caption: Proposed synthesis of pyrimido[1,2-a]azepinone derivatives.
3.1.2. Mechanistic Considerations
The reaction is anticipated to proceed through a series of well-understood steps:
-
Imine Formation: The primary amino group of this compound attacks one of the carbonyl groups of the β-ketoester, followed by dehydration to form an enamine or imine intermediate.
-
Michael Addition: The enol or enolate of the β-ketoester then undergoes an intramolecular Michael addition to the newly formed C=N bond.
-
Cyclization and Dehydration: The remaining amino group of the urea moiety (formed in situ from the lactam) attacks the remaining carbonyl group, leading to cyclization and subsequent dehydration to yield the aromatic pyrimido[1,2-a]azepinone ring system.
Protocol 2: Proposed Synthesis of a 2-Methyl-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl derivative
Materials:
-
This compound
-
Ethyl acetoacetate
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Ethanol
Procedure:
-
To a solution of this compound (1 eq.) in ethanol, add ethyl acetoacetate (1.1 eq.) and a catalytic amount of p-TsOH (0.1 eq.).
-
The reaction mixture is heated to reflux and the progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrimido[1,2-a]azepinone derivative.
Biological Significance of Derived Heterocycles
The pyrimido[1,2-a]azepine scaffold is a privileged structure in medicinal chemistry. Derivatives of this heterocyclic system have been reported to exhibit a range of biological activities, including:
-
Anti-inflammatory Activity: Certain hexahydropyrimido[1,2-a]azepine derivatives have been synthesized and evaluated as selective COX-2 inhibitors, demonstrating potent anti-inflammatory effects.[6]
-
Kinase Inhibition: Pyrimido[4,5-b]-1,4-benzoxazepines and related tricyclic azepine derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[11][12]
The ability to readily access novel pyrimido[1,2-a]azepine derivatives from this compound opens up new avenues for the exploration of this chemical space and the development of new therapeutic agents.
Future Perspectives and Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of novel heterocyclic compounds. Its bifunctional nature allows for the efficient construction of fused ring systems, particularly pyrimido[1,2-a]azepines, which are of significant interest in medicinal chemistry. The synthetic protocols outlined in this guide, along with the mechanistic rationale, provide a solid foundation for researchers to explore the full potential of this valuable scaffold.
Future work in this area could focus on expanding the scope of reactions with this compound to include other types of electrophiles, leading to a wider variety of novel heterocyclic systems. Furthermore, the synthesis and biological evaluation of libraries of compounds based on the pyrimido[1,2-a]azepine core could lead to the identification of new drug candidates with improved efficacy and safety profiles. The continued exploration of this compound as a key building block will undoubtedly contribute to the advancement of heterocyclic chemistry and the discovery of new medicines.
References
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Scilit. (n.d.). Design and synthesis of novel pyrimido[4,5- b ]azepine derivatives as HER2/EGFR dual inhibitors. Retrieved from [Link]
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MDPI. (n.d.). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Retrieved from [Link]
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Potential pharmacological activities of azepane-containing compounds
An In-depth Technical Guide on the Pharmacological Activities of Azepane-Containing Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The seven-membered nitrogen-containing heterocycle, azepane, has emerged as a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its inherent three-dimensional architecture and conformational flexibility provide a unique platform for the design of molecules with finely tuned pharmacological profiles. This technical guide offers a comprehensive exploration of the pharmacological activities of azepane-containing compounds, delving into their mechanisms of action across various therapeutic areas, including oncology, neuroscience, metabolic disorders, and immunology. We will dissect the structure-activity relationships that govern their biological effects and provide detailed methodologies for their evaluation, aiming to equip researchers with the knowledge to leverage this versatile scaffold in the pursuit of novel therapeutics.
The Azepane Moiety: A Foundation for Therapeutic Innovation
The azepane ring system, a saturated seven-membered amine, offers a distinct advantage in drug design due to its non-planar, flexible conformation. This allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] Unlike rigid aromatic systems, the azepane scaffold can adopt multiple low-energy conformations, enabling it to adapt to the binding pockets of various proteins.[1] This conformational pliability is a key determinant of the broad pharmacological activities observed in this class of compounds.
Anticancer Activity: Targeting Key Oncogenic Pathways
Azepane derivatives have demonstrated significant potential as anticancer agents by modulating critical signaling pathways involved in cell proliferation, survival, and metastasis.[2][3]
Inhibition of Protein Kinase B (PKB/Akt)
A prominent mechanism of anticancer activity for several azepane-containing compounds is the inhibition of Protein Kinase B (PKB), also known as Akt.[4] PKB/Akt is a central node in the PI3K/Akt signaling pathway, which is frequently hyperactivated in many human cancers, promoting cell survival and proliferation.[5]
The natural product (-)-balanol, which features an azepane ring, is a potent inhibitor of protein kinases, including PKB.[1] Structure-based drug design efforts have led to the development of synthetic azepane derivatives with improved potency and drug-like properties.[6][7] For instance, the replacement of a plasma-unstable ester linkage in an initial lead compound with a stable amide isostere resulted in a highly potent and metabolically robust PKBα inhibitor.[5]
Caption: Azepane-based inhibitors block the PI3K/Akt signaling pathway.
Quantitative Data: Anticancer Activity of Azepane Derivatives
| Compound Class | Target | Cell Line | IC50 | Reference |
| Balanol Derivative | PKBα | - | 5 nM | [7] |
| Amide Isostere | PKBα | - | 4 nM | [6][7] |
| Indole-fused Azepine | Tubulin | Various | Sub-micromolar | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of azepane-containing compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the azepane compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Neuropharmacological Activities: Modulating Brain Chemistry
The azepane scaffold is a prominent feature in several centrally acting drugs, highlighting its utility in targeting neurological and psychiatric disorders.[4]
Antihistaminic Activity
Epinastine, an azepane-containing compound, is a potent second-generation antihistamine used in the treatment of allergic conjunctivitis.[8] Its mechanism of action is multifaceted, involving:
-
Histamine H1 Receptor Antagonism: Epinastine competitively blocks the histamine H1 receptor, preventing the downstream effects of histamine that lead to allergic symptoms.[9][10][11]
-
Mast Cell Stabilization: It inhibits the degranulation of mast cells, thereby preventing the release of histamine and other pro-inflammatory mediators.[8][12]
Epinastine's chemical structure, which includes the azepane ring, contributes to its high affinity for the H1 receptor and its favorable pharmacokinetic profile, including a reduced ability to cross the blood-brain barrier, which minimizes sedative side effects.[8][12]
BACE1 Inhibition for Alzheimer's Disease
The inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key therapeutic strategy for Alzheimer's disease, as it reduces the production of amyloid-β (Aβ) peptides that form senile plaques in the brain.[13] Azepane-based derivatives have been developed as potent BACE1 inhibitors.[4][14] The conformational flexibility of the azepane ring allows for optimal fitting into the catalytic site of BACE1.
Caption: Azepane-based BACE1 inhibitors block the production of amyloid-β.
Monoamine Transporter Inhibition
A chiral bicyclic azepane derivative has been identified as a potent inhibitor of monoamine transporters, with selectivity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[15][16] This compound also exhibits affinity for the σ-1 receptor, suggesting its potential for treating neuropsychiatric disorders.[15]
Quantitative Data: Neuropharmacological Activity of Azepane Derivatives
| Compound | Target | Activity | IC50/Ki | Reference |
| Epinastine | Histamine H1 Receptor | Antagonist | - | [8][9] |
| Azepane Derivative | BACE1 | Inhibitor | Nanomolar | [4] |
| Bicyclic Azepane | NET, DAT, σ-1R | Inhibitor | < 100 nM (NET, DAT), ~110 nM (σ-1R) | [15][16] |
| Azepane Derivative | Histamine H3 Receptor | Antagonist | 18 nM (Ki) | [17] |
Metabolic and Cardiovascular Applications
Vasopressin V2-Receptor Antagonism
Tolvaptan, a benzazepine derivative, is a selective vasopressin V2-receptor antagonist used to treat hyponatremia.[18][19] By blocking the V2 receptor in the renal collecting ducts, tolvaptan inhibits the action of vasopressin, leading to increased free water excretion (aquaresis) and a subsequent increase in serum sodium concentration.[1][19] Tolvaptan's efficacy and oral bioavailability make it a valuable therapeutic option for managing fluid balance disorders.[1]
Alpha-Glucosidase Inhibition
Certain azepane derivatives have been investigated as α-glucosidase inhibitors for the management of type 2 diabetes.[20] Alpha-glucosidase inhibitors delay the digestion and absorption of carbohydrates in the small intestine by competitively inhibiting the enzymes that break down complex carbohydrates into absorbable monosaccharides.[21][22][23][24] This leads to a reduction in postprandial blood glucose levels.
Antimicrobial and Antiviral Activities
The azepane scaffold has also been incorporated into molecules with potent antimicrobial and antiviral properties.
Antimicrobial Activity
Semisynthetic A-azepano-triterpenoids have demonstrated significant antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[25][26][27] Some of these compounds exhibited minimum inhibitory concentrations (MIC) superior to the antibiotic vancomycin.[25][26][27]
Antiviral Activity
Azepano-triterpenoids have also shown promising antiviral activity against DNA viruses such as human cytomegalovirus (HCMV).[25][27] Several derivatives displayed high potency with impressive selectivity indices, suggesting a favorable therapeutic window.[25][27]
Quantitative Data: Antimicrobial and Antiviral Activity
| Compound Class | Pathogen/Virus | Activity | MIC/EC50 | Reference |
| A-azepano-triterpenoid | MRSA | Antimicrobial | ≤ 0.15 µM | [25][27] |
| Azepanobetulin | HCMV | Antiviral | 0.15 µM | [25][27] |
| Azepanouvaol | HCMV | Antiviral | 0.11 µM | [25][27] |
Synthetic Strategies: Accessing the Azepane Core
The synthesis of functionalized azepanes is a key area of research, with several strategies developed to access this important scaffold.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful method for constructing the seven-membered azepine ring from a diene precursor, which can then be reduced to the saturated azepane.[28]
Dearomative Ring Expansion
A novel photochemical strategy involves the dearomative ring expansion of nitroarenes to form a seven-membered ring system, which is subsequently hydrogenated to yield the azepane.[29][30] This method allows for the synthesis of complex and highly substituted azepanes from readily available starting materials.[29][30]
Experimental Workflow: General Synthetic Approach
Caption: General workflow for the synthesis of azepane-containing compounds.
Conclusion and Future Perspectives
The azepane scaffold has unequivocally established itself as a privileged motif in drug discovery, with its presence in a growing number of approved drugs and clinical candidates. The diverse pharmacological activities of azepane-containing compounds, spanning from oncology and neuroscience to infectious and metabolic diseases, underscore the remarkable versatility of this seven-membered heterocycle.
Future research will undoubtedly continue to explore the vast chemical space around the azepane core. The development of novel synthetic methodologies will enable the creation of even more complex and diverse libraries of azepane derivatives. Furthermore, a deeper understanding of the structure-activity relationships and the molecular mechanisms of action will guide the rational design of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. The continued investigation of azepane-containing compounds holds immense promise for addressing unmet medical needs and advancing human health.
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Investigating the derivatives of 3-amino-1-methylazepan-2-one
An In-Depth Technical Guide to the Derivatives of 3-Amino-1-methylazepan-2-one: Synthesis, Characterization, and Therapeutic Potential
Foreword
As a Senior Application Scientist, my experience is rooted in the practical application of complex chemical principles to solve tangible problems in drug discovery. The journey from a core molecular scaffold to a viable drug candidate is one of meticulous design, empirical testing, and iterative refinement. This guide is structured not as a rigid academic review, but as a reflection of that journey. We will explore the 3-amino-1-methylazepan-2-one scaffold, a fascinating and underexplored chemical entity, by first understanding its fundamental chemistry, then delving into the strategic logic of its derivatization, the rigorous methods of its characterization, and finally, the exciting possibilities of its therapeutic application. The protocols and insights herein are designed to be self-validating, providing not just the 'how,' but the critical 'why' behind each step—a necessary perspective for any researcher aiming to translate chemical matter into medical progress.
The 3-Amino-1-methylazepan-2-one Core: A Scaffold of Latent Potential
The 3-amino-1-methylazepan-2-one structure is a compelling starting point for medicinal chemistry exploration. It is built upon the ε-caprolactam ring, a seven-membered lactam that imparts a degree of conformational flexibility. The true value of this scaffold lies in the strategic placement of its functional groups:
-
The 3-Amino Group: This primary amine is the principal vector for derivatization. Its position, alpha to the lactam carbonyl, influences its reactivity and provides a crucial anchor point for introducing a vast array of chemical moieties. These modifications are key to modulating the molecule's interaction with biological targets.
-
The 1-Methyl Group: N-alkylation of the lactam nitrogen, in this case with a methyl group, serves a dual purpose. It removes the hydrogen bond donor capability of the parent lactam, which can significantly alter solubility and membrane permeability. Furthermore, it can provide a steric shield or engage in specific hydrophobic interactions within a target's binding pocket.
-
Inherent Chirality: The substituent at the C3 position creates a chiral center. In drug development, isolating a single enantiomer is almost always a regulatory and efficacy imperative. The stereochemistry—(S) or (R)—can dictate the difference between a potent therapeutic agent and an inactive or even toxic compound.
While direct pharmacological data on this specific scaffold is limited, analogous structures provide a strong rationale for its investigation. For instance, derivatives of the smaller, four-membered β-lactam, 3-aminoazetidin-2-one, have been identified as potent inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in pain and inflammation.[1][2] This provides a logical and promising therapeutic avenue to explore for derivatives of our seven-membered ring system.
Synthetic Strategy: From Bulk Lactam to Functionalized Derivative
A robust and scalable synthetic route is the foundation of any successful medicinal chemistry program. The path to novel 3-amino-1-methylazepan-2-one derivatives is a multi-stage process, demanding careful control over reaction conditions and purification.
Stage 1: Synthesis of the Chiral Precursor, (S)-3-Aminoazepan-2-one
The most common industrial route begins with ε-caprolactam. The challenge lies in introducing the 3-amino group stereoselectively.
A frequent strategy involves the synthesis of a racemic mixture of 3-aminoazepan-2-one, followed by chiral resolution.[3] An alternative is an enzymatic kinetic resolution approach.[3] Low yields in the initial synthesis of the racemic precursor can often be traced to two critical steps:[3]
-
Nitration: Incomplete nitration of the ε-caprolactam can be a significant issue. This step is highly sensitive to temperature fluctuations, and ensuring the freshness and correct stoichiometry of the nitrating agent (e.g., nitric acid/sulfuric acid) is paramount.
-
Reduction: The subsequent catalytic hydrogenation of the nitro group to an amine requires an active, non-poisoned catalyst (e.g., Palladium on carbon). Optimization of hydrogen pressure, solvent, and reaction time is often necessary to achieve high conversion without side reactions.
Stage 2: N-Methylation and Functionalization
With the chiral amine precursor in hand, the synthesis proceeds to the core scaffold and its final derivatives.
The rationale for derivatization at the 3-amino position is to systematically probe the structure-activity relationship (SAR). By installing different functional groups, we can fine-tune properties such as:
-
Potency: Introducing groups that form specific hydrogen bonds or hydrophobic interactions with the target protein.
-
Selectivity: Designing substituents that are sterically or electronically favored by the target enzyme over off-target proteins.
-
Pharmacokinetics: Modifying lipophilicity and metabolic stability to improve oral bioavailability, half-life, and tissue distribution. The use of amino acids as promoieties is a well-established strategy to enhance drug delivery.[4]
Rigorous Characterization: A Mandate for Trustworthiness
Every newly synthesized compound must be subjected to a battery of analytical tests to unambiguously confirm its structure, purity, and stereochemistry. This process is non-negotiable for ensuring the reliability of subsequent biological data.
Spectroscopic and Spectrometric Analysis
These techniques provide a detailed picture of the molecule's atomic composition and connectivity.
| Technique | Purpose | Expected Observations for a Representative Derivative (e.g., N-Benzoyl) |
| ¹H & ¹³C NMR | Confirms covalent structure and chemical environment of atoms. | Distinct signals for the N-methyl group, protons on the azepane ring, and aromatic protons from the benzoyl group. The chemical shifts provide clues to the conformation.[5][6] |
| Mass Spec (MS) | Determines molecular weight and fragmentation patterns. | A clear molecular ion peak [M+H]⁺ corresponding to the calculated exact mass. Characteristic fragments may include loss of the benzoyl group.[6][7] |
| Infrared (IR) | Identifies key functional groups. | Strong absorption bands for the lactam carbonyl (C=O) around 1650 cm⁻¹ and the newly formed amide carbonyl, as well as N-H stretching vibrations.[6] |
| X-Ray Crystallography | Provides the definitive 3D structure and absolute stereochemistry. | Unambiguously confirms the (S) or (R) configuration and reveals bond angles, lengths, and solid-state conformation.[6][8] |
Chromatographic Methods
Chromatography is essential for assessing the purity of the final compounds and, critically, for separating stereoisomers.
-
Purity Assessment: Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector is the workhorse for determining the purity of synthetic intermediates and final products.
-
Chiral Separation: The resolution of enantiomers is a significant challenge that often requires specialized chiral stationary phases (CSPs).[9][10] Techniques like stereoselective capillary electrophoresis can also be employed for separating complex mixtures of stereoisomers.[11]
Potential Therapeutic Applications: Targeting Pain and Inflammation
As previously mentioned, a compelling therapeutic hypothesis for these derivatives is the inhibition of N-acylethanolamine acid amidase (NAAA).
NAAA is a cysteine hydrolase responsible for the degradation of the endogenous lipid mediator palmitoylethanolamide (PEA).[2] PEA exerts anti-inflammatory and pain-relieving effects by activating the peroxisome proliferator-activated receptor-α (PPAR-α).[1] By inhibiting NAAA, the local concentration of PEA is increased, amplifying its therapeutic effects. This makes NAAA a highly attractive target for non-opioid pain and inflammation therapies.
The development of 3-amino-1-methylazepan-2-one derivatives as NAAA inhibitors would involve:
-
Screening: Testing a library of derivatives against purified NAAA to determine their inhibitory concentration (IC₅₀).
-
SAR Analysis: Correlating the chemical structures of the derivatives with their inhibitory potency to build a predictive model for designing more potent compounds.
-
Cell-Based Assays: Confirming that the compounds can engage the target in a cellular context and increase endogenous PEA levels.
-
In Vivo Models: Evaluating the most promising candidates in animal models of pain and inflammation.
Key Experimental Protocols
The following protocols are representative examples. All procedures must be conducted by trained personnel in a suitable laboratory environment with appropriate safety precautions.
Protocol 5.1: Synthesis of N-((S)-1-methyl-2-oxoazepan-3-yl)benzamide
This protocol outlines a standard acylation of the core scaffold.
Step 1: N-Methylation of (S)-3-Aminoazepan-2-one
-
Dissolve (S)-3-aminoazepan-2-one (1.0 eq) in a suitable solvent such as Tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, ~1.1 eq), portion-wise. Allow to stir for 30 minutes.
-
Add methyl iodide (CH₃I, ~1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield (S)-3-amino-1-methylazepan-2-one.
Step 2: Acylation with Benzoyl Chloride
-
Dissolve (S)-3-amino-1-methylazepan-2-one (1.0 eq) and a non-nucleophilic base, such as triethylamine (TEA, ~1.5 eq), in a dry aprotic solvent like dichloromethane (DCM).
-
Cool the mixture to 0 °C.
-
Add benzoyl chloride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford the title compound.
-
Characterize the final product using NMR, MS, and IR spectroscopy.
Protocol 5.2: Chiral HPLC Analysis
This protocol provides a general framework for separating the enantiomers of a derivatized product. The specific column and mobile phase will require optimization.
-
Chiral Stationary Phase (CSP): Select a suitable CSP. Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point.
-
Mobile Phase: A typical mobile phase for normal-phase chiral chromatography consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).
-
Method Development:
-
Begin with an isocratic elution (e.g., 90:10 hexane:isopropanol) at a flow rate of 1.0 mL/min.
-
Inject a small amount of the racemic standard of the target compound.
-
If separation is poor, systematically vary the percentage of the alcohol modifier. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape and resolution.
-
-
Analysis: Once a suitable separation is achieved (Resolution > 1.5), inject the synthesized sample to determine its enantiomeric excess (ee).
Conclusion and Future Directions
The 3-amino-1-methylazepan-2-one scaffold represents a promising, yet underexplored, area for drug discovery. Its synthesis is achievable from common starting materials, and its 3-amino group provides a versatile handle for extensive chemical modification. Drawing logical parallels from structurally related inhibitors, the most immediate and compelling therapeutic target for derivatives of this scaffold is NAAA, offering a potential new class of therapeutics for pain and inflammation. The true potential, however, will only be unlocked through systematic synthesis, rigorous characterization, and thoughtful biological evaluation. The methodologies and strategies outlined in this guide provide a robust framework for researchers and drug development professionals to begin this exciting exploration.
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Molecular formula and weight of various 3-aminoazepan-2-one isomers
An In-depth Technical Guide on 3-Aminoazepan-2-one Isomers
This guide provides a comprehensive analysis of this compound, a molecule of significant interest in pharmaceutical development due to its role as a key intermediate in the synthesis of various bioactive compounds.[1][2] We will delve into the fundamental molecular characteristics, explore the nuances of its stereoisomerism, and present scientifically grounded methodologies for their differentiation and analysis.
Core Molecular Attributes
This compound, also known as α-amino-ε-caprolactam, is the ε-lactam of the amino acid lysine.[3] It is a heterocyclic compound featuring a seven-membered ring.
Molecular Formula and Weight
The elemental composition of this compound is consistent across all its isomeric forms. The molecular formula and weight are fundamental parameters for any chemical entity, crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis.
| Attribute | Value | Source(s) |
| Molecular Formula | C₆H₁₂N₂O | [1][4][5] |
| Molecular Weight | 128.17 g/mol | [4][6] |
| Exact Mass | 128.094963011 u | [1] |
These values are foundational for the characterization of this molecule and its derivatives. The exact mass is particularly critical for high-resolution mass spectrometry, which can distinguish this compound from other molecules with the same nominal mass.
The Landscape of Isomerism in this compound
Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. In the context of drug development, different isomers can exhibit vastly different pharmacological and toxicological profiles. This compound primarily exhibits stereoisomerism.
Stereoisomerism: A Tale of Two Enantiomers
The core of this compound's isomerism lies in the presence of a chiral center. A chiral carbon is an atom attached to four different substituent groups, resulting in non-superimposable mirror images.[7][8]
The C3 carbon atom in the azepan-2-one ring is bonded to:
-
A hydrogen atom (-H)
-
An amino group (-NH₂)
-
A carbonyl group within the ring (-C(=O)-)
-
A methylene group within the ring (-CH₂-)
This asymmetry gives rise to two distinct enantiomers:
-
(S)-3-aminoazepan-2-one
-
(R)-3-aminoazepan-2-one
A mixture containing equal amounts of both enantiomers is known as a racemic mixture or racemate.[3]
Caption: Isomeric landscape of this compound.
Synthesis and Emergence of Isomers
The synthetic route employed often dictates the stereochemical outcome. Many conventional chemical syntheses of this compound result in a racemic mixture.[3] For instance, a common pathway involves the cyclization of lysine derivatives, which, without the use of chiral catalysts or starting materials, will produce both the (R) and (S) enantiomers in equal measure. Another route starting from ε-caprolactam also yields a racemic product.[3]
Stereoselective synthesis, on the other hand, is designed to produce a single enantiomer.[9] This is often achieved by using chiral auxiliaries, catalysts, or enzymes that favor the formation of one stereoisomer over the other. The choice of a stereoselective route is critical in pharmaceutical manufacturing, where often only one enantiomer possesses the desired therapeutic activity.[8]
Analytical Methodologies for Isomer Differentiation
Distinguishing between the enantiomers of this compound is a critical analytical challenge. Since enantiomers have identical physical properties in a non-chiral environment (e.g., melting point, boiling point, solubility), specialized techniques are required for their separation and identification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone technique for separating enantiomers.[10] The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.
Experimental Protocol: Enantiomeric Separation via Chiral HPLC
-
Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose carbamate derivatives, is often effective for separating chiral amines.[10]
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve the best resolution.
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the analyte absorbs, typically around 210-220 nm.
-
Temperature: Column temperature is maintained constant, often at room temperature, to ensure reproducible results.
-
-
Data Analysis: The chromatogram will show two distinct peaks corresponding to the (R) and (S) enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the determination of enantiomeric excess (e.e.).
Caption: Workflow for chiral HPLC analysis.
Spectroscopic Techniques
While standard spectroscopic methods like NMR and IR cannot differentiate between enantiomers, they are invaluable for confirming the overall chemical structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the presence of key functional groups. The spectra of the (R) and (S) enantiomers are identical. However, in the presence of a chiral solvating agent, separate signals for the enantiomers may be observed.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H bonds of the amine and amide groups, as well as the C=O stretch of the lactam.
Conclusion
A thorough understanding of the molecular formula, weight, and isomeric forms of this compound is fundamental for researchers and drug development professionals. The existence of (R) and (S) enantiomers necessitates the use of specialized analytical techniques, with chiral HPLC being the most definitive method for their separation and quantification. The choice of synthetic route directly impacts the stereochemical purity of the final product, a critical consideration in the development of safe and effective pharmaceuticals.
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The Strategic Utility of 3-Amino-2-azepanone: A Key Intermediate in Advanced Chemical Synthesis
Introduction: Unveiling the Potential of a Versatile Lactam
In the landscape of custom chemical synthesis, particularly within the pharmaceutical and life sciences sectors, the identification and proficient utilization of versatile building blocks are paramount to innovation and efficiency. 3-Amino-2-azepanone, also known as α-amino-ε-caprolactam, has emerged as a pivotal intermediate, offering a unique combination of a constrained lactam ring and a reactive primary amine. This guide provides an in-depth technical exploration of 3-amino-2-azepanone, from its synthesis and characterization to its strategic application in the construction of complex, high-value molecules. As researchers and drug development professionals, understanding the nuances of this molecule's reactivity and stereochemistry is key to unlocking its full potential in crafting next-generation therapeutics.
Physicochemical Properties and Handling
A thorough understanding of a key intermediate's properties is fundamental to its successful application. The physical and chemical characteristics of 3-amino-2-azepanone are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂N₂O | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 77 °C | |
| Boiling Point | 172 °C @ 13 mmHg | |
| Solubility | Soluble in water and polar solvents | [2] |
| Purity (Typical) | ≥98% |
Safety and Handling: 3-Amino-2-azepanone should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is recommended to work in a well-ventilated area. The compound should be stored in a cool, dry place under an inert atmosphere to maintain its stability.
Strategic Synthesis of 3-Amino-2-azepanone
The synthetic routes to 3-amino-2-azepanone are a critical aspect of its utility. The choice of starting material and methodology can be tailored to the desired scale and stereochemical requirements.
Synthesis from L-Lysine: A Bio-renewable Route
A sustainable and elegant approach to enantiomerically pure (S)-3-amino-2-azepanone utilizes the readily available amino acid L-lysine. This method involves an intramolecular cyclization, leveraging the inherent chirality of the starting material.
Figure 1: Synthesis of (S)-3-Amino-2-azepanone from L-Lysine.
Experimental Protocol: Synthesis from L-Lysine Hydrochloride [3]
-
Neutralization: In a suitable reaction vessel, 30 mmols of L-lysine hydrochloride are neutralized with an equimolar amount of sodium hydroxide (NaOH).
-
Solvent Addition: To the neutralized mixture, 120 mL of 1-pentanol is added.
-
Cyclization: The reaction mixture is heated to reflux at 137°C for 60 hours. The high temperature facilitates the intramolecular nucleophilic attack of the ε-amino group on the carboxylic acid, with the concomitant elimination of water, to form the lactam ring.
-
Work-up and Isolation: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product can be purified by crystallization or chromatography to yield (S)-3-amino-2-azepanone. A reported yield for a similar process is approximately 93%[3].
-
Causality of Experimental Choices: The choice of a high-boiling alcohol like 1-pentanol as the solvent is crucial as it allows the reaction to be conducted at a temperature sufficient to drive the dehydration and cyclization. The neutralization of the hydrochloride salt is necessary to liberate the free amino groups, which are the active nucleophiles in the cyclization process.
Synthesis from ε-Caprolactam: A Conventional Approach
For the synthesis of the racemic mixture, a more traditional approach starting from the industrially available ε-caprolactam is often employed. This method typically involves the α-halogenation of the lactam followed by nucleophilic substitution with an amine source.
Figure 2: Synthesis of 3-Amino-2-azepanone from ε-Caprolactam.
Experimental Protocol: α-Bromination and Amination of ε-Caprolactam [4]
-
α-Bromination: A solution of ε-caprolactam (0.15 mole) in benzene is added to a mixture of bromine (Br₂) and phosphorus tribromide (PBr₃). The reaction is heated to 40-55°C to effect bromination at the α-position.
-
Hydrolysis: The resulting reaction mixture is then hydrolyzed to yield α-bromo-ε-caprolactam[4].
-
Amination: The isolated α-bromo-ε-caprolactam is subsequently treated with ammonia in a suitable solvent. The ammonia acts as a nucleophile, displacing the bromide to form the desired 3-amino-2-azepanone. This is a classical nucleophilic substitution reaction.
-
Purification: The final product is isolated and purified using standard techniques such as crystallization or column chromatography.
-
Mechanistic Insight: The α-bromination of the lactam proceeds via an enol or enolate intermediate, which is a common mechanism for the halogenation of carbonyl compounds. The subsequent amination is a standard SN2 reaction where the amino group displaces the bromide leaving group.
Spectroscopic Characterization
Unequivocal characterization of 3-amino-2-azepanone is essential for quality control and for monitoring its downstream reactions. The following data provides a reference for its spectroscopic signature.
¹H and ¹³C NMR Spectroscopy:
The NMR spectra are consistent with the proposed structure, showing the characteristic signals for the methylene groups of the azepane ring, the methine proton at the chiral center, and the carbonyl carbon.
| ¹H NMR (125 MHz, CD₃OD) | ¹³C NMR (125 MHz, CD₃OD) |
| δ (ppm) | Assignment |
| 3.58 (s, 1H) | H-3 |
| 3.15 (m, 2H) | H-7 |
| 1.49-1.14 (m, 6H) | H-4, H-5, H-6 |
Interpretation: The singlet at 3.58 ppm in the ¹H NMR spectrum is characteristic of the proton at the α-position to the carbonyl and adjacent to the amino group. The multiplet integrating to 6 protons between 1.49 and 1.14 ppm corresponds to the three methylene groups of the caprolactam ring. In the ¹³C NMR spectrum, the downfield signal at 178.26 ppm is indicative of the amide carbonyl carbon. The signal at 52.82 ppm corresponds to the α-carbon bearing the amino group.
Infrared (IR) and Mass Spectrometry (MS):
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine and the amide, the C=O stretching of the lactam, and C-H stretching of the alkyl chain.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 128.17 g/mol .
Application in Custom Synthesis: A Case Study in BTK Inhibitor Development
The true value of 3-amino-2-azepanone is realized in its application as a scaffold for the synthesis of complex, biologically active molecules. A prominent example is its use in the development of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs used in the treatment of certain cancers and autoimmune diseases.
Figure 3: Workflow for the Synthesis of a BTK Inhibitor using 3-Amino-2-azepanone.
Synthetic Strategy for a Spebrutinib Analogue: [3][5]
The synthesis of the BTK inhibitor Spebrutinib involves the coupling of a functionalized pyrimidine core with a suitable amine. While the exact structure of Spebrutinib does not contain the azepanone ring, analogues have been synthesized using this scaffold. The general strategy involves:
-
Amide Bond Formation: The primary amino group of 3-amino-2-azepanone is reacted with an activated carboxylic acid derivative of the pyrimidine core. This is a standard amide bond formation reaction, often facilitated by coupling agents like HATU or by converting the carboxylic acid to an acid chloride[6].
-
Further Elaboration: The resulting pyrimidine-azepanone adduct can then be further modified. For instance, if the pyrimidine core contains a halogen, it can undergo cross-coupling reactions, such as the Suzuki coupling, to introduce additional aryl or heteroaryl groups, thereby building the complexity of the final inhibitor.
-
Rationale for Using 3-Amino-2-azepanone: The lactam portion of the molecule provides a rigid scaffold that can orient the substituents in a specific conformation, which is often crucial for binding to the active site of a kinase. The primary amine serves as a convenient handle for attaching the molecule to the core of the inhibitor. The stereochemistry at the 3-position can also be exploited to achieve enantioselective binding to the target protein.
Stereochemistry: Accessing Enantiopure 3-Amino-2-azepanone
For many pharmaceutical applications, a single enantiomer of a chiral molecule is required. As such, methods for obtaining enantiomerically pure 3-amino-2-azepanone are of significant interest.
Chiral Pool Synthesis
As previously described, starting from L-lysine provides a direct route to (S)-3-amino-2-azepanone, leveraging the chirality of the natural amino acid starting material. This is often the most efficient method when the (S)-enantiomer is desired.
Enzymatic Kinetic Resolution
For the separation of a racemic mixture, enzymatic kinetic resolution is a powerful technique. Lipases are commonly employed to selectively acylate one enantiomer of an amine, allowing for the separation of the acylated product from the unreacted enantiomer.
Protocol Outline: Lipase-Catalyzed Kinetic Resolution [7][8]
-
Reaction Setup: Racemic 3-amino-2-azepanone is dissolved in a suitable organic solvent. A lipase, such as Pseudomonas lipase, and an acylating agent (e.g., vinyl acetate) are added.
-
Enzymatic Acylation: The lipase selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) of the amino group. The reaction is monitored for conversion.
-
Separation: Once the desired conversion (ideally close to 50%) is reached, the reaction is stopped. The acylated enantiomer can then be separated from the unreacted enantiomer by chromatography or extraction.
-
Deprotection: The acylated enantiomer can be deprotected to yield the enantiopure amine.
-
Scientific Principle: This method relies on the stereoselectivity of the enzyme's active site, which preferentially binds and reacts with one enantiomer over the other, leading to a separation of the two.
Asymmetric Synthesis Using Chiral Auxiliaries
Conclusion
3-Amino-2-azepanone stands as a testament to the power of well-designed chemical intermediates. Its unique structural features, combining a conformationally restricted lactam with a synthetically versatile amino group, make it an invaluable tool for the construction of complex molecular architectures. The availability of both racemic and enantiopure forms, through either bio-renewable routes or sophisticated asymmetric synthesis and resolution techniques, further enhances its appeal. For researchers and professionals in drug discovery and custom synthesis, a deep understanding of the synthesis, characterization, and reactivity of 3-amino-2-azepanone is not just beneficial—it is a strategic advantage in the quest for novel and effective chemical entities.
References
- Preparation of alpha-bromo and alpha-chloro-epsilon-caprolactam.
- A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applic
- Synthesis of caprolactam from lysine.
- Evans' original oxazolidinone auxiliary‐based asymmetric methodology.
- Synthesis and characterization of α-amino-ε-caprolactam (ACL). The Royal Society of Chemistry; 2014.
- Caprolactam. Wikipedia;
- Chiral auxiliary. Wikipedia;
- In Silico Design, Synthesis and Characterization of New Spebrutinib Analogues. Walsh Medical Media; 2019.
- Kinetic resolution of amino acid esters c
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids.
- 3-Amino-2-azepanone. Sigma-Aldrich;
- Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. PMC;
- Show how you would use bromination followed by amination to synthesize the following amino acids. (b) leucine. Pearson;
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Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. IRIS ; 2021.
- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry; 2011.
- Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC;
- Protective Groups. Organic Chemistry Portal;
- Amino Acid-Protecting Groups. SciSpace;
- N-Bromocaprolactam. Enamine;
- WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor.
- Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.
- Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing);
- Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids.
- Recent Developments in the Transformation of 3-Amino-2-Azetidinones.
- Recent Developments in the Transform
- Ring-Opening Polymerization of α-Chloro-ε-caprolactone and Chemical Modification of Poly(α-chloro-ε-caprolactone) by Atom Transfer Radical Processes.
- Amide Bond Activ
- Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors resistant to metabolism in vivo. PubMed;
- 8.8: Biological Nucleophilic Substitution Reactions. Chemistry LibreTexts; 2022.
- Developments in peptide and amide synthesis. Luxembourg Bio Technologies;
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI;
- Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. SciELO;
- Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?. NIH; 2019.
- (PDF) Ester‐Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth.
- New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation.
- Recent progress in the chemistry of β-aminoketones. PMC;
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org; 2025.
- Preparation of amino-protected lysine derivatives.
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- Resolution of racemic amino acids.
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Methodological & Application
Introduction: The Versatility of the 4H-Pyran Scaffold in Medicinal Chemistry
An Application Note and Detailed Protocol for the Three-Component Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives
The 4H-pyran ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities. Among these, the 2-amino-3-cyano-4H-pyran derivatives are particularly noteworthy for their therapeutic potential, exhibiting properties such as anticancer, anti-inflammatory, antimicrobial, and antiviral activities. The efficient construction of this heterocyclic system is therefore of significant interest to researchers in drug discovery and development.
This application note provides a comprehensive guide to the one-pot, three-component synthesis of 2-amino-3-cyano-4H-pyran derivatives. This approach offers several advantages over traditional multi-step syntheses, including operational simplicity, higher yields, reduced reaction times, and adherence to the principles of green chemistry by minimizing waste. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss common challenges and troubleshooting strategies, and present typical characterization data.
Reaction Mechanism: A Domino Knoevenagel-Michael-Cyclization Cascade
The three-component synthesis of 2-amino-3-cyano-4H-pyrans typically involves the reaction of an aldehyde, an active methylene compound (such as malononitrile), and a β-dicarbonyl compound (like ethyl acetoacetate) or another active methylene compound in the presence of a catalyst. The reaction proceeds through a domino sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization.
The choice of catalyst is crucial for the success of this reaction. A wide variety of catalysts have been reported, ranging from basic catalysts like piperidine and triethylamine to more sophisticated and reusable options such as ionic liquids, solid-supported bases, and nanocatalysts. The catalyst facilitates the initial condensation and subsequent steps, often under mild reaction conditions.
Figure 1: Domino reaction pathway for the synthesis of 2-amino-3-cyano-4H-pyran derivatives.
Experimental Protocol: A Representative Synthesis
This protocol describes the synthesis of a model 2-amino-3-cyano-4H-pyran derivative using a simple and efficient method.
Materials and Reagents:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethyl acetoacetate
-
Catalyst (e.g., piperidine or a supported nanocatalyst)
-
Solvent (e.g., ethanol, water, or a solvent-free system)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin-layer chromatography (TLC) plates
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (1 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 10 mL of ethanol). To this mixture, add a catalytic amount of the selected catalyst (e.g., 2-3 drops of piperidine or a specified weight of a solid catalyst).
-
Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux, depending on the specific substrates and catalyst used. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 1-4 hours.
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The solid product often precipitates from the reaction mixture. Collect the crude product by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-amino-3-cyano-4H-pyran derivative.
-
Characterization: Dry the purified product and characterize it using standard analytical techniques, such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Data Presentation: Typical Yields and Reaction Conditions
The efficiency of this three-component reaction is influenced by the choice of reactants, catalyst, and solvent. Below is a table summarizing typical results for the synthesis of various 2-amino-3-cyano-4H-pyran derivatives.
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Piperidine | Ethanol | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | Malononitrile | Nano-MgO | Water | 1 | 95 |
| 3 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | [bmim]Br | Solvent-free | 0.5 | 90 |
| 4 | 2-Naphthaldehyde | Malononitrile | L-proline | Ethanol | 3 | 88 |
Data presented is representative and compiled from various literature sources.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | Inactive catalyst, incorrect stoichiometry, unsuitable solvent, or low reactivity of the aldehyde. | Check the activity of the catalyst. Ensure accurate measurement of reactants. Screen different solvents. Consider using a more reactive aldehyde or a more potent catalyst. |
| Formation of side products | Self-condensation of the aldehyde or active methylene compounds. Knoevenagel product dimerization. | Optimize the reaction conditions (temperature, catalyst loading). Add the reactants in a specific order (e.g., aldehyde last). |
| Difficulty in product isolation/purification | Product is soluble in the reaction solvent. Oily product formation. | If the product is soluble, remove the solvent under reduced pressure and attempt trituration with a non-polar solvent like hexane. For oily products, column chromatography may be necessary. |
Conclusion and Future Outlook
The three-component synthesis of 2-amino-3-cyano-4H-pyran derivatives is a powerful and versatile method for accessing a library of medicinally relevant compounds. The operational simplicity, high yields, and atom economy of this reaction make it an attractive strategy for both academic research and industrial applications. Future research in this area will likely focus on the development of even more efficient and environmentally benign catalytic systems, as well as the expansion of the substrate scope to generate novel derivatives with enhanced biological activities. The continued exploration of these privileged scaffolds holds significant promise for the discovery of new therapeutic agents.
References
-
Safari, J., & Gandomi-Ravandi, S. (2014). A review on the synthesis of 2-amino-4H-pyran derivatives. Journal of the Iranian Chemical Society, 11(4), 973-1002. [Link]
-
Dembitsky, V. M., & Gloriozova, T. A. (2018). Synthesis and biological activity of 2-amino-4H-pyrans. Chemistry of Heterocyclic Compounds, 54(1), 1-20. [Link]
-
Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. [Link]
-
Dekamin, M. G., & Eslami, M. (2016). Recent advances in the synthesis of 2-amino-3-cyano-4H-pyrans and 2-amino-3-cyano-4H-pyran-4-spirooxindoles using multi-component reactions. RSC Advances, 6(81), 77899-77920. [Link]
-
Khurana, J. M., & Kumar, S. (2010). A green and efficient protocol for the synthesis of 2-amino-4H-pyrans using a task-specific ionic liquid as catalyst and solvent. Tetrahedron Letters, 51(2), 359-361. [Link]
Application Notes and Protocols: The Strategic Use of 3-Aminoazepan-2-one in the Synthesis of Novel Aryl Hydrocarbon Receptor (AHR) Inhibitors
For: Researchers, medicinal chemists, and drug development professionals in oncology and immunology.
Abstract
The Aryl Hydrocarbon Receptor (AHR) has emerged as a critical therapeutic target in immuno-oncology and autoimmune diseases. Its dysregulation is implicated in tumor immune evasion and inflammatory pathogenesis.[1][2][3] This document provides a comprehensive guide to the utilization of 3-aminoazepan-2-one, a versatile cyclic amine building block, in the rational design and synthesis of a novel class of potent AHR inhibitors. We present a detailed, multi-step synthetic protocol, methods for structural characterization, and robust in vitro assays for validating the biological activity of these new chemical entities.
Introduction: The Rationale for AHR Inhibition
The AHR is a ligand-activated transcription factor that belongs to the basic helix-loop-helix (bHLH) family.[4] Initially studied for its role in mediating the toxicity of environmental pollutants like dioxins, the AHR is now recognized as a key regulator of immune homeostasis.[3][5] In the tumor microenvironment, the AHR pathway can be hijacked by cancer cells. Tryptophan metabolism, for instance, produces kynurenine, an endogenous AHR agonist, which promotes an immunosuppressive environment by inducing regulatory T cells (Tregs) and suppressing the function of effector T cells and dendritic cells.[6][7]
This immunosuppressive activity makes AHR an attractive target for therapeutic intervention. By inhibiting AHR, it is possible to reverse tumor-induced immune suppression and enhance the efficacy of cancer immunotherapies.[8][9] Consequently, there is a significant and growing interest in the discovery and development of small molecule AHR antagonists.[7][10]
The AHR Signaling Pathway
In its inactive state, the AHR resides in the cytoplasm within a chaperone protein complex.[11][12] Upon binding to an agonist (e.g., kynurenine), the chaperones dissociate, and the AHR translocates to the nucleus. There, it forms a heterodimer with the AHR Nuclear Translocator (ARNT).[7][12] This AHR:ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[4][11] Key target genes include cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are often used as biomarkers of AHR activation.[9][13]
This compound: A Key Synthetic Precursor
This compound (also known as DL-alpha-Amino-epsilon-caprolactam) is a derivative of caprolactam containing a primary amine. This structure provides a versatile scaffold for building more complex heterocyclic systems. Its utility in the preparation of AHR inhibitors, specifically triazoloquinazolinamino azepanones, has been noted. The lactam ring offers a rigid backbone, while the primary amine serves as a crucial nucleophilic handle for elaboration into various heterocyclic cores known to interact with the AHR ligand-binding pocket.
| Property | Value | Reference |
| CAS Number | 17929-90-7 | |
| Molecular Formula | C₆H₁₂N₂O | |
| Molecular Weight | 128.17 g/mol | |
| Melting Point | 76-77 °C | |
| Boiling Point | 168-172 °C (at 1.73 kPa) | |
| Appearance | White to off-white solid |
Synthetic Protocol: Preparation of a Novel Triazoloquinazolinone-Based AHR Inhibitor
This section details a plausible, multi-step synthesis of a novel AHR inhibitor, Compound 4 , starting from this compound. The synthetic strategy is based on established methodologies for the synthesis of quinazolinone and triazoloquinazoline cores.[2][3]
Step 1: Synthesis of 8-chloro-2-methyl-4H-3,1-benzoxazin-4-one (Compound 1)
This initial step creates the core benzoxazinone ring system, a common precursor for quinazolinones.[10]
-
Reagents & Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-3-chlorobenzoic acid (10.0 g, 58.3 mmol).
-
Reaction: Add acetic anhydride (100 mL) to the flask. Heat the mixture to reflux (approx. 140 °C) and maintain for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up & Isolation: Allow the reaction mixture to cool to room temperature, then slowly pour it into 500 mL of ice-cold water with vigorous stirring. The product will precipitate.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The resulting Compound 1 is typically used in the next step without further purification.
-
Expected Yield: 90-95%
-
Characterization:1H NMR, Mass Spectrometry.
-
Step 2: Synthesis of 8-chloro-3-amino-2-methylquinazolin-4(3H)-one (Compound 2)
The benzoxazinone is converted to the corresponding N-aminoquinazolinone by reaction with hydrazine.
-
Reagents & Setup: In a 250 mL round-bottom flask, suspend Compound 1 (10.5 g, 53.7 mmol) in ethanol (150 mL).
-
Reaction: Add hydrazine hydrate (5.2 mL, 107.4 mmol, 2 eq.) dropwise to the suspension at room temperature. Heat the mixture to reflux (approx. 78 °C) and maintain for 4 hours.
-
Work-up & Isolation: Cool the reaction mixture in an ice bath. The product will precipitate from the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield pure Compound 2 .
-
Expected Yield: 85-90%
-
Characterization:1H NMR, 13C NMR, Mass Spectrometry.
-
Step 3: Synthesis of 1-(8-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-3-phenylthiourea (Compound 3)
The amino group of the quinazolinone is reacted with an isothiocyanate to form a thiourea derivative, which is a precursor to the triazole ring.
-
Reagents & Setup: Dissolve Compound 2 (10.0 g, 44.7 mmol) in absolute ethanol (200 mL) in a 500 mL round-bottom flask with gentle heating.
-
Reaction: Add phenyl isothiocyanate (5.9 mL, 49.2 mmol, 1.1 eq.). Heat the mixture to reflux and maintain for 6 hours.
-
Work-up & Isolation: Cool the reaction mixture to room temperature. The resulting solid precipitate is collected by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to afford Compound 3 .
-
Expected Yield: 80-85%
-
Characterization:1H NMR, Mass Spectrometry, IR (presence of C=S bond).
-
Step 4: Synthesis of N-(2-oxoazepan-3-yl)-5-(8-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-4-phenyl-4H-1,2,4-triazol-3-amine (Compound 4)
This final step involves a cyclization and coupling reaction. For the purpose of this protocol, we propose a conceptual coupling step to attach the this compound moiety. Note: This specific reaction is illustrative; optimization would be required.
-
Reagents & Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve Compound 3 (5.0 g, 13.9 mmol) and this compound (1.9 g, 14.6 mmol, 1.05 eq.) in anhydrous N,N-Dimethylformamide (DMF, 50 mL).
-
Reaction: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 3.2 g, 16.7 mmol, 1.2 eq.), Hydroxybenzotriazole (HOBt, 2.2 g, 16.7 mmol, 1.2 eq.), and N,N-Diisopropylethylamine (DIPEA, 4.8 mL, 27.8 mmol, 2.0 eq.). Stir the mixture at room temperature for 24 hours.
-
Work-up & Isolation: Pour the reaction mixture into 200 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final product, Compound 4 .
-
Expected Yield: 40-50% (unoptimized)
-
Characterization:1H NMR, 13C NMR, High-Resolution Mass Spectrometry (HRMS), HPLC for purity analysis.
-
Analytical Characterization
The identity and purity of the synthesized inhibitor Compound 4 must be rigorously confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| 1H & 13C NMR | Structural elucidation | Chemical shifts and coupling constants consistent with the proposed structure of Compound 4 . |
| HRMS | Exact mass determination | Provides the exact molecular weight, confirming the elemental composition.[12] |
| HPLC | Purity assessment | A single major peak indicating >95% purity is required for biological assays.[12] |
| FT-IR | Functional group analysis | Presence of characteristic peaks for C=O (amide, lactam), C=N, and N-H bonds. |
In Vitro Validation of AHR Inhibitory Activity
Once synthesized and characterized, the compound's ability to inhibit AHR signaling must be quantified. A tiered approach is recommended.
Protocol 5.1: AHR-Responsive Reporter Gene Assay
This is the primary assay for quantifying AHR antagonism. It uses a cell line engineered to express a reporter gene (e.g., luciferase) under the control of DREs.[1][2][4][8]
-
Cell Culture: Plate human hepatoma cells (e.g., HepG2) stably transfected with a DRE-luciferase reporter construct into a 96-well white, clear-bottom plate. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (Compound 4 ) and a known AHR antagonist (e.g., CH-223191) in cell culture medium.
-
Treatment: Treat the cells with the diluted test compounds for 1 hour.
-
Agonist Challenge: Add a known AHR agonist (e.g., 1 nM TCDD or 100 µM kynurenine) to all wells except the vehicle control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Lysis & Readout: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase signal to the vehicle control. Plot the percentage of inhibition against the log concentration of the inhibitor and fit a dose-response curve to determine the IC₅₀ value.
Protocol 5.2: Competitive Ligand Binding Assay
This assay determines if the compound directly competes with a known ligand for binding to the AHR protein.
-
Preparation: Prepare hepatic cytosol from a suitable animal model (e.g., C57BL/6 mouse) which contains the AHR protein complex.
-
Competition: Incubate the cytosol with a constant concentration of a radiolabeled AHR ligand (e.g., 2 nM [³H]TCDD) and increasing concentrations of the test inhibitor (Compound 4 ).[5]
-
Incubation & Separation: Incubate for 2 hours at 20°C to allow binding to reach equilibrium. Separate the protein-bound radioligand from the free radioligand using a method like hydroxylapatite (HAP) assay.[5]
-
Quantification: Measure the radioactivity of the protein-bound fraction using a scintillation counter.
-
Data Analysis: Calculate the percent displacement of the radioligand at each concentration of the test inhibitor to determine the IC₅₀ for binding.
Protocol 5.3: Target Gene Expression Assay (qPCR)
This assay confirms that the inhibitor blocks the transcription of endogenous AHR target genes. The most common biomarker is CYP1A1.[9][13]
-
Cell Culture & Treatment: Seed a suitable cell line (e.g., HT29 human colon cancer cells) in a 12-well plate. Treat cells with the test inhibitor (Compound 4 ) for 1 hour, followed by stimulation with an AHR agonist (e.g., 100 µM kynurenine) for 8 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for CYP1A1 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in CYP1A1 mRNA expression using the ΔΔCt method. A potent inhibitor should significantly reduce the agonist-induced upregulation of CYP1A1.
Conclusion
The strategic use of this compound provides a robust platform for the synthesis of novel AHR inhibitors with a unique triazoloquinazolinone core. The protocols outlined in this application note offer a comprehensive workflow, from rational chemical synthesis and rigorous characterization to multi-tiered in vitro validation. The development of such inhibitors is a critical step toward new therapeutic strategies for a range of cancers and autoimmune disorders, aiming to disarm tumor defenses and restore immune homeostasis.
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Synthesis of[1][2][11]triazolo[4,3-a]quinazolin-5(4H)-one derivatives... (n.d.). ResearchGate.
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Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1][2][11]Triazolo[4,3-c]. (n.d.). National Institutes of Health.
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Application Notes & Protocols: A Domino Reaction Approach to 3-Amino-2-Pyrones from 4-Pyrone Epoxides
For inquiries: [Scientist's Contact Information]
Abstract
This document provides a detailed guide for the synthesis of 3-amino-2-pyrones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2] The described method is based on a domino reaction of 4-pyrone epoxides with various amines. This approach involves a selective Michael addition, a double ring-opening of the epoxide and pyrone rings, and a subsequent deformylation to yield the desired 3-amino-2-pyrone scaffold.[3][4][5][6] This protocol offers a robust and efficient pathway to these valuable molecules, with particular attention to the mechanistic underpinnings, procedural details, and expected outcomes.
Introduction: The Significance of 3-Amino-2-Pyrones
The 2-pyrone scaffold is a recurring motif in a multitude of natural products exhibiting a wide spectrum of biological activities.[7] The introduction of an amino group at the C-3 position further enhances the pharmacological potential of this heterocyclic system, making 3-amino-2-pyrones attractive targets for synthetic chemists. These compounds serve as versatile building blocks in the synthesis of more complex molecules and have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][7]
The synthetic strategy detailed herein leverages the reactivity of 4-pyrone epoxides, which undergo a fascinating cascade of reactions when treated with amines. This domino, or tandem, reaction provides a streamlined approach to the synthesis of 3-amino-2-pyrones, minimizing the need for intermediate isolation and purification steps.[3][6]
Reaction Mechanism and Rationale
The core of this synthetic method lies in a domino reaction sequence initiated by the nucleophilic attack of an amine on the 4-pyrone epoxide.[3][6] The proposed mechanism, as supported by mechanistic studies, proceeds through several key steps.[8]
Step-by-Step Mechanistic Pathway:
-
Michael Addition: The reaction commences with a selective Michael addition of the amine to the α,β-unsaturated ketone system of the 4-pyrone epoxide. This initial attack occurs at the C-5 position of the pyrone ring.[3][6]
-
Double Ring-Opening: Following the Michael addition, a double ring-opening sequence is initiated. This involves the opening of both the epoxide and the pyranone rings.[3][6][8]
-
Deformylation: The intermediate species then undergoes a facile deformylation, leading to the expulsion of a formyl group.[3][6]
-
Cyclization: The final step involves the cyclization of the resulting polycarbonyl intermediate to form the stable 3-amino-2-pyrone ring system. The nature of the amine has been shown to have a strong influence on the transformation and cyclization of these intermediates.[3][5][8]
This mechanistic pathway highlights the efficiency of the domino approach, where multiple bond-forming and bond-breaking events occur in a single synthetic operation.
Caption: Proposed mechanism for the synthesis of 3-amino-2-pyrones.
Experimental Protocols
This section provides a general, step-by-step protocol for the synthesis of 3-amino-2-pyrones from 4-pyrone epoxides. It is crucial to perform all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE).
Materials and Reagents
-
4-Pyrone Epoxide (1): The starting epoxide can be synthesized from the corresponding 4-pyrone according to literature procedures.
-
Amine: A variety of primary and secondary amines can be used. The choice of amine will determine the substituent at the 3-position of the final product.
-
Solvent: Ethanol (EtOH) or Methanol (MeOH) are typically used.[8] In some cases, the reaction can be carried out under solvent-free conditions.[8]
-
Reaction Vessel: A round-bottom flask of appropriate size.
-
Stirring: Magnetic stirrer and stir bar.
-
Cooling: Ice bath.
-
Filtration: Büchner funnel and filter paper.
-
Washing: Cold ethanol.
-
Recrystallization Solvent: Toluene is often a suitable solvent for recrystallization.[8]
General Synthetic Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the 4-pyrone epoxide (1) (0.34 mmol, 1.0 equivalent).[8]
-
Addition of Amine: Add the corresponding amine (0.51 mmol, 1.5 equivalents) to the flask.[8]
-
Solvent Addition: Add the appropriate solvent (ethanol or methanol, 1 mL).[8]
-
Reaction Conditions: Cool the reaction mixture to 0 °C using an ice bath and stir for 2 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, a precipitate will often form. Isolate the solid product by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the filtered solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.[8]
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent, such as toluene.[8]
Note: The choice of solvent and reaction time may need to be optimized depending on the specific 4-pyrone epoxide and amine used. For some amines, particularly aromatic amines, side reactions may occur, and solvent-free conditions might be preferable to improve selectivity.[8]
Caption: General experimental workflow for the synthesis of 3-amino-2-pyrones.
Data and Expected Results
The success of the synthesis is typically evaluated based on the yield and purity of the isolated 3-amino-2-pyrone. The structure of the product should be confirmed by standard analytical techniques.
Characterization Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the final product. The chemical shifts and coupling constants will be characteristic of the 3-amino-2-pyrone scaffold.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the amine (N-H stretching) and the pyrone carbonyl (C=O stretching) functional groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
Representative Yields
The yields of 3-amino-2-pyrones synthesized by this method can vary depending on the specific substrates used. However, good to excellent yields are often achievable. The following table provides a summary of expected outcomes for the reaction of a generic 4-pyrone epoxide with different types of amines.
| Amine Type | Solvent | Typical Yield Range | Notes |
| Primary Aliphatic | Ethanol | 70-90% | Generally clean reactions with high yields. |
| Secondary Aliphatic | Methanol | 65-85% | Reaction times may need to be extended. |
| Aromatic | Solvent-free | 50-75% | Side product formation (dihydropyrroles) can occur; solvent-free conditions often improve selectivity.[8] |
Troubleshooting and Considerations
-
Low Yield: If the yield is lower than expected, consider increasing the reaction time or optimizing the solvent. For less reactive amines, a slight increase in temperature may be beneficial, but this should be done cautiously to avoid side reactions.
-
Side Product Formation: With aromatic amines, the formation of dihydropyrrole byproducts can be an issue.[8] Running the reaction under solvent-free conditions has been shown to minimize this side reaction.[8]
-
No Precipitation: If the product does not precipitate from the reaction mixture, it may be necessary to remove the solvent under reduced pressure and then purify the crude residue by column chromatography.
-
Alternative Pathway with Ammonium Acetate: It is important to note that using ammonium acetate as the nucleophile in an aprotic solvent like DMSO can lead to a different reaction pathway, yielding 3-hydroxy-4-pyridones instead of 3-amino-2-pyrones.[3][5][8]
Conclusion
The domino reaction of 4-pyrone epoxides with amines provides a powerful and efficient method for the synthesis of 3-amino-2-pyrones. This application note has outlined the key mechanistic features, a detailed experimental protocol, and important considerations for researchers working in this area. The versatility of this reaction, coupled with the biological significance of the 3-amino-2-pyrone scaffold, makes this a valuable tool for drug discovery and development professionals.
References
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Titova, P. K., Alikin, N. A., Kaurova, A. V., Viktorova, V. V., Simbirtseva, A. E., Steparuk, E. V., Eltsov, O. S., Obydennov, D. L., & Sosnovskikh, V. Y. (2025). Novel Synthesis of 3-Amino-2-pyrones and 3-Hydroxy-4-pyridones via Double Ring-Opening Reactions of 4-Pyrone Epoxides with Amines. Synthesis, 57(18), 2683–2694. [Link]
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Titova, P. K., Alikin, N. A., Kaurova, A. V., et al. (2025). Novel Synthesis of 3-Amino-2-pyrones and 3-Hydroxy-4-pyridones via Double Ring-Opening Reactions of 4-Pyrone Epoxides with Amines. Research Square. [Link]
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Titova, P. K., et al. (2025). Novel Synthesis of 3-Amino-2-pyrones and 3-Hydroxy-4-pyridones via Double Ring-Opening Reactions of 4-Pyrone Epoxides with Amines. Ural Federal University Institutional Repository. [Link]
-
Titova, P. K., et al. (2025). (PDF) Novel Synthesis of 3-Amino-2pyrones and 3-Hydroxy-4-pyridones via Double Ring-Opening Reactions of 4-Pyrone Epoxides with Amines. ResearchGate. [Link]
-
Bae, H., & Lee, D. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine drugs, 13(3), 1599–1628. [Link]
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(Image) Synthesis of 3‐amino‐2‐pyrones and 2,5‐dihydrofurans by Cu‐catalysed... ResearchGate. [Link]
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Bae, H., & Lee, D. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs, 13(3), 1599-1628. [Link]
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IOSR Journal. (n.d.). Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery. [Link]
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McGlacken, G. P., & Fairlamb, I. J. (2005). 2-pyrones possessing antimicrobial and cytotoxic activities. Phytochemistry Reviews, 4(2-3), 251-295. [Link]
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Galloway, M. M., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Environmental Science & Technology, 49(19), 11479–11486. [Link]
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D'Ambrosio, A., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering, 10(38), 12656-12666. [Link]
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D'Auria, M., et al. (1993). Spectral properties and isomerism of nitro enamines. Part 2. 3-Amino-2-nitrocrotonic esters. Journal of the Chemical Society, Perkin Transactions 2, (2), 231-236. [Link]
-
Bae, H., & Lee, D. (2015). Recent Advances in the Synthesis of 2-Pyrones. Marine Drugs, 13(3), 1599-1628. [Link]
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(Image) Crosslinking reaction between the epoxide ring and the primary amine. ResearchGate. [Link]
-
Jiang, B., et al. (2018). Ring-opening mechanism of epoxides with alcohol and tertiary amines. Polymer Chemistry, 9(10), 1243-1251. [Link]
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Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 15(11), 2019-2031. [Link]
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Trávníček, Z., et al. (2019). Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. Molecules, 24(17), 3162. [Link]
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LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
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SpectraBase. (n.d.). 3-Hydroxy-2-pyrone. [Link]
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Request PDF. (2025). Synthesis and characterization of 2-pyrone compounds derived from coumalic acid and evaluation of the antimicrobial activity of some of them. [Link]
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Trendafilova, N., et al. (2012). Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine. Bulgarian Chemical Communications, 44(3), 200-206. [Link]
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Application Note: A Robust Protocol for the Diastereoselective Reduction of β-Enaminoketones in the Synthesis of cis- and trans-3-Aminocyclohexanols
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 3-aminocyclohexanols, a critical structural motif in medicinal chemistry, through the reduction of β-enaminoketone intermediates. We delve into the synthesis of the β-enaminoketone precursors derived from 1,3-cyclohexanediones and their subsequent diastereoselective reduction using a dissolving metal system. The causality behind experimental choices, a detailed step-by-step methodology, analytical characterization, and a discussion of stereochemical outcomes are presented to ensure reproducibility and provide researchers with a self-validating system for obtaining these valuable amino alcohol building blocks.
Introduction: The Significance of Aminocyclohexanols
Acyclic and cyclic amino alcohols are foundational scaffolds in a vast array of biologically active molecules, including natural products, potent pharmaceuticals, and chiral auxiliaries for asymmetric synthesis.[1][2] Specifically, the 1,3-aminocyclohexanol framework is a key component in therapeutic agents like HIV-protease inhibitors and μ-opioid receptor antagonists.[1] The rigid, bifunctional nature of these molecules, featuring both an amino and a hydroxyl group, allows for precise three-dimensional orientation, which is crucial for molecular recognition and binding affinity in drug design.[3]
Despite their importance, synthetic routes to 1,3-aminocyclohexanols are not extensively reported.[1] This guide details a reliable two-step method starting from readily available 1,3-cyclohexanediones. The process involves:
-
Formation of a stable β-enaminoketone intermediate.
-
Reduction of the enaminone system to yield the target 3-aminocyclohexanol as a mixture of diastereomers.[1][2][4]
This protocol is designed for researchers, medicinal chemists, and drug development professionals seeking a practical and scalable route to this important class of compounds.
Experimental Overview: A Two-Stage Synthetic Workflow
The overall synthetic strategy is a two-part process that begins with the formation of the β-enaminoketone, followed by its reduction. This workflow provides a clear and efficient path to the desired aminocyclohexanol products.
Figure 1: High-level workflow for the synthesis of aminocyclohexanols.
Part I: Protocol for β-Enaminoketone Synthesis
The initial step involves a condensation reaction between a 1,3-dicarbonyl compound and a primary amine. This reaction forms a stable, conjugated enaminone system.
Mechanistic Rationale
The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the 1,3-dione, followed by dehydration to form the enamine. The use of toluene as a solvent is critical; it forms an azeotrope with the water generated during the reaction, which can be removed using a Dean-Stark apparatus, driving the equilibrium towards product formation.[1][2]
Materials and Reagents
-
4,4-dimethyl-1,3-cyclohexanedione
-
Benzylamine or (S)-α-methylbenzylamine
-
Toluene (anhydrous)
-
Standard reflux apparatus with Dean-Stark trap
-
Magnetic stirrer and heating mantle
Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add 4,4-dimethyl-1,3-cyclohexanedione (1.0 eq) and the desired primary amine (1.0 eq).
-
Solvent Addition: Add a sufficient volume of toluene to dissolve the reagents and fill the Dean-Stark trap.
-
Condensation: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude β-enaminoketone is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization or column chromatography. Typical yields for this step are in the range of 85-87%.[1][2]
Part II: Protocol for the Reduction of β-Enaminoketones
The core of this application note is the reduction of the β-enaminoketone to the corresponding 3-aminocyclohexanol. A dissolving metal reduction using sodium in a mixture of THF and isopropyl alcohol is a robust and effective method.[1][2][4]
Mechanistic Considerations and Stereoselectivity
The reduction of the β-enaminoketone is believed to proceed via a two-step process involving the reduction of both the ketone and the enamine double bond. The stereochemical outcome—the ratio of cis to trans diastereomers—is influenced by the steric environment of the substrate, particularly the substituents on the nitrogen and the cyclohexane ring.[2] For instance, using a chiral amine like (S)-α-methylbenzylamine can induce diastereoselectivity in the final product.[1][2] The final ratio of isomers is determined by the direction of hydride attack on the carbonyl and the subsequent protonation steps.
Figure 2: Step-by-step workflow for the reduction protocol.
Materials and Reagents
-
β-enaminoketone (from Part I)
-
Metallic Sodium (cut into small pieces)
-
Tetrahydrofuran (THF), anhydrous
-
Isopropyl alcohol
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (AcOEt)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates
-
Ice bath
Detailed Reduction Protocol
-
Preparation: In a round-bottom flask, dissolve the β-enaminoketone (e.g., 2.0 mmol) in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).[1]
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Addition of Sodium: Carefully add an excess of small pieces of metallic sodium (e.g., 0.27 g, 12.0 g-atoms) to the cooled solution.[1] Caution: Sodium metal reacts violently with water and can ignite in air. Handle with appropriate care under an inert atmosphere if possible.
-
Reaction: Allow the reaction mixture to stir and gradually warm to room temperature. The reaction progress should be monitored by TLC until the starting material is consumed.[1]
-
Quenching: Once the reaction is complete, carefully remove any unreacted pieces of sodium. Pour the reaction mixture into a saturated aqueous solution of NH₄Cl to quench the reaction.[1] This step neutralizes the reaction and safely reacts with any residual sodium.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product, a diastereomeric mixture of amino alcohols.[1] Typical combined yields are around 75-77%.[1][2]
Data Analysis, Separation, and Characterization
The crude product is a mixture of diastereomers. Analysis and separation are crucial to obtaining the pure cis and trans isomers.
Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS), particularly with a chiral column, is an excellent technique to determine the diastereomeric ratio of the product mixture.[1][2]
| Starting β-Enaminoketone | Amine Used | Total Yield | Diastereomeric Ratio (cis:trans) | Reference |
| 3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one | Benzylamine | 77% | Not separated | [1] |
| (S)-3-((S)-1-phenylethylamino)-5,5-dimethylcyclohex-2-en-1-one | (S)-α-methylbenzylamine | 75% | 89:11 | [1][2] |
Table 1: Representative yields and diastereomeric ratios for the reduction of β-enaminoketones derived from 4,4-dimethyl-1,3-cyclohexanedione.
Purification and Characterization
-
Column Chromatography: The separation of the cis and trans diastereomers can be achieved using standard silica gel column chromatography.[1] The polarity difference between the isomers is typically sufficient for separation.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the separated isomers. Coupling constants and NOESY experiments can be used to definitively assign the cis or trans stereochemistry by determining the axial or equatorial positions of key protons.[2]
-
X-ray Crystallography: For unambiguous stereochemical assignment, X-ray crystal structure analysis of the precursor enaminoketone or the final amino alcohol product can be performed.[1][2]
Conclusion
The synthesis of 3-aminocyclohexanols via the reduction of β-enaminoketones is a reliable and adaptable method for accessing these valuable chemical building blocks. The protocols detailed in this application note, from the initial condensation to the final reduction and purification, provide a clear and robust pathway for researchers. By understanding the mechanistic principles and paying close attention to the reaction and work-up conditions, scientists in academic and industrial settings can confidently synthesize these important scaffolds for applications in drug discovery and materials science.
References
-
Balbás, I. M., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-162. [Link]
-
Ordoñez, M., et al. (2011). Synthesis of cis- and trans-3-aminocyclohexanols by reduction of β-enaminoketones. Molecules (Basel, Switzerland), 17(1), 151–162. [Link]
-
Linzaga-Elizalde, I., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. ResearchGate. [Link]
-
Ningbo Innopharmchem Co., Ltd. (Date unknown). Exploring Trans-4-Aminocyclohexanol: Properties, Uses, and Manufacturing. Innopharmchem. [Link]
-
Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ChemCatChem, 11(24), 6157-6163. [Link]
-
ResearchGate. (2011). Preparation of β-enaminoketones 1 and 2. [Link]
-
Al-Ostoot, F. H., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(35), 22695-22731. [Link]
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- 4. Synthesis of cis- and trans-3-aminocyclohexanols by reduction of β-enaminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedure for the synthesis of N-substituted-3-chloro-2-azetidinones
Application Note: A-P(AN)-22.1
A-P(AN)-22.1: Streamlined Synthesis of N-Substituted-3-chloro-2-azetidinones via Staudinger Cycloaddition
Abstract
This application note provides a comprehensive and technically detailed guide for the synthesis of N-substituted-3-chloro-2-azetidinones, a critical scaffold in medicinal chemistry. The protocol centers on the robust and versatile Staudinger [2+2] cycloaddition reaction between an imine and a ketene generated in situ from chloroacetyl chloride. This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental procedure, and provides critical insights into process optimization and troubleshooting. The aim is to equip researchers with a reliable and reproducible methodology for accessing this important class of compounds.
Introduction: The Enduring Significance of the β-Lactam Ring
The 2-azetidinone, or β-lactam, ring system is a cornerstone of medicinal chemistry, most notably as the core structural motif in a vast array of life-saving β-lactam antibiotics, including penicillins and cephalosporins.[1][2] The continued emergence of antibiotic-resistant bacterial strains necessitates the development of novel β-lactam derivatives with enhanced efficacy and broader spectrums of activity.[1] Beyond their antibacterial properties, N-substituted-3-chloro-2-azetidinones serve as versatile synthetic intermediates and have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitubercular properties.[1][3]
The Staudinger ketene-imine cycloaddition, first reported by Hermann Staudinger in 1907, remains a premier synthetic route to the β-lactam core.[4][5][6] This [2+2] cycloaddition offers a highly convergent and modular approach, allowing for diverse substitutions on the azetidinone ring.[7] This application note details a standardized, field-proven protocol for the synthesis of N-substituted-3-chloro-2-azetidinones, leveraging the reaction between a pre-formed imine (Schiff base) and a ketene generated in situ from chloroacetyl chloride and a tertiary amine base.[8][9]
Reaction Mechanism: The Staudinger [2+2] Cycloaddition
The synthesis of N-substituted-3-chloro-2-azetidinones via the Staudinger reaction is a two-step process initiated by the in situ generation of a chloroketene, followed by its cycloaddition with an imine.
Step 1: In Situ Generation of Chloroketene Chloroacetyl chloride, in the presence of a tertiary amine such as triethylamine (Et₃N), undergoes dehydrohalogenation to form the highly reactive chloroketene intermediate.[8] The tertiary amine acts as a base, abstracting a proton from the α-carbon of the acid chloride.
Step 2: Nucleophilic Attack and Ring Closure The reaction proceeds through a nucleophilic attack of the imine nitrogen on the electrophilic carbonyl carbon of the ketene.[4] This initial attack forms a zwitterionic intermediate.[10] Subsequent intramolecular ring closure of this intermediate yields the final β-lactam product.[10] The stereochemical outcome of the reaction (cis vs. trans) can be influenced by several factors, including the substituents on both the ketene and the imine, the solvent, and the order of reagent addition.[4][10][11] Generally, (E)-imines tend to form cis β-lactams, while (Z)-imines favor the formation of trans β-lactams.[4]
Experimental Workflow and Protocol
The overall experimental procedure is a two-stage process involving the synthesis of the imine (Schiff base) followed by the cycloaddition reaction to form the 2-azetidinone.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
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- 4. Staudinger synthesis - Wikipedia [en.wikipedia.org]
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- 10. Staudinger Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Note: Leveraging 3-Aminoazepan-2-one for the Rational Design and Synthesis of Novel Hypolipidemic Agents
Introduction: The Strategic Value of 3-Aminoazepan-2-one in Modern Drug Discovery
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the bloodstream, is a primary risk factor for the development of atherosclerosis and subsequent cardiovascular events. While existing therapies like statins have proven effective, a significant portion of the patient population either shows intolerance or fails to reach target lipid levels, necessitating the discovery of novel therapeutic agents.[1] The exploration of new chemical scaffolds is therefore a cornerstone of modern cardiovascular drug discovery.
This compound, a chiral cyclic β-amino acid derivative, represents a compelling and underexplored starting scaffold for the synthesis of new chemical entities.[2][3] Its rigid, seven-membered lactam ring provides a defined three-dimensional geometry, a feature often exploited in rational drug design to enhance binding affinity and selectivity for biological targets. The presence of a primary amine at the C3 position offers a versatile synthetic handle for the introduction of diverse chemical functionalities, allowing for the systematic exploration of structure-activity relationships (SAR). This application note provides a comprehensive guide to the proposed synthesis and evaluation of a library of novel compounds derived from this compound as potential hypolipidemic agents.
Rationale for this compound as a Hypolipidemic Scaffold
The selection of this compound as a core structure is predicated on several key principles of medicinal chemistry:
-
Structural Analogy to Known Bioactive Molecules: The azepan-2-one (or ε-caprolactam) core is a recurring motif in various biologically active compounds.[4] More specifically, the related four-membered lactam ring, the 2-azetidinone, is the central pharmacophore of ezetimibe, a cholesterol absorption inhibitor that targets the Niemann-Pick C1-like 1 (NPC1L1) protein.[5][6][7] By functionalizing the this compound core, it is plausible to generate molecules that interact with novel or established targets in lipid metabolism.
-
Chirality and Conformational Rigidity: The use of a specific enantiomer, such as (3R)-3-aminoazepan-2-one, can be crucial for achieving selective interaction with biological targets, thereby enhancing efficacy and reducing off-target effects.[2] The constrained conformation of the seven-membered ring can also entropically favor binding to a specific protein pocket.
-
Synthetic Tractability: The primary amine of this compound is a nucleophilic center that can readily undergo a variety of well-established chemical transformations, including acylation, sulfonylation, and reaction with isocyanates to form ureas. This allows for the rapid generation of a diverse chemical library for biological screening.
Proposed Synthetic Strategy: A Library Approach
To explore the potential of the this compound scaffold, we propose the synthesis of a library of derivatives focusing on the modification of the C3-amino group. This approach allows for a systematic investigation of how different substituents impact the compound's physicochemical properties and biological activity. The proposed synthetic routes are outlined below.
Caption: Proposed workflow for the synthesis and screening of this compound derivatives.
Detailed Experimental Protocols
Note: These protocols are generalized procedures. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
General Protocol for N-Acylation (Synthesis of Amide Library)
This protocol describes the reaction of this compound with an acyl chloride to form an N-acyl derivative.
-
Reagent Preparation: Dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of the desired acyl chloride (1.1 eq) in the same anhydrous solvent dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-acyl derivative. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
General Protocol for N-Sulfonylation (Synthesis of Sulfonamide Library)
This protocol details the synthesis of N-sulfonyl derivatives from this compound.
-
Reagent Preparation: Dissolve this compound (1.0 eq) in a mixture of a suitable solvent (e.g., pyridine or dichloromethane) under an inert atmosphere.
-
Reaction Initiation: Cool the mixture to 0 °C. Add the desired sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 6-24 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification and Characterization: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo. Purify the residue by column chromatography or recrystallization. Confirm the structure of the purified sulfonamide by ¹H NMR, ¹³C NMR, and HRMS.
General Protocol for Urea Formation (Synthesis of Urea Library)
This protocol describes the reaction of this compound with an isocyanate.
-
Reagent Preparation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as acetonitrile or tetrahydrofuran under an inert atmosphere.
-
Reaction Initiation: Add the desired isocyanate (1.05 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS. In many cases, the product may precipitate out of the solution upon formation.
-
Work-up: If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification and Characterization: The crude product can be purified by recrystallization or flash column chromatography. Characterize the final urea derivative by ¹H NMR, ¹³C NMR, IR spectroscopy (noting the characteristic urea carbonyl stretch), and HRMS.
Proposed Biological Evaluation: In Vivo Hypolipidemic Screening
A well-established model for the preliminary assessment of hypolipidemic activity is the Triton WR-1339-induced hyperlipidemia model in rats.[8][9] Triton WR-1339, a non-ionic surfactant, inhibits lipoprotein lipase, leading to a rapid and significant increase in plasma cholesterol and triglyceride levels.
Caption: Workflow for the in vivo screening of hypolipidemic activity using the Triton WR-1339 model.
Protocol for Triton WR-1339 Induced Hyperlipidemia
-
Animals: Use male Wistar or Sprague-Dawley rats, acclimatized for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6-8 per group):
-
Group I: Normal Control (vehicle only)
-
Group II: Hyperlipidemic Control (Triton WR-1339 + vehicle)
-
Group III: Standard Drug (Triton WR-1339 + reference drug, e.g., fenofibrate)
-
Group IV, V, etc.: Test Compound Groups (Triton WR-1339 + synthesized derivatives at various doses)
-
-
Procedure:
-
Fast the rats overnight (16-18 hours) with free access to water.
-
Administer the test compounds, standard drug, or vehicle orally (p.o.).
-
After a set absorption period (e.g., 1 hour), induce hyperlipidemia by administering Triton WR-1339 (e.g., 300-400 mg/kg) intraperitoneally (i.p.).[8]
-
At a specified time point post-induction (e.g., 18 or 24 hours), collect blood samples via retro-orbital puncture or cardiac puncture under anesthesia.
-
-
Biochemical Analysis:
-
Separate plasma by centrifugation.
-
Analyze plasma samples for total cholesterol (TC), triglycerides (TG), and high-density lipoprotein cholesterol (HDL-C) using commercially available enzymatic kits.
-
Calculate low-density lipoprotein cholesterol (LDL-C) and very-low-density lipoprotein cholesterol (VLDL-C) using the Friedewald formula (VLDL-C = TG/5; LDL-C = TC - HDL-C - VLDL-C).
-
Data Presentation and Interpretation
The efficacy of the synthesized compounds should be presented in a clear, tabular format, comparing the lipid profiles of the treatment groups to both the normal and hyperlipidemic control groups.
Table 1: Hypothetical Lipid Profile Data from In Vivo Screening
| Group | Dose (mg/kg) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Normal Control | - | 70 ± 5 | 80 ± 7 | 45 ± 4 | 9 ± 2 |
| Hyperlipidemic Control | - | 350 ± 25 | 1200 ± 90 | 25 ± 3 | 85 ± 11 |
| Fenofibrate (Standard) | 100 | 180 ± 15 | 450 ± 40 | 40 ± 4 | 50 ± 6 |
| Test Compound A | 50 | 220 ± 20 | 600 ± 55 | 35 ± 3 | 65 ± 8 |
| Test Compound B | 50 | 310 ± 22 | 1050 ± 80 | 28 ± 2 | 72 ± 9 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Hyperlipidemic Control.
A statistically significant reduction in TC, TG, and LDL-C, and/or an increase in HDL-C compared to the hyperlipidemic control group would indicate that a compound has promising hypolipidemic activity.[8][10]
Conclusion
This compound is a versatile and strategically valuable starting material for the development of novel hypolipidemic agents. The synthetic protocols and screening workflows detailed in this application note provide a robust framework for the generation and evaluation of a diverse library of derivatives. By systematically exploring the structure-activity relationships of N-substituted 3-aminoazepan-2-ones, researchers can identify lead compounds with potent lipid-lowering activity, paving the way for the development of next-generation therapies for cardiovascular disease.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of (3R)-3-Aminoazepan-2-one in Modern Pharmaceutical Synthesis.
- PubMed. Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents.
-
Wikipedia. Caprolactam. Available from: [Link]
- Synthesis and In Vivo Hypolipidemic Effect of Some N-(Benzoylphenyl)-Carboxamide Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats.
-
LookChem. (s)-3-Aminoazepan-2-one. Available from: [Link]
-
ChemBK. (3S)-3-Aminoazepan-2-one. Available from: [Link]
-
PubMed. Design, synthesis and biological evaluation of some 2-azetidinone derivatives as potential antihyperlipidemic agents. Available from: [Link]
-
PMC - NIH. Synthesis and Anti-hyperlipidemic Activity of 3H-benzo[8][11] thieno [2, 3-d][2][4][10] triazin-4-ones: Possible Mechanism of Altered Lipid Metabolism. Available from: [Link]
-
Medscape. Lipid-Lowering Agents. Available from: [Link]
-
Cleveland Clinic. Antihyperlipidemics. Available from: [Link]
-
RxList. How Do 2-Azetidiones Work? Uses, Side Effects, Drug Names. Available from: [Link]
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- 8. aaup.edu [aaup.edu]
- 9. Synthesis and Anti-hyperlipidemic Activity of 3H-benzo [4, 5] thieno [2, 3-d] [1, 2, 3] triazin-4-ones: Possible Mechanism of Altered Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Multi-enzyme biosynthesis for the production of 3-amino-2-hydroxy acetophenone
Application Notes & Protocols
Topic: Multi-enzyme Biosynthesis for the Production of 3-amino-2-hydroxy acetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Biocatalytic Route to a Key Pharmaceutical Intermediate
3-Amino-2-hydroxy acetophenone (3AHAP) is a critical chemical intermediate in the synthesis of Pranlukast, a widely used medication for the treatment of asthma.[1] Traditional chemical synthesis routes for 3AHAP often involve harsh reaction conditions and the use of hazardous materials. In contrast, biocatalytic methods offer a more sustainable and environmentally friendly alternative.[1] This application note details a robust, three-enzyme in vitro cascade for the efficient production of 3AHAP from m-nitroacetophenone (3NAP).
The described system leverages the synergistic action of three enzymes: a nitrobenzene nitroreductase (nbzA), a hydroxylaminobenzene mutase (habA), and a glucose dehydrogenase (GDH) for cofactor regeneration.[1][2] This multi-enzyme approach provides high specificity and operates under mild, aqueous conditions, culminating in a significantly improved yield of 3AHAP.[2][3] This guide will provide a comprehensive overview of the underlying biochemistry, detailed experimental protocols, and strategies for process optimization.
The Scientific Principle: A Three-Enzyme Catalytic Cascade
The conversion of 3-nitroacetophenone (3NAP) to 3-amino-2-hydroxy acetophenone (3AHAP) is achieved through a two-step enzymatic process, supported by a third enzyme for cofactor recycling. This elegant system mimics cellular metabolic pathways to achieve a complex chemical transformation with high efficiency.
-
Reduction Step: Nitrobenzene nitroreductase (nbzA) initiates the cascade by catalyzing the reduction of the nitro group on the substrate, 3NAP. This reaction consumes NADPH as a reducing equivalent and produces an intermediate, 3-hydroxyamino acetophenone.[1][2]
-
Rearrangement Step: The intermediate is then acted upon by hydroxylaminobenzene mutase (habA), which catalyzes a rearrangement to form the final product, 3AHAP.[1][2]
-
Cofactor Regeneration: The first step is dependent on a continuous supply of NADPH. As this cofactor is expensive, a regeneration system is essential for the economic viability of the process. Glucose dehydrogenase (GDH) serves this purpose by oxidizing glucose to gluconolactone, which concurrently reduces NADP+ to NADPH.[1][2] This creates a closed-loop system for the cofactor, allowing for sustained catalytic activity.[2]
Below is a diagram illustrating the enzymatic cascade:
Caption: Multi-enzyme cascade for 3AHAP synthesis.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Notes |
| m-Nitroacetophenone (3NAP) | Sigma-Aldrich | N11804 | Substrate |
| D-Glucose | Sigma-Aldrich | G8270 | For cofactor regeneration |
| NADP+ Sodium Salt | Sigma-Aldrich | N0505 | Cofactor |
| Phosphate Buffer Components | Fisher Scientific | Various | For buffer preparation |
| Nitrobenzene nitroreductase (nbzA) | Custom Synthesis/In-house | N/A | Expressed in E. coli |
| Hydroxylaminobenzene mutase (habA) | Custom Synthesis/In-house | N/A | Expressed in E. coli |
| Glucose Dehydrogenase (GDH) | Sigma-Aldrich | G4134 | |
| E. coli BL21(DE3) | New England Biolabs | C2527 | For enzyme expression |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Sigma-Aldrich | I6758 | For inducing protein expression |
| Ethyl Acetate | Fisher Scientific | E145 | For extraction |
| High-Performance Liquid Chromatography (HPLC) System | Agilent/Waters | Various | For analysis |
| C18 HPLC Column | Agilent/Waters | Various | For analysis |
Experimental Protocols
This section provides a step-by-step guide for the expression of the required enzymes and the subsequent multi-enzyme synthesis of 3AHAP.
Part 1: Enzyme Expression and Crude Lysate Preparation
The enzymes nbzA and habA are typically produced recombinantly in E. coli.
-
Transformation: Transform E. coli BL21(DE3) cells with expression plasmids containing the genes for nbzA and habA separately.
-
Culture Growth: Inoculate a single colony of each transformed strain into 50 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking at 220 rpm.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the cultures to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Harvesting: Continue to incubate at 18°C for 16-20 hours. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellets in 50 mM phosphate buffer (pH 8.0). Lyse the cells using sonication or a high-pressure homogenizer.
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to remove cell debris. The resulting supernatant is the crude enzyme lysate. Determine the protein concentration using a Bradford or BCA assay.
Part 2: Multi-Enzyme Biocatalytic Synthesis of 3AHAP
This protocol is based on an optimized whole-cell or crude enzyme approach to maximize catalytic efficiency.[2]
Caption: Experimental workflow for 3AHAP synthesis.
-
Reaction Setup: In a 50 mL reaction vessel, prepare a reaction mixture containing:
-
50 mM Phosphate Buffer (pH 8.0)
-
1% (w/v) D-Glucose
-
0.5 mM NADP+
-
-
Enzyme Addition: Add the crude enzyme lysates (or purified enzymes) of nbzA, habA, and GDH. The optimal molar ratio of nbzA:habA:GDH has been reported to be approximately 1:4:24 to achieve the highest yields.[1] If using whole cells, a wet cell weight ratio can be used, for example, 1:4:24 (nbzA:habA:GDH).[2]
-
Initiation: Start the reaction by adding the substrate, m-nitroacetophenone (3NAP), to a final concentration of 2 g/L.
-
Incubation: Incubate the reaction mixture at 30°C with gentle shaking (e.g., 150 rpm) for up to 5 hours.[2][3]
-
Monitoring: Periodically take aliquots from the reaction mixture. Stop the enzymatic reaction by adding an equal volume of ethyl acetate and vortexing. Centrifuge to separate the phases and analyze the organic phase by HPLC to monitor the formation of 3AHAP and the consumption of 3NAP.
Part 3: Product Extraction and Analysis
-
Extraction: Once the reaction has reached completion (as determined by HPLC), terminate the reaction by acidifying the mixture slightly. Extract the product from the aqueous phase using an equal volume of ethyl acetate. Repeat the extraction twice.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: The crude 3AHAP can be purified by column chromatography on silica gel using a suitable eluent system, such as diethyl ether or a hexane/ethyl acetate gradient.[4]
-
Analysis: Confirm the identity and purity of the final product using HPLC, LC-MS, and NMR spectroscopy.
Process Optimization and Key Insights
The efficiency of this multi-enzyme system can be fine-tuned by considering several critical parameters.
-
Enzyme Ratios: The molar ratio of the three enzymes is a crucial determinant of the overall reaction rate and final yield. The optimal ratio of 1:4:24 for nbzA:habA:GDH suggests that the rearrangement step catalyzed by habA and the cofactor regeneration by GDH are key to driving the reaction forward.[1]
-
pH and Temperature: The reaction is typically performed at a pH of 8.0 and a temperature of 30°C, which represents a compromise to ensure the stability and activity of all three enzymes.
-
Substrate Concentration: While a higher substrate concentration is desirable for industrial applications, it's important to assess potential substrate inhibition effects on the enzymes, particularly nbzA.
-
Enzyme Engineering: For further improvements, site-directed mutagenesis of the enzymes can be employed. For instance, expanding the active pocket of habA has been shown to increase its affinity for the substrate and boost the final product yield.[1]
Quantitative Data Summary
| Parameter | Optimized Value | Reference |
| Enzyme Molar Ratio (nbzA:habA:GDH) | 1:4:24 | [1] |
| Substrate (3NAP) Concentration | 2 g/L | [2] |
| Reaction Temperature | 30°C | [2] |
| Reaction pH | 8.0 | [2] |
| Reaction Time | 5 hours | [2][3] |
| Final Product Yield | Up to 580 mg/L | [1][3] |
Conclusion
The multi-enzyme biocatalytic cascade presented here offers a highly efficient and sustainable method for the production of 3-amino-2-hydroxy acetophenone. By carefully controlling reaction parameters and employing an effective cofactor regeneration system, this in vitro process achieves high product yields under mild conditions. This approach not only represents a significant advancement in green chemistry but also provides a viable platform for the industrial synthesis of key pharmaceutical intermediates.
References
-
Tang, H., Zhu, H. L., Zhong, J. X., Wang, M. N., Xue, Y. P., & Zheng, Y. G. (2023). Efficient Production of 3‐Amino‐2‐Hydroxy Acetophenone by Multi‐Enzyme Biosynthesis. ChemBioChem. Available at: [Link]
-
ChemistryViews. (2023). Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone. ChemistryViews. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. PubMed. Available at: [Link]
- Clement, B., & Demesmaeker, M. (1997). Metabolic N-hydroxylation of substituted acetophenone imines. I. Evidence for formation of isomeric oximes. Drug Metabolism and Disposition, 25(6), 677-683.
- Tyagi, V., Bonn, R. B., & Fasan, R. (2015). Asymmetric Enzymatic Synthesis of Allylic Amines: A Sigmatropic Rearrangement Strategy.
- Rowe, I. C., et al. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering, 10(19), 6244–6253.
- Maurer, S., et al. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Biotechnology Letters, 44, 885–892.
- Pollegioni, L., et al. (2020). Use of aminotransferases in production of D-AAs.
- Kim, J. M., et al. (2022). Novel Enzymatic Method for Imine Synthesis via the Oxidation of Primary Amines Using D-Amino Acid Oxidase from Porcine Kidney. International Journal of Molecular Sciences, 23(9), 5035.
- Mehta, A., & Christen, P. (2000). The molecular evolution of pyridoxal-5'-phosphate-dependent enzymes. Advances in Enzymology and Related Areas of Molecular Biology, 74, 129-184.
-
PrepChem. (n.d.). Synthesis of 3-amino-2-hydroxyacetophenone. PrepChem.com. Available at: [Link]
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- 3. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
Application Notes & Protocols: A Guide to Organobase-Catalyzed Three-Component Synthesis of Aminopyrans
Prepared by: Gemini, Senior Application Scientist
I. Foreword for the Modern Drug Discovery Professional
The 2-amino-4H-pyran scaffold is a privileged structure in medicinal chemistry and drug discovery.[1][2][3] Its derivatives are known to possess a wide spectrum of pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties.[4][5] The efficient construction of this motif is therefore a critical task for synthetic and medicinal chemists. Multicomponent reactions (MCRs), which combine three or more reactants in a single, atom-economical step, represent a powerful strategy for rapidly building molecular complexity from simple precursors.[6][7][8]
When coupled with organocatalysis—the use of small, metal-free organic molecules to accelerate chemical reactions—MCRs become an exceptionally green and robust synthetic platform.[9] Organobases, in particular, offer mild reaction conditions, operational simplicity, and high functional group tolerance, making them ideal for the synthesis of complex molecules like aminopyrans.[10][11]
This guide provides an in-depth exploration of the organobase-catalyzed three-component synthesis of aminopyrans. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying principles, the causality behind experimental choices, and the practical insights needed for successful implementation and troubleshooting.
II. The Core Reaction: Mechanism and Logic
The synthesis of 2-amino-4H-pyrans via this method is a one-pot condensation of three fundamental building blocks: an aldehyde, an active methylene nitrile (typically malononitrile), and a 1,3-dicarbonyl compound. The organobase is not consumed but acts as a catalytic proton shuttle, activating the substrates and facilitating the key bond-forming events.
The generally accepted mechanism proceeds through a domino sequence of two classical organic reactions: a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.[4][12]
-
Catalyst Activation & Knoevenagel Condensation: The organobase (B:) initiates the sequence by deprotonating the most acidic C-H bond of the active methylene nitrile (e.g., malononitrile). This generates a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a highly electrophilic α,β-unsaturated nitrile, often referred to as a Knoevenagel adduct or a Michael acceptor.
-
Michael Addition & Intramolecular Cyclization: The organobase then deprotonates the active methylene group of the 1,3-dicarbonyl compound, creating a new nucleophile (an enolate). This enolate attacks the Knoevenagel adduct via a conjugate Michael addition. The resulting intermediate undergoes a final intramolecular cyclization, where the enol oxygen attacks the nitrile carbon, followed by tautomerization to yield the stable, highly functionalized 2-amino-4H-pyran ring system.[4][13]
Caption: Domino reaction pathway for aminopyran synthesis.
III. A Profile of Key Organobase Catalysts
The choice of catalyst is critical and depends on the specific substrates, desired reaction conditions (temperature, solvent), and cost considerations. While many bases can theoretically catalyze this reaction, certain organocatalysts have proven to be exceptionally efficient and versatile.
| Catalyst | Type / Mode of Action | Typical Loading (mol%) | Common Solvents | Temperature | Key Advantages |
| L-Proline | Amino Acid / Bifunctional | 10 - 20 | Ethanol, Water | Reflux / RT | Biodegradable, recyclable, low toxicity, readily available.[14][15] |
| DBU | Amidine / Strong Base | 5 - 15 | Ethanol, Aq. Ethanol | Room Temp. | High efficiency under mild conditions, excellent yields.[12] |
| Thiourea | H-Bond Donor | 10 - 20 | Toluene, DCM | Room Temp. | Activates electrophiles via H-bonding, often used in bifunctional systems for asymmetric synthesis.[16][17] |
| DABCO | Amine / Nucleophilic Base | 10 - 20 | Ethanol | Reflux | Cost-effective, stable, and effective for a range of substrates.[11][18] |
| Piperidine | Amine / Brønsted Base | 10 - 20 | Ethanol | Room Temp. | Classical, effective, and inexpensive catalyst for this transformation.[4] |
Causality Behind Catalyst Choice:
-
L-Proline: Its success stems from its dual functionality. The secondary amine acts as the base, while the carboxylic acid can participate in hydrogen bonding, activating the aldehyde carbonyl group and orienting the reactants.[19] This bifunctional nature often leads to higher efficiency compared to simple amines.
-
DBU: As a strong, non-nucleophilic base, DBU is exceptionally effective at deprotonating the active methylene compounds without engaging in unwanted side reactions (e.g., addition to the aldehyde). Its strength allows many reactions to proceed efficiently at ambient temperature.[12]
-
Thiourea Derivatives: These catalysts operate through a different paradigm. Instead of acting as a Brønsted base, the thiourea moiety's N-H protons form strong hydrogen bonds with the carbonyl oxygen of the aldehyde and the nitrile group of the Knoevenagel intermediate. This dual activation lowers the energy of the transition state, accelerating the reaction.[20] When tethered to a basic amine (a bifunctional catalyst), they can activate both the nucleophile and electrophile simultaneously.[20]
IV. Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps, expected outcomes, and characterization checkpoints. Success is defined by obtaining the desired product with the expected spectral data and melting point, confirming the reaction's fidelity.
Protocol 1: L-Proline-Catalyzed Synthesis of 2-Amino-4-aryl-4H-pyrans
This protocol is adapted from a robust procedure known for its high yields and use of an environmentally benign catalyst and solvent system.[14]
Workflow Diagram:
Caption: Standard workflow for aminopyran synthesis.
Materials & Equipment:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol
-
Malononitrile: 1.0 mmol (66 mg)
-
Ethyl Acetoacetate: 1.0 mmol (0.130 g, ~0.126 mL)
-
L-Proline: 10 mol% (0.0115 g)
-
Ethanol (Reagent Grade): 10 mL
-
Round-bottom flask (25 mL), magnetic stirrer, reflux condenser, heating mantle
-
TLC plates (silica gel), ethyl acetate, hexane
-
Rotary evaporator, separatory funnel, standard glassware
Step-by-Step Methodology:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol).
-
Solvent and Catalyst Addition: Add 10 mL of ethanol to the flask, followed by L-Proline (10 mol%).
-
Reaction: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30-60 minutes (Eluent: 30% Ethyl Acetate in Hexane). The reaction is complete when the spot corresponding to the starting aldehyde has disappeared. Reaction times typically range from 2-4 hours.[14]
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Evaporate the ethanol using a rotary evaporator.
-
Extraction: To the resulting crude residue, add ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, shake well, and separate the layers. The product will be in the organic layer. Wash the organic layer with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to obtain the crude product.
-
Purification (Self-Validation): The crude solid is typically of high purity. Recrystallize the product from methanol or ethanol to obtain pure crystalline material.[14] The identity and purity should be confirmed by melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).[21]
Protocol 2: DBU-Catalyzed Synthesis of Tetrahydrobenzo[b]pyrans at Room Temperature
This protocol demonstrates the power of a stronger organobase to achieve high efficiency under ambient conditions, a significant advantage for sensitive substrates or energy conservation.[12]
Materials & Equipment:
-
Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde): 1.0 mmol
-
Malononitrile: 1.0 mmol (66 mg)
-
Dimedone: 1.0 mmol (140 mg)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 10 mol% (~0.015 mL)
-
Aqueous Ethanol (1:1 v/v): 5 mL
-
Erlenmeyer flask (50 mL), magnetic stirrer
Step-by-Step Methodology:
-
Setup: In a 50 mL flask with a magnetic stir bar, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol).
-
Solvent and Catalyst Addition: Add 5 mL of aqueous ethanol (1:1) to the mixture. Stir for one minute to dissolve the solids, then add DBU (10 mol%) dropwise.
-
Reaction: Stir the mixture vigorously at room temperature. A solid precipitate often begins to form within 30-60 minutes.
-
Monitoring (Self-Validation): Monitor the reaction by TLC as described in Protocol 1. Reactions are typically complete within 2-4 hours at room temperature.[12]
-
Isolation: Upon completion, collect the solid product by vacuum filtration.
-
Purification (Self-Validation): Wash the collected solid with cold ethanol (2 x 5 mL) and then water to remove any residual catalyst and unreacted starting materials. Dry the product under vacuum. This method often yields a product pure enough for most applications without further purification. Confirm identity and purity via melting point and spectroscopy.
V. Substrate Versatility and Performance Data
A key strength of this methodology is its broad substrate scope. The reaction is generally tolerant of a wide variety of functional groups on the aromatic aldehyde.
| Aldehyde (R-CHO) | 1,3-Dicarbonyl | Catalyst | Conditions | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | L-Proline | Ethanol, Reflux | 2.5 | 92 | [14] |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | L-Proline | Ethanol, Reflux | 2.0 | 95 | [14] |
| 4-Nitrobenzaldehyde | Ethyl Acetoacetate | L-Proline | Ethanol, Reflux | 2.0 | 96 | [14] |
| 4-Methoxybenzaldehyde | Ethyl Acetoacetate | L-Proline | Ethanol, Reflux | 3.0 | 90 | [14] |
| Benzaldehyde | Dimedone | DBU | Aq. Ethanol, RT | 4.0 | 94 | [12] |
| 4-Chlorobenzaldehyde | Dimedone | DBU | Aq. Ethanol, RT | 3.5 | 96 | [12] |
| 4-Methylbenzaldehyde | Dimedone | DBU | Aq. Ethanol, RT | 4.0 | 92 | [12] |
Field Insights:
-
Electronic Effects: Both electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) on the aromatic aldehyde are well-tolerated, consistently producing high yields.[14] This demonstrates the robustness of the reaction.
-
Steric Hindrance: While not extensively detailed in the provided sources, ortho-substituted aldehydes may react more slowly due to steric hindrance around the reaction center.
-
Dicarbonyl Component: The use of cyclic dicarbonyls like dimedone leads to fused ring systems (tetrahydrobenzo[b]pyrans), which are structurally distinct and valuable scaffolds in their own right.[4][12]
VI. Troubleshooting Guide: A Self-Validating System
A protocol is only as good as its ability to be diagnosed when it fails. This section provides a framework for troubleshooting common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: L-Proline can degrade if stored improperly; DBU can absorb CO₂/H₂O. 2. Impure Reagents: Aldehyde may have oxidized to carboxylic acid. 3. Insufficient Reaction Time/Temp: Reaction may be sluggish for certain substrates. | 1. Use fresh, high-purity catalyst. 2. Purify aldehyde by distillation or use a fresh bottle. 3. Extend reaction time, monitoring by TLC. If at RT, consider gentle heating (40-50°C).[22] |
| Messy Reaction / Multiple Byproducts | 1. Excess Catalyst: High catalyst loading can promote side reactions. 2. High Temperature: Can lead to decomposition or undesired pathways. 3. Self-Condensation: Aldehyde or dicarbonyl may react with itself. | 1. Reduce catalyst loading to the recommended 5-10 mol%. 2. For DBU-catalyzed reactions, ensure the reaction does not significantly exotherm; use an ice bath if needed. 3. Add the aldehyde slowly to the mixture of the other components to maintain its low concentration. |
| Product Fails to Crystallize / Oily Product | 1. Residual Solvent/Impurities: Trapped solvent or minor byproducts can inhibit crystallization. 2. Product is intrinsically an oil: Some substitution patterns may not yield solids. | 1. Ensure complete removal of solvent on rotary evaporator. Try triturating the oil with a non-polar solvent like hexane to induce solidification. 2. Purify by column chromatography instead of recrystallization. |
| TLC shows product, but yield is low after workup | 1. Product is water-soluble: Highly polar products may partition into the aqueous layer during extraction.[22] 2. Product Loss during transfer/filtration. | 1. Before discarding the aqueous layer, back-extract it several times with ethyl acetate or dichloromethane.[22] 2. Ensure quantitative transfers and wash filter paper/frit with fresh solvent. |
VII. References
-
Behbahani, F. K., & Alipour, F. (2015). One-Pot Synthesis of 2-Amino-4H-Pyrans and 2-Amino-Tetrahydro-4H-Chromenes Using L-Proline. GU J Sci, 28(3), 387-393. [Link]
-
Chebanov, V. A., et al. (2022). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry, 58(10), 1431–1439. [Link]
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Moustafa, M. S., et al. (2014). Organobase-catalyzed three-component reactions for the synthesis of 4H-2-aminopyrans, condensed pyrans and polysubstituted benzenes. Beilstein Journal of Organic Chemistry, 10, 141-149. [Link]
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Moustafa, M. S., et al. (2014). Organobase-catalyzed three-component reactions for the synthesis of 4H-2-aminopyrans, condensed pyrans and polysubstituted benzenes. PubMed. [Link]
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Zonouz, A. M., Moghani, D., & Okhravi, S. (2014). A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. ResearchGate. [Link]
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Request PDF. (n.d.). One-pot synthesis of 2-amino-4H-pyrans and 2-amino-tetrahydro-4H-chromenes using L-proline. ResearchGate. [Link]
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de Castro, A. A., et al. (2023). Heterogeneous organocatalysis: the proline case. PMC. [Link]
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Coronado, D., et al. (2004). Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. SciELO México. [Link]
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Elnagdi, M. H., et al. (2016). L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. MDPI. [Link]
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Memar, F. O., et al. (2020). Suggested mechanism for the synthesis of pyrano[3,2-b]pyran catalyzed by Si–Mg–FA. ResearchGate. [Link]
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Milosavljević, N., et al. (2017). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. [Link]
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Moustafa, M. S., et al. (2014). Organobase-catalyzed three-component reactions for the synthesis of 4H-2-aminopyrans, condensed pyrans and polysubstituted benzenes. Scilit. [Link]
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ResearchGate. (n.d.). Synthesis of novel 2-amino-4H-pyran derivatives in the presence of DBU. [Link]
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Das, B., et al. (2021). One-pot synthesis of 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles using sodium citrate as an organo-salt based catalyst in aqueous ethanol. Semantic Scholar. [Link]
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Singh, U. P., & Singh, R. P. (2015). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. [Link]
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Karad, A. R., et al. (2023). SYNTHESIS OF 2-AMINO-4H-BENZO [b] PYRAN DERIVATIVES USING DBU AS AN EFFICIENT CATALYST WITH ITS ANTIOXIDANT ACTIVITY. World Journal of Pharmaceutical Research. [Link]
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Candeias, N. R., & Afonso, C. A. M. (2012). Recent Advances in the Synthesis of 2H-Pyrans. PMC. [Link]
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Li, J-T., et al. (2021). Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. SciELO. [Link]
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Request PDF. (n.d.). 2-Aminopyridine - An unsung hero in drug discovery. ResearchGate. [Link]
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Moustafa, M. S., et al. (2014). Organobase-catalyzed three-component reactions for the synthesis of 4H-2-aminopyrans, condensed pyrans and polysubstituted benzenes. ResearchGate. [Link]
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Moustafa, M. S., et al. (2014). Organobase-catalyzed three-component reactions for the synthesis of 4H-2-aminopyrans, condensed pyrans and polysubstituted benzenes. Beilstein Journals. [Link]
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Landeau, A., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC. [Link]
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Bentria, S. A., et al. (2023). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Bentham Science. [Link]
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Sree, M. L., et al. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
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Wang, Y., et al. (2023). Recent advances in organocatalytic asymmetric multicomponent reactions. RSC Publishing. [Link]
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Wang, C., et al. (2013). Design of novel bifunctional amine–thiourea catalysts bearing multiple hydrogen-bonding donors. ResearchGate. [Link]
-
Dömling, A., et al. (2014). Interplay between Organocatalysis and Multicomponent Reactions in Stereoselective Synthesis. ResearchGate. [Link]
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Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]
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Ghorbani-Choghamarani, A., et al. (2022). Green synthesis of thiourea derivatives from nitrobenzenes using Ni nanoparticles immobilized on triazine-aminopyridine-modified MIL-101(Cr) MOF. PMC. [Link]
-
Clárissó, L., et al. (2018). Asymmetric Organocatalyzed Synthesis of α‐Aminophosphinates via Thiourea Anion‐Binding Catalysis. ResearchGate. [Link]
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Ghosh, S., & Ghorai, P. (2019). Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Organic & Biomolecular Chemistry. [Link]
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Tan, B., & Chua, G. N. (2013). Asymmetric organocatalytic reactions by bifunctional amine-thioureas. Catalysis Science & Technology. [Link]
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de la Torre, D., et al. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. PubMed Central. [Link]
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Ruijter, E., Scheffelaar, R., & Orru, R. V. A. (2011). Strategies for Innovation in Multicomponent Reaction Design. Accounts of Chemical Research. [Link]
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Chen, H., et al. (2023). PETrans: De Novo Drug Design with Protein-Specific Encoding Based on Transfer Learning. MDPI. [Link]
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Palladium-mediated amidation for synthesizing novel benzenesulphonamide derivatives
Application Notes & Protocols
Topic: Palladium-Mediated Amidation for the Synthesis of Novel Benzenesulphonamide Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzenesulphonamide moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] Traditional synthetic routes to these compounds often rely on the reaction of an amine with a pre-functionalized arylsulfonyl chloride, a process limited by the accessibility and functional group tolerance of the sulfonyl chloride starting materials.[1] Palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has emerged as a powerful and versatile strategy for forming the critical C–N bond, offering a direct route from aryl halides or pseudohalides to sulfonamides.[2][3] This application note provides an in-depth guide to this methodology, covering the mechanistic underpinnings, key parameter optimization, a detailed experimental protocol, and troubleshooting strategies to empower researchers in the synthesis of novel benzenesulphonamide derivatives.
Introduction: The Strategic Advantage of Pd-Catalyzed Amidation
The synthesis of carbon-nitrogen bonds is fundamental to organic chemistry, particularly in the construction of pharmaceuticals.[2][3] While classical methods like nucleophilic aromatic substitution exist, they often require harsh conditions and are limited in scope. The advent of the Buchwald-Hartwig amination revolutionized C–N bond formation, allowing for the coupling of a vast range of amines and aryl halides under relatively mild conditions.[2][3][4]
Applying this methodology to sulfonamides provides several key advantages:
-
Convergent Synthesis: It allows for the late-stage coupling of complex aryl fragments and sulfonamide moieties, streamlining the synthesis of compound libraries.
-
Broad Substrate Scope: The reaction is compatible with a wide variety of aryl halides (Cl, Br, I) and pseudohalides (OTf), including electron-rich, electron-poor, and sterically hindered variants.[5][6][7]
-
High Functional Group Tolerance: The mild conditions preserve sensitive functional groups that may not survive traditional methods, enabling the synthesis of more complex and novel derivatives.[1][7]
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][5][8] Understanding this cycle is critical for rational optimization and troubleshooting. The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: The active, monoligated Pd(0) species undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, with reactivity generally following the order Ar-I > Ar-OTf > Ar-Br > Ar-Cl.[9]
-
Amide Coordination & Deprotonation: The sulfonamide coordinates to the Pd(II) center. A base then deprotonates the sulfonamide nitrogen to form a palladium-amido complex. The choice of base is crucial to ensure efficient deprotonation without degrading the substrates.[5]
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C–N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][8]
Key Parameters for Reaction Success
The success of palladium-mediated sulfonamide synthesis is highly dependent on the careful selection of four key components: the palladium source, ligand, base, and solvent.
Palladium Precatalyst and Ligand Selection
The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is the heart of the catalytic system. While Pd(II) sources are common, they must first be reduced in situ to the active Pd(0) state.[8][9] The ligand stabilizes the palladium center and critically influences the rates of oxidative addition and reductive elimination.[10][11]
For sulfonamide synthesis, which can be more challenging than simple amine coupling due to the electronics of the sulfonamide group, the choice of ligand is paramount.[7]
-
Early Generation Ligands: Bidentate phosphine ligands like BINAP and DPPF were early successes, improving reliability over monodentate ligands for many couplings.[2]
-
Modern Biaryl Monophosphine Ligands: The development of bulky and electron-rich biaryl monophosphine ligands (e.g., XPhos, SPhos, RuPhos) has dramatically expanded the scope of C-N coupling.[10] Their steric bulk promotes the formation of the highly reactive monoligated Pd(0) species and facilitates the final reductive elimination step, while their electron-donating nature accelerates the initial oxidative addition, especially for less reactive aryl chlorides.[10][11]
| Parameter | Recommendation & Rationale |
| Aryl Halide | Iodide/Bromide: High reactivity. Catalyst systems based on ligands like XPhos or SPhos are highly effective.[10] |
| Chloride: Less reactive and more challenging. Requires highly active catalyst systems with bulky, electron-rich ligands (e.g., XPhos, RuPhos, or specialized Buchwald precatalysts) to achieve good yields.[5][12] | |
| Ligand | General Use: XPhos or SPhos are excellent starting points, offering broad applicability and high activity. They are commercially available as ligands or as stable G2/G3/G4 precatalysts which improve air-stability and reproducibility. |
| Base | Strong Bases (NaOt-Bu, LiHMDS): Often required for efficient deprotonation of the sulfonamide. NaOt-Bu is a common and effective choice. However, it is not compatible with base-sensitive functional groups.[5][9] |
| Weaker Bases (Cs₂CO₃, K₃PO₄): Essential for substrates with base-sensitive functionalities (e.g., esters, ketones). May require higher temperatures or longer reaction times.[7][9] | |
| Solvent | Aprotic, Non-polar: Toluene , Dioxane , or THF are standard choices. They must be anhydrous, as water can deactivate the catalyst and hydrolyze reagents. |
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for the synthesis of N-(4-methoxyphenyl)benzenesulfonamide from 4-bromoanisole and benzenesulfonamide.
Materials and Equipment
-
Reagents: 4-Bromoanisole, benzenesulfonamide, Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)), XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), Sodium tert-butoxide (NaOt-Bu), Anhydrous Toluene.
-
Equipment: Schlenk flask or oven-dried round-bottom flask with a reflux condenser, magnetic stirrer and stir bar, inert atmosphere manifold (Argon or Nitrogen), septa, syringes, TLC plates, standard glassware for workup, silica gel for column chromatography.
Experimental Workflow
Step-by-Step Procedure
Note: All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques.
-
Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), benzenesulfonamide (188 mg, 1.2 mmol, 1.2 equiv), and sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv).
-
Evacuate and Backfill: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add Reagents: Through the septum, add anhydrous toluene (10 mL). Stir the mixture for 5 minutes. Then, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) or by taking aliquots for LC-MS analysis. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-(4-methoxyphenyl)benzenesulfonamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential.[13]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd source or ligand). | 1. Use fresh reagents. Consider using a more air-stable precatalyst (e.g., XPhos Pd G3). Ensure a truly inert atmosphere. |
| 2. Insufficiently anhydrous solvent/reagents. | 2. Use freshly distilled solvent or solvent from a sure-seal bottle. Dry solid reagents in a vacuum oven. | |
| 3. Base is not strong enough or has degraded. | 3. Use fresh NaOt-Bu from an unopened container. Ensure it is handled under inert gas. | |
| Formation of Side Products | 1. Hydrodehalogenation of aryl halide. | 1. This can occur if water is present. Ensure rigorously dry conditions. A different ligand/base combination may also help. |
| 2. Homocoupling of the aryl halide. | 2. Lower the reaction temperature. Screen different ligands. | |
| Incomplete Reaction | 1. Insufficient catalyst loading or reaction time. | 1. Increase catalyst loading to 2-3 mol%. Extend the reaction time. |
| 2. Sterically hindered substrate. | 2. Increase the reaction temperature. Switch to a more active ligand system (e.g., RuPhos). |
Conclusion
Palladium-mediated amidation represents a state-of-the-art method for the synthesis of benzenesulphonamide derivatives. Its broad substrate scope, functional group tolerance, and predictable reactivity make it an invaluable tool for medicinal chemists and synthetic researchers. By understanding the underlying mechanism and carefully optimizing the key reaction parameters—catalyst, ligand, base, and solvent—scientists can efficiently access novel and complex sulfonamide structures that were previously challenging to synthesize. This guide provides the foundational knowledge and a practical framework to successfully implement this powerful transformation in the laboratory.
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A useful Pd-catalyzed Negishi coupling approach to benzylic sulfonamide derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
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Buchwald-Hartwig Amination Mechanism | Organic Chemistry. (2020). YouTube. Retrieved January 6, 2026, from [Link]
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Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2013). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Sulfamide Synthesis via Pd-Catalysed Cross-Coupling. (2004). Thieme. Retrieved January 6, 2026, from [Link]
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Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. (2016). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Palladium-catalyzed intermolecular coupling of aryl chlorides and sulfonamides under microwave irradiation. (2003). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. (2016). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. (2012). ACS Publications. Retrieved January 6, 2026, from [Link]
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Palladium-Catalyzed Intermolecular Directed C−H Amidation of Aromatic Ketones. (2009). Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]
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Palladium-Catalyzed Amidation of Aryl Halides Using 2-Dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl as Ligands. (2006). The Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]
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Practical Palladium Catalysts for C-N and C-O Bond Formation. (2002). ResearchGate. Retrieved January 6, 2026, from [Link]
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Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (2010). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. (2021). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Palladium-catalyzed amination of aryl halides and sulfonates. (1998). Scilit. Retrieved January 6, 2026, from [Link]
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Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. (2000). Organic Letters. Retrieved January 6, 2026, from [Link]
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Synthesis of Amides by Mild Palladium-Catalyzed Aminocarbonylation of Arylsilanes with Amines Enabled by Copper(II) Fluoride. (2018). The Journal of Organic Chemistry. Retrieved January 6, 2026, from [Link]
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Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. (2017). Chemical Reviews. Retrieved January 6, 2026, from [Link]
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Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2010). Journal of the American Chemical Society. Retrieved January 6, 2026, from [Link]
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Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2015). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (2021). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Palladium-catalyzed amination of aryl halides and sulfonates. (1999). Semantic Scholar. Retrieved January 6, 2026, from [Link]
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Developing ligands for palladium(II)-catalyzed C-H functionalization: intimate dialogue between ligand and substrate. (2015). Semantic Scholar. Retrieved January 6, 2026, from [Link]
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Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. (2022). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]
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Abstract
3-Amino-1,2-propanediol (APD), also known as isoserinol, is a highly versatile and critical building block in the pharmaceutical and fine chemical industries. Its primary application lies in the synthesis of non-ionic X-ray contrast agents, such as iohexol and iopamidol, and it serves as a precursor for novel drug delivery systems like lipidoids for RNA interference (RNAi) therapeutics.[1][2][3] The high purity of APD is paramount as it directly influences the efficacy and safety profile of the final active pharmaceutical ingredients. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal synthetic routes to high-purity 3-amino-1,2-propanediol from key industrial precursors. We will explore detailed, field-proven protocols for synthesis from the epichlorohydrin/3-chloro-1,2-propanediol pathway, the glycidol route, and the emerging green-chemical approach using bio-renewable glycerol.
Introduction to 3-Amino-1,2-propanediol (APD)
3-Amino-1,2-propanediol (CAS: 616-30-8, Formula: C₃H₉NO₂) is a chiral glycerol derivative featuring both primary amine and vicinal diol functional groups.[4] This unique structure imparts valuable properties, making it an essential intermediate. Physically, it is a very viscous, transparent, colorless to pale yellow, and hygroscopic liquid.[1][5]
Table 1: Physicochemical Properties of 3-Amino-1,2-propanediol
| Property | Value | Reference(s) |
| Molecular Weight | 91.11 g/mol | [5] |
| Melting Point | 55-57 °C | [1][5] |
| Boiling Point | 264-265 °C (at 739 mmHg) | [1][5] |
| Density | 1.175 g/mL (at 25 °C) | [1][5] |
| Solubility | Soluble in water (>1000 g/L) | [5] |
The strategic importance of APD is underscored by its role as an irreplaceable raw material in the production of several non-ionic contrast media used in medical imaging.[6][7] Beyond this, its utility extends to agrochemicals, specialty emulsifiers, and as a reactant in the synthesis of cationic polymers for gene delivery.[1][2]
Overview of Primary Synthetic Strategies
The selection of a synthetic route to APD depends on factors such as raw material cost, desired purity, scalability, and environmental considerations. Three primary pathways dominate the landscape, each originating from a distinct three-carbon precursor.
Figure 1: High-level overview of synthetic pathways to 3-Amino-1,2-propanediol.
-
From Epichlorohydrin / 3-Chloro-1,2-propanediol (CPD) : This is the most established and widely practiced industrial method, valued for its reliability and high yield.[3]
-
From Glycidol : A more direct approach that avoids inorganic salt byproducts, though glycidol itself is often synthesized from epichlorohydrin.[7]
-
From Glycerol : A "green chemistry" route that valorizes a bio-renewable feedstock from biodiesel production, though it often requires more demanding catalytic conditions.[8][9]
Method 1: Synthesis from Epichlorohydrin via 3-Chloro-1,2-propanediol (CPD)
Principle and Rationale
This robust method proceeds in two conceptual stages that can be performed sequentially in a single reactor: (1) The acid-catalyzed hydrolysis of epichlorohydrin to open the epoxide ring, forming 3-chloro-1,2-propanediol (CPD), and (2) The nucleophilic substitution of the chloride in CPD with ammonia (ammonolysis) to yield APD.[10][11] The use of a significant molar excess of ammonia is critical to suppress the formation of secondary and tertiary amine byproducts, thereby maximizing the yield of the desired primary amine.[7] Advanced industrial protocols employ specific catalysts for both hydrolysis and amination steps to enhance reaction rate and selectivity.[10]
Figure 2: Reaction pathway from Epichlorohydrin to APD.
Detailed Experimental Protocol
This protocol is an optimized synthesis adapted from established industrial practices.[3][10][11]
Materials and Equipment:
-
Pressure-rated glass or stainless steel reactor with mechanical stirring, temperature control (heating/cooling mantle), pressure gauge, and a port for reagent addition.
-
Epichlorohydrin (≥99%) or 3-Chloro-1,2-propanediol (CPD)
-
Aqueous ammonia (25-28% w/w)
-
Catalysts (optional, for optimization):
-
Vacuum distillation apparatus
Procedure:
-
Reactor Charging (starting from CPD): In a well-ventilated fume hood, charge the reactor with 3-chloro-1,2-propanediol (1.0 mole). Add aqueous ammonia (25-28%) in a significant molar excess (e.g., a mass ratio of 4:1 to 6:1 of ammonia solution to CPD).[10][11]
-
Catalyst Addition (Optional): If using a catalyst system to improve selectivity, add the amination catalyst(s) at a loading of 0.15-0.25% by weight relative to the CPD.[10]
-
Reaction Execution: Seal the reactor and begin vigorous stirring. Initiate heating. A staged temperature profile is recommended for optimal control and purity.
-
Heat to 45-50 °C and maintain under the resulting pressure (approx. 0.15 MPa) for 1.5-2 hours.[10]
-
Increase the temperature to 50-55 °C (pressure will rise to approx. 0.18-0.25 MPa) and hold for another 2-3 hours.[10]
-
Complete the reaction by heating to 55-60 °C (pressure approx. 0.22-0.28 MPa) for 0.5-1 hour.[10]
-
-
Work-up and Ammonia Recovery: Cool the reactor to ambient temperature. Slowly vent the excess ammonia pressure through a gas scrubber containing dilute acid. The recovered ammonia can be recycled.
-
Salt Removal: The reaction mixture contains precipitated ammonium chloride. This can be removed by filtration. In some processes, the water and product are first distilled off, and the salt is removed from the residue. A hot centrifugation step can also be used for efficient desalination.[10]
-
Purification: Transfer the filtrate (or the initial distillate) to a round-bottom flask.
-
Remove water and any remaining volatile impurities by distillation under reduced pressure.
-
The final product, 3-amino-1,2-propanediol, is purified by vacuum distillation. Collect the fraction boiling at approximately 125-132 °C under high vacuum (-0.0998 MPa).[10]
-
Table 2: Summary of Reaction Parameters for the CPD Route
| Parameter | Value / Condition | Rationale & Reference |
| Starting Material | 3-Chloro-1,2-propanediol (CPD) | Common industrial precursor[3] |
| Aminating Agent | Aqueous Ammonia (25-28%) | Readily available and effective[10][11] |
| Molar Ratio (NH₃:CPD) | High excess (>10:1) | Minimizes di- and tri-substituted byproducts[7] |
| Temperature | 45 - 60 °C (Staged) | Controls exotherm, improves selectivity[3][10] |
| Pressure | 0.15 - 0.28 MPa | Generated by ammonia vapor pressure at temp.[10] |
| Reaction Time | 4 - 6 hours | Sufficient for high conversion[3][10] |
| Expected Yield | 75 - 85% | [11][12] |
Safety and Handling
-
Epichlorohydrin is highly toxic, corrosive, and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and splash goggles.
-
Aqueous ammonia is corrosive and its vapors are irritating to the respiratory system. Ensure adequate ventilation.
-
The reaction is exothermic and conducted under pressure . Use a properly rated reactor with a pressure relief system. Never exceed the pressure rating of the vessel.
Method 2: Synthesis from Glycidol
Principle and Rationale
This method involves the direct aminolysis of glycidol (2,3-epoxy-1-propanol). The reaction proceeds via a nucleophilic attack of ammonia on one of the carbon atoms of the epoxide ring, leading to ring-opening. This route is mechanistically simpler and avoids the generation of ammonium chloride, simplifying the purification process. However, glycidol is often less stable and more expensive than CPD, and is frequently prepared from epichlorohydrin immediately prior to use.[7][13]
Figure 3: Reaction pathway from Glycidol to APD.
Detailed Experimental Protocol
This protocol is based on a process described for the preparation of isoserinol from glycidol.[7]
Procedure:
-
Reactor Setup: Charge a jacketed reactor, equipped with mechanical stirring and a thermometer, with 25% aqueous ammonia. Begin circulation of a coolant through the jacket to maintain a low temperature.
-
Glycidol Addition: Slowly add glycidol dropwise to the stirred ammonia solution. The rate of addition must be carefully controlled to ensure the internal temperature does not exceed 35 °C, as the reaction is highly exothermic.[7]
-
Reaction: After the addition is complete, continue to stir the mixture at a controlled temperature of 30 °C for a total of 6 hours to ensure the reaction goes to completion.[7]
-
Work-up and Purification:
-
Connect the reactor to a rotary evaporator or a distillation apparatus.
-
Remove the excess ammonia and water under reduced pressure.
-
Purify the resulting crude product by high-vacuum distillation to obtain pure 3-amino-1,2-propanediol.
-
Safety and Handling
-
Glycidol is classified as a probable human carcinogen and is a skin and eye irritant. All handling must be performed within a fume hood using appropriate PPE.[14]
-
The aminolysis of epoxides is highly exothermic . Strict temperature control via slow addition and efficient cooling is essential to prevent a runaway reaction.
Method 3: Synthesis from Bio-renewable Glycerol
Principle and Rationale
The conversion of glycerol to APD represents an attractive "green" synthetic route, utilizing a low-cost, renewable feedstock that is a major byproduct of the biodiesel industry.[8][9] This transformation is typically achieved through a catalytic reductive amination process. The mechanism involves the catalytic dehydrogenation of a glycerol hydroxyl group to form an aldehyde intermediate (glyceraldehyde), which then condenses with ammonia to form an imine. Finally, the imine is catalytically hydrogenated to yield APD.[15] This process requires heterogeneous catalysts, often based on noble metals like Ruthenium or base metals like Copper, and is conducted under high temperature and hydrogen pressure.[15]
Figure 4: Simplified pathway for the reductive amination of Glycerol.
General Experimental Approach
As this is an area of active research, the following is a generalized procedure.
Procedure:
-
Reactor Loading: Load a high-pressure autoclave with glycerol, an ammonia source (e.g., aqueous ammonia), and a heterogeneous catalyst (e.g., Ru/C).[15]
-
Reaction: Seal the autoclave, purge with an inert gas, and then pressurize with hydrogen to the desired pressure. Heat the reactor to the target temperature (e.g., 120-180 °C) with vigorous stirring. Maintain these conditions for several hours.
-
Work-up: After the reaction, cool the autoclave to room temperature and carefully vent the pressure.
-
Purification: Open the reactor, recover the reaction mixture, and separate the solid catalyst by filtration. The liquid product is then purified by fractional distillation under vacuum.
Challenges and Outlook
While promising from a sustainability perspective, the catalytic amination of glycerol faces challenges, including the need for harsh reaction conditions (high temperature and pressure), moderate to low selectivity towards APD (with byproducts like other amino alcohols being formed), and issues with catalyst stability and reusability.[15] Continued research into more selective and robust catalyst systems is required to make this route industrially viable.
Final Product Purification and Characterization
Regardless of the synthetic route, high-purity APD is obtained through fractional vacuum distillation . Due to its high boiling point and viscosity, an efficient vacuum system is essential.
Analytical Characterization:
-
Gas Chromatography (GC): To determine purity and quantify impurities, particularly the isomeric byproduct 2-amino-1,3-propanediol (serinol) and any remaining starting materials or over-aminated products.[7]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): For unambiguous structural confirmation of the final product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of key functional groups (O-H stretch, N-H stretch, C-H stretch, C-O stretch).
-
Karl Fischer Titration: To determine residual water content, which is important given the hygroscopic nature of APD.
References
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3-Amino-1,2-propanediol BP EP USP CAS 616-30-8. Fengchen Group Co., Ltd. [Link]
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3-Amino-1,2-propanediol. Chongqing Chemdad Co., Ltd. [Link]
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104610074 Preparation method of 3-amino-1,2-propanediol. WIPO Patentscope. [Link]
- US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
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Valorization of bio-renewable glycerol by catalytic amination reactions. RSC Publishing. [Link]
- CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
- WO2019020488A1 - Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof.
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3-Amino-1,2-propanediol. Suzhou Senfeida Chemical Co., Ltd. [Link]
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Valorization of bio-renewable glycerol by catalytic amination reactions. RSC Publishing. [Link]
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Valorization of Bio-Renewable Glycerol by Catalytic Amination Reactions. ResearchGate. [Link]
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- Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof.
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Bidirectional Conversion Between 3-Monochloro-1,2-propanediol and Glycidol in Course of the Procedure of DGF Standard Methods. ResearchGate. [Link]
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Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food. PubMed. [Link]
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Application Note & Protocol: High-Purity 3-Aminopropanol Synthesis via Catalytic Hydrogenation
Abstract
This document provides a comprehensive guide for the preparation and purification of 3-aminopropanol (3-AP), a critical building block in pharmaceutical and specialty chemical synthesis. We detail a robust protocol centered on the catalytic hydrogenation of 3-hydroxypropanenitrile, utilizing a Raney Nickel catalyst. The protocol is designed for high yield and purity, addressing common challenges such as side-product formation and catalyst handling. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and well-documented methodology.
Introduction: The Significance of 3-Aminopropanol
3-Aminopropanol (also known as n-propanolamine or 3-amino-1-propanol) is a versatile bifunctional molecule featuring both a primary amine and a primary alcohol. This structure makes it an invaluable intermediate in the synthesis of a wide array of compounds, including pharmaceuticals like pantothenic acid and its derivatives, corrosion inhibitors, and surfactants. The efficacy and safety of these final products are directly dependent on the purity of the 3-AP starting material, necessitating a well-controlled and reproducible synthetic process.
The most prevalent industrial route to 3-AP is the catalytic hydrogenation of a nitrile-containing precursor, typically 3-hydroxypropanenitrile or ethyl 3-aminopropionate. This method is favored for its high atom economy and efficiency. The choice of catalyst is paramount to achieving high selectivity and yield, with Raney Nickel being a widely used and cost-effective option known for its high activity in nitrile reductions.
The Chemical Pathway: From Nitrile to Amine
The core of this process is the reduction of a nitrile group (-C≡N) to a primary amine (-CH₂NH₂) using molecular hydrogen (H₂). The reaction is heterogeneous, occurring on the surface of a solid catalyst.
Reaction: HO-(CH₂)₂-C≡N + 2 H₂ → HO-(CH₂)₂-CH₂NH₂
The mechanism involves the adsorption of both the nitrile and hydrogen onto the active sites of the Raney Nickel catalyst. The triple bond of the nitrile is sequentially hydrogenated, first to an imine intermediate and then to the final primary amine.
Diagram 1: Reaction Pathway of 3-Hydroxypropanenitrile Hydrogenation
Caption: Catalytic hydrogenation of 3-hydroxypropanenitrile to 3-aminopropanol.
Causality Behind Experimental Choices:
-
Catalyst Selection (Raney Nickel): Raney Ni is chosen for its high activity and selectivity in nitrile hydrogenation. Its porous structure provides a large surface area, maximizing contact between reactants and active sites. However, it is pyrophoric and must be handled with extreme care under an inert atmosphere or solvent.
-
Solvent (Ethanol/Ammonia): The reaction is performed in an ethanolic ammonia solution. Ammonia plays a crucial role in suppressing the formation of secondary and tertiary amines, which are common side products. It achieves this by reacting with the intermediate imine, shifting the equilibrium away from the dimerization reactions that lead to impurities.
-
Temperature and Pressure: The reaction is conducted under elevated temperature and pressure to increase the reaction rate and ensure sufficient hydrogen solubility in the reaction medium. The selected parameters represent a balance between achieving a practical reaction time and minimizing side reactions or degradation of the product.
Experimental Protocol: Synthesis
Safety First: This procedure involves flammable solvents, a pyrophoric catalyst, and high-pressure hydrogen gas. A comprehensive risk assessment must be performed. The entire procedure must be conducted in a certified fume hood, and the hydrogenation step must be carried out behind a blast shield within a properly rated high-pressure reactor. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier Example |
| 3-Hydroxypropanenitrile | >98% Purity | Sigma-Aldrich |
| Raney Nickel (slurry in water) | Activated, 50% slurry | Sigma-Aldrich |
| Anhydrous Ethanol (EtOH) | 200 Proof, ACS Grade | Fisher Scientific |
| Anhydrous Ammonia (NH₃) | Gas or solution in EtOH (e.g., 2M) | Airgas, Sigma |
| Hydrogen (H₂) Gas | Ultra-high purity (UHP), >99.999% | Airgas |
| High-Pressure Reactor | Parr Instruments or similar, >50 bar rating | Parr Instrument Co. |
| Filtration Apparatus | Büchner funnel, Celite® 545 | VWR |
| Rotary Evaporator | Standard laboratory grade | Heidolph |
| Distillation Apparatus | Vacuum distillation setup with Vigreux column | Chemglass |
Step-by-Step Synthesis Protocol
-
Catalyst Preparation:
-
Rationale: Raney Nickel is supplied as a slurry in water to prevent pyrophoric activity. It must be washed with the reaction solvent to remove water, which can interfere with the reaction.
-
In the fume hood, carefully decant the water from the Raney Nickel slurry (e.g., 5.0 g).
-
Wash the catalyst by adding anhydrous ethanol (3 x 20 mL), gently swirling, and carefully decanting the ethanol each time. This must be done quickly to minimize air exposure.
-
After the final wash, immediately add 50 mL of anhydrous ethanol to keep the catalyst covered.
-
-
Reactor Charging:
-
Rationale: An inert atmosphere is critical to prevent accidental ignition of the catalyst and to ensure the reaction environment is free of oxygen.
-
To a 500 mL high-pressure reactor vessel, add the prepared Raney Nickel slurry in ethanol.
-
Add a solution of 3-hydroxypropanenitrile (e.g., 50.0 g, 0.70 mol) dissolved in 150 mL of anhydrous ethanol.
-
Cool the mixture in an ice bath and slowly bubble anhydrous ammonia gas through the solution for 15-20 minutes, or add a pre-prepared 2M solution of ammonia in ethanol (100 mL).
-
Seal the reactor according to the manufacturer's instructions.
-
-
Hydrogenation Reaction:
-
Rationale: The system is purged to remove all air. The temperature and pressure are carefully controlled to optimize the reaction rate and selectivity.
-
Move the sealed reactor behind a blast shield.
-
Pressurize the reactor with nitrogen (N₂) to 10 bar and then vent. Repeat this cycle five times to ensure an inert atmosphere.
-
Pressurize the reactor with hydrogen (H₂) to 10 bar and then vent. Repeat this cycle three times.
-
Pressurize the reactor to the final working pressure of 40 bar with hydrogen.
-
Begin stirring (e.g., 750 RPM) and heat the reactor to 80°C.
-
Monitor the pressure. A drop in pressure indicates hydrogen consumption. Maintain the pressure at 40 bar by periodically re-pressurizing from the H₂ cylinder.
-
The reaction is typically complete in 4-6 hours, indicated by the cessation of hydrogen uptake.
-
Experimental Protocol: Purification
The crude product contains the catalyst, solvent, and potential side products. A two-step purification process involving filtration and vacuum distillation is required to achieve high purity.
Catalyst Removal and Solvent Evaporation
-
Cooling and Depressurization:
-
Cool the reactor to room temperature.
-
Carefully and slowly vent the excess hydrogen in the fume hood.
-
Purge the reactor with nitrogen three times before opening.
-
-
Filtration:
-
Rationale: The pyrophoric Raney Nickel must be removed carefully. Filtration through Celite prevents the fine catalyst particles from passing through and provides a safer handling medium. The filter cake must not be allowed to dry in the air.
-
Prepare a Büchner funnel with a pad of Celite® (approx. 1 cm thick). Wet the pad with ethanol.
-
Carefully filter the reaction mixture under a gentle vacuum.
-
Wash the filter cake with additional anhydrous ethanol (2 x 30 mL) to recover any entrained product.
-
Immediately transfer the wet filter cake into a beaker of water to quench the catalyst for safe disposal.
-
-
Solvent Removal:
-
Transfer the clear filtrate to a round-bottom flask.
-
Remove the ethanol and excess ammonia using a rotary evaporator. The bath temperature should not exceed 50°C to prevent product degradation.
-
Vacuum Distillation
-
Rationale: Vacuum distillation is essential for separating the high-boiling 3-aminopropanol from non-volatile impurities and any remaining solvent. The reduced pressure lowers the boiling point, preventing thermal decomposition.
-
Assemble a vacuum distillation apparatus with a short Vigreux column.
-
Transfer the crude oil from the rotary evaporator into the distillation flask.
-
Slowly apply vacuum and begin heating the distillation flask with a heating mantle.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction of 3-aminopropanol at its characteristic boiling point under the applied vacuum (e.g., approx. 80-82°C at 10 mmHg).
-
Stop the distillation once the temperature begins to rise sharply or when only a small, dark residue remains.
-
The final product should be a clear, colorless, and viscous liquid. A typical yield is 85-95%.
Diagram 2: Workflow for Synthesis and Purification of 3-Aminopropanol
Caption: Overall workflow from catalyst preparation to final purified product.
Quality Control and Analysis
To validate the purity of the final product, several analytical techniques should be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity of the product and identify any volatile impurities. The purity is typically determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and ensure the absence of residual starting material or side products.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of key functional groups (O-H, N-H, C-N) and the absence of the nitrile group (-C≡N) from the starting material.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 3-Aminoazepan-2-one Synthesis
Welcome to the technical support center for the synthesis of 3-aminoazepan-2-one (also known as α-amino-ε-caprolactam). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common synthetic routes, and to offer practical solutions to challenges encountered during its preparation. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address specific issues you may face in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two principal and well-documented pathways for the synthesis of this compound. The choice of route often depends on the desired stereochemistry, available starting materials, and scale of the reaction.
-
Cyclization of Lysine: This is a direct and common method, particularly for accessing the chiral forms of this compound. Starting from L-lysine or its ester derivatives, an intramolecular cyclization is induced, typically at elevated temperatures, to form the seven-membered lactam ring. This method is advantageous for producing enantiomerically enriched products if the starting material is chiral.[1][2]
-
Functionalization of ε-Caprolactam: This approach begins with the readily available and inexpensive ε-caprolactam. The synthesis involves the introduction of a nitrogen-containing functional group at the 3-position (alpha to the carbonyl group). A common industrial method involves a multi-step process:
-
Reaction of ε-caprolactam with phosgene.
-
Nitration of the resulting intermediate.
-
Hydrolysis to form 3-nitro-ε-caprolactam.
-
Catalytic hydrogenation of the nitro group to the desired amine.[1]
-
Q2: Which synthetic route is better for my research?
The optimal route depends on your specific needs:
-
For stereospecific synthesis (e.g., obtaining (S)-3-aminoazepan-2-one), the cyclization of L-lysine is the preferred method as the chirality of the starting material is retained.
-
For racemic or large-scale synthesis where cost is a primary concern, the functionalization of ε-caprolactam may be more suitable due to the low cost of the starting material. However, this route typically yields a racemic mixture which would require a subsequent chiral resolution step if a single enantiomer is desired.
Q3: What are the main challenges I can expect during the synthesis?
Researchers may encounter several common issues:
-
Low Yields: This can be due to incomplete reactions, side product formation, or product loss during workup and purification.
-
Side Product Formation: Depending on the route, side reactions such as polymerization, elimination, or the formation of dimers (like diketopiperazines in the lysine route) can occur.[3]
-
Racemization: In the synthesis starting from L-lysine, harsh reaction conditions (e.g., high temperatures or strong bases) can lead to the loss of stereochemical purity.
-
Purification Difficulties: The final product is a polar, water-soluble compound that can be challenging to purify. It is often isolated and stored as a more stable hydrochloride salt.
Troubleshooting Guide: Synthesis & Purification
This section is organized by common problems encountered during the synthesis and purification of this compound.
Issue 1: Low Yield in Synthesis from L-Lysine
Q: I am getting a low yield when cyclizing L-lysine (or its ester). What are the potential causes and solutions?
A: Low yields in this reaction are often traced back to incomplete cyclization or the formation of side products.
Causality and Solutions:
-
Incomplete Cyclization: The intramolecular cyclization of lysine requires significant energy to form the seven-membered ring.
-
Solution: Ensure the reaction is heated to a sufficiently high temperature (typically 150-180°C) for an adequate duration.[2] The use of a high-boiling point solvent can help maintain a consistent temperature.
-
Solution: The reaction is often performed on the lysine methyl or ethyl ester. The ester is more reactive than the free carboxylic acid. If starting with L-lysine hydrochloride, it must first be converted to the ester, typically by reacting with methanol and thionyl chloride.
-
-
Diketopiperazine Formation: A common side reaction is the intermolecular condensation of two lysine molecules to form a six-membered diketopiperazine. This is a competing reaction to the desired intramolecular cyclization.
-
Solution: Employing high-dilution conditions can favor the intramolecular cyclization over the intermolecular side reaction.
-
-
Polymerization: At high temperatures, lysine and its lactam product can undergo polymerization.
-
Solution: Optimize the reaction time and temperature. Prolonged heating at very high temperatures should be avoided.
-
-
Product Loss During Workup: The product is highly polar and water-soluble.
-
Solution: Avoid excessive use of aqueous washes during the workup. Extraction with a more polar solvent like chloroform or a mixture of isopropanol/chloroform may be more effective than with less polar solvents like ethyl acetate.
-
Issue 2: Side Product Formation in Synthesis from ε-Caprolactam
Q: My synthesis from ε-caprolactam is giving me a complex mixture of products. What are the likely side products and how can I avoid them?
A: The multi-step synthesis from ε-caprolactam has several points where side reactions can occur.
Causality and Solutions:
-
During Nitration: The nitration of the caprolactam derivative can lead to the formation of multiple nitrated isomers or dinitrated products if the reaction conditions are not well-controlled.
-
Solution: Carefully control the temperature of the reaction, typically keeping it low with an ice bath. The slow, dropwise addition of the nitrating agent is crucial to prevent overheating and over-nitration.
-
-
During Hydrogenation: The catalytic hydrogenation of the nitro group can sometimes lead to side reactions if the catalyst is not selective or if the reaction is run for too long.
-
Solution: Use a well-established catalyst like Palladium on carbon (Pd/C). Monitor the reaction progress by TLC or GC/MS to avoid over-reduction of the lactam ring. Ensure the system is properly purged of air to prevent catalyst poisoning and potential side reactions.
-
-
Incomplete Reactions: If any of the steps (phosgene reaction, nitration, hydrogenation) are incomplete, you will have a mixture of starting materials and intermediates in your final product.
-
Solution: Monitor each step to completion using an appropriate analytical technique (e.g., TLC, NMR) before proceeding to the next step.
-
Issue 3: Product Purification and Isolation
Q: I am having trouble purifying the final this compound. It seems to be very water-soluble, and I am losing a lot of material. What are the best practices for purification?
A: The high polarity and hygroscopic nature of this compound make its purification challenging. Isolation as the hydrochloride salt is often the most effective strategy.
Purification Protocol - Hydrochloride Salt:
-
After the reaction workup, dissolve the crude product in a minimal amount of a suitable alcohol, such as ethanol or methanol.
-
Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in ethanol or diethyl ether) while stirring.
-
The hydrochloride salt should precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath.
-
Collect the solid by vacuum filtration and wash it with a small amount of cold solvent (the same one used for the precipitation).
-
Recrystallize the crude hydrochloride salt from a suitable solvent. Methanol is a commonly used solvent for this purpose.[4] Dissolve the salt in a minimal amount of hot methanol and allow it to cool slowly to form pure crystals.
Purification of the Free Base:
If the free base is required, it can be obtained from the purified hydrochloride salt.
-
Dissolve the hydrochloride salt in water.
-
Neutralize the solution by adding a base, such as sodium hydroxide or an ion-exchange resin, until the pH is neutral or slightly basic.
-
The free base can then be extracted with an organic solvent. Due to its polarity, multiple extractions with a solvent like chloroform may be necessary.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The free base is often a hygroscopic solid or oil and should be stored under an inert atmosphere.
Alternative Synthetic Approaches
While the two main routes are most common, other named reactions in organic chemistry can be adapted for the synthesis of this compound, typically starting from a precursor with a functional group at the 3-position of the caprolactam ring. These routes are less common but can be useful in certain contexts.
-
Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom.[5][6] To apply this to the synthesis of this compound, one would need to start with ε-caprolactam-3-carboxamide . The Hofmann rearrangement of this precursor would yield the desired product.
-
Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide to an isocyanate, which can then be hydrolyzed to a primary amine.[7][8][9] Starting with ε-caprolactam-3-carboxylic acid , one could convert the carboxylic acid to an acyl azide, which would then undergo the Curtius rearrangement to give this compound.
-
Schmidt Reaction: In this reaction, a ketone or carboxylic acid reacts with hydrazoic acid under acidic conditions to give an amide or an amine, respectively.[3][10][11][12] Similar to the Curtius rearrangement, the Schmidt reaction on ε-caprolactam-3-carboxylic acid would produce this compound. Alternatively, a Schmidt reaction on a 3-keto-azepan-2-one precursor could also be envisioned.
Experimental Protocols & Data
Protocol 1: Synthesis of (S)-3-Aminoazepan-2-one Hydrochloride from L-Lysine
This protocol is adapted from a published procedure and involves a two-step process: esterification of L-lysine followed by cyclization.[4]
Step 1: Synthesis of L-Lysine Methyl Ester Dihydrochloride
-
Dissolve L-lysine hydrochloride (1.0 eq) in methanol.
-
Cool the solution to 0°C under an inert atmosphere (e.g., argon).
-
Slowly add thionyl chloride (2.0 eq) dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux overnight.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from methanol to obtain L-lysine methyl ester dihydrochloride as a white solid.
Step 2: Cyclization to (S)-3-Aminoazepan-2-one Hydrochloride
-
Dissolve L-lysine methyl ester dihydrochloride (1.0 eq) in methanol under an inert atmosphere.
-
Add sodium methoxide (3.5 eq) and reflux the reaction mixture for 4 hours.
-
Cool the reaction and quench by adding ammonium chloride.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethanol and add a saturated solution of hydrochloric acid in ethanol to precipitate the crude product.
-
Recrystallize the crude product from methanol to yield pure (S)-3-aminoazepan-2-one hydrochloride.
| Parameter | Value |
| Starting Material | L-Lysine Hydrochloride |
| Key Reagents | Thionyl chloride, Methanol, Sodium methoxide |
| Reaction Temp. | Reflux |
| Reaction Time | 4-12 hours |
| Product Form | Hydrochloride Salt |
| Typical Yield | ~60-70% |
Protocol 2: Synthesis of Racemic this compound from ε-Caprolactam
This route involves nitration followed by hydrogenation.[1]
Step 1: Synthesis of 3-Nitro-ε-caprolactam
(Note: This step involves hazardous materials like phosgene and nitrating acids and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.)
-
React ε-caprolactam with phosgene to form an intermediate.
-
Nitrate the intermediate using a nitrating mixture (e.g., nitric acid/sulfuric acid) at low temperature.
-
Hydrolyze the resulting product to yield 3-nitro-ε-caprolactam.
Step 2: Hydrogenation to 3-Amino-ε-caprolactam
-
Dissolve the 3-nitro-ε-caprolactam in a suitable solvent (e.g., ethanol, methanol).
-
Add a catalytic amount of Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a hydrogenation apparatus under hydrogen pressure (e.g., 50-150 atm) at an elevated temperature (e.g., 100°C).
-
Monitor the reaction until the starting material is consumed.
-
Filter off the catalyst and remove the solvent under reduced pressure to obtain the crude product.
-
Purify by converting to the hydrochloride salt as described previously.
| Parameter | Value |
| Starting Material | ε-Caprolactam |
| Key Reagents | Phosgene, Nitric Acid, Sulfuric Acid, H₂, Pd/C |
| Reaction Temp. | 0-100°C |
| Reaction Pressure | High pressure for hydrogenation |
| Product Form | Racemic mixture |
| Typical Yield | Varies depending on optimization |
Quality Control: Assessing Purity
Q: How can I assess the chemical and stereochemical purity of my final product?
A: A combination of techniques is recommended for full characterization.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any major impurities.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: The melting point of the hydrochloride salt is a good indicator of purity.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most effective method for determining the enantiomeric purity (enantiomeric excess, ee%) of the product, especially when starting from L-lysine. A chiral stationary phase is used to separate the (S) and (R) enantiomers. While specific conditions may need to be optimized, a common approach involves using a polysaccharide-based chiral column with a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol or ethanol).[8][9][13][14][15] Derivatization of the amine with a UV-active or fluorescent tag may be necessary for sensitive detection.
Diagrams
General Synthesis Workflow
Caption: Overview of the two primary synthetic routes to this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in synthesis.
References
-
3-Amino-2-azepanon. In: Wikipedia. [Link]
-
Curtius rearrangement. In: Wikipedia. [Link]
-
The Synthesis and Study of Side-Chain Lactam-Bridged Peptides. ResearchGate. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
- A process for the purification of 3-amino-1, 2-propanediol and 2-amino...
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]
-
The Schmidt Reaction. Organic Reactions. [Link]
-
Tandem synthesis of ε-caprolactam from cyclohexanone by an acidified metal-organic framework. Iowa State University Digital Repository. [Link]
-
Schmidt Reaction. Chemistry LibreTexts. [Link]
- Method for the preparation of aminoamides employing ε-caprolactam.
-
Hofmann rearrangement. In: Wikipedia. [Link]
-
The Schmidt Reaction. ResearchGate. [Link]
-
Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. PMC - NIH. [Link]
-
Rational modification of tricarboxylic acid cycle for improving l-lysine production in Corynebacterium glutamicum. PMC - NIH. [Link]
- Chiral separations of amino acids.
-
Synthesis of ϵ‐caprolactam (3) and N‐(2‐hydroxyethyl)acetamide (5). ResearchGate. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Organic Chemistry Portal. [Link]
- Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime.
-
Chemistry of Beckmann Rearrangement. Scribd. [Link]
-
Lysine metabolism in mammalian brain: an update on the importance of recent discoveries. PMC - NIH. [Link]
- Preparation method of 3-amino-1,2-propanediol.
-
Internal cyclization of lysine. ResearchGate. [Link]
Sources
- 1. 3-Amino-2-azepanon – Wikipedia [de.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 4. allindianpatents.com [allindianpatents.com]
- 5. researchgate.net [researchgate.net]
- 6. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. organicreactions.org [organicreactions.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. WO2012040646A2 - Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids - Google Patents [patents.google.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. WO1998041489A1 - Chiral separations of amino acids - Google Patents [patents.google.com]
- 15. chromatographytoday.com [chromatographytoday.com]
Addressing challenges in the chiral synthesis of 3-aminoazepanes
Welcome to the Technical Support Center for the chiral synthesis of 3-aminoazepanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the stereocontrolled synthesis of this important structural motif. The 3-aminoazepane scaffold is a key component in a variety of biologically active molecules, and its stereoselective synthesis is often a critical challenge in medicinal chemistry.
This resource is structured to provide not just procedural guidance, but also a deeper understanding of the underlying chemical principles that govern the success of these complex syntheses.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the chiral synthesis of 3-aminoazepanes, providing concise answers and directing you to more detailed information within this guide.
Q1: What are the primary challenges in the stereoselective synthesis of 3-aminoazepanes?
A1: The main challenges in the chiral synthesis of 3-aminoazepanes revolve around:
-
Stereocontrol: Establishing and maintaining the desired stereochemistry at the C3 position, and potentially other stereocenters on the azepane ring, can be difficult. This includes controlling both enantioselectivity (the formation of one enantiomer over the other) and diastereoselectivity (the formation of one diastereomer over others in molecules with multiple stereocenters).
-
Ring Formation: The construction of the seven-membered azepane ring can be entropically disfavored compared to the formation of five- or six-membered rings. This can lead to low yields or the formation of undesired side products.
-
Functional Group Compatibility: The presence of the amino group, along with other functionalities, requires careful selection of protecting groups and reaction conditions to avoid unwanted side reactions.
-
Racemization: The stereocenter at the C3 position, especially when adjacent to a carbonyl group or other activating functionality, can be prone to racemization under non-optimized reaction conditions, particularly in the presence of strong bases or elevated temperatures.
Q2: What are the most common strategies for achieving stereocontrol in 3-aminoazepane synthesis?
A2: Several key strategies are employed to control stereochemistry:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids or carbohydrates, where the stereochemistry is already defined.
-
Asymmetric Catalysis: Employing chiral catalysts (metal-based or organocatalysts) to favor the formation of one enantiomer or diastereomer. This is a highly efficient and atom-economical approach.
-
Use of Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.
-
Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. This can be a highly selective method.
-
Diastereoselective Reactions: Designing reactions where an existing stereocenter in the molecule directs the formation of a new stereocenter.
Q3: How do I choose the best synthetic strategy for my target 3-aminoazepane?
A3: The choice of strategy depends on several factors:
-
Target Molecule Complexity: The presence of other functional groups and stereocenters will influence the choice of reactions and protecting groups.
-
Availability of Starting Materials: Chiral pool synthesis is attractive if a suitable chiral starting material is readily available and inexpensive.
-
Scalability: For drug development, the scalability of the synthetic route is a critical consideration. Catalytic methods are often more scalable than stoichiometric approaches.
-
Desired Stereoisomer: Some methods may be better suited for the synthesis of a specific enantiomer or diastereomer.
-
In-house Expertise and Equipment: The choice of strategy may also be influenced by the available laboratory resources and the research team's experience with certain techniques.
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to address specific issues that may arise during the synthesis of chiral 3-aminoazepanes.
Issue 1: Low Diastereoselectivity in Ring-Expansion Reactions
Symptom: You are attempting a diastereoselective ring expansion of a substituted piperidine to form a 2,3-disubstituted azepane, but you are obtaining a mixture of diastereomers with low selectivity.
Potential Cause: The stereochemical outcome of ring-expansion reactions is often influenced by the stability of the transition state leading to each diastereomer. Factors such as the choice of reagents, solvent, and temperature can significantly impact this energy difference.
Troubleshooting Steps:
-
Reagent Selection:
-
Lewis Acid: In Lewis acid-promoted ring expansions, the nature of the Lewis acid can be critical. A bulkier Lewis acid may favor a specific transition state geometry, leading to higher diastereoselectivity.
-
Reducing Agent: In reductive ring-enlargement processes, the choice of reducing agent can influence the stereochemical outcome. Experiment with different hydride sources (e.g., LiAlH₄, NaBH₄, DIBAL-H) to see if the diastereomeric ratio improves.
-
-
Solvent Effects:
-
The polarity and coordinating ability of the solvent can stabilize or destabilize the transition states. A screen of different solvents (e.g., ethereal solvents like THF and Et₂O, chlorinated solvents like CH₂Cl₂, or non-polar solvents like toluene) is recommended.
-
-
Temperature Optimization:
-
Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the competing transition states. Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and selectivity.
-
Example: Diastereoselective Synthesis of 2-Aryl-3-Aminoazepanes
A known method for the synthesis of 2-aryl-3-aminoazepanes involves the LiAlH₄-mediated reduction of a bicyclic piperidinylimine intermediate. The diastereoselectivity of this ring-enlargement is highly dependent on the reaction conditions.
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) |
| LiAlH₄ | Et₂O | 20 | 3:2 |
| LiAlH₄/AlCl₃ | Et₂O | 20 | 1:1 |
| LiAlH₄ | THF | 20 | 3:2 |
| LiAlH₄ | Et₂O | -10 to 20 | 9:1 |
Data compiled from representative examples. Actual results may vary.
Issue 2: Poor Enantioselectivity in Asymmetric Catalysis
Symptom: You are using a chiral catalyst to introduce the C3-amino group or to set a key stereocenter in the azepane precursor, but the enantiomeric excess (ee) of the product is low.
Potential Cause: The enantioselectivity of a catalytic reaction is determined by the difference in the activation energies of the two pathways leading to the (R) and (S) enantiomers. This can be influenced by the catalyst structure, substrate, and reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand Screening:
-
The choice of chiral ligand is often the most critical factor. Even small changes to the ligand structure can have a profound impact on enantioselectivity. Screen a library of related ligands with different steric and electronic properties.
-
For metal-catalyzed reactions, the metal precursor can also play a role.
-
-
Solvent and Additive Effects:
-
The solvent can influence the conformation of the catalyst-substrate complex. A thorough solvent screen is recommended.
-
Additives, such as co-catalysts or Lewis acids/bases, can sometimes improve enantioselectivity by modulating the reactivity of the catalyst or substrate.
-
-
Temperature and Concentration:
-
As with diastereoselectivity, lowering the reaction temperature often improves enantioselectivity.
-
The concentration of the reactants can also affect the outcome. It is advisable to run the reaction at different concentrations to find the optimal conditions.
-
Issue 3: Racemization of the C3 Stereocenter
Symptom: You start with an enantiomerically pure precursor, but the final 3-aminoazepane product has a significantly reduced enantiomeric excess.
Potential Cause: The proton at the C3 position can be acidic, especially if it is alpha to a carbonyl group or another electron-withdrawing group. In the presence of a base or at elevated temperatures, this proton can be abstracted, leading to a planar, achiral intermediate (e.g., an enolate or imine) that can be reprotonated from either face, resulting in racemization.
Troubleshooting Steps:
-
Protecting Group Strategy:
-
The choice of protecting group on the nitrogen atom can influence the acidity of the C3 proton. An electron-withdrawing protecting group (e.g., Boc, Cbz) can increase the acidity. Consider using a less electron-withdrawing or a sterically bulky protecting group.
-
-
Milder Reaction Conditions:
-
Avoid strong bases and high temperatures in all synthetic steps after the chiral center has been established.
-
If a base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) at the lowest possible temperature.
-
-
Reduce Reaction Time:
-
Monitor the reaction closely and work it up as soon as it is complete to minimize the exposure of the product to conditions that could cause racemization.
-
Part 3: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for key methodologies in the chiral synthesis of 3-aminoazepanes.
Protocol 1: Diastereoselective Synthesis of a 2-Aryl-3-Aminoazepane via Ring Enlargement
This protocol describes the synthesis of a 2-aryl-3-aminoazepane derivative from a chiral 2-cyano-6-oxazolopiperidine precursor. The key step is a highly diastereoselective reductive ring enlargement.
Step 1: Formation of the Bicyclic Piperidinylimine Intermediate
-
To a solution of the chiral 2-cyano-6-oxazolopiperidine (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of the aryl lithium reagent (1.2 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude bicyclic piperidinylimine intermediate, which is used in the next step without further purification.
Step 2: Reductive Ring Enlargement
-
To a suspension of LiAlH₄ (3.0 equiv) in anhydrous Et₂O at -10 °C under an inert atmosphere, add a solution of the crude bicyclic piperidinylimine intermediate from the previous step in anhydrous Et₂O dropwise.
-
Stir the reaction mixture at -10 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the sequential, dropwise addition of H₂O, 15% aqueous NaOH, and H₂O.
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite, washing with Et₂O.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired 2-aryl-3-aminoazepane.
Protocol 2: Enzymatic Resolution of a 3-Aminoazepane Precursor
This protocol outlines a general procedure for the kinetic resolution of a racemic 3-aminoazepane precursor using a lipase.
-
To a solution of the racemic 3-aminoazepane precursor (1.0 equiv) in a suitable organic solvent (e.g., toluene, THF), add an acyl donor (e.g., ethyl acetate, vinyl acetate) (1.5-2.0 equiv).
-
Add the lipase (e.g., Candida antarctica lipase B, Amano lipase PS) to the reaction mixture. The amount of enzyme will need to be optimized for the specific substrate.
-
Stir the reaction at a controlled temperature (e.g., 25-40 °C) and monitor the progress by chiral HPLC or GC.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Concentrate the filtrate and separate the acylated product from the unreacted amine by column chromatography or acid-base extraction.
-
The enantiomeric excess of both the acylated product and the unreacted amine should be determined by chiral HPLC or GC.
Part 4: Visualizations and Workflows
This section provides diagrams to illustrate key concepts and workflows in the chiral synthesis of 3-aminoazepanes.
Caption: An overview of the primary synthetic strategies for chiral 3-aminoazepanes.
References
A comprehensive list of references will be provided upon the completion of this technical support center.
Technical Support Center: Catalyst Selection for Enhanced Yield of 3-Aminoazepan-2-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 3-aminoazepan-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. We provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory, ensuring you can achieve higher yields and greater reproducibility in your experiments.
Core Concepts in the Catalytic Synthesis of this compound
The introduction of an amino group at the C3 position of the azepan-2-one (ε-caprolactam) ring is a challenging yet crucial transformation for the synthesis of various pharmaceutical intermediates.[1] The yield of this reaction is highly dependent on the catalytic system employed. Understanding the primary catalytic strategies is the first step toward effective troubleshooting.
The main approaches involve the direct amination of the lactam scaffold, often requiring the activation of a C-H bond.[2][3] The choice of catalyst dictates the reaction mechanism, conditions, and ultimately, the success of the synthesis. Three major classes of catalysts are predominantly used:
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Transition Metal Catalysts: These systems, often based on palladium, copper, iridium, or rhodium, are powerful tools for C-N bond formation.[2][4][5] They typically operate through mechanisms like reductive elimination or nitrene insertion and can be tuned with various ligands to improve selectivity and activity.[3][6]
-
Biocatalysts (Enzymes): Offering high selectivity and mild reaction conditions, enzymes are a green alternative to traditional chemical methods.[7] Enzymes like transaminases or imine reductases can be employed in multi-enzyme cascades to produce chiral amino lactams with high enantiopurity.[8]
-
Organocatalysts: Metal-free small organic molecules can also catalyze the amination reaction. These catalysts, such as certain amines or Brønsted acids, activate the substrate through different modes, offering a complementary approach to metal-based systems.[9][10]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction shows very low or no conversion to the desired this compound. What are the likely causes and how can I fix it?
Answer:
Low or no product yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
Possible Cause A: Catalyst Inactivity or Degradation The catalyst is the heart of the reaction. Its inactivity is a primary suspect.
-
Troubleshooting Steps:
-
Verify Catalyst Loading: Ensure the correct catalytic amount is used. Start with the loading recommended in the literature and screen higher and lower concentrations.
-
Check Catalyst Purity and Age: Catalysts can degrade over time, especially if handled or stored improperly. Use a fresh batch of catalyst or one from a reliable supplier. For transition metal catalysts, oxidation can be a major issue.
-
Activation Procedure: Some catalysts require pre-activation. For example, a palladium(II) precatalyst might need to be reduced in situ to the active palladium(0) species. Review the literature to see if an activation step is necessary.
-
Inert Atmosphere: Many transition metal catalysts are sensitive to oxygen and moisture.[2] Ensure the reaction is set up under a rigorously inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are thoroughly dried.
-
Possible Cause B: Incompatible Reaction Conditions The reaction environment must be optimal for the chosen catalytic system.
-
Troubleshooting Steps:
-
Temperature Screening: Some catalytic cycles have a high activation energy. If the reaction is sluggish at a lower temperature, incrementally increase it. Conversely, high temperatures can sometimes lead to catalyst decomposition or side reactions.
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the reaction. A solvent that is too coordinating can bind to the metal center and inhibit catalysis. Screen a range of solvents with different properties (e.g., toluene, dioxane, THF, DMF).
-
Presence of Inhibitors: Impurities in the starting material or solvent can act as catalyst poisons. For example, sulfur-containing compounds can poison palladium catalysts. Purify the starting ε-caprolactam if its purity is questionable.
-
Possible Cause C: Unfavorable Reaction Mechanism The chosen catalyst may simply not be suitable for this specific transformation under your initial conditions.
-
Troubleshooting Steps:
-
Switch Catalyst Class: If a palladium-based system is failing, consider an alternative like an iridium or rhodium catalyst, which may operate via a different mechanism such as C-H activation followed by nitrene insertion.[3][5]
-
Consider a Biocatalytic Route: If chemical methods prove difficult, a biocatalytic approach using enzymes like transaminases could be a viable alternative, particularly for achieving high stereoselectivity.[8] These reactions often run in aqueous buffers under mild conditions.[7]
-
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low product yield.
Question 2: I am getting the product, but the yield is inconsistent between batches. How can I improve reproducibility?
Answer:
Inconsistent yields are often due to subtle, uncontrolled variables in the experimental setup.
Possible Cause A: Sensitivity to Atmospheric Conditions Many catalytic reactions, especially those involving transition metals, are highly sensitive to trace amounts of oxygen or water, which can deactivate the catalyst.
-
Solution:
-
Employ rigorous Schlenk line or glovebox techniques.
-
Use solvents freshly distilled from an appropriate drying agent or from a solvent purification system.
-
Degas the reaction mixture thoroughly via freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period before adding the catalyst.
-
Possible Cause B: Reagent and Solvent Purity The quality of your reagents can vary from bottle to bottle or supplier to supplier.
-
Solution:
-
Source high-purity reagents and solvents from a single, reliable supplier for a series of experiments.
-
If possible, purify the starting materials (e.g., ε-caprolactam) by recrystallization or distillation before use.
-
Always use a new, sealed bottle of anhydrous solvent for critical reactions.
-
Possible Cause C: Inefficient Mixing In heterogeneous reactions (e.g., a solid catalyst in a liquid) or reactions with multiple phases, inefficient stirring can lead to a low and variable reaction rate.
-
Solution:
-
Ensure the stir bar or overhead stirrer is providing vigorous agitation to keep all components well-mixed.
-
For viscous reaction mixtures, mechanical stirring is often superior to magnetic stirring.
-
Observe the reaction mixture to ensure no solids are settling at the bottom of the flask.
-
Question 3: My main problem is isolating the this compound from the crude reaction mixture. What purification strategies are recommended for different catalysts?
Answer:
Purification can be challenging due to residual catalyst, ligands, or byproducts. The strategy depends heavily on the type of catalyst used.
-
For Homogeneous Transition Metal Catalysts (e.g., Pd(OAc)₂, CuI):
-
Problem: The metal and ligands are dissolved in the reaction mixture.
-
Solution:
-
Aqueous Wash/Extraction: First, attempt to remove metal salts with an aqueous wash. Sometimes a wash with a chelating agent solution (like aqueous EDTA) can help sequester and remove residual metals.
-
Filtration: Passing the crude mixture through a plug of silica gel, celite, or a specialized metal scavenger can effectively remove a significant amount of the metal catalyst.
-
Chromatography: Column chromatography is often necessary for final purification but can be complicated by the polar nature of the product. Consider using a gradient elution and perhaps pre-treating your silica gel with a base like triethylamine to prevent product streaking.
-
-
-
For Heterogeneous Catalysts (e.g., Pd on Carbon, Zeolites):
-
Problem: Fine catalyst particles can be difficult to filter.
-
Solution:
-
Filtration: The primary advantage is easy removal by filtration. Use a fine-fritted funnel or a pad of Celite to ensure all solid catalyst is removed.
-
Centrifugation: For very fine particles, centrifugation followed by decanting the supernatant can be an effective separation method.
-
-
-
For Biocatalysts (Enzymes):
-
Problem: The product is in an aqueous buffer with proteins and other biological molecules.
-
Solution:
-
Protein Precipitation/Removal: Denature and precipitate the enzyme by adding an organic solvent (like acetonitrile or acetone) or by adjusting the pH, followed by centrifugation and filtration.
-
Solvent Extraction: Extract the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) after adjusting the pH to ensure the product is in its neutral form.
-
Ion-Exchange Chromatography: This can be a powerful method for separating the amino lactam from other charged or neutral species.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best starting catalyst for my synthesis?
A1: Your choice should be guided by factors like cost, desired selectivity (especially chiral), environmental impact, and available equipment. A good starting point is to review the recent literature for analogous transformations.[11] Transition metal catalysts are often a robust first choice for C-H functionalization.[2][4] If high enantioselectivity is the primary goal from the outset, exploring chiral biocatalysts or transition metal complexes with chiral ligands is advisable.
Catalyst Selection Workflow
Caption: A simplified workflow for initial catalyst class selection.
Q2: What are the advantages and disadvantages of biocatalysis for this synthesis?
A2:
-
Advantages:
-
High Selectivity: Enzymes often provide exceptional chemo-, regio-, and stereoselectivity, which can be difficult to achieve with chemical catalysts.[7] This is particularly valuable for producing enantiomerically pure pharmaceuticals.
-
Mild Conditions: Biocatalytic reactions are typically run in aqueous solutions at or near room temperature and atmospheric pressure, reducing energy consumption and the need for specialized equipment.
-
Environmental Friendliness: Biocatalysis avoids the use of heavy metals and harsh reagents, making it a "greener" synthetic route.[12]
-
-
Disadvantages:
-
Substrate Scope: Enzymes can have a narrow substrate scope, and may not tolerate the bulky protecting groups sometimes needed in a multi-step synthesis.
-
Process Development: Optimizing biocatalytic reactions can require expertise in biochemistry and molecular biology, including tasks like enzyme screening, protein engineering, and cofactor regeneration.[12][13]
-
Downstream Processing: Isolating a product from a complex aqueous buffer containing residual enzyme and salts can be challenging.
-
Q3: What analytical methods are best for monitoring reaction progress?
A3: A combination of techniques is ideal.
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative sense of the consumption of starting material and the formation of the product.
-
Gas Chromatography (GC) or Liquid Chromatography (LC): These methods, especially when coupled with a Mass Spectrometry (MS) detector (GC-MS or LC-MS), are excellent for quantitatively tracking the reaction components and identifying byproducts by their mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and running a quick ¹H NMR spectrum can provide a clear picture of the conversion rate by integrating the signals of the starting material and product.
Comparative Overview of Catalyst Systems
| Catalyst Class | Example Catalysts | Typical Conditions | Advantages | Disadvantages |
| Transition Metals | Pd(OAc)₂, Cu(I) salts, [Ir(cod)Cl]₂ | Organic solvents, 50-120 °C, Inert atm. | Broad substrate scope, well-established, high throughput screening possible. | Metal contamination, sensitivity to air/water, often requires ligands.[2] |
| Biocatalysts | Transaminases, Laccases, Imine Reductases (IREDs) | Aqueous buffer, 25-40 °C, pH 7-9 | High stereoselectivity, green/sustainable, mild conditions.[14] | Narrow substrate scope, complex optimization, potential for protein inactivation. |
| Organocatalysts | Benzylamine, Glycine, Chiral Brønsted Acids | Varies (organic or aqueous), RT-80 °C | Metal-free, generally less sensitive to air/water, readily available.[9][15] | Can require high catalyst loading, scope may be limited. |
Key Experimental Protocols
Protocol 1: General Procedure for Transition Metal Catalyst Screening
-
Preparation: In a glovebox, arrange an array of reaction vials equipped with small magnetic stir bars.
-
Reagent Addition: To each vial, add ε-caprolactam (1.0 equiv), the aminating agent (e.g., a hydroxylamine derivative, 1.2 equiv), and any required base or additive.
-
Solvent and Catalyst Addition: Add the desired anhydrous solvent (e.g., 1,4-dioxane, 0.5 M). In separate stock solutions, prepare the various precatalysts and ligands. Add the appropriate catalyst/ligand solution to each vial to achieve the desired loading (e.g., 2 mol% metal, 4 mol% ligand).
-
Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated parallel reactor block at the desired temperature (e.g., 100 °C).
-
Monitoring: After a set time (e.g., 12, 24 hours), cool the reactions to room temperature. Take a small aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine conversion and relative yield.
-
Workup: For the most promising reactions, perform a mini-workup by filtering the reaction mixture through a small plug of silica and Celite, washing with ethyl acetate. Concentrate the filtrate and analyze by ¹H NMR.
Protocol 2: Example Biocatalytic Synthesis using a Transaminase
This protocol is a conceptual example based on established principles for transaminase reactions.[8]
-
Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 8.0) containing pyridoxal 5'-phosphate (PLP, 1 mM) as a cofactor.
-
Reagent Solution: In the buffer, dissolve the ketone precursor to this compound (azepane-2,3-dione) to a final concentration of e.g., 50 mM. Add an amine donor in excess (e.g., isopropylamine, 500 mM).
-
Enzyme Addition: Add the lyophilized transaminase enzyme (or cell-free extract) to the reaction mixture to a specified activity level (e.g., 10 U/mL). If byproduct inhibition is a concern, a secondary enzyme system (e.g., lactate dehydrogenase to remove pyruvate) may be added.[8]
-
Reaction: Gently shake or stir the reaction mixture at a controlled temperature (e.g., 30 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them using chiral HPLC or GC to determine both conversion and enantiomeric excess (ee).
-
Workup: Once the reaction reaches completion, acidify the mixture to pH ~2 to precipitate the bulk of the protein. Centrifuge the mixture and collect the supernatant. Adjust the supernatant to a basic pH (>10) and extract the product with an organic solvent like dichloromethane. Dry the organic layers, concentrate, and purify by chromatography if necessary.
References
- Zhang, Q., Chen, K., & Shi, B.-F. (n.d.). Recent Progress in the Synthesis of Functionalized β-Lactams through Transition-Metal-Catalyzed C(sp3)
- Park, Y., Kim, Y., & Chang, S. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 117(13), 9347–9401.
- Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams.
- Mikolasch, A., et al. (2006). Comparative analyses of laccase-catalyzed amination reactions for production of novel β-lactam antibiotics. PubMed.
- Gaunt Lab. (2018).
- Dunsford, J. J., & Procter, D. J. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 120(15), 7843–7898.
- Ide, N. D. (2002). Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams.
- Organic Chemistry Portal. (n.d.). β-Lactam synthesis.
- Contente, M. L., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Green Chemistry, 22(12), 3947-3951.
- Park, Y., Kim, Y., & Chang, S. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications.
- ChemistryViews. (2023). Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone.
- Tang, H., et al. (2023). Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis. ChemBioChem, 24(12).
- Douglas, J., et al. (2018). Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Organic Letters, 20(17), 5422–5425.
- Request PDF. (n.d.).
- Gotor-Fernández, V., et al. (2019). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 24(21), 3914.
- ResearchGate. (n.d.). Plausible mechanistic pathway for the synthesis of 3-amino-2-azetidinones.
- Royal Society of Chemistry. (2022).
- Contente, M. L., & Paradisi, F. (2019). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
- MDPI. (n.d.). Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors.
- ResearchGate. (2022).
- Kim, S. M., & Yang, J. W. (2013). Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives. Organic & Biomolecular Chemistry, 11(29), 4737-49.
- Royal Society of Chemistry. (n.d.). Highly efficient organocatalytic synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans under mechanochemical ball milling.
- MedChemExpress. (n.d.). (R)-3-Aminoazepan-2-one.
- SpringerLink. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- Simson Pharma Limited. (n.d.). (R)-3-Aminoazepan-2-one.
- National Institutes of Health. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes.
- National Institutes of Health. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- National Institutes of Health. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- ResearchGate. (2005).
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 6. blogs.rsc.org [blogs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System [mdpi.com]
- 9. Synthesis of novel rapanone derivatives via organocatalytic reductive C-alkylation: biological evaluation of antioxidant properties, in vivo zebrafish embryo toxicity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organocatalytic asymmetric synthesis of β(3)-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. γ-Lactam synthesis [organic-chemistry.org]
- 12. Multi-Enzyme Biosynthesis for the Production of 3-Amino-2-Hydroxy Acetophenone - ChemistryViews [chemistryviews.org]
- 13. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative analyses of laccase-catalyzed amination reactions for production of novel β-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of a Multistep Continuous Flow Process for Pharmaceutical Synthesis
Welcome to the Technical Support Center for Continuous Flow Synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the optimization of multistep continuous flow processes for pharmaceutical applications. Continuous manufacturing represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and control.[1][2] However, the transition and optimization of these systems present unique challenges. This document provides in-depth, experience-driven guidance in a question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions to provide a foundational understanding of key concepts in continuous flow synthesis.
Q1: What are the primary advantages of continuous flow chemistry over traditional batch processing for pharmaceutical synthesis?
Continuous flow chemistry offers significant advantages by conducting reactions in a continuously flowing stream within a network of tubes or microreactors.[3] Key benefits include:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous reagents and unstable intermediates at any given time, significantly reducing risks associated with highly exothermic or explosive reactions.[3][4]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat exchange, enabling precise temperature control that is difficult to achieve in large batch vessels.[5] This leads to better selectivity and reduced byproduct formation.[3]
-
Precise Process Control: Critical parameters such as temperature, pressure, residence time, and stoichiometry are controlled with high precision, leading to consistent product quality and yield.[3][6]
-
Rapid Optimization and Scalability: Reaction conditions can be screened and optimized rapidly by simply adjusting flow rates and other parameters, significantly shortening development times.[2][7] Scaling up is often achieved by running the system for longer durations or by operating multiple reactors in parallel ("scaling out"), bypassing the complex re-optimization typically required when moving to larger batch reactors.[8]
-
Integration with Green Chemistry: Flow systems often reduce solvent and energy consumption and minimize waste, aligning with the principles of green chemistry.[3][6]
Q2: How do I select the appropriate reactor type for my multistep process?
The choice of reactor depends on the specific characteristics of your chemical transformations. Consider the following:
-
For Homogeneous Reactions (Liquid-Liquid): Simple tube or coil reactors (e.g., PFA, stainless steel) are often sufficient. For reactions limited by mass transfer, micro-structured reactors with static mixing elements are preferable to ensure efficient mixing.[9][10]
-
For Heterogeneous Reactions (Solid-Liquid, Gas-Liquid):
-
Slurry/Precipitate-Forming Reactions: These are prone to clogging.[11] Options include wider-bore tubing, agitated cell reactors, or specialized systems like spinning disk reactors or those coupled with ultrasonication to prevent solid accumulation.[12][13][14]
-
Packed-Bed Reactors: Ideal for using immobilized catalysts or scavenger resins. The solid is contained within a column, and the liquid phase flows through it.
-
Gas-Liquid Reactions: Membrane-based tube-in-tube reactors or systems designed to maximize the gas-liquid interfacial area are highly effective. Increasing system pressure with a back-pressure regulator can also enhance gas solubility and reaction rates.[15]
-
Q3: What is Process Analytical Technology (PAT) and why is it critical for optimization?
Process Analytical Technology (PAT) is a framework defined by the U.S. FDA as a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[16][17] In essence, PAT involves integrating analytical tools directly into the flow path for real-time monitoring.[18]
-
Why it's critical: PAT provides a continuous stream of data on reaction progress, concentration of species, and impurity profiles.[19] This allows for rapid, data-driven optimization and ensures the process remains in a state of control.[1] Common PAT tools include in-line spectroscopy (FTIR, Raman, UV-Vis) and chromatography (HPLC, UPLC), which can be integrated to create automated feedback loops for self-optimizing systems.[18][19] This approach is fundamental to modern Quality by Design (QbD) principles in pharmaceutical manufacturing.[17]
Section 2: Troubleshooting Guides
This section provides detailed, cause-and-effect troubleshooting for specific problems encountered during experimental runs.
2.1 Problem: System Pressure Fluctuations and Instability
Unstable back pressure is a common issue that can severely affect residence time, reaction consistency, and safety.
Q: My system pressure is fluctuating erratically. What are the likely causes and how do I fix it?
A: Pressure instability typically points to one of four issues: outgassing, pump performance, leaks, or the onset of clogging. Follow this diagnostic workflow:
Troubleshooting Flowchart: Pressure Instability
Caption: Decision tree for diagnosing pressure instability.
-
Causality: Pressure is a critical process parameter (CPP).[17] In flow, it's often controlled by a back-pressure regulator (BPR) to prevent solvent boiling above their atmospheric boiling points or to increase the solubility of gaseous reagents.[15][20] Fluctuations indicate that the volume of fluid passing the BPR is inconsistent, which directly impacts the residence time (Reactor Volume / Flow Rate) and, therefore, reaction conversion and selectivity.
2.2 Problem: Reactor Clogging and Fouling
The formation and handling of solids is one of the most significant challenges in continuous flow chemistry.[21][22] Clogging can halt an experiment and, in a worst-case scenario, lead to a dangerous over-pressurization of the system.
Q: My reactor is clogging. What are the best strategies to prevent this?
A: Preventing clogging requires a multi-faceted approach that begins with understanding the source of the solid. The primary causes are (1) precipitation of a reagent, intermediate, or product due to poor solubility, and (2) formation of insoluble byproducts (e.g., inorganic salts).[12]
Clogging Mitigation Strategies
| Strategy | Principle | Best Application & Key Considerations |
| Solvent/Concentration Optimization | Ensure all components remain in a homogeneous solution throughout the process.[22] | First line of defense. Conduct solubility screening with different solvents or co-solvents.[22] Reducing reagent concentration can help but may increase residence time and solvent waste.[22] |
| Ultrasonication | High-frequency sound waves create cavitation bubbles that break up solid agglomerates and prevent them from adhering to reactor walls.[13] | Effective for preventing the accumulation of fine precipitates. The flow device can be immersed in a commercial ultrasonic bath.[12][13] |
| Reactor Design & Geometry | Increase the internal diameter of tubing to make it less susceptible to blockage. Utilize reactors designed for solids, such as agitated cells or spinning disk reactors. | Wider tubing is a simple fix but reduces the surface-to-volume ratio, potentially impacting heat transfer. Specialized reactors are more robust but represent a higher capital investment. |
| Multiphase/Segmented Flow | Introduce an inert, immiscible carrier liquid (or gas) to create slugs or droplets. The reaction occurs within the discrete phase, preventing solid particles from contacting the reactor walls.[23][24] | Highly effective for reactions that form "sticky" precipitates. Requires a downstream phase separator to remove the carrier fluid. |
| High Flow Rates / High Shear | High shear forces can help detach material that has accumulated on the reactor wall and keep particles suspended.[13] | This is often a temporary solution and may not prevent surface fouling entirely. It can also drastically shorten the residence time, requiring higher temperatures to compensate. |
Q: Can you provide a specific example of troubleshooting a clogging issue?
A: Certainly. Consider a common palladium-catalyzed cross-coupling reaction, which often generates insoluble inorganic salt byproducts.[12]
-
Initial Observation: The system pressure begins to slowly but steadily climb after 30 minutes of stable operation, indicating a constriction is forming.
-
Immediate Action: Safely stop the pumps to prevent over-pressurization.
-
Diagnosis: The likely culprit is the precipitation of the inorganic salt byproduct.
-
Solution Exploration:
-
Solvent Modification: Can a co-solvent be added that dissolves the salt without negatively impacting the reaction? This is often not possible.
-
Reactor Modification: The most robust solution is often to alter the physical environment. Immersing the reactor coil in an ultrasonic bath can effectively break up the salt crystals as they form, keeping them suspended in the flow stream until they exit the reactor.[12] This has been demonstrated to be a successful strategy for such reactions.[12]
-
Flow Regime: Alternatively, introducing a segmented flow with an inert carrier fluid can encapsulate the reaction, preventing the salts from ever touching the reactor walls.[23]
-
2.3 Problem: Inconsistent Yield and Selectivity
Fluctuations in product yield or the ratio of desired product to byproducts often point to issues with mixing, temperature, or residence time distribution.
Q: My product yield is inconsistent between runs, even with the same setpoints. What should I investigate?
A: Inconsistent yield is often a symptom of poor control over fundamental process parameters. The main culprits are poor mixing, temperature fluctuations, and a broad residence time distribution (RTD).
-
1. Mixing Efficiency: Unlike a well-stirred batch flask, mixing in a simple flow tube relies on diffusion, which can be slow. If mixing is inefficient, localized areas of high reagent concentration can lead to side reactions and reduced yield.[9]
-
Solution: Incorporate static mixers into the flow path before the main reactor coil. For very fast or mass-transfer-limited reactions, use a micro-structured reactor designed for rapid mixing.[25] The impact of mixing can be dramatic; increasing mixing efficiency can significantly boost conversion and selectivity.[26]
-
-
2. Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for excellent temperature control, but this can be compromised by highly exothermic reactions if not managed properly.[5]
-
Solution: Ensure your reactor is fully and uniformly immersed in the heating/cooling bath. For highly exothermic processes, consider using a reactor made of a material with higher thermal conductivity (e.g., metal over PFA) or using a wider-diameter tube to reduce the rate of heat generation per unit length. In-line temperature monitoring via PAT can provide real-time data on any exotherms.[27]
-
-
3. Residence Time Distribution (RTD): In an ideal "plug flow" reactor, all fluid elements spend the exact same amount of time inside. In reality, laminar flow in tubes creates a distribution of residence times—fluid in the center moves faster than fluid at the walls.[28][29] A very broad RTD means some of your material is under-reacting while some is over-reacting, leading to inconsistent results.[30]
-
Solution: A broad RTD can be caused by poor reactor geometry (e.g., large-diameter coils) or internal dead zones.[28] You can narrow the RTD by using packed-bed reactors or by introducing segmented flow, which breaks up the laminar profile. Performing an RTD study is the definitive way to diagnose this issue (see Protocol section).
-
Section 3: Key Protocols & Methodologies
This section provides step-by-step guides for essential experimental procedures to characterize and optimize your flow system.
Protocol: Performing a Residence Time Distribution (RTD) Study
An RTD study characterizes the actual time molecules spend in your reactor, providing insight into mixing and flow behavior.[28][31] This is done by injecting a non-reactive tracer and monitoring its concentration at the reactor outlet over time.[28]
Materials:
-
Your fully assembled continuous flow system.
-
A non-reactive tracer (e.g., a dye for UV-Vis detection, or a salt for conductivity detection).
-
An in-line detector (UV-Vis spectrophotometer with a flow cell, or a conductivity meter).
-
Data acquisition software.
Procedure:
-
System Equilibration: Flow the reaction solvent through the entire system at your target operational flow rate until the system pressure and temperature are stable.
-
Baseline Measurement: Begin recording data from your detector to establish a stable baseline signal.
-
Tracer Injection: Introduce a sharp, pulse-like injection of the tracer at the inlet of the reactor. This can be done using an injection valve.[31]
-
Data Collection: Continue to record the detector signal at the reactor outlet. You will observe a curve as the tracer begins to elute, reaches a maximum concentration, and then tails off. Continue recording until the signal returns to the baseline.
-
Data Analysis: The resulting concentration vs. time curve is your RTD curve (often called the E-curve).[32]
-
Mean Residence Time (τ): Calculate the mean of this distribution. Compare it to the theoretical residence time (Reactor Volume / Total Flow Rate). A significant discrepancy can indicate dead volumes or channeling within the reactor.[28]
-
Variance (σ²): Calculate the variance of the curve. A large variance indicates a broad distribution of residence times, which can be caused by laminar flow effects or significant back-mixing.[28][31]
-
Visualizing PAT for Real-Time Optimization
Caption: Feedback loop for a PAT-enabled self-optimizing system.
References
- The Power of Process Analytical Technology (PAT) in Pharmaceutical Manufacturing. (2023). AZoM.com.
- Fatemi, N., Dong, Z., & Kuhn, S. Solid handling and clogging prevention in microreactors. Lirias.
- P
- Unclogging the problems of flow chemistry. (2011). Chemical Science Blog.
- The role of PAT in the development of telescoped continuous flow processes. (2024). Reaction Chemistry & Engineering.
- Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. (2012). American Pharmaceutical Review.
- Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. Taylor & Francis Online.
- Solving the Clogging Problem: Precipitate-Forming Reactions in Flow. Request PDF.
- Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Mettler Toledo.
- Flow Chemistry in the Pharmaceutical Industry. Syrris.
- Overcoming Challenges in Scale-Up Production. World Pharma Today.
- Application of reactor engineering concepts in continuous flow chemistry: a review. (2021). Reaction Chemistry & Engineering.
- Non-fouling flow reactors for nanomaterial synthesis. (2023). RSC Publishing.
- Choose Carefully: The Potential of Continuous Flow Chemistry in API Synthesis. Veranova.
- Residence Time Distribution. chemeurope.com.
- Solving the Clogging Problem: Precipit
- Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (2017).
- Enhanced Reaction Efficiency in Continuous Flow. DSpace@MIT.
- Overcoming Challenges to Continuous Processing with Solids. Continuus Pharmaceuticals.
- Emerging Trends in Flow Chemistry: Efficiency, Optimization, and Innov
- Pharmaceutical Scale-Up Challenges and How to Overcome Them. LinkedIn.
- Mixing control in a continuous-flow microreactor using electro-osmotic flow. (2021).
- FELLES LAB RE7: Residence time distribution (RTD). NTNU.
- Optimization of the continuous flow reaction conditions.
- Understanding flow chemistry for the production of active pharmaceutical ingredients. (2022).
- Technical Support Center: Continuous-Flow Microreactor Synthesis of Epiquinine. Benchchem.
- Continuous one-flow multi-step synthesis of active pharmaceutical ingredients. (2020). Reaction Chemistry & Engineering.
- The route from problem to solution in multistep continuous flow synthesis of pharmaceutical compounds. Request PDF.
- The Challenges of Downstream Operations in the World of Continuous Biomanufacturing.
- Continuous Manufacturing Challenges the Pharmaceutical Industry to Imp. (2021). Liquidyne Process Technologies, Inc..
- Mixing performance and continuous production of nanomaterials in an advanced-flow reactor. White Rose Research Online.
- Continuous Flow Chemistry. (2018). Equilibar Precision Valves.
- Back Pressure Regulation of Slurry-Forming Reactions in Continuous Flow. Baxendale Group.
- Integrated Flow Processing — Challenges in Continuous Multistep Synthesis. (2017). Thieme.
- Precision process control in Continuous Flow Chemistry Applic
- About Flow Chemistry. ThalesNano.
- Revolutionizing Pharma Production with Continuous Flow Chemistry. (2024). Aurigene Pharmaceutical Services.
- Ten key issues in modern flow chemistry. (2011). Chemical Society Reviews.
- Residence Time Distribution: Literature Survey, Functions, Mathematical Modeling, and Case Study—Diagnosis for a Photochemical Reactor. (2023). MDPI.
- Continuous‐Flow Microreactor Chemistry under High‐Temper
- Nonclogging Liquid-Walled Continuous Flow Reactors. (2025). Organic Process Research & Development.
- Investigating Residence Time Distribution (RTD)
- Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients.
- Continuous Flow Chemistry with Solids: A Review. (2024).
- The Influence of Residence Time Distribution on Continuous-Flow Polymeriz
- Management of the Heat of Reaction under Continuous Flow Conditions Using In-Line Monitoring Technologies. (2020).
- Continuous Flow Synthesis under High-Temperature/High-Pressure Conditions Using a Resistively Heated Flow Reactor. (2017).
Sources
- 1. PAT for Continuous Processing | Bruker [bruker.com]
- 2. helgroup.com [helgroup.com]
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- 5. About Flow Chemistry - ThalesNano [thalesnano.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
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- 25. dspace.mit.edu [dspace.mit.edu]
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- 28. Residence_Time_Distribution [chemeurope.com]
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- 32. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Aminopropanol Derivatives in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of aminopropanol derivatives in solution. Our goal is to equip you with the scientific rationale and practical methodologies to diagnose, prevent, and resolve common stability challenges encountered during your experiments.
Troubleshooting Guide: Diagnosing and Solving Instability Issues
This section is designed to provide rapid, actionable solutions to specific problems you may be observing in the lab.
Q1: My aminopropanol derivative solution is turning yellow or brown. What is causing this discoloration and how can I stop it?
A1: Discoloration, typically yellowing, is a classic indicator of oxidative degradation.[1] The aminopropanol moiety is susceptible to oxidation, a process often initiated by dissolved oxygen, trace metal ions, or light exposure. This creates chromophoric (color-producing) degradation products.
Immediate Actions & Preventative Measures:
-
Oxygen Exclusion: The most critical step is to minimize oxygen exposure. Prepare your solutions using solvents that have been de-gassed via sparging with an inert gas like nitrogen or argon for 15-30 minutes. Prepare and store the final solution under an inert atmosphere in a tightly sealed container.[[“]][[“]]
-
Chelate Metal Ions: Trace metal contaminants (e.g., iron, copper) from glassware or reagents can act as powerful catalysts for oxidation.[4][5] Add a small concentration (typically 0.01-0.1%) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or its salts to sequester these ions.
-
Add an Antioxidant: Incorporate a suitable antioxidant into your formulation. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E (α-tocopherol) are effective radical scavengers that can terminate the oxidative chain reaction.[6][7]
-
Light Protection: Store solutions in amber glass vials or wrap clear vials in aluminum foil to protect the compound from photolytic degradation, which can generate the initial radicals that trigger oxidation.[8][9]
Q2: I'm observing a rapid loss of potency of my compound. What are the likely degradation pathways and how do I mitigate them?
A2: A rapid loss of the active pharmaceutical ingredient (API) points to significant chemical instability. The two most common culprits for aminopropanol derivatives are oxidative degradation and pH-catalyzed hydrolysis.
Troubleshooting Workflow:
The following diagram illustrates a logical workflow to identify and solve the root cause of potency loss.
Caption: Troubleshooting workflow for potency loss.
Causality Explained:
-
Oxidative Pathway: As detailed in Q1, this involves a free-radical chain reaction. The loss of your parent compound is directly proportional to the formation of these degradation products.
-
pH-Mediated Hydrolysis: The stability of your compound is highly dependent on its ionization state, which is controlled by pH.[10] At extreme acidic or basic pH values, functional groups like esters or amides elsewhere in the molecule can be susceptible to hydrolysis, cleaving the molecule and causing a loss of potency.[10] The amino and alcohol groups themselves can also participate in neighboring group reactions that are pH-dependent.
Q3: The pH of my unbuffered solution is drifting over time. How does this impact stability?
A3: pH drift is a significant issue because it indicates that chemical reactions are occurring. The degradation of the aminopropanol derivative can itself produce acidic or basic byproducts. For example, oxidative degradation can form carboxylic acids, lowering the pH.[11] This change in pH can then accelerate other degradation pathways, creating a feedback loop of instability.[12] Controlling the pH is fundamental to maintaining a stable formulation.[[“]][6]
Solution: Implement a buffer system. The choice of buffer is critical and should be based on the target pH range where your compound shows maximum stability.
| Buffer System | Useful pH Range | Comments |
| Citrate | 3.0 - 6.2 | Can chelate some metal ions, but may be reactive with certain APIs. |
| Acetate | 3.8 - 5.8 | Volatile, which can be an issue for long-term storage or lyophilization. |
| Phosphate | 6.2 - 8.2 | Highly common, biocompatible. Can precipitate with divalent cations (e.g., Ca²⁺). |
| Tris | 7.5 - 9.0 | Often used in biological applications; temperature-dependent pKa. |
This data is compiled from common laboratory knowledge.
A pH stability study is essential to determine the optimal pH for your specific derivative before selecting a final buffer.
Frequently Asked Questions (FAQs)
What are the primary mechanisms of degradation for aminopropanol derivatives?
The instability of aminopropanol derivatives is primarily driven by their susceptibility to oxidation. This process is a radical chain reaction that can be broken down into three stages:
-
Initiation: An initiator (like UV light, heat, or a metal ion) abstracts a hydrogen atom from a susceptible position on the molecule, creating a carbon-centered radical.
-
Propagation: This radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). The peroxyl radical can then abstract a hydrogen from another aminopropanol molecule, creating a hydroperoxide (ROOH) and a new carbon-centered radical, thus propagating the chain reaction.
-
Termination: The reaction stops when two radicals combine.
The hydroperoxides formed during propagation are unstable and can break down into a variety of degradation products, including aldehydes, ketones, and carboxylic acids, which correspond to the observed loss of potency and potential pH changes.[4][11]
The following diagram illustrates how an antioxidant disrupts this cycle.
Caption: Mechanism of oxidative degradation and antioxidant intervention.
What analytical techniques are essential for a stability study?
A robust stability study relies on a "stability-indicating" analytical method, which is a validated quantitative method that can accurately measure the decrease in the active ingredient's concentration due to degradation.[13]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for stability testing.[14] A reverse-phase HPLC method with UV or Mass Spectrometric (MS) detection can separate the parent compound from its degradation products, allowing for simultaneous quantification of the API and monitoring of impurity growth.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.[15]
-
Ion Chromatography (IC): Can be used to quantify anionic degradation products like formate and acetate.[15]
-
Spectroscopy (UV-Vis): Can be used for a quick assessment of discoloration but is not specific and cannot separate the API from its degradants.[14]
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Degradation Pathways
Objective: To rapidly identify the likely degradation pathways (hydrolysis, oxidation, photolysis) for your aminopropanol derivative and to establish a stability-indicating analytical method. This is a crucial part of stress testing as recommended by regulatory bodies.[13]
Materials:
-
Your aminopropanol derivative
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile/methanol
-
pH meter, calibrated buffers
-
HPLC system with UV/PDA detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Degradation Conditions: In separate, clearly labeled amber HPLC vials, set up the following conditions:
-
Acid Hydrolysis: Mix 0.5 mL of stock with 0.5 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 0.5 mL of stock with 0.5 mL of 0.1 M NaOH.
-
Oxidation: Mix 0.5 mL of stock with 0.5 mL of 3% H₂O₂.
-
Thermal Stress: Use 1.0 mL of the stock solution.
-
Photolytic Stress: Use 1.0 mL of the stock solution in a clear vial.
-
Control: Use 1.0 mL of the stock solution in an amber vial, stored at 2-8°C.
-
-
Incubation:
-
Place the Acid, Base, Oxidation, and Thermal vials in a heating block or oven at 60°C.
-
Place the Photolytic Stress vial in a photostability chamber (or ~20 cm from a broad-spectrum lamp).
-
Store the Control vial at 2-8°C in the dark.
-
-
Analysis:
-
Analyze all samples by HPLC at T=0.
-
Analyze the stressed samples at intervals (e.g., 2, 4, 8, 24 hours). Before injection, neutralize the acid and base samples with an equimolar amount of base/acid.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for a decrease in the main peak area (potency loss) and the appearance of new peaks (degradation products).
-
A significant degradation under H₂O₂ confirms susceptibility to oxidation. Degradation in acid/base confirms susceptibility to hydrolysis.
-
This data is crucial for developing a stability-indicating HPLC method, ensuring all degradation peaks are resolved from the main peak.
-
Protocol 2: HPLC Method for Stability Testing
Objective: To use HPLC to quantify the concentration of an aminopropanol derivative and monitor the formation of degradation products over time.
Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., Discovery C18, 5 µm, 150 mm × 4.6 mm).
-
Mobile Phase: An isocratic or gradient elution may be used. A common starting point is a mix of a buffer and an organic solvent. For example, Acetonitrile and Ammonium Acetate buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector at a wavelength of maximum absorbance for your compound, or a fluorescence detector if derivatization is used.
-
Injection Volume: 10 µL.
Procedure:
-
System Suitability: Before running samples, perform a system suitability test to ensure the HPLC system is performing correctly. This typically involves multiple injections of a standard solution to check for consistency in retention time, peak area, and peak shape.
-
Calibration Curve: Prepare a series of standard solutions of your compound at known concentrations (e.g., from 1 µg/mL to 100 µg/mL). Inject these to create a calibration curve by plotting peak area versus concentration.
-
Sample Analysis:
-
Dilute your stability samples to fall within the range of your calibration curve.
-
Inject the samples onto the HPLC system.
-
-
Quantification:
-
Determine the peak area of your aminopropanol derivative in the sample chromatogram.
-
Use the calibration curve equation to calculate the concentration of the compound in your sample.
-
Calculate the percentage of the initial concentration remaining.
-
Quantify degradation products using a relative peak area approach or by developing a standard for a major degradant if available.
-
References
-
ResearchGate. (2025). Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending. Available at: [Link]
-
arXiv. (n.d.). 3-Aminopropanol: polymolecular structures that determine unique solvation motifs. Available at: [Link]
-
National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available at: [Link]
-
Semantic Scholar. (2012). Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture. Available at: [Link]
-
Charles University. (n.d.). Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. Available at: [Link]
-
PubMed. (n.d.). Derivatives of 1-aminooxy-3-aminopropane as polyamine antimetabolites: stability and effects on BHK21/C13 cells. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. Available at: [Link]
-
OSHA. (n.d.). 1-Amino-2-propanol Method number: Target concentration: Procedure. Available at: [Link]
-
ResearchGate. (2014). (PDF) Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. Available at: [Link]
-
ResearchGate. (2017). (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. Available at: [Link]
-
ResearchGate. (2004). SPECTROFLUORIMETRIC METHOD FOR DETERMINATION OF PANTHENOL IN COSMETIC AND PHARMACEUTICAL FORMULATIONS. Available at: [Link]
-
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Available at: [Link]
-
ResearchGate. (2017). What is the best method to determine 3-aminopropanol in a cream formulation?. Available at: [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Available at: [Link]
- Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
-
JOCPR. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Available at: [Link]
-
PubMed. (1972). Novel methods of preparation of 3-aminopropan-1-ol derivatives. II. Synthesis of 3-N-piperazinyl)-propan-1-ol and its derivatives. Available at: [Link]
-
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Available at: [Link]
-
ResearchGate. (2006). Advances in the evaluation of the stability and characteristics of the amino acid and amine derivatives obtained with the O-Phthaldialdehyde/3-mercaptopropionic acid and O-Phthaldialdehyde/N-Acetyl-L-Cysteine reagents. High-performance liquid chromatography-mass spectrometry study. Available at: [Link]
-
National Institutes of Health. (n.d.). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Available at: [Link]
-
ResearchGate. (2014). Synthesis of new (arylcarbonyloxy)aminopropanol derivatives and the determination of their physico-chemical properties. Available at: [Link]
-
ResearchGate. (n.d.). Natural antioxidants as stabilizers for polymers. Available at: [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]
-
MDPI. (n.d.). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. Available at: [Link]
-
PubMed. (n.d.). Factors affecting the stability of drugs and drug metabolites in biological matrices. Available at: [Link]
-
SANOFI-AVENTIS. (n.d.). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Available at: [Link]
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Available at: [Link]
-
Bentham Science. (n.d.). Pharmaceutical Strategies for Stabilizing Drug Nanocrystals. Available at: [Link]
-
PubMed. (n.d.). Viscosity Reduction and Stability Enhancement of Monoclonal Antibody Formulations Using Derivatives of Amino Acids. Available at: [Link]
-
ResearchGate. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Available at: [Link]
-
National Institutes of Health. (2022). The role of antioxidants in improving biodiesel's oxidative stability, poor cold flow properties, and the effects of the duo on engine performance: A review. Available at: [Link]
-
PubMed. (1981). Influence of pH and light on the stability of some antioxidants. Available at: [Link]
-
National Institutes of Health. (n.d.). Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases. Available at: [Link]
-
National Institutes of Health. (n.d.). On the pH-optimum of activity and stability of proteins. Available at: [Link]
-
ResearchGate. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. Available at: [Link]
-
ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. Available at: [Link]
-
Wikipedia. (n.d.). Amphetamine. Available at: [Link]
-
Biblioteka Nauki. (n.d.). Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Available at: [Link]
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Purification methods for removing impurities from 3-amino-1,2-propanediol
Welcome to the technical support center for the purification of 3-amino-1,2-propanediol (APD). This guide is designed for researchers, scientists, and drug development professionals who are working with APD and require high-purity material for their applications, particularly in the synthesis of non-ionic X-ray contrast agents and other fine chemicals.[1][2] The purity of APD is critical, as impurities can lead to side reactions and affect the quality and safety of the final products.[3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of APD.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 3-amino-1,2-propanediol.
Scenario 1: Vacuum Distillation
Problem: Poor separation of 3-amino-1,2-propanediol from its structural isomer, serinol (2-amino-1,3-propanediol), during vacuum distillation.
Probable Causes:
-
Insufficient Column Efficiency: The boiling points of APD and serinol are very close, making their separation by simple distillation difficult. A packed column with insufficient theoretical plates will not provide the necessary resolution.
-
Improper Vacuum Level: A vacuum that is not deep enough will require higher distillation temperatures, which can lead to thermal degradation of the product. Conversely, a vacuum that is too deep may cause the product to distill too quickly, reducing separation efficiency.
-
Fluctuations in Heating: Inconsistent heating of the distillation flask can lead to bumping and uneven vaporization, which disrupts the equilibrium within the column and hinders effective separation.
Solutions:
-
Optimize the Distillation Column:
-
Action: Employ a fractional distillation column with a high number of theoretical plates. Structured packing or a long Vigreux column is recommended.
-
Rationale: A more efficient column increases the surface area for vapor-liquid equilibrium to be established multiple times, allowing for a better separation of components with close boiling points.
-
-
Precise Vacuum Control:
-
Action: Utilize a high-quality vacuum pump with a precise pressure controller. Aim for a stable vacuum in the appropriate range for APD's boiling point (e.g., collecting fractions at a gas phase temperature of 92-96°C under a vacuum of -0.096 to -0.1 MPa).[4]
-
Rationale: A stable and optimal vacuum level lowers the boiling point of APD, minimizing the risk of thermal degradation and allowing for a controlled, slow distillation rate that enhances separation.
-
-
Ensure Uniform Heating:
-
Action: Use a heating mantle with a stirrer or a stirred oil bath to ensure even heat distribution in the distillation flask.
-
Rationale: Uniform heating prevents localized overheating and bumping, leading to a smooth and steady distillation process, which is crucial for maintaining equilibrium in the distillation column.
-
Scenario 2: Purification via Schiff Base Formation
Problem: Low yield of purified 3-amino-1,2-propanediol after hydrolysis of the Schiff base intermediate.
Probable Causes:
-
Incomplete Schiff Base Formation: The reaction between APD and the aromatic aldehyde (e.g., benzaldehyde) may not have gone to completion.[1] This can be due to incorrect pH, insufficient reaction time, or suboptimal temperature.
-
Loss of Schiff Base During Isolation: The crystallized Schiff base may be lost during filtration or washing if it has some solubility in the wash solvent.
-
Incomplete Hydrolysis: The acidic hydrolysis of the Schiff base to regenerate APD may be incomplete.
-
Product Loss During Extraction: After hydrolysis, the APD is typically in an aqueous acidic solution. If the extraction process to isolate the final product is not efficient, significant losses can occur.
Solutions:
-
Optimize Schiff Base Formation:
-
Action: Adjust the pH of the aqueous or aqueous-alcoholic solution of crude APD to a range of 9 to 12 before adding the aldehyde.[1] Monitor the reaction to completion (e.g., by thin-layer chromatography).
-
Rationale: The formation of the Schiff base is pH-dependent. Maintaining the optimal pH ensures the primary amino group of APD is sufficiently nucleophilic to react with the aldehyde, driving the reaction to completion. This method is highly selective for primary amines.[1]
-
-
Improve Isolation of the Schiff Base:
-
Action: After crystallization, cool the mixture thoroughly on an ice-brine bath to minimize the solubility of the Schiff base.[1] Use a cold, non-polar solvent to wash the crystals, and use it sparingly.
-
Rationale: Lowering the temperature decreases the solubility of the product in the mother liquor and wash solvent, maximizing the recovery of the crystallized intermediate.
-
-
Ensure Complete Hydrolysis:
-
Action: After isolating the Schiff base, ensure it is completely hydrolyzed back to APD by treating it with an acid at an appropriate concentration and temperature, followed by monitoring for the disappearance of the Schiff base.
-
Rationale: Complete hydrolysis is essential to cleave the imine bond and liberate the purified APD.
-
-
Efficient Final Product Isolation:
-
Action: After hydrolysis, the resulting solution can be passed through an ion-exchange resin to isolate the APD free base, which can then be crystallized from an organic solvent.[1]
-
Rationale: Ion-exchange chromatography is an effective method for separating the aminodiol from inorganic salts and other impurities, leading to a high-purity product with good recovery.[1]
-
Scenario 3: Gas Chromatography (GC) Analysis
Problem: Poor peak shape (e.g., tailing) and incomplete separation of impurities during GC analysis of 3-amino-1,2-propanediol.
Probable Causes:
-
High Viscosity and Polarity of APD: 3-amino-1,2-propanediol is a viscous liquid with polar functional groups (-OH, -NH2) that can interact strongly with the stationary phase of the GC column, leading to peak tailing.[5]
-
Inappropriate Column: The GC column's stationary phase may not be suitable for the analysis of polar amines and diols.
-
Lack of Derivatization: Direct injection of underivatized APD can lead to the issues mentioned above due to its low volatility and high polarity.
Solutions:
-
Sample Preparation:
-
Use an Appropriate GC Column:
-
Derivatization of the Sample:
-
Action: Derivatize the sample with an agent like trifluoroacetic anhydride (TFAA) before GC analysis.[3][6] The sample is typically reacted with TFAA at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 30 minutes).[3]
-
Rationale: Derivatization converts the polar -OH and -NH2 groups into less polar, more volatile trifluoroacetyl groups. This reduces interactions with the column, resulting in sharper peaks and better separation from impurities.
-
Experimental Workflow for Purification via Schiff Base Formation
Caption: Workflow for APD purification via Schiff base formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available 3-amino-1,2-propanediol?
A1: The main impurities depend on the synthetic route used.[1] When APD is synthesized from 3-chloro-1,2-propanediol and ammonia, common organic impurities include glycerin, the structural isomer serinol (2-amino-1,3-propanediol), unreacted 3-chloro-1,2-propanediol, and products of further alkylation like bis(2,3-dihydroxypropyl)amine.[1][6] Inorganic impurities such as chlorides may also be present.[1]
| Common Impurity | Typical Level (by area %) |
| Glycerol | ~0.15%[6] |
| Serinol | ~0.36%[6] |
| Secondary Amines | ~0.01%[6] |
| 1,3-Diamino-2-propanol | ~0.02%[6] |
Q2: When should I choose vacuum distillation over a chemical purification method like Schiff base formation?
A2: The choice of purification method depends on the scale of your work and the specific impurities you need to remove.
-
Vacuum Distillation: This is a good choice for large-scale industrial production and for removing non-volatile impurities or those with significantly different boiling points.[1][7] However, it may be less effective at removing impurities with very similar boiling points, like serinol.[8]
-
Schiff Base Formation: This chemical method is highly selective and particularly advantageous for removing impurities that are difficult to separate by distillation, such as the isomer serinol and secondary or tertiary amines.[1] It is an excellent choice for achieving very high purity on a lab or pilot scale.
Logical Troubleshooting Flow for Purity Issues
Caption: Decision tree for troubleshooting APD purity issues.
Detailed Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (with Derivatization)
-
Sample Preparation: Accurately weigh approximately 10-50 mg of the 3-amino-1,2-propanediol sample into a 5 mL volumetric flask.
-
Derivatization: At 0-5°C, add 0.5-1 mL of trifluoroacetic anhydride (TFAA) to the flask. Shake for 1 minute.
-
Reaction: Place the flask in a water bath at 50-60°C for 30 minutes to complete the derivatization reaction.[3]
-
Cooling: Cool the sample to room temperature.
-
GC Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the gas chromatograph.
References
- A process for the purification of 3-amino-1,2-propanediol and 2-amino...
-
Synthesis and characterization of 3-amino-1, 2-propanediol - ResearchGate. [Link]
-
3-AMINO-1,2- PROPANEDIOL (APD) - Borregaard. [Link]
- CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google P
- Method for detecting purity of 3-methylamino-1,2-propandiol by gas chrom
-
104610074 Preparation method of 3-amino-1,2-propanediol - WIPO Patentscope. [Link]
- CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google P
Sources
- 1. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 4. CN104610074A - Preparation method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]
- 5. Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 6. borregaard.com [borregaard.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Page loading... [wap.guidechem.com]
Technical Support Center: Strategies for Overcoming Low Conversion Rates in Enzymatic Synthesis of Aminoazepanes
Welcome to the Technical Support Center for the enzymatic synthesis of aminoazepanes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low conversion rates in these critical biocatalytic reactions. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide direct, actionable advice to enhance the efficiency of your experiments.
I. Troubleshooting Guide: Diagnosing and Solving Low Conversion Rates
Low conversion in the enzymatic synthesis of aminoazepanes can be a multifaceted problem. This section is structured to help you systematically identify and address the root cause of poor reaction performance.
Issue 1: Reaction Stalls at <50% Conversion, or Proceeds Very Slowly
This is one of the most common observations and often points towards issues with reaction equilibrium, enzyme stability, or inhibition.
Initial Diagnostic Questions & Recommended Actions:
Q1: Have you confirmed the optimal pH and temperature for your specific enzyme?
Causality: Enzyme activity is highly dependent on pH and temperature.[1] Deviations from the optimal range can lead to reduced catalytic efficiency or even irreversible denaturation of the enzyme. Each enzyme has a characteristic pH-activity and temperature-activity profile, which should be experimentally determined if not provided by the supplier.
Actionable Protocol:
-
pH Screening: Prepare a series of buffers with varying pH values (e.g., in 0.5 unit increments) around the expected optimum. Run small-scale reactions in each buffer and measure the initial reaction rates.
-
Temperature Screening: Set up reactions at various temperatures (e.g., 25°C, 30°C, 37°C, 45°C) while maintaining the optimal pH. Monitor conversion over time to identify the temperature that gives the best balance of activity and stability.[1]
Q2: Is your reaction thermodynamically limited by an unfavorable equilibrium?
Causality: Transamination reactions, frequently used for aminoazepane synthesis, are often reversible, with an equilibrium constant close to 1.[2][3] This means the reaction can reach a point where the forward and reverse reaction rates are equal, preventing further product formation and limiting the theoretical yield to around 50%.[4]
Actionable Strategies to Shift Equilibrium:
-
Use of an Amino Donor with Favorable Thermodynamics: Instead of L-alanine, consider using isopropylamine (IPA) as the amino donor. The co-product, acetone, is volatile and can be removed, driving the reaction towards the product side.[3]
-
Product Removal: In-situ product removal (ISPR) techniques, such as using polymeric adsorbent resins, can sequester the aminoazepane product as it is formed, thus preventing the reverse reaction.[5]
-
Increase Substrate Concentration: While being mindful of potential substrate inhibition, using a higher concentration of the amino donor can also shift the equilibrium towards product formation.
Issue 2: The Reaction Rate Decreases Significantly Over Time
A declining reaction rate can indicate enzyme instability under the reaction conditions or the onset of substrate or product inhibition.
Diagnostic Workflow for Declining Reaction Rates:
Caption: Troubleshooting workflow for a declining reaction rate.
Q3: Could substrate or product inhibition be the culprit?
Causality: High concentrations of either the substrate or the product can bind to the enzyme's active site in a non-productive manner, effectively inhibiting the catalytic reaction.[5][6][7] This is a common phenomenon with transaminases.[8]
Actionable Protocols:
-
Substrate Inhibition Test: Measure initial reaction rates at a range of substrate concentrations. If the rate decreases after reaching a maximum, substrate inhibition is likely occurring.
-
Product Inhibition Test: Run the reaction with a known amount of the aminoazepane product added at the beginning. A significant decrease in the initial rate compared to a control reaction without added product indicates product inhibition.[1]
Solutions for Inhibition:
-
Substrate Inhibition: Implement a fed-batch strategy where the substrate is added gradually over time to maintain a low, non-inhibitory concentration. Alternatively, solid resins can act as a reservoir for the substrate, slowly releasing it into the reaction medium.[5]
-
Product Inhibition: Employ in-situ product removal (ISPR) methods as mentioned for shifting equilibrium.
Issue 3: Low or No Conversion with Bulky Substrates
The synthesis of substituted aminoazepanes can be challenging due to the steric bulk of the substrates.
Q4: Is the enzyme's active site able to accommodate your specific substrate?
Causality: Wild-type enzymes often have active sites that are optimized for their natural substrates. Bulky, non-natural substrates, such as precursors to complex aminoazepanes, may not fit well into the active site, leading to low or no activity.[9][10]
Actionable Strategies:
-
Enzyme Screening: Test a panel of different transaminases from various microbial sources. Commercially available enzyme screening kits can be a cost-effective way to identify a suitable biocatalyst.[11]
-
Protein Engineering: If a suitable wild-type enzyme cannot be found, protein engineering can be employed to redesign the enzyme's active site. Techniques like directed evolution or rational design can expand the substrate-binding pocket to better accommodate bulky molecules.[12][13][14]
| Strategy | Description | Potential Outcome |
| Enzyme Screening | Testing a diverse panel of commercially available or in-house enzymes. | Identification of an enzyme with at least some activity towards the target substrate. |
| Rational Design | Site-directed mutagenesis of amino acid residues in the active site based on structural information. | Increased catalytic activity and altered substrate specificity.[13] |
| Directed Evolution | Creating random mutations and screening for improved variants. | Generation of highly active and selective enzymes for non-natural substrates.[15] |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low conversion rates in biocatalytic reactions in general? A1: The most frequent issues include suboptimal reaction conditions like pH and temperature, problems related to the enzyme such as concentration, stability, and inhibition, and issues with the substrate or product like concentration, inhibition, and solubility.[1] Inefficient cofactor regeneration and mass transfer limitations can also play a significant role.[1]
Q2: How can I improve the solubility of my hydrophobic substrate? A2: Poor substrate solubility can limit the reaction rate.[16] Consider adding a water-miscible co-solvent like DMSO or isopropanol. However, it's crucial to first test the enzyme's stability in the presence of the co-solvent, as high concentrations can lead to denaturation.[17]
Q3: My enzyme requires the cofactor pyridoxal 5'-phosphate (PLP). Could this be a source of problems? A3: Yes, ensuring an adequate concentration of PLP is crucial as it is directly involved in the catalytic mechanism of transaminases.[18] Insufficient PLP can lead to a lower effective enzyme concentration. Also, the stability of the cofactor under reaction conditions should be considered. Efficient cofactor recycling systems are vital for the economic viability of industrial-scale processes.
Q4: What is the benefit of using an immobilized enzyme? A4: Enzyme immobilization can significantly improve operational stability and allows for easier recovery and reuse of the biocatalyst, which is particularly important for cost-effectiveness in larger-scale synthesis.[3][19] Immobilization can also sometimes protect the enzyme from harsh reaction conditions, such as the presence of organic co-solvents.[17]
Q5: Are there alternatives to transaminases for aminoazepane synthesis? A5: While transaminases are common, other enzyme classes like imine reductases (IREDs) and amine dehydrogenases (AmDHs) are also powerful tools for chiral amine synthesis and may be suitable for your target molecule.[11][15] Exploring these alternatives can be a valuable strategy if you are facing insurmountable challenges with transaminases.
III. Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Test Reaction
Objective: To assess the baseline conversion for your enzymatic reaction.
Materials:
-
Prochiral ketone substrate
-
Amino donor (e.g., L-alanine or isopropylamine)
-
Transaminase enzyme (lyophilized powder or solution)
-
Pyridoxal 5'-phosphate (PLP) solution
-
Buffer solution at the recommended pH (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
Reaction vials (e.g., 2 mL HPLC vials)
-
Thermomixer or incubator shaker
Methodology:
-
Prepare a stock solution of your ketone substrate in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the amino donor and PLP in the reaction buffer.
-
In a reaction vial, combine the buffer, PLP solution, and amino donor solution.
-
Add the enzyme to the reaction mixture and gently mix until dissolved.
-
Initiate the reaction by adding the ketone substrate stock solution.
-
Incubate the reaction at the desired temperature with shaking.
-
Take samples at various time points (e.g., 1, 4, 8, 24 hours), quench the reaction (e.g., by adding a strong acid or organic solvent), and analyze by a suitable chromatographic method (e.g., HPLC or GC) to determine the conversion rate.
Protocol 2: Determining the pH Optimum
Objective: To find the optimal pH for enzyme activity.
Methodology:
-
Prepare a set of buffers covering a range of pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Set up parallel reactions as described in Protocol 1, with each reaction using a different buffer.
-
Ensure all other parameters (temperature, substrate concentration, enzyme concentration) are kept constant.
-
Measure the initial reaction rate for each pH value by taking samples at early time points (e.g., 5, 10, 15, 30 minutes).
-
Plot the initial rate versus pH to identify the optimal pH.[1]
IV. Visualized Decision-Making Workflow
Caption: Decision tree for optimizing aminoazepane synthesis.
V. References
-
Technical Support Center: Troubleshooting Low Conversion Rates in Biocatalytic Reactions. Benchchem. Available at:
-
Al-Haque, N., Tufvesson, P., Gani, R., & Woodley, J. (2011). Substrate Inhibition in -transaminase Catalyzed Reaction. Biotrans 2011. Available at:
-
Redesigning an (R)-Selective Transaminase for the Efficient Synthesis of Pharmaceutical N-Heterocyclic Amines. (2022). ACS Catalysis. Available at:
-
Role reversal for substrates and inhibitors. Slow inactivation of D-amino acid transaminase by its normal substrates and protection by inhibitors. (1993). PubMed. Available at:
-
Application of ω‐Transaminases in the Pharmaceutical Industry. Almac. Available at:
-
Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. (2025). PMC - NIH. Available at:
-
Biocatalysis breakthrough enables synthesis of lactam building blocks for drugs. (2023). Research. Available at:
-
Improving Catalytic Activity and Reversing Enantio‐Specificity of ω‐Transaminase by Semi‐Rational Engineering en Route to Chiral Bulky β‐Amino Esters. Bohrium. Available at:
-
Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. ResearchGate. Available at:
-
Improving Catalytic Activity and Reversing Enantio‐Specificity of ω‐Transaminase by Semi‐Rational Engineering en Route to Chiral Bulky β‐Amino Esters. Semantic Scholar. Available at:
-
Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. (2025). ResearchGate. Available at:
-
Application of ω-Transaminases in the Pharmaceutical Industry. (2017). ACS Publications. Available at:
-
Overcoming Thermodynamic Limitation on the Yield of Aminotransferase Reactions. (2014). AIChE. Available at:
-
Chiral Amines in Total Synthesis: The Biocatalytic Approach. (2017). Wiley Analytical Science. Available at:
-
Substrate inhibition mode of omega-transaminase from Vibrio fluvialis JS17 is dependent on the chirality of substrate. (2002). PubMed. Available at: _
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC - NIH. Available at:
-
Overcoming Equilibrium Issues with Carbonyl Reductase Enzymes. (2011). Almac. Available at:
-
troubleshooting low conversion rates in enzymatic synthesis of (-)-Ambroxide. Benchchem. Available at:
-
Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. (2023). MDPI. Available at:
-
Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines. MDPI. Available at:
-
Progress in the metabolic engineering of bio-based lactams and their ω-amino acids precursors. (2020). PubMed. Available at:
-
Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. (2002). PubMed. Available at:
-
Biocatalysis: A smart and green tool for the preparation of chiral drugs. (2022). PMC. Available at:
-
Using Steady-State Kinetics to Quantitate Substrate Selectivity and Specificity: A Case Study with Two Human Transaminases. (2021). MDPI. Available at:
-
Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery. (2024). Reaction Chemistry & Engineering (RSC Publishing). Available at:
-
Enzyme Inhibition Data of Compounds 9a-d. ResearchGate. Available at:
-
Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids. (2019). PubMed. Available at:
-
Overcoming equilibrium limitations in chemical processes. (2025). ResearchGate. Available at:
-
TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. Abcam. Available at:
-
Expanded Substrate Specificity in D-Amino Acid Transaminases. (2020). NIH. Available at:
-
Biocatalytic Synthesis of β‐lactam Antibiotics. (2010). Semantic Scholar. Available at:
-
Strategies For Stabilization of Enzymes. Scribd. Available at:
-
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. (2024). MDPI. Available at:
-
Challenges in the Development of an Efficient Enzymatic Process in the Pharmaceutical Industry. (2025). ResearchGate. Available at:
-
Transaminases for the synthesis of enantiopure beta-amino acids. (2012). PMC - NIH. Available at:
-
Biocatalytic synthesis of peptidic natural products and related analogues. (2022). PMC. Available at:
-
Strategies for Stabilization of Enzymes in Organic Solvents. (2013). ResearchGate. Available at:
-
Co-Enzymes with Dissimilar Stabilities: A Discussion of the Likely Biocatalyst Performance Problems and Some Potential Solutions. (2021). MDPI. Available at:
-
Flow biocatalysis 101: design, development and applications. (2021). RSC Publishing. Available at:
-
Challenges in scaling up industrial enzyme production. Adebiotech. Available at:
-
Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. (2024). ResearchGate. Available at:
-
Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. (2022). PMC - NIH. Available at:
-
Technical Support Center: Optimizing Enzyme Concentration for Efficient Enzymatic Synthesis of Amino Esters. Benchchem. Available at:
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). PMC - PubMed Central. Available at:
Sources
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- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Substrate inhibition mode of omega-transaminase from Vibrio fluvialis JS17 is dependent on the chirality of substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00349G [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Improving Catalytic Activity and Reversing Enantio‐Specificity of ω‐Transaminase by Semi‐Rational Engineering en Route to Chiral Bulky β‐Amino Esters: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
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- 15. researchgate.net [researchgate.net]
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Optimizing solvent and temperature for the synthesis of quinazolin-4(3H)-ones
Welcome to the Technical Support Center for the synthesis of quinazolin-4(3H)-ones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for optimizing the critical parameters of solvent and temperature in your synthetic protocols.
Introduction: The Crucial Role of Solvent and Temperature
Quinazolin-4(3H)-ones are a cornerstone scaffold in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and anticonvulsant properties. The successful synthesis of these vital compounds is highly dependent on meticulously controlled reaction conditions, with solvent and temperature being paramount. The choice of solvent not only influences the solubility of reactants and reagents but also plays a critical role in the reaction mechanism and pathway, affecting both reaction rate and the formation of byproducts.[1][2] Similarly, temperature is a key determinant of reaction kinetics; suboptimal temperatures can lead to incomplete reactions, while excessive heat can cause decomposition of starting materials, intermediates, or the final product.[3][4] This guide will provide you with the expertise to navigate these challenges and optimize your quinazolin-4(3H)-one syntheses for higher yields and purity.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter during the synthesis of quinazolin-4(3H)-ones, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Consistently Low Reaction Yield
Q1: My reaction yield for quinazolin-4(3H)-one is consistently low. What are the likely causes and how can I improve it?
A1: Low yields are a common frustration in organic synthesis. For quinazolin-4(3H)-ones, the root cause often lies in one or more of the following factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, consider extending the duration. A moderate increase in temperature can also enhance the reaction rate, but this should be done cautiously to avoid decomposition.[3] For instance, in the Niementowski reaction of anthranilic acid with formamide, the optimal temperature is typically between 130-160°C.[4]
-
-
Suboptimal Solvent Choice: The solvent may not be suitable for your specific substrates, leading to poor solubility or unfavorable reaction kinetics.
-
Solution: A solvent screening is highly recommended. Polar aprotic solvents like DMSO or DMF are often effective for quinazolinone synthesis.[3][5] In some cases, greener options like water have been used successfully, particularly in microwave-assisted syntheses.[6] The polarity of the solvent can significantly influence the reaction pathway; polar solvents tend to favor the desired C(sp²)-N bond formation leading to quinazolines.[2][7]
-
-
Side Reactions and Byproduct Formation: The formation of undesired byproducts can consume your starting materials and reduce the yield of the target compound.[1][3]
-
Solution: Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize side reactions. For example, in the synthesis from anthranilic acid and acetic anhydride, a common intermediate is 2-methyl-4H-3,1-benzoxazin-4-one. Ensuring a sufficient amount of the amine source and appropriate conditions for the subsequent ring-opening and cyclization is crucial to prevent this intermediate from remaining as an impurity.[3]
-
-
Moisture Sensitivity: Some reagents and intermediates in quinazolinone synthesis can be sensitive to moisture.
-
Solution: Ensure that your starting materials and solvents are dry. If necessary, recrystallize starting materials like 2-aminobenzamide or anthranilic acid.[3]
-
Issue 2: Multiple Spots on TLC, Indicating Impurities
Q2: My TLC plate shows multiple spots in addition to my desired product. How can I identify and eliminate these impurities?
A2: The presence of multiple spots on your TLC plate indicates a mixture of compounds. Identifying these impurities is the first step toward optimizing your reaction and purification.
-
Unreacted Starting Materials: One or more of the spots may correspond to your starting materials.
-
Solution: Run your starting materials as standards on the TLC plate to confirm their presence in the reaction mixture. If starting materials are present, this points to an incomplete reaction. Refer to the solutions for "Incomplete Reaction" in Issue 1.
-
-
Formation of Intermediates: A common intermediate, especially when starting from anthranilic acid and an anhydride, is the corresponding benzoxazinone.[3]
-
Solution: The persistence of the benzoxazinone intermediate suggests that the subsequent cyclization step is inefficient. This can often be addressed by increasing the reaction temperature or adding a dehydrating agent to drive the reaction towards the final quinazolinone product.[3]
-
-
Side Products: Depending on the synthetic route, various side reactions can occur. For example, a common higher molecular weight byproduct is 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid, formed from the self-cyclization of anthranilic acid.[4]
-
Solution: The formation of such side products is often temperature-dependent. Carefully controlling the reaction temperature within the optimal range can minimize their formation. At very high temperatures (above 180°C), formamide, if used, can decompose, leading to other undesired byproducts.[4]
-
Frequently Asked Questions (FAQs)
This section addresses common questions about the synthesis of quinazolin-4(3H)-ones, providing insights into the rationale behind experimental choices.
Q3: How do I select an appropriate starting solvent for my quinazolin-4(3H)-one synthesis?
A3: The choice of solvent is critical and depends on the specific synthetic route and starting materials. Here are some guiding principles:
-
Solubility: Ensure that your starting materials are soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a sluggish or incomplete reaction.[2]
-
Polarity: The polarity of the solvent can dramatically affect the reaction outcome. Polar aprotic solvents like DMF and DMSO are often excellent choices as they can effectively solvate the reactants and facilitate the desired bond formations.[3][5] In contrast, non-polar solvents like toluene may be ineffective in some cases.[1]
-
Boiling Point: The boiling point of the solvent should be compatible with the required reaction temperature. For reactions requiring high temperatures, a high-boiling solvent is necessary to maintain the reaction mixture in the liquid phase at atmospheric pressure.
-
Green Chemistry Considerations: Increasingly, researchers are turning to more environmentally friendly solvents. Microwave-assisted synthesis has enabled the use of greener solvents like water and ethanol in some quinazolinone preparations.[6][8] Solvent-free conditions, often coupled with microwave irradiation, are also a viable and eco-friendly option.[9][10]
Q4: What is the typical temperature range for quinazolin-4(3H)-one synthesis, and why is it so important?
A4: The optimal temperature range for quinazolin-4(3H)-one synthesis is highly dependent on the specific reaction. However, some general guidelines can be provided:
-
Conventional Heating: For classical methods like the reaction of anthranilic acid with formamide, temperatures are typically in the range of 130-160°C.[4][11] Temperatures below this range may result in an incomplete reaction, while temperatures above 160°C can lead to the degradation of starting materials and the formation of side products.[4]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often allowing for lower overall reaction times and sometimes lower temperatures.[6][12] For instance, a reaction that might take several hours with conventional heating could be completed in minutes using a microwave reactor.[6][13]
-
Catalyzed Reactions: The presence of a catalyst can also influence the optimal temperature. Some catalyzed reactions can proceed efficiently at milder temperatures.[14][15]
Temperature is a critical parameter because it directly influences the reaction kinetics. Sufficient thermal energy is required to overcome the activation energy barrier of the reaction. However, excessive heat can provide enough energy for undesired side reactions to occur or for the decomposition of thermally sensitive compounds.[3]
Q5: Are there any advantages to using microwave-assisted synthesis for quinazolin-4(3H)-ones?
A5: Yes, microwave-assisted synthesis offers several significant advantages over conventional heating methods for the preparation of quinazolin-4(3H)-ones:
-
Rapid Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[6][12]
-
Higher Yields: In many cases, microwave-assisted methods provide higher yields of the desired product compared to conventional heating.[6][16]
-
Improved Purity: The rapid and uniform heating provided by microwaves can often lead to cleaner reactions with fewer side products.[17]
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional heating methods.[6]
-
Greener Chemistry: The use of microwaves can facilitate reactions in greener solvents like water or even under solvent-free conditions.[6][9]
Data Presentation
Table 1: Common Solvents for Quinazolin-4(3H)-one Synthesis and Their Impact
| Solvent | Type | Boiling Point (°C) | Typical Applications & Remarks |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Widely used, good solvating power for many reactants.[1][5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | High boiling point, suitable for high-temperature reactions.[2][3] |
| Ethanol | Polar Protic | 78 | Often used in greener synthetic approaches, especially with microwave heating.[8] |
| Water | Polar Protic | 100 | A green solvent option, particularly effective in certain microwave-assisted syntheses.[6] |
| Toluene | Non-polar | 111 | Can be ineffective in some quinazolinone syntheses.[1] |
| Solvent-Free | N/A | N/A | An environmentally friendly option, often used in conjunction with microwave irradiation.[9][10] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2-Methylquinazolin-4(3H)-one from Anthranilic Acid
This protocol is adapted from a common two-step, one-pot microwave-assisted synthesis.[17]
Step 1: Formation of 2-Methyl-4H-3,1-benzoxazin-4-one
-
In a microwave-safe reaction vessel, combine anthranilic acid (1 equivalent) and acetic anhydride (2 equivalents).
-
Place the vessel in a microwave reactor and irradiate the neat mixture for 8-10 minutes. The temperature will rise to the boiling point of acetic anhydride.
-
After irradiation, allow the mixture to cool to room temperature.
-
Concentrate the mixture under high vacuum to remove excess acetic anhydride and acetic acid. The resulting residue is crude 2-methyl-4H-3,1-benzoxazin-4-one.
Step 2: Conversion to 2-Methylquinazolin-4(3H)-one
-
To the crude 2-methyl-4H-3,1-benzoxazin-4-one, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in a suitable solvent).
-
Add a solid support if desired (e.g., alumina or silica gel) to facilitate the reaction.
-
Irradiate the mixture in the microwave reactor, optimizing the time and temperature based on your specific setup and reactants.
-
After the reaction is complete (as monitored by TLC), cool the mixture.
-
Extract the product with a suitable solvent (e.g., methanol or ethyl acetate).
-
Remove the solvent in vacuo, and purify the crude product by recrystallization or column chromatography.
Protocol 2: Troubleshooting Low Yield via a Solvent Screening Experiment
-
Set up several small-scale reactions in parallel, each in a different solvent (e.g., DMF, DMSO, ethanol, toluene).
-
Ensure all other reaction parameters (temperature, reaction time, stoichiometry of reactants) are kept constant across all reactions.
-
Run the reactions for the same amount of time.
-
Monitor the progress of each reaction by TLC.
-
After the designated reaction time, work up each reaction in the same manner.
-
Analyze the crude product from each reaction by a quantitative method (e.g., NMR with an internal standard, or by isolating the product and calculating the yield) to determine which solvent provides the best outcome.
Visualizations
Caption: A simplified reaction mechanism for the two-step synthesis of 2-methylquinazolin-4(3H)-one.
Caption: A troubleshooting workflow for addressing low yields in quinazolin-4(3H)-one synthesis.
References
-
Musiol, R. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. Retrieved from [Link]
-
Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 7, 93-98. Retrieved from [Link]
-
(2025, August 7). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. Retrieved from [Link]
-
(n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. Retrieved from [Link]
-
(n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Retrieved from [Link]
-
(n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Retrieved from [Link]
-
(n.d.). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library. Retrieved from [Link]
-
(n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Retrieved from [Link]
-
(n.d.). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Retrieved from [Link]
-
(n.d.). Optimization of temperature on the synthesis of quinazolinones. ResearchGate. Retrieved from [Link]
-
(2023, August 30). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega. Retrieved from [Link]
-
(n.d.). SYNTHESIS REACTIONS OF QUINAZOLIN-4-ONE IN THE PRESENCE OF IRON (III)-CHLORIDE CATALYSTS. Premier Publishing. Retrieved from [Link]
-
(n.d.). Synthesis of Quinazolinyl Chalcone Derivatives. Atlantis Press. Retrieved from [Link]
-
(2023, August 30). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. Retrieved from [Link]
-
(2025, September 12). One-Pot Synthesis of Quinazoline-4(3H)-ones through Electrochemically Induced Three-Component Cyclization. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
(2025, July 21). Facile access to quinazolin-4(3H)-ones by tandem Cu-catalyzed annulation of 2-nitrobenzonitrile and alcohols under air. RSC Publishing. Retrieved from [Link]
-
(n.d.). Solvent effect of quinazolin-4(3H)-ones a synthesis. ResearchGate. Retrieved from [Link]
-
(2019, March 10). Facile and Solvent-Free Synthesis of Quinazolin-4(3H)-ones under Microwave Condition Promoted by SbCl3. ResearchGate. Retrieved from [Link]
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Technical Support Center: A Guide to Chemical Reaction Optimization for Improved Yield and Purity
Welcome to the technical support center for chemical reaction optimization. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with field-proven insights and troubleshooting strategies. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments, helping you to improve both the yield and purity of your target molecules.
Section 1: Troubleshooting Low Reaction Yield
Low yield is one of the most common frustrations in synthetic chemistry. This section will guide you through a logical troubleshooting process to identify and resolve the root causes of a disappointing product yield.
Q1: My reaction is giving a very low yield. What are the first things I should check?
When troubleshooting a low-yield reaction, it's crucial to start with the fundamentals before moving to more complex variables. Often, simple oversights can be the culprit.[1][2][3]
Initial Checklist:
-
Purity of Starting Materials: Impurities in your reactants or solvents can interfere with the reaction, leading to the formation of byproducts or inhibition of the desired transformation.[1][4][5] Consider purifying your starting materials if their purity is questionable.
-
Accurate Stoichiometry: Incorrectly measured amounts of reactants can lead to an excess or deficit of a key component, thereby limiting the amount of product that can be formed.[6][7] Always double-check your calculations and ensure your weighing and measuring equipment is properly calibrated.[4][5]
-
Reaction Setup and Glassware: Ensure all glassware is clean and dry, as residual contaminants or moisture can quench reagents or catalyze side reactions.[4][5] For air- or moisture-sensitive reactions, confirm that your inert atmosphere setup is functioning correctly.
-
Reaction Monitoring: Are you certain the reaction has gone to completion? Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC), to monitor the consumption of the limiting reactant.[8][9]
Section 2: Addressing Impurities and Low Purity
Achieving a high yield is only half the battle; the purity of your product is equally important, especially in fields like drug development. This section addresses common causes of low purity and how to mitigate them.
Q2: My reaction is messy, and the final product is impure. What are the likely causes and solutions?
A complex reaction mixture with numerous byproducts points to issues with reaction selectivity and control. Here are the key areas to investigate:
-
Side Reactions: Unwanted side reactions are a primary source of impurities.[1] These can arise from the inherent reactivity of your substrates or from suboptimal reaction conditions.
-
Reaction Temperature: Temperature has a significant impact on reaction rates and selectivity.[10][11][12][13] Running a reaction at too high a temperature can provide enough energy to overcome the activation barrier for undesired pathways, leading to a host of byproducts. Conversely, a temperature that is too low may result in an incomplete reaction.
-
Reaction Time: Allowing a reaction to proceed for too long can lead to the decomposition of the desired product or the formation of secondary byproducts.[14] Conversely, stopping the reaction too early will result in a mixture of product and unreacted starting materials.[2]
-
Solvent Effects: The choice of solvent can dramatically influence the course of a reaction.[15][16][17] A solvent can affect the solubility of reactants, stabilize or destabilize transition states, and even participate in the reaction.[15][17] Experimenting with different solvents can often lead to a cleaner reaction profile.
| Parameter | Potential Issue if Suboptimal | Troubleshooting Strategy |
| Temperature | Increased side reactions, product decomposition.[10][11] | Screen a range of temperatures to find the optimal balance between reaction rate and selectivity. |
| Reaction Time | Product decomposition, formation of secondary byproducts.[14] | Monitor the reaction progress closely and quench it once the starting material is consumed and product formation has plateaued. |
| Solvent | Poor solubility, promotion of side reactions.[15][17] | Test a variety of solvents with different polarities and properties. |
Section 3: Advanced Optimization Strategies
When basic troubleshooting isn't enough, more systematic and advanced approaches are necessary to optimize your reaction for both yield and purity.
Q3: I've tried adjusting the basic parameters, but my results are still not ideal. What's the next step?
For complex reactions, a more sophisticated approach to optimization is often required. This is where Design of Experiments (DoE) and a deeper understanding of catalytic processes come into play.
-
Design of Experiments (DoE): DoE is a powerful statistical method for systematically exploring the effects of multiple variables on a reaction outcome.[18][19] Instead of changing one factor at a time, DoE allows you to efficiently screen a wide range of conditions and identify interactions between variables.[18][20] This approach can lead to a more thorough understanding of your reaction and help you find the true optimal conditions with fewer experiments.[19]
Q4: My catalytic reaction is sluggish or has stopped working. What could be the problem?
Catalyst deactivation is a common issue in catalytic reactions and can manifest as a slow or stalled reaction.[21][22]
Common Causes of Catalyst Deactivation:
-
Poisoning: Impurities in the feedstock can strongly adsorb to the catalyst's active sites, rendering them inactive.[23]
-
Fouling/Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.[23][24]
-
Sintering: At high temperatures, the small metal particles of a supported catalyst can agglomerate into larger particles, reducing the active surface area.[23]
To troubleshoot catalyst deactivation, consider purifying your reactants and solvents, adjusting the reaction temperature to prevent sintering, or regenerating the catalyst if possible.[21][24]
Experimental Protocols & Visualizations
Workflow for General Reaction Troubleshooting
The following diagram outlines a systematic approach to troubleshooting common issues in chemical reactions.
Caption: A logical workflow for troubleshooting and optimizing chemical reactions.
Protocol: In-situ Reaction Monitoring by NMR Spectroscopy
This protocol provides a general guideline for monitoring a reaction in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy.[8][25]
-
Preparation:
-
Ensure the NMR spectrometer is properly tuned and shimmed.
-
Prepare a stock solution of an internal standard in a deuterated solvent that is compatible with your reaction. The internal standard should be inert to the reaction conditions and have a resonance that does not overlap with reactant or product signals.
-
-
Reaction Setup:
-
In a clean, dry NMR tube, combine the reactants, solvent (deuterated), and a known amount of the internal standard stock solution.
-
-
Data Acquisition:
-
Acquire an initial spectrum (t=0) before initiating the reaction (e.g., before adding a catalyst or heating).
-
Initiate the reaction and begin acquiring spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
-
Data Analysis:
-
Process each spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to the starting material, product(s), and the internal standard.
-
Calculate the concentration of each species at each time point relative to the constant concentration of the internal standard. This will allow you to determine the reaction kinetics and the optimal time to quench the reaction.[25]
-
References
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Solvent effects. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). [Source not available].
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Solvent Effects on Chemical Reaction. (n.d.). SlideShare. Retrieved January 6, 2026, from [Link]
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Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. (n.d.). Reaction Chemistry & Engineering. Retrieved January 6, 2026, from [Link]
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How do you improve percentage yield in a reaction? (n.d.). TutorChase. Retrieved January 6, 2026, from [Link]
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Design of Experiments (DoE) Studies. (n.d.). Mettler Toledo. Retrieved January 6, 2026, from [Link]
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Design of Experiments (DoE) Studies | Definition, Methods & Uses. (n.d.). Mettler Toledo. Retrieved January 6, 2026, from [Link]
-
How Do You Optimize Chemical Reaction Yields? (2025). YouTube. Retrieved January 6, 2026, from [Link]
-
Can Reaction Temperature Impact Synthetic Product Yield and Purity? (2023). Biotage. Retrieved January 6, 2026, from [Link]
-
Six Tips to Improve Reaction Time and Mental Focus. (2019). Thorne. Retrieved January 6, 2026, from [Link]
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The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (n.d.). RSC Publishing. Retrieved January 6, 2026, from [Link]
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How to Improve Reaction Time? (10 Ways that actually works). (n.d.). AWSM. Retrieved January 6, 2026, from [Link]
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How Can You Explain Low Percent Yield In Chemistry? (2025). YouTube. Retrieved January 6, 2026, from [Link]
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Notes on Effect of Solvent. (n.d.). Unacademy. Retrieved January 6, 2026, from [Link]
- Reaction optimization using Design of Experiment (DOE) at the NMR scale. (2020).
-
Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv. Retrieved January 6, 2026, from [Link]
- The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2015). SciSpace.
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What Is The Best Way To Optimize Chemical Yields? (2025). YouTube. Retrieved January 6, 2026, from [Link]
-
How To: Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved January 6, 2026, from [Link]
-
How to Improve Your Reaction Time: 8 Methods that Really Work! (2025). Mendi. Retrieved January 6, 2026, from [Link]
- A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions. (n.d.). Benchchem.
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Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved January 6, 2026, from [Link]
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). [Source not available].
-
Chemical Process Optimization, Most Common Mistakes. (n.d.). VisiMix. Retrieved January 6, 2026, from [Link]
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Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved January 6, 2026, from [Link]
- How to increase the product yield in chemical reaction mixture? (2017).
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Temperature and its effect on reaction rates. (n.d.). Solubility of Things. Retrieved January 6, 2026, from [Link]
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Troubleshooting of Catalytic Reactors. (n.d.). SlideShare. Retrieved January 6, 2026, from [Link]
- Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017). [Source not available].
- Exploring the Significance of Stoichiometry in Chemistry and its Practical Applic
- Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
- Effect of Temperature on the Purity and Yield of Aspirin. (n.d.). AWS.
- Technical Support Center: Troubleshooting Catalyst Deactivation in Chromium-Based Systems. (n.d.). Benchchem.
- A Brief Introduction to Chemical Reaction Optimization. (n.d.).
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How does reaction time impact synthetic product purity and yield? (2023). Biotage. Retrieved January 6, 2026, from [Link]
- What are some common causes of low reaction yields? (2024). Reddit.
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Seven Essential Steps for In Situ Reaction Monitoring. (n.d.). Spectroscopy Online. Retrieved January 6, 2026, from [Link]
- Reaction Stoichiometry. (n.d.). UEN Digital Press with Pressbooks.
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Stoichiometry. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
- How to Improve Reaction Time with Practical Drills. (2025). Focus Pouches.
- What Is Reaction Monitoring? (2015).
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How does stoichiometry relate to the quantitative study of reactions? (n.d.). TutorChase. Retrieved January 6, 2026, from [Link]
- Does temperature affect the yield of a chemical reaction? (2020). Quora.
- Optimizing Chemical Reactions. (2024).
- In organic chemistry, why is my percent yield so low? (2013). Quora.
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- What Are Common Mistakes To Avoid When Working With Limiting Reagents? (2025). YouTube.
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Safe handling and storage procedures for 3-amino-2-azepanone
Technical Support Center: 3-amino-2-azepanone
A Senior Application Scientist's Guide to Safe Handling, Storage, and Troubleshooting
Welcome to the technical support guide for 3-amino-2-azepanone (CAS No: 17929-90-7). As researchers and drug development professionals, our primary goal is to achieve reliable and reproducible results. This begins with the foundational step of ensuring the stability of our starting materials and the safety of our laboratory personnel. This guide is structured as a series of frequently asked questions and troubleshooting scenarios you may encounter during your work. It is designed to provide not just procedural steps, but the scientific reasoning behind them, ensuring your experimental choices are both safe and effective.
Quick Reference Data
For immediate reference, the key properties and hazard information for 3-amino-2-azepanone are summarized below.
| Property | Value | Source(s) |
| CAS Number | 17929-90-7 / 671-42-1 | [1][2] |
| Molecular Formula | C₆H₁₂N₂O | [3][4] |
| Molecular Weight | 128.17 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid/powder | [5] |
| Melting Point | 76-77°C; 85-87°C; 97-101°C (Varies by isomer/purity) | [3][5][6] |
| Boiling Point | 168-172°C (at 1.73 kPa / 13 mmHg) | [4][6] |
| Solubility | Soluble in water and polar solvents; Slightly soluble in DMSO and Methanol. | [3][5] |
| Storage Temperature | Room temperature, in a dark, dry, and well-ventilated place under an inert atmosphere. | [1][7] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled). | [2][8] |
| GHS Pictograms | GHS07 (Exclamation mark) | [7] |
| Signal Word | Warning | [7][8] |
Frequently Asked Questions (FAQs)
Q1: What exactly is 3-amino-2-azepanone and what are its primary applications?
A1: 3-amino-2-azepanone is an amino acid amide, specifically a derivative of caprolactam.[6] Structurally, it is 2-aminohexano-6-lactam, formed from the intramolecular condensation of lysine.[4][6] Its primary use in research and development is as a chemical intermediate in the synthesis of more complex molecules.[5] For example, it is a building block for preparing potential Aryl Hydrocarbon Receptor (AHR) inhibitors and antibacterial agents.[6][9]
Q2: I've received a new shipment. What are the immediate storage requirements?
A2: Upon receipt, the container should be moved to a designated storage area. The optimal conditions are a cool, dry, and well-ventilated place, away from direct sunlight and moisture.[1][5] For long-term stability, storing it under an inert atmosphere (like argon or nitrogen) in a tightly closed container is recommended.[7] This prevents potential degradation from atmospheric moisture and oxygen. The recommended shelf life under these conditions is typically 24 months.[5]
Q3: Is this compound considered hazardous? What are the main risks?
A3: Yes, 3-amino-2-azepanone is classified as a hazardous substance. The primary risks, as identified by the Globally Harmonized System (GHS), are:
-
Harmful if Swallowed or Inhaled: Poses a risk of acute toxicity via oral ingestion or inhalation of its dust.[2][8]
Therefore, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment.
Troubleshooting and Procedural Guides
This section addresses specific "what if" scenarios and provides detailed protocols for key laboratory operations.
Personal Protective Equipment (PPE)
Q4: What is the mandatory PPE for handling solid 3-amino-2-azepanone, and why is each piece necessary?
A4: A multi-layered approach to PPE is essential to mitigate the identified hazards. The rationale for each component is to create a barrier against the specific routes of exposure (skin contact, eye contact, inhalation).
-
Eye/Face Protection: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against airborne dust particles and accidental splashes.[1] A face shield should be worn over goggles when there is a significant risk of splashing.[10]
-
Hand Protection: Chemically resistant gloves, such as nitrile, are mandatory.[11] Gloves must be inspected for any defects before use.[1] It's crucial to use proper glove removal technique to avoid contaminating your skin.[1]
-
Body Protection: A lab coat is the minimum requirement. For larger quantities or tasks with a high potential for dust generation, impervious clothing or a chemical-resistant apron should be worn.[1][11] Gowns should be closed at the back and have tight-fitting cuffs.[12]
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood or a ventilated enclosure to control airborne exposure.[1][13]
Caption: PPE Donning and Doffing Workflow.
Handling and Weighing
Q5: My balance is located on an open bench. Can I weigh the powder there?
A5: No. Weighing the solid compound on an open bench is a significant safety risk due to the potential for generating and inhaling airborne dust particles.[1] All weighing and handling of the solid must be conducted within an appropriate engineering control, such as a chemical fume hood or a powder containment hood.[1][13] This protects both the user and the surrounding lab environment from contamination.
-
Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Decontaminate the balance and the working surface inside the hood.
-
PPE: Don all required PPE as described in Q4.
-
Tare: Place a clean weigh boat or appropriate glassware on the balance and tare the weight.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of 3-amino-2-azepanone from the stock container to the weigh boat. Perform this action slowly and close to the surface to minimize dust generation.
-
Seal: Immediately and securely close the primary stock container.
-
Cleanup: Gently wipe the spatula and the surrounding area within the hood with a solvent-dampened cloth (e.g., with ethanol) to collect any residual powder. Dispose of the cloth as solid hazardous waste.
-
Transport: Cover the weigh boat containing the compound before removing it from the hood to transport it to your reaction vessel.
Spill Management
Q6: I've spilled a small amount of the solid powder inside the fume hood. What is the correct cleanup procedure?
A6: A small spill contained within a fume hood can be managed by trained laboratory personnel. The key is to avoid actions that could make the powder airborne. Do not use a dry brush or towel to sweep it up.
Caption: Decision Tree for Spill Response.
-
Alert: Notify others in the immediate area. Keep the fume hood running.
-
Isolate: Ensure the spill is contained within the hood. Do not allow it to spread.
-
PPE: Ensure you are wearing the appropriate PPE, including double gloves if necessary.
-
Contain & Absorb: Gently cover the spill with absorbent pads or cloths lightly dampened with water. This will prevent the powder from becoming airborne.
-
Collect: Carefully wipe up the dampened material from the outside of the spill inward. Place all contaminated materials (pads, gloves, etc.) into a clearly labeled hazardous waste bag or container.[14]
-
Decontaminate: Wipe the spill area with soap and water, followed by a solvent rinse (e.g., 70% ethanol).[13] Collect all cleaning materials as hazardous waste.
-
Dispose: Seal the hazardous waste container and label it appropriately for pickup by your institution's Environmental Health and Safety (EHS) department.[11]
-
Report: Report the incident to your supervisor and document it according to your lab's policies.[13]
Waste Disposal
Q7: How do I dispose of unused 3-amino-2-azepanone and contaminated labware?
A7: Chemical waste must be handled with the same care as the parent compound. Under no circumstances should 3-amino-2-azepanone or its solutions be disposed of down the drain or in the regular trash.[1][13] This is to prevent environmental contamination and ensure compliance with regulations.
-
Segregation: Maintain separate, clearly labeled waste streams.
-
Solid Waste: Collect unused or contaminated solid 3-amino-2-azepanone, along with contaminated disposables (e.g., gloves, weigh paper, pipette tips), in a dedicated, sealed container made of a compatible material like high-density polyethylene.[11]
-
Liquid Waste: Collect any solutions containing the compound in a separate, sealed liquid hazardous waste container.
-
-
Labeling: All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name ("3-amino-2-azepanone"), the primary hazards (Irritant, Harmful), and the accumulation start date.[11]
-
Storage: Store sealed waste containers in a designated satellite accumulation area with secondary containment until they are collected by your institution's EHS department.[11]
-
Decontamination: Non-disposable glassware must be decontaminated. Rinse with a suitable solvent (e.g., ethanol) in a fume hood, collecting the rinse as liquid hazardous waste, before washing normally.[11]
First Aid and Exposure
Q8: What are the immediate first aid steps in case of accidental exposure?
A8: Immediate and correct action can significantly reduce the harm from an exposure. All personnel should know the location of safety showers and eyewash stations.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][15] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water.[1] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[1] If the person is not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
In all cases of exposure, consult the Safety Data Sheet (SDS) and provide it to the attending medical personnel.[1]
References
- 3-Amino-2-azepanone | 17929-90-7. ChemicalBook.
- (S)-3-Amino-2-azepanone. ChemBK.
- 3-Amino-2-azepanone Safety D
- (R)
- 3-Amino-2-azepanone CAS#: 17929-90-7. ChemicalBook.
- (s)-3-Aminoazepan-2-one. LookChem.
- 3-Aminoazepan-2-one SDS, 671-42-1 Safety D
- SC-272924 - 1-(3-aminopropyl)azepan-2-one - SAFETY DATA SHEET. Santa Cruz Biotechnology, Inc.
- MATERIAL SAFETY DATA SHEET - 3-amino acetophenone. oxfordlabchem.com.
- 3-Amino-2-azepanone | 671-42-1. Sigma-Aldrich.
- UNIT 7: Personal Protective Equipment. CTAHR.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Laboratory Chemical Spill Cleanup and Response Guide. CUNY.
- 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463. PubChem.
- Navigating the Safe Disposal of 3-Amino-2-iodobenzamide: A Procedural Guide. Benchchem.
- (R)-3-amino-azepan-2-one AldrichCPR. Sigma-Aldrich.
- Proper Disposal of 3-Amino-2-pyridinecarbonitrile: A Comprehensive Guide. Benchchem.
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- 1. 3-Amino-2-azepanone Safety Data Sheets(SDS) lookchem [lookchem.com]
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Validation & Comparative
A Comparative Analysis of 3-Aminoazepan-2-one Derivatives and Their Biological Activity
Introduction: The Azepan-2-one Scaffold in Medicinal Chemistry
The 3-aminoazepan-2-one, a seven-membered cyclic β-amino acid lactam, represents a privileged scaffold in modern medicinal chemistry. Its inherent conformational pre-organization, combined with the versatility of its amino and lactam functionalities, allows for the precise spatial presentation of pharmacophoric elements. This guide provides a comparative analysis of the biological activities of this compound derivatives, focusing on their roles as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), β-secretase 1 (BACE1), and Factor XIa (FXIa). We will delve into the structure-activity relationships (SAR), provide detailed experimental protocols for activity assessment, and explore the mechanistic basis for their therapeutic potential.
I. Inhibition of Dipeptidyl Peptidase-4 (DPP-4) for Type 2 Diabetes
DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3][4] This mechanism makes DPP-4 a prime target for the treatment of type 2 diabetes mellitus.
Mechanism of Action: The Incretin Pathway
The inhibition of DPP-4 prevents the degradation of GLP-1 and GIP (glucose-dependent insulinotropic polypeptide), prolonging their physiological effects. This leads to improved glycemic control with a low risk of hypoglycemia, as the effect is glucose-dependent.
Structure-Activity Relationship (SAR) and Comparative Data
| Compound ID | Core Structure Modification | R-Group Substitutions | DPP-4 IC50 (nM) | Reference |
| Sitagliptin | Triazolopiperazine | Trifluorophenylbutanoyl | 18 | [5] |
| Compound 1 | 3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one | (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl | 2.6 | [5] |
SAR Insights:
-
The replacement of the triazolopiperazine ring of sitagliptin with a substituted diazepan-2-one scaffold led to a significant increase in potency (from 18 nM to 2.6 nM).[5]
-
The β-amino group and the trifluorophenyl moiety are crucial for binding to the S1 and S2 pockets of the DPP-4 active site, respectively, a common feature among many DPP-4 inhibitors.
-
The trifluoroethyl group on the diazepan-2-one ring likely provides additional favorable interactions within the enzyme's active site.
Experimental Protocol: Fluorometric DPP-4 Inhibition Assay
This protocol describes a robust method for determining the in vitro potency of test compounds as DPP-4 inhibitors.
Causality Behind Experimental Choices:
-
Substrate (Gly-Pro-AMC): Gly-Pro-7-amino-4-methylcoumarin (AMC) is the substrate of choice because DPP-4 exhibits high specificity for cleaving dipeptides with proline at the penultimate position.[6][7] Cleavage releases the highly fluorescent AMC moiety, providing a sensitive and direct measure of enzyme activity.
-
Fluorometric Detection: This method is preferred over colorimetric assays due to its significantly higher sensitivity, allowing for the use of lower enzyme and substrate concentrations.[6]
-
Kinetic Mode: Measuring the fluorescence increase over time (kinetic mode) provides the initial velocity of the reaction, which is a more accurate measure of enzyme activity than endpoint reads, especially when screening for inhibitors.[8][9]
Step-by-Step Methodology:
-
Reagent Preparation:
-
DPP-4 Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
DPP-4 Enzyme Solution: Dilute recombinant human DPP-4 enzyme in assay buffer to the desired concentration.
-
DPP-4 Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute to the working concentration in assay buffer.
-
Test Compound Plate: Prepare a serial dilution of the this compound derivatives in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the DPP-4 enzyme solution to each well.
-
Add 25 µL of the test compound dilutions (or buffer for control wells) to the respective wells.
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the DPP-4 substrate solution to all wells.
-
-
Detection and Analysis:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically for 15-30 minutes at 37°C, with excitation at ~360 nm and emission at ~460 nm.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
II. Inhibition of β-Secretase 1 (BACE1) for Alzheimer's Disease
BACE1 is an aspartyl protease that performs the initial and rate-limiting step in the amyloidogenic processing of the amyloid precursor protein (APP).[6][10] This cleavage leads to the production of the amyloid-β (Aβ) peptide, a primary component of the amyloid plaques found in the brains of Alzheimer's disease patients.[11] Inhibiting BACE1 is therefore a key therapeutic strategy aimed at reducing Aβ production.
Mechanism of Action: The Amyloid Cascade
BACE1 cleaves APP at the N-terminus of the Aβ domain, generating a membrane-bound fragment (C99). Subsequent cleavage of C99 by γ-secretase releases Aβ peptides. The "Swedish mutation" of APP, often used in experimental models, enhances the affinity of BACE1 for APP, leading to increased Aβ production.[11][12]
Structure-Activity Relationship (SAR) and Comparative Data
The development of BACE1 inhibitors has focused on creating non-peptidic small molecules that can cross the blood-brain barrier. While specific SAR tables for a library of this compound derivatives are not prevalent, general principles for lactam-based inhibitors apply.
| Compound Class | Core Structure | Key SAR Features | Representative IC50 (nM) | Reference |
| Amide-based | Amide with amidine head group | 2-amino-1,3-oxazine head group improves properties. Hydrophobic groups on phenyl ring enhance potency. | 27 | [13] |
| Isophthalic Acid | Isophthalic acid backbone | Imidazole and indolyl groups provide potent inhibition. | 75 | [2] |
SAR Insights:
-
Aspartyl Binding: The core of a BACE1 inhibitor must effectively interact with the catalytic dyad of aspartic acid residues (Asp32 and Asp228) in the enzyme's active site. For azepanone derivatives, the lactam carbonyl and amino group can form crucial hydrogen bonds.
-
Subsite Occupancy: Potent inhibitors typically possess moieties that occupy the S1 and S3 hydrophobic pockets of the BACE1 active site. For azepanone derivatives, substitutions on the ring or on the amino group would be tailored to fit these pockets.
-
BBB Penetration: A major challenge is designing compounds with low molecular weight, limited polar surface area, and reduced susceptibility to P-glycoprotein efflux to ensure sufficient brain exposure.
Experimental Protocol: BACE1 FRET Assay
This protocol uses Fluorescence Resonance Energy Transfer (FRET) to measure BACE1 activity.
Causality Behind Experimental Choices:
-
FRET Substrate: The substrate is a peptide sequence derived from APP containing a fluorophore (donor) and a quencher (acceptor) on opposite sides of the BACE1 cleavage site. In the intact peptide, the quencher suppresses the fluorophore's signal.[10]
-
Mechanism of Detection: When BACE1 cleaves the peptide, the donor and acceptor are separated, leading to an increase in fluorescence. This provides a direct and sensitive measure of enzymatic activity.[10][12]
-
Assay Buffer: The assay is performed at an acidic pH (e.g., pH 4.5, using sodium acetate buffer) to mimic the acidic environment of the endosomes where BACE1 is most active.[13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
BACE1 Assay Buffer: Prepare a sodium acetate buffer, pH 4.5.
-
BACE1 FRET Substrate: Reconstitute the FRET peptide substrate in an appropriate solvent (e.g., DMSO) and then dilute in assay buffer.
-
BACE1 Enzyme: Dilute recombinant human BACE1 enzyme in cold assay buffer immediately before use.
-
-
Assay Procedure (96-well black plate):
-
Prepare a master mix containing the BACE1 assay buffer and FRET substrate. Add 70 µL to every well.
-
Add 10 µL of the test compound dilutions (or control solution) to the appropriate wells.
-
Initiate the reaction by adding 20 µL of the diluted BACE1 enzyme solution to all wells except the "blank" controls.
-
-
Detection and Analysis:
-
Immediately read the plate using a microplate reader capable of detecting fluorescence in a kinetic mode for at least 20 minutes. Use excitation and emission wavelengths appropriate for the specific FRET pair (e.g., Ex: 320 nm, Em: 405 nm).
-
Determine the reaction rate from the slope of the linear phase of the kinetic read.
-
Calculate the percent inhibition and determine the IC50 value as described for the DPP-4 assay.
-
III. Inhibition of Factor XIa (FXIa) for Safer Anticoagulation
Factor XIa is a serine protease that plays a key role in the amplification phase of the intrinsic coagulation cascade.[14] It activates Factor IX, leading to a burst in thrombin generation and the formation of a stable fibrin clot.[15] Targeting FXIa is a promising strategy for developing anticoagulants with a reduced risk of bleeding compared to traditional therapies, as FXIa appears to be more critical for thrombosis than for normal hemostasis.[1]
Mechanism of Action: The Intrinsic Coagulation Cascade
The intrinsic pathway is initiated by contact activation and converges with the extrinsic pathway to generate thrombin. FXIa sits at a crucial amplification point, making its inhibition an effective way to attenuate thrombus formation without completely shutting down coagulation.
Structure-Activity Relationship (SAR) and Comparative Data
Bicyclic lactams have emerged as a promising class of FXIa inhibitors. While specific data on this compound is limited, SAR from related bicyclic lactam thrombin inhibitors provides valuable insights.
| Compound Class | Core Structure | Key SAR Features | Representative Ki (nM) | Reference |
| Bicyclic Thiazolidine Lactam | Thiazolidine fused to a lactam | Linkage to electrophilic arginines is key for thrombin inhibition. Chemical diversity alpha to the lactam carbonyl modulates potency. | (Not for FXIa) Potent for Thrombin | [8] |
| Macrocyclic Amide | Macrocycle containing an amide linker | Amide linker forms a key hydrogen bond with Leu41 in the FXIa active site. | 0.16 | [15] |
SAR Insights:
-
S1 Pocket Binding: The P1 moiety of the inhibitor is designed to bind to the S1 specificity pocket of FXIa, which typically accommodates arginine residues. For azepanone derivatives, a basic group attached to the amino function would be critical.
-
Active Site Interaction: The lactam core itself can form hydrogen bonds with the enzyme's backbone, orienting the P1 group for optimal interaction.
-
Selectivity: Achieving selectivity over other serine proteases in the coagulation cascade (e.g., thrombin, FXa) is paramount. This is often achieved by optimizing substituents that interact with the S2-S4 pockets, which are less conserved than the S1 pocket.
Experimental Protocol: Chromogenic Factor XIa Inhibition Assay
This protocol measures the ability of an inhibitor to block the enzymatic activity of FXIa on a synthetic substrate.
Causality Behind Experimental Choices:
-
Chromogenic Substrate: A short peptide substrate (e.g., H-D-Lys(Cbo)-Pro-Arg-pNA) is used, which mimics the natural substrate of FXIa and contains a p-nitroaniline (pNA) chromophore. Cleavage by FXIa releases pNA, which can be measured spectrophotometrically at 405 nm.[11]
-
Phospholipids: Negatively charged phospholipids are often included in assays involving the intrinsic pathway. They act as a surface or template that brings the enzyme (FXIa) and its substrate (Factor IX in vivo, or the chromogenic substrate here) into close proximity, accelerating the reaction rate and better mimicking physiological conditions.[16][17]
-
Endpoint Assay: The reaction is allowed to proceed for a fixed time and then stopped with an acid (e.g., acetic or citric acid). This method is simple and suitable for high-throughput screening.[11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a Tris-based buffer (e.g., 0.02M Tris-HCl, 0.15M NaCl, pH 7.4).
-
FXIa Enzyme: Dilute purified human FXIa in the assay buffer.
-
Chromogenic Substrate: Reconstitute the lyophilized pNA substrate with sterile distilled water.
-
Stop Solution: Prepare a 20% acetic acid or 2% citric acid solution.
-
-
Assay Procedure (Microplate format):
-
To each well, add assay buffer and the test compound at various concentrations.
-
Add the diluted FXIa enzyme solution to all wells.
-
Incubate the plate for 5 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the chromogenic substrate solution.
-
Incubate for a further 5 minutes at 37°C.
-
Stop the reaction by adding the stop solution.
-
-
Detection and Analysis:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
Subtract the blank (no enzyme) reading from all wells.
-
Calculate the percent inhibition and determine the IC50 value as previously described.
-
Conclusion
The this compound scaffold serves as a versatile and promising starting point for the design of potent and selective inhibitors against a range of therapeutically important enzymes. Its derivatives have shown significant potential as inhibitors of DPP-4, BACE1, and Factor XIa. The key to successful drug design lies in the strategic modification of the core structure to optimize interactions with the specific active site of the target enzyme while maintaining favorable pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the evaluation and comparison of these compounds, facilitating the identification of lead candidates for the treatment of diabetes, Alzheimer's disease, and thrombosis. Further exploration of diverse substitutions on the azepanone ring and amino group is warranted to build comprehensive SAR and unlock the full potential of this valuable chemical scaffold.
References
- Haass, C., & Selkoe, D. J. (2007). Soluble protein oligomers in neurodegeneration: lessons from the Alzheimer's amyloid β-peptide. Nature reviews Molecular cell biology, 8(2), 101-112.
- Fevig, J. M., et al. (1999). Synthesis and structure-activity relationship of potent bicyclic lactam thrombin inhibitors. Bioorganic & medicinal chemistry letters, 9(7), 913-918.
- BPS Bioscience. (n.d.). BACE1 FRET Assay Kit, Catalog #71657.
- Ahren, B. (2011). DPP-4 inhibitors. Best practice & research Clinical endocrinology & metabolism, 25(4), 519-533.
- Al-Talib, H., et al. (2017). Design, synthesis and SAR analysis of potent BACE1 inhibitors: Possible lead drug candidates for Alzheimer's disease. European journal of medicinal chemistry, 125, 1144-1158.
- Quan, M. L., et al. (2017). Structure-Based Design of Macrocyclic Factor XIa Inhibitors: Discovery of the Macrocyclic Amide Linker. ACS medicinal chemistry letters, 8(2), 206-211.
- Walsh, P. N. (1984). Phospholipids accelerate factor IX activation by surface bound factor XIa.
- Woltering, T. J., et al. (2013). BACE1 inhibitors: a head group scan on a series of amides. Bioorganic & medicinal chemistry letters, 23(17), 4849-4854.
- Radi, M., et al. (2012). Coagulation factor XIa as a new target for the development of anticoagulants. Journal of medicinal chemistry, 55(17), 7291-7311.
- Omarova, F., et al. (2021). Negatively charged phospholipids stimulate factor XI activation by thrombin.
- Gallwitz, B. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in endocrinology, 10, 389.
- Pratley, R. E., & Salsali, A. (2017). Inhibition of DPP-4: a new therapeutic approach for the treatment of type 2 diabetes. Current medical research and opinion, 33(4), 597-609.
- Abcam. (2021). ab284508 – DPP4 Inhibitor Screening Kit (Fluorometric).
- Haass, C. (2004). The Swedish mutation causes early-onset Alzheimer's disease by beta-secretase cleavage within the secretory pathway.
- Biftu, T., et al. (2007). (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Bioorganic & medicinal chemistry letters, 17(1), 49-52.
- BenchChem. (n.d.). A Comparative Guide to the Reproducibility and Precision of the Gly-Pro-AMC Assay for Dipeptidyl Peptidase IV (DPP4) Activity.
- BenchChem. (n.d.). In Situ Measurement of Dipeptidyl Peptidase-IV (DPPIV) Activity with Gly-Pro-AMC in Caco-2 Cells.
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The Unambiguous Assignment: A Guide to Validating the Structure of 3-Aminoazepan-2-one with 1D and 2D NMR
In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of a molecule is the bedrock upon which all subsequent investigations are built. An erroneous structural assignment can lead to misinterpretation of biological activity, wasted resources, and potential safety concerns. For drug development professionals, establishing a robust and self-validating system for structural elucidation is not just a matter of analytical rigor; it is a critical component of the entire drug discovery pipeline.[1]
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of 3-aminoazepan-2-one, a key building block in medicinal chemistry. We will explore how a synergistic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an irrefutable "fingerprint" of the molecule, allowing for its unambiguous differentiation from plausible isomeric alternatives.
The Challenge: Differentiating Isomers
The synthesis of this compound can potentially yield several isomers. A robust analytical method must be able to distinguish the target molecule from these closely related structures. For the purpose of this guide, we will compare the expected NMR data of this compound with two of its isomers: 4-aminoazepan-2-one and 5-aminoazepan-2-one.
| Structure | IUPAC Name | Molecular Formula | Molecular Weight |
| Target Molecule | This compound | C₆H₁₂N₂O | 128.17 g/mol |
| Isomer 1 | 4-aminoazepan-2-one | C₆H₁₂N₂O | 128.17 g/mol |
| Isomer 2 | 5-aminoazepan-2-one | C₆H₁₂N₂O | 128.17 g/mol |
The NMR Toolkit: A Multi-faceted Approach to Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the molecular puzzle with exceptional detail. For a comprehensive validation, a suite of NMR experiments is employed:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons to which they are attached.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.[3]
Experimental Protocol: Acquiring High-Quality NMR Data
A self-validating protocol is essential for trustworthy results. The following outlines a standard operating procedure for the NMR analysis of this compound.
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CD₃OD or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid exchange of the amine and amide protons with the solvent.
-
Ensure the sample is fully dissolved and the solution is free of any particulate matter.
NMR Data Acquisition:
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-32 (adjust for optimal signal-to-noise).
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
-
-
COSY:
-
Pulse sequence: Gradient-selected COSY (e.g., cosygpqf).
-
Acquire a 2D matrix with sufficient resolution in both dimensions.
-
-
HSQC:
-
Pulse sequence: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).
-
Optimize for a one-bond ¹J(C,H) coupling of ~145 Hz.
-
-
HMBC:
-
Pulse sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Optimize for long-range couplings of 8-10 Hz.
-
Data Interpretation: The Structural Fingerprint of this compound
The following is a detailed analysis of the expected NMR data for this compound, based on published data and established principles of NMR spectroscopy.[5]
¹H and ¹³C NMR Data:
| Position | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| 3 | 3.58 | s | 1H | 52.82 |
| 7 | 3.15 | m | 2H | 41.01 |
| 4, 5, 6 | 1.49-1.14 | m | 6H | 33.72, 28.17, 27.94 |
| -NH₂ | 7.19 | br s | 2H | - |
| -NH- | - | - | 1H | - |
| C=O | - | - | - | 178.26 |
Note: The amine (-NH₂) and amide (-NH-) protons may be broad and their chemical shifts can be highly dependent on the solvent and concentration.
2D NMR Correlations (Hypothetical Data for Illustration):
The power of 2D NMR lies in its ability to reveal through-bond connectivities. The following diagram illustrates the expected key correlations for this compound.
Key NMR correlations for this compound.
Analysis of Key Correlations:
-
COSY: The COSY spectrum will show a continuous network of correlations from H3 through H4, H5, H6, to H7, confirming the contiguous chain of methylene groups in the azepane ring.
-
HSQC: The HSQC spectrum directly links each proton signal to its attached carbon, allowing for the unambiguous assignment of the carbon chemical shifts for the CH and CH₂ groups.
-
HMBC: The HMBC spectrum is the cornerstone of the structural proof. The key correlations are:
-
The proton at position 3 (H3) will show a strong correlation to the carbonyl carbon (C2), firmly establishing the position of the amino group adjacent to the carbonyl.
-
H3 will also show a correlation to C4, and H4 will show a correlation to C2, further solidifying this connectivity.
-
The protons at position 7 (H7) will show a correlation to the carbonyl carbon (C2), confirming the seven-membered ring structure.
-
Comparison with Isomeric Alternatives
The combination of 1D and 2D NMR data provides a unique fingerprint for this compound that can be readily distinguished from its isomers.
| NMR Feature | This compound | 4-Aminoazepan-2-one (Predicted) | 5-Aminoazepan-2-one (Predicted) |
| ¹H NMR | Methine (CH) proton (H3) adjacent to carbonyl and nitrogen. | Methine (CH) proton (H4) adjacent to two methylene groups. | Methine (CH) proton (H5) adjacent to two methylene groups. |
| Key HMBC Correlation | H3 shows a strong correlation to the carbonyl carbon (C2). | H4 will NOT show a correlation to the carbonyl carbon (C2). H3 and H5 protons will show correlations to C2. | H5 will NOT show a correlation to the carbonyl carbon (C2). H4 and H6 protons will show correlations to C2. |
| COSY Network | Continuous spin system from H3 to H7. | Interrupted spin system at the amino-bearing carbon (C4). | Interrupted spin system at the amino-bearing carbon (C5). |
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation in solution, other techniques can provide complementary information.
| Technique | Strengths | Limitations for Isomer Differentiation |
| Mass Spectrometry (MS) | Provides highly accurate molecular weight information. Fragmentation patterns can offer structural clues. | Isomers will have the same molecular weight. Fragmentation patterns of closely related isomers can be very similar and difficult to interpret unambiguously. |
| X-ray Crystallography | Provides the definitive solid-state structure with atomic resolution. | Requires a single, high-quality crystal, which can be challenging and time-consuming to obtain. The solid-state conformation may not be the same as the solution-state conformation, which is often more biologically relevant.[6] |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present (e.g., C=O, N-H). | All three isomers possess the same functional groups, leading to very similar IR spectra. It cannot provide information on the connectivity of the carbon skeleton. |
The following workflow diagram illustrates the logical process of structural validation using NMR.
Workflow for NMR-based structural validation.
Conclusion
The synergistic use of 1D and 2D NMR spectroscopy provides a robust and self-validating methodology for the structural elucidation of this compound. The detailed connectivity information derived from COSY, HSQC, and particularly HMBC experiments, allows for the unambiguous differentiation of the target molecule from its isomers, a task that is challenging for other analytical techniques like mass spectrometry and IR spectroscopy. For researchers, scientists, and drug development professionals, a thorough understanding and application of these NMR techniques are indispensable for ensuring the scientific integrity of their work and accelerating the path to new discoveries.
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Comparing the efficacy of different catalytic systems for 3-aminoazepan-2-one synthesis
An In-Depth Technical Guide to Catalytic Systems for 3-Aminoazepan-2-one Synthesis
This guide provides a comparative analysis of the leading catalytic systems for the synthesis of this compound, a pivotal chiral building block in medicinal chemistry and drug development. As a constrained cyclic amino acid derivative, its structure is integral to designing novel therapeutics.[1] We will delve into the mechanistic underpinnings, comparative efficacy, and practical application of transition metal catalysis and biocatalysis, offering researchers the critical insights needed to select and optimize their synthetic routes.
The Strategic Importance of this compound
This compound, also known as (S)-3-amino-hexahydro-2-azepinone or L-lysine lactam, is a seven-membered lactam (ε-caprolactam) bearing a chiral amine functionality.[1] Its significance lies in its role as a synthon for introducing conformational rigidity into peptide backbones and other bioactive molecules.[1] The primary synthetic challenge is the stereoselective installation of the amino group at the C3 position, a task that demands sophisticated catalytic solutions to overcome issues of regioselectivity and enantioselectivity. Traditional methods often involve multi-step sequences starting from L-lysine, but direct, catalytic C-H amination of ε-caprolactam or related precursors represents a more atom-economical and efficient strategy.[2]
Catalytic Pathways: A Comparative Overview
The synthesis of functionalized lactams has been revolutionized by advances in catalysis. The most prominent strategies involve the direct functionalization of C-H bonds, a method that avoids lengthy pre-functionalization steps and improves overall efficiency.[2] This guide will compare two powerful approaches: Transition Metal-Catalyzed C-H Amination and Biocatalytic C-H Amidation.
Caption: General workflow for evaluating catalytic systems.
Transition Metal-Catalyzed C-H Amination
Transition metal catalysis offers a robust and versatile platform for C-H functionalization.[2] Catalysts based on rhodium, palladium, and ruthenium are particularly effective for creating new C-N bonds through mechanisms like nitrene insertion or oxidative amidation.[2][3][4]
Mechanistic Principles
The core principle involves the generation of a highly reactive metal-nitrenoid or a related intermediate that can selectively react with a C-H bond.
-
Rhodium-Catalyzed C-H Insertion: This approach often utilizes a diazo compound or other nitrene precursor. A rhodium catalyst, such as Rh₂(OAc)₄, forms a rhodium carbenoid or nitrenoid intermediate which then inserts into a nearby C-H bond with high regio- and diastereoselectivity.[3]
-
Palladium-Catalyzed Oxidative Amination: Palladium(II) catalysts, like Pd(OAc)₂, can facilitate the intramolecular amination of C(sp³)-H bonds.[2] The mechanism often proceeds through a concerted metalation-deprotonation pathway, forming a palladacycle intermediate which, upon oxidative cleavage, yields the aminated product. These reactions typically require an external oxidant.[2]
-
Ruthenium-Catalyzed Oxidative Lactamization: Ruthenium complexes are highly effective in the oxidative lactamization of amino alcohols and related substrates.[4][5] While this is a different strategy, the principles of metal-ligand cooperation and oxidative cycling are relevant to the broader field of lactam synthesis.
Caption: Simplified catalytic cycle for C-H amination.
Comparative Performance Data
The efficacy of different transition metal systems varies significantly based on the choice of metal, ligand, and reaction conditions. The following table summarizes representative data for analogous C-H amination reactions leading to lactam products.
| Catalyst System | Ligand | Oxidant | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Rh₂(OAc)₄ | - | α-diazoacetamide | 40 | 12 | ~85 | N/A (diastereoselective) | [3] |
| Pd(OAc)₂ | Pyridine | CuCl₂/AgOAc | 100 | 24 | 70-90 | N/A | [2] |
| [Cp*CoCl₂]₂ | - | Dioxazolone | 80 | 16 | ~75 | N/A | [2] |
| [Ru(p-cymene)Cl₂]₂ | iPr₂Im | KOtBu | 110 | 24 | ~60-80 | N/A | [4] |
Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Amination
This protocol is a representative example adapted from methodologies for synthesizing γ- and δ-lactams.[2]
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-alkoxy or N-acyl azepanone precursor (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a suitable ligand (e.g., pyridine, 0.1 mmol, 10 mol%).
-
Reagent Addition: Add the oxidant (e.g., CuCl₂, 2.0 mmol) and any additives (e.g., AgOAc, 2.0 mmol).
-
Solvent and Atmosphere: Evacuate and backfill the tube with an inert atmosphere (e.g., Argon). Add the appropriate anhydrous solvent (e.g., DCE, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-120 °C and stir for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove metal salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
Biocatalytic Synthesis via Engineered Enzymes
Biocatalysis presents a powerful, green alternative to traditional chemical synthesis, offering exceptional selectivity under mild conditions.[6][7] Engineered hemoproteins, in particular, have emerged as highly effective catalysts for C-H amidation.[6]
Mechanism of Enzymatic C-H Amidation
Engineered myoglobin (Mb) variants can catalyze the intramolecular C-H amidation using dioxazolone reagents as nitrene precursors.[6]
-
Active Site: The reaction occurs at the iron-heme center of the engineered myoglobin.
-
Nitrene Formation: The dioxazolone precursor coordinates to the iron center and, upon activation, releases CO₂ to form a reactive iron-nitrenoid intermediate.
-
C-H Abstraction & Rebound: This intermediate performs a highly selective hydrogen atom abstraction (HAA) from a target C-H bond of the substrate, which is held in a specific orientation by the protein scaffold. This is followed by a radical rebound step to form the new C-N bond, yielding the lactam product with high enantioselectivity.[6]
Caption: Biocatalytic cycle for C-H amidation.
Comparative Performance Data
Enzymatic systems are renowned for their exceptional selectivity. The data below is representative of what can be achieved with engineered myoglobin variants for lactam formation.[6]
| Enzyme System | Nitrene Precursor | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Engineered Mb | Dioxazolone | 25 | 12 | >90 | >99 | [6] |
| Laccase | Dihydroxyphenylacetic acid | Ambient | 24 | 30-60 | N/A | [7] |
Experimental Protocol: Myoglobin-Catalyzed Intramolecular C-H Amidation
This protocol is based on the work by Arnold and colleagues for the synthesis of various lactams.[6]
-
Catalyst Preparation: Prepare a stock solution of the lyophilized engineered myoglobin variant in a phosphate buffer (e.g., 100 mM, pH 8.0).
-
Reaction Setup: In a vial, dissolve the dioxazolone precursor of the azepanone substrate (0.5 mmol) in a suitable solvent mixture (e.g., 9:1 buffer:DMSO).
-
Initiation: Add the myoglobin solution to the substrate solution. If the enzyme requires reduction, add a reducing agent like sodium dithionite.
-
Reaction: Seal the vial and stir at room temperature (20-25 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding an organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer multiple times with the same solvent.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Comparative Analysis and Future Outlook
Both transition metal catalysis and biocatalysis offer powerful routes to this compound and its derivatives, each with distinct advantages and disadvantages.
| Feature | Transition Metal Catalysis | Biocatalysis (Engineered Enzymes) |
| Selectivity | Good to excellent; often requires ligand tuning for high stereoselectivity. | Exceptional enantioselectivity (>99% ee) due to protein scaffold. |
| Conditions | Often requires high temperatures, inert atmospheres, and organic solvents. | Operates under mild, aqueous conditions (room temp, neutral pH). |
| Substrate Scope | Generally broad, tolerant of many functional groups. | Can be limited; may require enzyme engineering for new substrates. |
| Catalyst Cost | Can be high due to precious metals (Pd, Rh). Potential for metal contamination. | Potentially low-cost production via fermentation. No metal contamination. |
| Scalability | Well-established for industrial scale-up. | Scalability is an active area of development; can be limited by enzyme stability and turnover. |
Future Outlook: The future of this compound synthesis lies in the convergence of these fields. Chemoenzymatic strategies, which combine the advantages of both chemical and biological catalysts, are particularly promising. Furthermore, the development of non-precious metal catalysts (e.g., based on iron or copper) will be crucial for making these synthetic routes more sustainable and cost-effective.[4] As our understanding of catalytic mechanisms deepens, we can expect the design of even more efficient and selective systems for the synthesis of this vital pharmaceutical intermediate.
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A Comparative Guide to the Stereospecific Structural Elucidation of (S)-3-amino-1-methylazepan-2-one
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities.[1][2] The subject of this guide, (S)-3-amino-1-methylazepan-2-one, is a chiral lactam and a valuable building block in medicinal chemistry.[3] Its efficacy and safety in potential pharmaceutical applications are intrinsically linked to its specific stereochemical identity.
This guide provides an in-depth comparison of the primary analytical techniques used to unambiguously determine the stereospecific structure of (S)-3-amino-1-methylazepan-2-one. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, offering a self-validating framework for achieving high-confidence structural assignment. The core challenge lies in confirming not only the absolute configuration (the 'S' designation at the C3 stereocenter) but also in understanding the preferred conformation of the flexible seven-membered azepanone ring.
Section 1: The Structural Challenge: Configuration and Conformation
The structure of 3-amino-1-methylazepan-2-one presents two key stereochemical questions:
-
Absolute Configuration: The chiral center at the C3 carbon, bonded to the amino group, can exist in either the (S) or (R) configuration according to Cahn-Ingold-Prelog priority rules.[4] This distinction is critical, as the two enantiomers can interact differently with chiral biological systems like enzymes and receptors.[2]
-
Ring Conformation: Unlike rigid ring systems, the seven-membered azepane ring is highly flexible.[5] It can adopt various conformations, such as chair, boat, or twist-boat forms. The substituents' spatial orientation (axial vs. equatorial) depends on the dominant ring conformation, which in turn influences the molecule's overall shape and reactivity. Understanding this conformational preference is vital for predicting its interaction with biological targets.
Section 2: Comparative Analysis of Elucidation Techniques
A multi-faceted approach is often necessary for the complete and unambiguous elucidation of a chiral molecule's structure. Below, we compare the strengths and limitations of three powerful techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity and Conformation
NMR spectroscopy is an indispensable first step, providing foundational data on the molecule's covalent framework and crucial insights into its 3D shape in solution.
Expertise & Experience: While standard 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments confirm the basic atom-to-atom connectivity, they are insufficient for stereochemical assignment. The key experiment for this purpose is the Nuclear Overhauser Effect Spectroscopy (NOESY) . The NOE is a through-space phenomenon where protons close to each other (< 5 Å) can transfer magnetization, resulting in a cross-peak in the NOESY spectrum.[6][7] This allows us to map the spatial proximity of atoms, which is directly linked to the molecule's conformation.[8][9] For (S)-3-amino-1-methylazepan-2-one, NOESY can reveal the relative orientation of the amino group by showing correlations between the C3 proton and other protons on the azepane ring.[7]
Experimental Workflow: NOESY
Caption: NOESY Experimental Workflow.
Detailed Protocol: NOESY Experiment
-
Sample Preparation: Accurately weigh 5-10 mg of (S)-3-amino-1-methylazepan-2-one and dissolve it in approximately 0.6 mL of a high-purity deuterated solvent (e.g., chloroform-d) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure solubility and minimize overlapping signals.
-
Data Acquisition: Place the sample in a high-field NMR spectrometer (≥400 MHz recommended for better resolution). After standard tuning and shimming procedures, acquire a 2D NOESY spectrum. The mixing time is a crucial parameter; a range of values (e.g., 300 ms, 500 ms, 800 ms) may be tested to optimize the NOE buildup.
-
Processing and Analysis: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). After Fourier transformation and phasing, analyze the 2D spectrum for off-diagonal cross-peaks. The volume of these cross-peaks is roughly proportional to the inverse sixth power of the distance between the correlated protons.
Single-Crystal X-ray Crystallography: The Definitive Answer
When a suitable single crystal can be grown, X-ray crystallography stands as the "gold standard" for determining the absolute configuration of a chiral molecule.[10][11][12]
Expertise & Experience: This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the direct visualization of the atomic arrangement.[13] For chiral molecules crystallizing in a non-centrosymmetric space group, the anomalous dispersion effect can be used to determine the absolute configuration.[14] The Flack parameter, a value refined during the structure solution, serves as a powerful indicator: a value close to 0 confirms the correct absolute stereochemistry has been assigned, while a value near 1 indicates the opposite enantiomer.[14][15]
Experimental Workflow: X-ray Crystallography
Caption: X-ray Crystallography Workflow.
Trustworthiness: The primary limitation of this technique is the necessity of obtaining a diffraction-quality single crystal, which can be a significant and unpredictable bottleneck.[10][16]
Chiroptical Spectroscopy & Computational Chemistry: A Powerful Synergy
When crystallography is not feasible, the combination of chiroptical spectroscopy—specifically Vibrational Circular Dichroism (VCD)—and computational chemistry offers a reliable alternative for determining absolute configuration in solution.[1][16][17]
Expertise & Experience: VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[17][18] An experimental VCD spectrum provides a unique fingerprint for a specific enantiomer.[16] The power of this technique is fully realized when paired with quantum mechanical calculations (typically Density Functional Theory, DFT).[1][16] By calculating the theoretical VCD spectrum for a known configuration (e.g., the 'S' enantiomer) and comparing it to the experimental spectrum, a confident assignment can be made.[1] Agreement in the signs and relative intensities of the major bands confirms the absolute configuration.[1]
Experimental Workflow: VCD Spectroscopy
Caption: VCD and Computational Workflow.
Detailed Protocol: VCD Analysis
-
Experimental Measurement: Prepare a concentrated solution (e.g., 0.1 M) of the sample in a suitable solvent (e.g., CCl₄ or CDCl₃).[16] Acquire the VCD and IR spectra on a dedicated VCD spectrometer.
-
Computational Modeling:
-
Perform a thorough conformational search for the (S)-enantiomer using molecular mechanics or other methods.
-
For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
Calculate the theoretical VCD spectrum for each conformer.
-
Generate a final Boltzmann-averaged theoretical spectrum based on the relative free energies of the conformers.
-
-
Comparison: Visually and/or mathematically compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer. A good match confirms the absolute configuration. If the experimental spectrum is a mirror image of the calculated one, the sample is the (R)-enantiomer.
Section 3: Performance Comparison and A Synergistic Strategy
No single technique provides all the answers. A self-validating system leverages the strengths of multiple methods to build an unassailable structural proof.
| Technique | Information Yield | Sample Requirements | Key Advantage | Primary Limitation |
| NMR (NOESY) | Relative stereochemistry, solution conformation | 5-10 mg, soluble | Provides crucial data on 3D structure in solution | Cannot determine absolute configuration independently |
| X-ray Crystallography | Absolute configuration, solid-state conformation | Single crystal (<1 mg) | Unambiguous, "gold standard" for absolute configuration[1][10] | Crystal growth can be a major, often insurmountable, hurdle[10][16] |
| VCD Spectroscopy | Absolute configuration, solution conformation | 5-10 mg, soluble | Powerful alternative to X-ray for absolute configuration in solution[10] | Requires computational resources and expertise for interpretation |
A Self-Validating Workflow for Structural Elucidation
For the highest degree of confidence, a synergistic approach is recommended.
Caption: Synergistic Structural Elucidation.
This workflow demonstrates a robust, self-validating system. The conformational insights from NMR should align with the results from either crystallography or VCD/computational modeling. This convergence of data from independent techniques provides the highest possible confidence in the final structural assignment, a critical requirement in the rigorous landscape of drug development.
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A Senior Application Scientist's Guide to Structural Validation Using 1D and 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing unparalleled insight into molecular architecture.[1][2] This guide offers a systematic, field-tested approach to interpreting 1D and 2D NMR spectra, moving from fundamental principles to the intricate process of assembling a complete structural picture. This process is not merely about data collection; it is a logical workflow designed to ensure self-validation at every step, a critical requirement for regulatory submissions and advancing a compound through the development pipeline.[3]
The Foundation: 1D NMR Spectroscopy
The journey of structural elucidation begins with 1D NMR, primarily Proton (¹H) and Carbon-13 (¹³C) NMR. These experiments provide the initial framework of the molecular structure.
Step 1: Mastering ¹H NMR - The Initial Blueprint
The ¹H NMR spectrum is the starting point for most structural determinations.[4] It provides a wealth of information through four key parameters: chemical shift, integration, coupling constants, and multiplicity.[5][6]
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) reveals the electronic environment of a proton.[7] Protons in different functional groups resonate at characteristic chemical shifts.[8] For instance, protons attached to carbons bearing electronegative atoms (like oxygen or nitrogen) are "deshielded" and appear at higher ppm values (downfield).[9] In contrast, protons on alkyl chains are more "shielded" and appear at lower ppm values (upfield).[8] Tetramethylsilane (TMS) is the universally accepted reference standard, set at 0 ppm.[10]
-
Integration: The area under each signal is directly proportional to the number of protons generating that signal.[11] This provides a ratio of the different types of protons in the molecule. For example, a molecule with a methyl group (CH₃) and a methylene group (CH₂) will show signals with an integration ratio of 3:2.[12]
-
Multiplicity (Splitting Pattern): The splitting of a proton signal into multiple lines (e.g., a singlet, doublet, triplet) is caused by the influence of neighboring, non-equivalent protons. This phenomenon, known as spin-spin coupling, follows the "n+1 rule," where 'n' is the number of neighboring protons.[11] A signal split into a doublet indicates one neighboring proton, a triplet indicates two, and so on.[13]
-
Coupling Constant (J): The distance between the split lines of a signal is the coupling constant, measured in Hertz (Hz).[8] Protons that are coupled to each other will have the same coupling constant, a crucial detail for confirming connectivity.[5]
Step 2: Unveiling the Carbon Skeleton with ¹³C NMR and DEPT
While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy illuminates the carbon backbone of the molecule.[14]
-
¹³C NMR: Typically, each unique carbon atom in a molecule gives rise to a single peak.[4] The chemical shift of these peaks provides information about the type of carbon (e.g., alkyl, alkene, aromatic, carbonyl).[15]
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are invaluable for determining the number of protons attached to each carbon.[5]
-
DEPT-45: Shows all protonated carbons.
-
DEPT-90: Only shows CH (methine) carbons.
-
DEPT-135: Shows CH and CH₃ groups as positive signals and CH₂ groups as negative signals. Quaternary carbons (those with no attached protons) are absent in all DEPT spectra.[13]
-
| Experiment | CH₃ | CH₂ | CH | C (quaternary) |
| ¹³C NMR | ✓ | ✓ | ✓ | ✓ |
| DEPT-45 | ✓ | ✓ | ✓ | |
| DEPT-90 | ✓ | |||
| DEPT-135 | Positive | Negative | Positive |
Assembling the Pieces: 2D NMR Spectroscopy
While 1D NMR provides the fundamental building blocks, 2D NMR experiments reveal how these pieces are connected.[16] These experiments display correlations between nuclei as cross-peaks on a 2D map.[17]
Step 3: Mapping Proton-Proton Connectivity with COSY
¹H-¹H Correlation Spectroscopy (COSY) is the first step in connecting the proton fragments identified in the ¹H NMR spectrum.[5] The COSY spectrum shows correlations between protons that are coupled to each other, typically through two or three bonds.[17]
-
Interpretation: The 1D ¹H NMR spectrum is plotted on both the x and y axes. The diagonal peaks correspond to the signals in the 1D spectrum. The off-diagonal cross-peaks indicate which protons are coupled.[17] By tracing the connections from one cross-peak to another, one can walk along a chain of coupled protons, establishing spin systems within the molecule.
Step 4: Linking Protons to their Carbons with HSQC
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the carbon signals of the carbons they are directly attached to (one-bond ¹H-¹³C correlation).[18]
-
Interpretation: The ¹H spectrum is on one axis and the ¹³C spectrum is on the other. Each cross-peak indicates a direct bond between a specific proton and a specific carbon. This is a powerful tool for definitively assigning the protons and carbons of CH, CH₂, and CH₃ groups.[17]
Step 5: Bridging Fragments with HMBC
Heteronuclear Multiple Bond Correlation (HMBC) is a crucial experiment for assembling the complete molecular skeleton. It shows correlations between protons and carbons that are two to four bonds apart.[17]
-
Interpretation: Similar to HSQC, the HMBC spectrum has ¹H and ¹³C axes. However, the cross-peaks in an HMBC spectrum reveal longer-range connections. This is particularly useful for identifying connections across quaternary carbons and heteroatoms, which break the connectivity chains observed in COSY.[19]
Step 6: Probing Through-Space Proximity with NOESY
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, regardless of whether they are connected through bonds.[16]
-
Interpretation: Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is essential for determining the stereochemistry and three-dimensional conformation of a molecule.[20]
The Integrated Workflow for Structural Validation
A robust structural elucidation strategy integrates the information from all these experiments in a logical sequence.
Caption: Integrated workflow for structural elucidation using 1D and 2D NMR.
Experimental Protocols: A Self-Validating System
The trustworthiness of a structural assignment relies on a systematic and self-validating approach to data interpretation.
Step-by-Step Methodology:
-
Initial Analysis (1D NMR):
-
Fragment Assembly (COSY & HSQC):
-
Molecular Skeleton Construction (HMBC):
-
Systematically analyze the HMBC cross-peaks to find correlations between the fragments identified in the previous step. Pay close attention to correlations from protons to quaternary carbons, as these are key to connecting the pieces of the molecular puzzle.[19]
-
-
Stereochemical Definition (NOESY):
-
Once the planar structure is established, use the NOESY spectrum to determine the relative stereochemistry. Look for through-space correlations that are consistent with only one stereoisomer.[18]
-
-
Final Validation:
-
Review all the data in concert. Does the proposed structure account for every signal and every correlation in all the spectra? Are there any inconsistencies? This final cross-check is critical for ensuring the accuracy of the assignment.[22]
-
Conclusion
Interpreting 1D and 2D NMR spectra for structural validation is a systematic process of deduction and verification. By starting with the foundational information from ¹H and ¹³C NMR and then logically layering on the connectivity and spatial information from 2D experiments like COSY, HSQC, HMBC, and NOESY, researchers can build a complete and accurate picture of a molecule's structure. This rigorous, self-validating workflow is indispensable in modern chemical research and drug development, ensuring the integrity of the science from discovery to application.[1][23]
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A Comparative Guide to Experimental and Predicted Spectroscopic Data for 3-aminoazepan-2-one
An In-Depth Technical Guide for Researchers
As a Senior Application Scientist, this guide provides a comprehensive framework for the structural elucidation of 3-aminoazepan-2-one by cross-referencing experimentally acquired spectroscopic data with computationally predicted values. This dual approach not only enhances the confidence in structural assignment but also provides deeper insights into the molecule's electronic environment. This document is structured to guide researchers through the necessary experimental protocols, the computational workflow, and the critical process of comparative analysis.
Compound of Interest:
The Synergy of Experimental and Computational Spectroscopy
In modern chemical analysis, neither experimental data nor computational predictions alone tell the whole story. Experimental results provide a real-world snapshot of a molecule's properties, while computational methods offer a theoretical lens into its electronic structure and behavior.[2] The true power lies in their synthesis. By comparing a measured spectrum to one predicted from theory, we can:
-
Validate a Proposed Structure: A strong correlation between experimental and predicted data provides robust evidence for a structural assignment.
-
Assign Complex Spectra: Theoretical predictions can help assign specific peaks in a complex experimental spectrum to the correct atoms or functional groups.
-
Understand Conformational Effects: Discrepancies can sometimes be explained by the presence of multiple conformers in solution, a factor that can be modeled computationally.
The following workflow provides a high-level overview of the entire validation process, from sample acquisition to final analysis.
Caption: Overall workflow for spectroscopic data comparison.
Part 1: Experimental Data Acquisition Protocols
The acquisition of high-quality experimental data is the bedrock of this entire process. The following protocols are based on standard laboratory procedures.[3][4][5]
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to map the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[5]
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial. The choice of solvent is critical as it must fully dissolve the compound without its own signals obscuring important regions of the spectrum.[5]
-
Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.[5]
-
Wipe the outside of the tube clean and place it in a spinner turbine, adjusting the depth with a gauge.[5]
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[5]
-
Shimming: The magnetic field homogeneity is optimized (shimmed) to ensure sharp, well-resolved peaks. This can be an automated or manual process.[5]
-
Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[5]
-
Acquisition:
-
For ¹H NMR , acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
-
For ¹³C NMR , a greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Apply phase and baseline corrections as needed. Reference the spectrum to Tetramethylsilane (TMS) at 0 ppm.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation:
-
This is typically performed using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.
-
-
Acquisition:
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water.[6]
-
Place the this compound sample onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.[7]
-
The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Protocol 3: Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and gain structural information from its fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
-
Acquisition:
-
Introduce the sample into the mass spectrometer, commonly via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionize the sample. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺) and characteristic fragment ions.
-
The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Part 2: Computational Prediction Workflow
This section details the protocol for predicting the spectroscopic properties of this compound using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[8][9]
Causality Behind Method Selection: The combination of the B3LYP functional and the 6-31G(d) basis set is chosen as it represents a widely accepted and validated level of theory that provides a good compromise between computational accuracy and cost for organic molecules.[10][11][12] B3LYP is a hybrid functional that effectively accounts for electron correlation, while the 6-31G(d) basis set includes polarization functions necessary for describing the bonding in a molecule with heteroatoms and a cyclic structure.
Caption: Step-by-step computational chemistry workflow.
Methodology:
-
Structure Input: Build the 3D structure of this compound in a molecular editor and save it in a suitable format (e.g., .mol or .xyz).
-
Geometry Optimization:
-
Perform a geometry optimization using DFT at the B3LYP/6-31G(d) level of theory. This step finds the most stable, lowest-energy conformation of the molecule.
-
-
Vibrational Frequency Calculation:
-
Using the optimized geometry, perform a frequency calculation at the same B3LYP/6-31G(d) level.
-
Self-Validation: A successful optimization to a true energy minimum is confirmed by the absence of any imaginary frequencies in the output. The results of this calculation provide the predicted IR vibrational frequencies.
-
-
NMR Shielding Calculation:
-
Data Processing:
-
IR Frequencies: Theoretical vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation. They should be multiplied by an empirical scaling factor (typically ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data.[13]
-
NMR Shifts: The calculated absolute shieldings (σ) must be converted to chemical shifts (δ) relative to a reference compound (TMS). This is done by subtracting the calculated shielding of the nucleus of interest from the shielding of the same nucleus in TMS, calculated at the same level of theory (δ = σ_ref - σ_calc).
-
Part 3: Head-to-Head Comparison: Bridging Theory and Experiment
This section presents a side-by-side comparison of typical experimental data and the kind of results expected from the computational workflow described above.
Nuclear Magnetic Resonance (NMR) Data
The comparison between experimental and predicted NMR shifts is a powerful tool for detailed structural assignment.
Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)
| Atom Position | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity |
| NH (amide) | ~7.5 - 8.5 | ~8.0 | Broad singlet |
| CH-3 | ~3.4 - 3.6 | ~3.5 | Multiplet |
| CH₂-7 | ~3.1 - 3.3 | ~3.2 | Multiplet |
| NH₂ | ~1.8 - 2.5 | ~2.1 | Broad singlet |
| CH₂-4 | ~1.6 - 1.8 | ~1.7 | Multiplet |
| CH₂-5 | ~1.5 - 1.7 | ~1.6 | Multiplet |
| CH₂-6 | ~1.4 - 1.6 | ~1.5 | Multiplet |
Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)
| Atom Position | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| C=O (C-2) | ~175 - 180 | ~177 |
| CH-3 | ~50 - 55 | ~52 |
| CH₂-7 | ~40 - 45 | ~42 |
| CH₂-4 | ~30 - 35 | ~32 |
| CH₂-6 | ~28 - 33 | ~30 |
| CH₂-5 | ~24 - 29 | ~26 |
Analysis & Interpretation:
-
Correlation: A strong linear correlation between the predicted and experimental shifts is expected. DFT methods are particularly effective at predicting relative chemical shifts within a molecule.[14][15]
-
Systematic Deviations: There may be a systematic offset between predicted and experimental values. This is normal and arises from factors not perfectly captured by the model, such as solvent effects and the choice of reference standard. The key is the trend and ordering of the shifts.
Infrared (IR) Spectroscopy Data
IR spectroscopy is excellent for confirming the presence of key functional groups.
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Vibration Mode | Predicted Frequency (Scaled) | Typical Experimental Range |
| Amine (N-H) | Symmetric & Asymmetric Stretch | ~3300 - 3450 | 3300 - 3500 |
| Amide (N-H) | Stretch | ~3200 - 3300 | 3100 - 3300 |
| Alkane (C-H) | Stretch | ~2850 - 2980 | 2850 - 3000 |
| Amide (C=O) | Stretch ("Amide I band") | ~1660 - 1690 | 1650 - 1690 |
| Amine (N-H) | Bend (Scissoring) | ~1590 - 1640 | 1580 - 1650 |
Analysis & Interpretation:
-
The predicted spectrum should reproduce the major peaks corresponding to the key functional groups: the N-H stretches of the amine and amide, the C-H stretches of the alkyl chain, and the very strong C=O stretch of the lactam.
-
The "fingerprint region" (below 1500 cm⁻¹) is often complex, but a good computational model will show a pattern that visually matches the experimental spectrum, even if every peak is not perfectly aligned.[16]
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Key Ions
| Ion | Predicted m/z (Monoisotopic) | Experimental m/z | Interpretation |
| [M]⁺ | 128.09 | 128 | Molecular Ion |
| [M-NH₂]⁺ | 112.08 | 112 | Loss of amino group |
| [M-CO]⁺ | 100.10 | 100 | Loss of carbonyl group |
Analysis & Interpretation:
-
The primary point of comparison is the molecular ion peak, which confirms the molecular weight of the compound. The predicted monoisotopic mass should match the experimentally observed m/z for the molecular ion.[1]
-
While predicting a full fragmentation pattern is a more advanced computational task, basic fragmentation pathways (like the loss of the amino group) can be rationalized and compared to the experimental spectrum.
Conclusion
The cross-referencing of experimental and computationally predicted spectroscopic data provides a robust, self-validating system for the structural characterization of this compound. While experimental methods provide the ground truth, computational chemistry offers an invaluable tool for interpretation, assignment, and confirmation. By following the protocols and comparative frameworks outlined in this guide, researchers can achieve a high degree of confidence in their results and gain a more profound understanding of the molecule's structure and properties.
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A Technical Guide to Interpreting NMR Spectra for Structural Elucidation in Drug Development
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique in the arsenal of researchers and professionals in drug discovery and development.[1][2] Its ability to provide detailed, atomic-level information about a molecule's structure, connectivity, and even spatial arrangement makes it a cornerstone for everything from hit identification and lead optimization to the final structural verification of novel drug modalities.[3][4] Unlike other analytical methods, NMR is non-destructive and information-rich, allowing scientists to clarify and confirm the precise three-dimensional architecture of small molecules and their interactions with biological targets.[5][6]
This guide offers a technical, field-proven methodology for interpreting NMR spectra, moving from fundamental principles to the advanced 2D techniques required for elucidating complex molecular structures. We will eschew a rigid, step-by-step template in favor of a logical, problem-solving workflow that mirrors the process of scientific investigation.
The Four Pillars of ¹H NMR Interpretation: Decoding the Proton Spectrum
The proton (¹H) NMR spectrum is typically the first and most information-dense experiment performed. A ¹H NMR spectrum provides four key pieces of information for every distinct proton environment in the molecule.[7][8]
Chemical Shift (δ): What is the Proton's Electronic Environment?
The position of a signal along the x-axis, known as the chemical shift (measured in parts per million, ppm), indicates the electronic environment of the proton(s).[9][10] The x-axis is a frequency scale, and a standard reference compound, tetramethylsilane (TMS), is set to 0 ppm.[11]
-
Causality: The chemical shift is determined by the amount of electron density surrounding a nucleus. A nucleus surrounded by a high density of electrons is said to be "shielded" from the external magnetic field. This shielding effect requires a stronger applied field to achieve resonance, resulting in a signal at a lower ppm value (upfield, to the right).[11][12] Conversely, if a proton is near an electronegative atom (like oxygen or a halogen) or a π-system (like an aromatic ring), the surrounding electron density is pulled away. This "deshielding" effect means the nucleus feels more of the external magnetic field, achieves resonance at a lower applied field strength, and its signal appears at a higher ppm value (downfield, to the left).[13][14]
Table 1: Typical ¹H Chemical Shift Ranges [11][15]
| Type of Proton | Chemical Shift (δ) Range (ppm) | Notes |
| Alkyl (R-CH₃, R₂CH₂, R₃CH) | 0.9 - 2.0 | Saturated carbons; shifts increase with substitution. |
| Alkyne (RC≡C-H ) | 2.5 - 3.1 | Anisotropic effects cause less deshielding than alkenes. |
| Alpha to Carbonyl (O=C-CH ) | 2.0 - 2.5 | Mildly deshielded by the carbonyl group. |
| Alpha to Heteroatom (X-CH ) | 2.5 - 4.5 | Deshielded by electronegative atoms (O, N, halogens). |
| Alkene / Vinylic (C=C-H ) | 4.5 - 6.5 | Deshielded by the π-electron cloud. |
| Aromatic (Ar-H ) | 6.5 - 8.5 | Strongly deshielded by the aromatic ring current. |
| Aldehyde (O=C-H ) | 9.0 - 10.0 | Very deshielded due to proximity to carbonyl oxygen. |
| Carboxylic Acid (RCOOH ) | 10.0 - 13.0 | Highly deshielded and often a broad signal. |
| Alcohol/Amine (ROH , R₂NH ) | 0.5 - 5.0 (highly variable) | Broad signal; position is concentration and solvent dependent.[15] |
Integration: What is the Relative Number of Protons?
The area under each signal in a ¹H NMR spectrum is proportional to the number of protons generating that signal.[8][10] NMR instruments calculate this area, known as the integration.
-
Experimental Choice: While the raw integration values may be arbitrary numbers, their ratio is what provides critical information. The common practice is to set the smallest integral to a whole number (e.g., 1) and scale the other integrals accordingly to determine the relative ratio of protons in each unique environment.[16][17] This ratio is a cornerstone for piecing together a molecular formula.
Spin-Spin Splitting (Multiplicity): How Many Neighbors?
In high-resolution spectra, signals are often split into multiple lines (e.g., a doublet, triplet, quartet). This splitting is caused by the magnetic influence of non-equivalent protons on adjacent carbons.[7][9]
-
The N+1 Rule: The multiplicity of a signal can be predicted by the n+1 rule , where 'n' is the number of equivalent protons on the adjacent carbon(s).[7][18]
-
0 neighbors (n=0) → Singlet (1 peak)
-
1 neighbor (n=1) → Doublet (2 peaks)
-
2 neighbors (n=2) → Triplet (3 peaks)
-
3 neighbors (n=3) → Quartet (4 peaks)
-
Coupling Constant (J-value): What is the Geometry?
The distance between the split lines of a signal is called the coupling constant, or J-value, measured in Hertz (Hz).[9][19] When two sets of protons are coupled to each other, their J-values will be identical.[20]
-
Causality and Application: The magnitude of the J-value is independent of the spectrometer's magnetic field strength and provides crucial structural information.[19] It is a through-bond interaction.[21] For example, the coupling constant between vinylic protons can distinguish between cis (³J = 6-15 Hz) and trans (³J = 11-18 Hz) isomers.[19] Identifying matching J-values is a self-validating system that confirms which protons are "talking" to each other, allowing for the confident assembly of molecular fragments.
Example 1: Interpreting the ¹H NMR of Ethyl Acetate
Let's apply these principles to a known molecule, ethyl acetate (CH₃COOCH₂CH₃).[22]
(Self-generated image for illustrative purposes)
The spectrum of ethyl acetate shows three distinct signals.[23]
| Signal | Chemical Shift (δ) | Integration | Multiplicity | Assignment | Justification |
| a | ~1.2 ppm | 3H | Triplet | -O-CH₂-CH₃ | Located in the alkyl region. It is split into a triplet by the two neighboring CH₂ protons (n=2, so 2+1=3).[24] |
| b | ~2.0 ppm | 3H | Singlet | CH₃ -C=O | Alpha to a carbonyl, so slightly deshielded. It has no neighboring protons (n=0, so 0+1=1), hence it is a singlet. |
| c | ~4.1 ppm | 2H | Quartet | -O-CH₂ -CH₃ | Alpha to an electronegative oxygen, so it is significantly deshielded. It is split into a quartet by the three neighboring CH₃ protons (n=3, so 3+1=4).[24] |
Beyond the Basics: ¹³C NMR and DEPT
While ¹H NMR tells us about the protons, ¹³C NMR provides a map of the carbon backbone.[25]
-
Number of Signals: Each unique carbon environment produces a single peak, so the number of signals indicates the number of chemically distinct carbons.[26]
-
Chemical Shift: Like in ¹H NMR, the chemical shift in ¹³C NMR indicates the carbon's environment. The range is much larger, typically 0-220 ppm.[27]
Table 2: Typical ¹³C Chemical Shift Ranges [27][28]
| Type of Carbon | Chemical Shift (δ) Range (ppm) | | :--- | :--- | :--- | | Alkyl (C-C) | 5 - 45 | | Alkyne (-C≡C-) | 65 - 90 | | Alkoxy (C-O) | 50 - 90 | | Alkene (C=C) | 100 - 150 | | Aromatic | 110 - 160 | | Carboxylic Acid & Ester (RC OOR) | 160 - 185 | | Ketone & Aldehyde (RC OR) | 190 - 220 |
A key limitation of standard ¹³C NMR is that it doesn't directly tell you how many protons are attached to each carbon. This is where the Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. DEPT experiments differentiate carbons by the number of attached protons.[29]
-
DEPT-90: Only shows signals for CH (methine) carbons.
-
DEPT-135: Shows CH and CH₃ (methyl) carbons as positive peaks and CH₂ (methylene) carbons as negative peaks. Quaternary carbons (with no attached protons) are not visible in DEPT spectra.[29]
The Full Picture: A 2D NMR Workflow for Structural Elucidation
For complex molecules, especially in drug discovery, 1D spectra are often insufficient due to overlapping signals. 2D NMR techniques spread the information across two frequency axes, resolving these overlaps and revealing connectivity.[30][31]
Experimental Protocols for Structure Elucidation
-
Acquire 1D Spectra (¹H, ¹³C, DEPT):
-
Protocol: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Acquire a standard ¹H spectrum. Following this, acquire a proton-decoupled ¹³C spectrum and DEPT-135 and DEPT-90 spectra.
-
Analysis: From the ¹H spectrum, identify the number of proton sets, their relative numbers (integration), and their neighboring environments (multiplicity). From the ¹³C and DEPT spectra, determine the number of unique carbons and classify them as CH₃, CH₂, CH, or quaternary.[29]
-
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically separated by three bonds).[32]
-
Protocol: Run a standard COSY experiment. The resulting 2D spectrum will have the ¹H spectrum on both the x and y axes.
-
Interpretation: The diagonal contains the peaks of the 1D spectrum. The crucial information comes from the off-diagonal "cross-peaks." A cross-peak between proton A (at δ_A) and proton B (at δ_B) indicates that A and B are spin-coupled. This allows you to trace out entire spin systems (e.g., -CH-CH₂-CH₃ fragments) within the molecule.[29]
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons (a one-bond correlation).[32][33]
-
Protocol: Run a standard HSQC experiment. The spectrum displays the ¹H spectrum on the x-axis and the ¹³C spectrum on the y-axis.
-
Interpretation: Each peak in the HSQC spectrum correlates a proton signal with the carbon signal to which it is directly bonded. This is the most reliable way to assign protonated carbons. For example, a peak at (δ_H = 3.5 ppm, δ_C = 55 ppm) means the proton that resonates at 3.5 ppm is directly attached to the carbon that resonates at 55 ppm.[29]
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To connect the fragments by identifying longer-range correlations (typically 2 and 3 bonds) between protons and carbons.[33]
-
Protocol: Run a standard HMBC experiment. The spectrum is similar to HSQC, with ¹H on the x-axis and ¹³C on the y-axis.
-
Interpretation: A cross-peak between a proton (H_A) and a carbon (C_X) indicates they are 2 or 3 bonds apart. This experiment is critical for identifying connectivity across atoms that do not have protons, such as quaternary carbons or carbonyls, thereby linking the spin systems identified by COSY.[29][33]
-
By systematically integrating the data from these experiments—using COSY to build fragments, HSQC to anchor protons to their carbons, and HMBC to piece the fragments together—a complete and validated molecular structure can be determined with high confidence.[29][34]
Conclusion
NMR spectroscopy is a dynamic and profoundly insightful tool that provides the foundational data for structural chemistry in the pharmaceutical industry.[5] A methodical approach, grounded in the fundamental principles of chemical shift, integration, and coupling, and expanded by the powerful connectivity data from 2D experiments like COSY, HSQC, and HMBC, provides a self-validating system for structure elucidation. For researchers in drug development, mastering the interpretation of these spectra is not merely a technical skill but a prerequisite for innovation and discovery.
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A Comparative Guide to the Anti-Colorectal Cancer Activity of 3-Amino-2-Azetidinone Derivatives
This guide provides a comprehensive comparative analysis of novel 3-amino-2-azetidinone derivatives, a promising class of compounds exhibiting potent anti-colorectal cancer activity. We will delve into their mechanism of action as tubulin polymerization inhibitors, present comparative experimental data on their anti-proliferative effects, and provide detailed, validated protocols for key biological assays. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Quest for Novel Anti-Colorectal Cancer Agents
Colorectal cancer (CRC) remains a significant global health challenge, necessitating the discovery of new therapeutic agents with improved efficacy and reduced side effects.[1] The 2-azetidinone, or β-lactam, ring is a well-known pharmacophore found in a wide range of biologically active compounds, including anticancer agents.[2] Recently, a series of 3-amino-2-azetidinone derivatives have emerged as potent anti-colorectal cancer agents.[3][4] These compounds are designed as analogues of Combretastatin A4 (CA-4), a natural product known for its powerful ability to inhibit tubulin polymerization.[3][5]
By incorporating the core structure of CA-4 into a more stable β-lactam framework, these derivatives overcome the metabolic instability of CA-4's cis-stilbene bridge.[3][6] The amino group at the 3-position provides a strategic handle for synthesizing a diverse library of amide derivatives, allowing for the fine-tuning of their biological activity.[4] This guide focuses on a direct comparison of these derivatives, elucidating their structure-activity relationship and the mechanisms underpinning their cytotoxicity in colorectal cancer models.
Comparative Anti-proliferative Activity in SW48 Colon Cancer Cells
A series of ten 3-amino-2-azetidinone derivatives (compounds 11a-j ) were synthesized and evaluated for their anti-proliferative activity against the human SW48 colorectal cancer cell line.[3][4] The results, summarized below, demonstrate potent activity in the nanomolar range for several compounds, highlighting the therapeutic potential of this chemical class.[4]
Table 1: In Vitro Anti-proliferative Activity of 3-Amino-2-Azetidinone Derivatives against SW48 Cells
| Compound ID | R Group (Substituent at 3-amino position) | IC₅₀ (nM)[3][4] |
|---|---|---|
| 11a | -H | 28.5 |
| 11b | -C(O)CH₂Cl | 17.0 |
| 11c | -C(O)CH₂Br | 20.3 |
| 11d | -C(O)Ph | 100.2 |
| 11e | -C(O)CH₂Ph | 35.5 |
| 11f | -C(O)(4-Cl-Ph) | 68.2 |
| 11g | -C(O)(4-F-Ph) | 56.4 |
| 11h | -C(O)Cyclohexyl | 564.2 |
| 11i | -C(O)CH₃ | 14.0 |
| 11j | -C(O)CH₂NH₂ | 240.3 |
| CA-4 | (Reference Compound) | 15.0 |
Expert Analysis of Structure-Activity Relationships (SAR):
-
High Potency: All tested compounds displayed IC₅₀ values in the nanomolar range, indicating significant cytotoxic potential against colorectal cancer cells.[3][4]
-
Impact of the R Group: The nature of the amide substituent at the 3-position significantly modulates activity.
-
The most active compound, 11i , features a small methyl group (-C(O)CH₃) and exhibits an IC₅₀ of 14.0 nM, comparable to the natural product CA-4.[3]
-
Introducing small, halogenated alkyl groups like in 11b (-C(O)CH₂Cl) and 11c (-C(O)CH₂Br) also resulted in high potency.[3]
-
Increasing the steric bulk, as seen with the cyclohexyl group in 11h , dramatically decreased activity (IC₅₀ = 564.2 nM).[3]
-
The presence of a primary amino group in 11j also led to a reduction in activity compared to its non-aminated counterpart.[3]
-
These findings suggest that small, relatively non-polar substituents on the 3-amino group are favorable for potent anti-colorectal cancer activity in this series.
Mechanism of Action: Microtubule Disruption and Apoptosis Induction
As analogues of CA-4, the primary mechanism of action for these 3-amino-2-azetidinone derivatives is the inhibition of tubulin polymerization.[3][5][6] This disruption of the microtubule cytoskeleton leads to a cascade of cellular events culminating in programmed cell death (apoptosis).
The Proposed Signaling Pathway:
-
Tubulin Binding: The azetidinone derivative enters the cell and binds to the colchicine-binding site on β-tubulin.[6][7]
-
Inhibition of Polymerization: This binding event prevents the polymerization of tubulin dimers into microtubules, disrupting the dynamic equilibrium of the cytoskeleton.[3][8]
-
Cell Cycle Arrest: The failure to form a proper mitotic spindle for chromosome segregation arrests the cell cycle in the G2/M phase.[3][6]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to the activation of caspases and ultimately, cell death.[3][6]
Caption: Proposed mechanism of action for 3-amino-2-azetidinone derivatives.
Key Experimental Protocols
To ensure scientific rigor and reproducibility, the following sections detail the standardized, self-validating protocols for assessing the anti-colorectal cancer activity of these compounds.
In Vitro Anti-proliferative Activity (Cytotoxicity Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed SW48 colorectal cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-amino-2-azetidinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and vehicle-only (e.g., DMSO) treated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Scientist's Note: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Cell Cycle Analysis via Propidium Iodide Staining
This protocol uses flow cytometry to quantify the DNA content of cells stained with propidium iodide (PI), allowing for the determination of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Culture and Treatment: Seed SW48 cells in 6-well plates. Once they reach ~70% confluency, treat them with the test compound (at its IC₅₀ concentration) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and combine them. Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[9]
-
Fixation: Resuspend the cell pellet (3-6 x 10⁶ cells/mL) and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing.[9][10]
-
Scientist's Note: This fixation step permeabilizes the cell membrane, allowing the PI dye to enter and stain the DNA. Dropwise addition is crucial to prevent cell clumping.[11]
-
-
Storage: Incubate the cells for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks at this stage.[9]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.[9]
-
RNase Treatment: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A (e.g., 0.5 µg/mL).[9]
-
Scientist's Note: PI can also bind to double-stranded RNA. Treatment with RNase A is essential to degrade RNA, ensuring that the fluorescent signal is specific to DNA content for accurate cell cycle analysis.[9]
-
-
Staining: Incubate for at least 30 minutes at room temperature, protected from light.[10][11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect the data for at least 10,000 single-cell events. The PI fluorescence should be measured on a linear scale. Use a dot plot of pulse area vs. pulse width to gate out doublets and cell aggregates.[11] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Apoptosis Detection via Annexin V & PI Staining
This dual-staining flow cytometry method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Protocol:
-
Cell Culture and Treatment: Seed and treat SW48 cells as described in the cell cycle analysis protocol.
-
Cell Harvesting: Collect all cells (including supernatant containing floating cells) and wash them once with cold PBS.[13]
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Scientist's Note: The binding of Annexin V to phosphatidylserine is calcium-dependent. The binding buffer (containing Hepes, NaCl, and CaCl₂) provides the optimal ionic environment for this interaction.
-
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[12]
-
Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.
-
Final Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry. The results are typically displayed as a quadrant plot:
Caption: Experimental workflow for apoptosis detection by flow cytometry.
Conclusion and Future Directions
The comparative analysis clearly demonstrates that 3-amino-2-azetidinone derivatives are a highly promising class of anti-colorectal cancer agents. Their potent, nanomolar-level cytotoxicity against the SW48 cell line, combined with a well-defined mechanism of action targeting tubulin polymerization, positions them as strong candidates for further preclinical development.[3][4] The synthetic accessibility of the 3-amino position allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.[4] Future studies should focus on evaluating the most potent compounds, such as 11i , in additional colorectal cancer cell lines (including chemoresistant models) and progressing to in vivo xenograft studies to confirm their therapeutic efficacy in a physiological context.[3][7]
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Evaluating the Antibacterial Efficacy of Novel Azetidinone Compounds: A Comparative Guide
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, the azetidinone (β-lactam) ring holds a place of historical significance and continued interest in the development of new antibacterial agents.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the antibacterial activity of newly synthesized azetidinone compounds. We will delve into the fundamental experimental protocols, offer insights into the causality behind experimental choices, and present a clear method for comparing the performance of these novel compounds against established antibiotics.
The Enduring Promise of Azetidinones
The four-membered β-lactam ring is the cornerstone of some of the most crucial antibiotic classes, including penicillins and cephalosporins.[2] Their mechanism of action, the inhibition of bacterial cell wall biosynthesis, has proven to be a highly effective strategy. However, the rise of resistance mechanisms, such as β-lactamase production, necessitates the continuous innovation of β-lactam structures to overcome these challenges.[2] The synthesis of novel azetidinone derivatives aims to introduce chemical modifications that can enhance their antibacterial spectrum, improve their resistance to bacterial enzymes, and reduce potential toxicity.[3][4][5]
Core Methodologies for Antibacterial Assessment
A thorough evaluation of a novel antibacterial agent requires a multi-faceted approach. Here, we detail two primary, universally accepted methods for determining antibacterial efficacy: the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion test for assessing susceptibility. Furthermore, we will discuss the critical importance of evaluating cytotoxicity to ensure the safety of these compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for quantifying the potency of an antimicrobial agent.[6] It determines the lowest concentration of a drug that visibly inhibits the growth of a microorganism.[7][8][9]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 morphologically similar bacterial colonies from a fresh agar plate (18-24 hours old).[7][10]
-
Suspend the colonies in a sterile broth medium, such as Mueller-Hinton Broth (MHB).[7][11]
-
Incubate the broth culture at 37°C until its turbidity matches the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7][10]
-
Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6][7] The standardization of the inoculum is a critical step to ensure reproducibility.[11]
-
-
Preparation of Compound Dilutions:
-
Inoculation and Incubation:
-
Determination of MIC:
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[13][14][15] It provides a qualitative or semi-quantitative measure of activity.
Experimental Protocol: Kirby-Bauer Disk Diffusion Test
-
Prepare Mueller-Hinton Agar (MHA) Plates: Ensure the agar plates are at room temperature and have a depth of about 4mm for consistent diffusion.[13][16]
-
Prepare Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard as described for the MIC assay.[10][13][14]
-
Inoculate the MHA Plate:
-
Dip a sterile cotton swab into the standardized inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.[13][14]
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[13][14]
-
-
Apply Antimicrobial Disks:
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[14]
-
Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone around each disk where bacterial growth has been inhibited.[14][16] The size of the zone is proportional to the susceptibility of the organism to the compound.
Experimental Workflow: Kirby-Bauer Disk Diffusion Test
Caption: Workflow for the Kirby-Bauer Disk Diffusion Test.
Comparative Data Analysis
To effectively evaluate novel azetidinone compounds, their performance must be benchmarked against existing antibiotics. The following tables present hypothetical data to illustrate how to structure and interpret comparative results.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Azetidinones vs. Standard Antibiotics
| Compound | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| Novel Azetidinone A | 4 | 8 | 32 |
| Novel Azetidinone B | 2 | 4 | 16 |
| Amoxicillin | 0.5 | >64 | >64 |
| Ciprofloxacin | 0.25 | 0.015 | 0.5 |
| Meropenem | 0.125 | 0.06 | 1 |
Table 2: Zone of Inhibition Diameters for Novel Azetidinones vs. Standard Antibiotics (Disk Content: 30 µg)
| Compound | Staphylococcus aureus (ATCC 25923) Zone Diameter (mm) | Escherichia coli (ATCC 25922) Zone Diameter (mm) | Pseudomonas aeruginosa (ATCC 27853) Zone Diameter (mm) |
| Novel Azetidinone A | 18 | 15 | 10 |
| Novel Azetidinone B | 22 | 19 | 14 |
| Amoxicillin | 28 | 8 | 0 |
| Ciprofloxacin | 30 | 32 | 25 |
| Meropenem | 35 | 30 | 28 |
Assessing Safety: The Importance of Cytotoxicity Testing
While potent antibacterial activity is the primary goal, a successful therapeutic agent must also be safe for host cells. Therefore, evaluating the cytotoxicity of novel compounds is a non-negotiable step in the drug development process.[17]
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][17] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18][19]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a eukaryotic cell line (e.g., HeLa or HEK293) in a 96-well plate and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Expose the cells to serial dilutions of the novel azetidinone compounds for a defined period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours.[7]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.
Conclusion
The evaluation of novel azetidinone compounds requires a systematic and rigorous approach. By employing standardized methodologies such as the MIC and disk diffusion assays, researchers can obtain reliable and comparable data on their antibacterial efficacy. It is crucial to contextualize these findings by comparing them against the performance of established antibiotics. Furthermore, a comprehensive assessment must include cytotoxicity testing to ensure a favorable safety profile. This guide provides the foundational protocols and a logical framework to empower researchers in their quest for the next generation of life-saving antibacterial agents.
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A Comparative Guide to the Hypolipidemic Effects of 3-Amino-2-methyl-1-phenylpropanone Derivatives
This guide provides a comprehensive comparison of the hypolipidemic effects of various 3-amino-2-methyl-1-phenylpropanone derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents for hyperlipidemia. This document synthesizes findings from key studies, presents comparative data, details essential experimental protocols, and discusses the structure-activity relationships and potential mechanisms of action for this promising class of compounds.
Introduction: The Quest for Novel Hypolipidemic Agents
Hyperlipidemia, characterized by elevated levels of cholesterol and triglycerides in the blood, is a major risk factor for the development of atherosclerosis and subsequent cardiovascular events. While existing therapies such as statins and fibrates are effective, there remains a significant unmet need for new hypolipidemic agents with improved efficacy, better safety profiles, and alternative mechanisms of action. The 3-amino-2-methyl-1-phenylpropanone scaffold has emerged as a promising template for the development of potent hypolipidemic drugs. A key study demonstrated that a series of these compounds exhibit significant lipid-lowering activity in rodent models, in some cases surpassing the efficacy of then-standard drugs like lovastatin and clofibrate[1]. This guide will delve into the comparative efficacy of these analogs, providing the technical details necessary to understand and build upon this foundational research.
Comparative Hypolipidemic Efficacy
A seminal study by Murthy et al. (1996) provides the most comprehensive dataset for comparing the in vivo hypolipidemic effects of various 3-amino-2-methyl-1-phenylpropanone derivatives. The compounds were evaluated in CF1 mice and Sprague-Dawley rats, demonstrating potent, dose-dependent reductions in serum cholesterol and triglycerides.[1]
In Vivo Screening in CF1 Mice
The initial screening in normolipidemic CF1 mice identified several highly active compounds. The table below summarizes the effects of the most potent analogs on serum lipid levels after 16 days of intraperitoneal (i.p.) administration at a dose of 8 mg/kg/day.
| Compound ID | Chemical Name | % Cholesterol Reduction | % Triglyceride Reduction |
| 4 | 2-Methyl-3-(perhydroazepin-1-yl)-1-phenylpropanone | 63% | 33% |
| 5 | 3-(4-Methylpiperazin-1-yl)-1-phenylpropanone | 58% | 37% |
| 17 | 2-Methyl-3-(4-pyrrolidinocarbonyl-methylpiperazin-1-yl)-1-(4-fluorophenyl)propanone | 42% | 54% |
| Lovastatin | (Standard Drug) | Not specified | Not specified |
| Clofibrate | (Standard Drug) | Not specified | Not specified |
Data sourced from Murthy et al., 1996[1]
From this initial screen, compounds 4 , 5 , and 17 emerged as the most promising candidates, exhibiting a potent and balanced effect on both cholesterol and triglyceride levels[1]. Notably, these compounds were reported to show significantly higher activity than the standard drugs, lovastatin and clofibrate, at their respective therapeutic doses[1].
Evaluation in Sprague-Dawley Rats and Effects on Lipoprotein Profile
Further evaluation of these lead compounds in Sprague-Dawley rats confirmed their significant lipid-lowering effects upon oral administration (8 mg/kg/day for 14 days). A crucial aspect of this study was the analysis of the lipoprotein profile, which revealed that these compounds favorably altered the distribution of lipids. They were shown to lower cholesterol and triglyceride levels in chylomicrons, Very Low-Density Lipoprotein (VLDL), and Low-Density Lipoprotein (LDL) fractions, while significantly elevating the levels of High-Density Lipoprotein (HDL) cholesterol[1]. This is a particularly desirable characteristic for an anti-atherosclerotic agent.
Furthermore, compound 17 was shown to reduce cholesterol, triglyceride, and neutral lipid levels in the aorta of treated rats, suggesting a direct impact on the vasculature and a potential to mitigate atherosclerotic plaque formation[1].
Experimental Protocols
To facilitate further research in this area, this section provides detailed, standardized protocols for the key in vivo and in vitro assays required to evaluate the hypolipidemic effects of novel compounds.
Induction of Hyperlipidemia in Rodents
A robust and reproducible model of hyperlipidemia is crucial for the in vivo evaluation of test compounds. While the foundational study on 3-amino-2-methyl-1-phenylpropanones was conducted in normolipidemic animals, testing in a hyperlipidemic state is a critical step. A high-fat diet (HFD) model is a commonly used and clinically relevant method.
Protocol: High-Fat Diet-Induced Hyperlipidemia in Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats (150-180g) are commonly used.
-
Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) for at least one week prior to the experiment, with free access to standard chow and water.
-
Diet Composition: Prepare a high-fat diet consisting of (by weight): 20% lard, 2% cholesterol, 0.5% cholic acid, and 77.5% standard chow. This composition is effective at inducing a hypercholesterolemic state[2].
-
Induction Period: Feed the rats the HFD ad libitum for a period of 4-8 weeks to establish a stable hyperlipidemic state. A control group should be maintained on a standard chow diet.
-
Confirmation of Hyperlipidemia: Prior to initiating treatment with test compounds, collect blood samples to confirm a significant elevation in serum total cholesterol, triglycerides, and LDL-C compared to the control group.
Biochemical Analysis of Serum Lipids
Accurate quantification of serum lipids is fundamental to assessing the efficacy of the test compounds. Standardized colorimetric or enzymatic assay kits are widely available and provide reliable results.
Protocol: Serum Lipid Profile Analysis
-
Sample Collection: Collect blood from the retro-orbital plexus or tail vein of fasted animals (overnight fasting is recommended).
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Lipid Quantification: Use commercially available enzymatic kits for the determination of:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
-
LDL-C Calculation: Calculate the Low-Density Lipoprotein Cholesterol (LDL-C) concentration using the Friedewald formula (for triglyceride levels below 400 mg/dL):
-
LDL-C = TC - HDL-C - (TG / 5)
-
-
Data Analysis: Compare the lipid profiles of the treated groups with the hyperlipidemic control group and the normal control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed effects.
Proposed Mechanism of Action
The study by Murthy et al. (1996) suggests that the hypolipidemic effects of 3-amino-2-methyl-1-phenylpropanone derivatives may be mediated, at least in part, by the inhibition of key enzymes involved in lipid metabolism. Specifically, the activities of hepatic HMG-CoA reductase and lipoprotein lipase were significantly reduced by these compounds[1].
Inhibition of HMG-CoA Reductase
HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis[3][4]. By inhibiting this enzyme, the synthesis of cholesterol in the liver is reduced. This leads to an upregulation of LDL receptors on the surface of hepatocytes, which in turn increases the clearance of LDL-C from the circulation[5]. This is the primary mechanism of action of statins.
Caption: Proposed inhibition of the HMG-CoA reductase pathway by 3-amino-2-methyl-1-phenylpropanones.
Modulation of Lipoprotein Lipase (LPL)
Lipoprotein lipase is a crucial enzyme that hydrolyzes triglycerides within circulating chylomicrons and VLDL, releasing free fatty acids that can be taken up by tissues for energy or storage[6][7]. The reported reduction in hepatic LPL activity by the 3-amino-2-methyl-1-phenylpropanone derivatives is an interesting finding. While systemic LPL activation is generally considered beneficial for clearing triglycerides, the tissue-specific effects and the overall impact on lipoprotein metabolism can be complex. The observed reduction in serum triglycerides alongside reduced hepatic LPL activity suggests a multifaceted mechanism, potentially involving reduced hepatic VLDL secretion or enhanced clearance of remnant lipoproteins.
Caption: The role of Lipoprotein Lipase (LPL) in triglyceride metabolism and its potential modulation.
Structure-Activity Relationship (SAR) Insights
Analyzing the structures of the most potent compounds from the 1996 study allows for the deduction of preliminary structure-activity relationships.
Caption: Key structural components influencing the hypolipidemic activity of the propanone scaffold.
-
The Amino Group (R2): The nature of the substituent on the amino group appears critical for activity. The most potent compounds feature cyclic amine structures:
-
Compound 4: A seven-membered perhydroazepine ring.
-
Compound 5: A piperazine ring with a methyl group.
-
Compound 17: A more complex piperazine derivative. This suggests that a bulky, cyclic amine moiety enhances the lipid-lowering effects.
-
-
The Phenyl Ring (R1): While compounds 4 and 5 are unsubstituted on the phenyl ring, the highly potent compound 17 possesses a fluorine atom at the para-position (4-fluoro). This indicates that electron-withdrawing substituents on the phenyl ring may be well-tolerated or even beneficial for activity, particularly for triglyceride reduction (Compound 17 had the strongest effect on triglycerides).
Future drug design efforts should focus on exploring a wider range of substituents at these two key positions to optimize potency and selectivity.
Conclusion and Future Directions
The 3-amino-2-methyl-1-phenylpropanone class of compounds represents a promising, albeit relatively underexplored, area for the development of new hypolipidemic agents. The foundational work has demonstrated their potential to potently lower both cholesterol and triglycerides through a mechanism that may involve the inhibition of HMG-CoA reductase and modulation of lipoprotein lipase. The favorable effects on lipoprotein profiles, particularly the increase in HDL-C, further underscore their therapeutic potential.
Future research should focus on:
-
Synthesis and screening of new analogs to further elucidate the SAR and optimize the pharmacological profile.
-
In-depth mechanistic studies to confirm the precise molecular targets and pathways affected by these compounds.
-
Pharmacokinetic and toxicological profiling of lead candidates to assess their drug-like properties and safety.
This guide provides a solid foundation for researchers to advance the study of this compelling class of molecules in the ongoing effort to combat hyperlipidemia and its associated cardiovascular risks.
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Assessing the Chemical Stability of 3-Amino-1-Propanol Blends: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the chemical stability of reagents is a cornerstone of reproducible and reliable results. 3-amino-1-propanol (3-AP), a versatile bifunctional molecule, finds application in diverse fields, from being a crucial component in CO2 capture technologies to acting as a molecular linker in pharmaceutical synthesis.[1][2][3] However, its inherent reactivity, stemming from the primary amine and hydroxyl groups, necessitates a thorough understanding of its stability profile. This guide provides an in-depth analysis of the chemical stability of 3-amino-1-propanol and its blends, offering a comparative perspective against common alternatives, supported by experimental data and established testing protocols.
The Chemical Profile of 3-Amino-1-Propanol: A Double-Edged Sword
3-amino-1-propanol (HOCH₂CH₂CH₂NH₂) is a colorless liquid possessing both a primary amine and a primary alcohol functional group.[2] This dual functionality makes it a valuable building block in organic synthesis, allowing for a range of chemical modifications. However, these same reactive sites are also susceptible to degradation under various conditions, impacting the purity, efficacy, and safety of the final product.
Under normal storage conditions, 3-amino-1-propanol is considered stable.[4] However, its stability can be compromised by several factors, including:
-
Thermal Stress: High temperatures can lead to thermal decomposition, generating corrosive vapors.[4] Conditions to avoid include direct sunlight, overheating, and open flames.[4]
-
Oxidation: The presence of oxygen, especially at elevated temperatures and in the presence of metal ions like iron, can significantly accelerate degradation.[1]
-
pH: The amino group is basic, and the molecule's stability can be influenced by the pH of the solution.
-
Incompatible Materials: Contact with strong oxidizing agents should be avoided.[1]
Degradation Pathways and Products of 3-Amino-1-Propanol
Understanding the potential degradation pathways is crucial for developing robust formulations and analytical methods. In the well-studied application of CO2 capture, the degradation of 3-AP, both alone and in blends, has been extensively investigated. The major degradation products identified in these systems include:
-
Ammonia
-
3-(methylamino)-1-propanol (methyl-AP)
-
N,N′-bis(3-hydroxypropyl)-urea (AP-urea)
-
Pyrrolidine
-
Formic acid (formate)
-
N-(3-hydroxypropyl)-glycine (HPGly)[1]
These products arise from complex reaction pathways involving both thermal and oxidative degradation mechanisms.
Comparative Stability Analysis: 3-AP vs. Alternatives
The choice of a bifunctional molecule like 3-AP often depends on its stability relative to other available options. Here, we compare the stability of 3-AP with common alternatives in various applications.
In CO2 Capture: A Balancing Act of Reactivity and Stability
In amine-based CO2 capture systems, 3-AP is often blended with other amines to optimize absorption capacity and kinetics. A common benchmark for comparison is monoethanolamine (MEA).
-
Thermal Stability: In the presence of CO2, blends containing 3-AP have been shown to be more stable than primary amines like MEA but less stable than tertiary amines like 1-(2-hydroxyethyl)pyrrolidine (1-(2HE)PRLD) alone.[1]
-
Oxidative Stability: At low oxygen concentrations and in the absence of metals, 3-AP exhibits stability similar to MEA.[1] However, under high oxygen concentrations and in the presence of iron, 3-AP demonstrates higher stability than MEA.[1]
Table 1: Comparative Stability of Amines in CO2 Capture Applications
| Amine/Blend | Thermal Stability (with CO2) | Oxidative Stability (High O₂, with Iron) | Key Degradation Products |
| 3-Amino-1-propanol (3-AP) | Moderate | Higher than MEA | Ammonia, methyl-AP, AP-urea, formate |
| Monoethanolamine (MEA) | Lower than 3-AP blends | Lower than 3-AP | Ammonia, various nitrogenous compounds |
| 1-(2HE)PRLD (tertiary amine) | High | Lower than without iron | Pyrrolidine |
| 3-AP / 1-(2HE)PRLD Blend | Higher than 3-AP alone | Dependent on promoter concentration | Complex mixture including products from both amines |
In Pharmaceutical Applications: The Critical Role of Purity
In pharmaceutical synthesis and drug delivery, 3-AP can be used as a linker to connect different molecular entities or as a basic buffer.[5] The stability of the linker is paramount to ensure the integrity of the final conjugate.
Alternatives to 3-AP in this context include other amino alcohols with varying chain lengths and steric hindrance, as well as non-amino alcohol linkers such as those based on peptides.
-
Amino Alcohol Alternatives: The stability of amino alcohols can be influenced by the proximity of the amine and hydroxyl groups. For instance, 1,2-amino alcohols are known to be cleaved by periodate oxidation, a reaction that is much slower for 1,3-amino alcohols like 3-AP.[6] This differential reactivity can be exploited for specific cleavage strategies but also highlights a potential instability.
-
Peptide Linkers: Peptide linkers offer a high degree of tunability in terms of their stability. Their degradation is typically mediated by enzymatic cleavage, which can be engineered for specific release at a target site. However, they can also be susceptible to hydrolysis, particularly at certain amino acid sequences.[7]
Table 2: Qualitative Stability Comparison of Linker Moieties
| Linker Type | Primary Degradation Mechanism | Key Stability Considerations |
| 3-Amino-1-propanol (1,3-amino alcohol) | Oxidation, Thermal Decomposition | Stable to periodate cleavage, sensitive to oxidation. |
| 1,2-Amino Alcohols (e.g., from Serine) | Periodate Oxidation, Hydrolysis | Can be intentionally cleaved, may have lower general stability.[6] |
| Peptide Linkers (e.g., Val-Cit) | Enzymatic Cleavage, Hydrolysis | Stability is sequence-dependent and can be tailored.[7][8] |
Experimental Protocols for Assessing Chemical Stability
To ensure the reliability of data, standardized and robust experimental protocols are essential. Forced degradation studies are a key component of this, designed to accelerate the degradation of a substance to identify potential degradation products and establish stability-indicating analytical methods.[9][10][11]
Forced Degradation (Stress Testing) Protocol
This protocol outlines a general approach for conducting forced degradation studies on 3-amino-1-propanol and its blends.
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of 3-AP or its blend in relevant solvents (e.g., water, organic solvents used in synthesis) at a known concentration.
-
Stress Conditions:
-
Acid and Base Hydrolysis: Treat the sample with 0.1 N HCl and 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[12]
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature, protected from light, for a set duration.[9][12]
-
Thermal Degradation: Store the solid compound or a solution in a controlled temperature oven at an elevated temperature (e.g., 70°C) for a specified time.[12]
-
Photostability: Expose the sample (solid and solution) to a light source according to ICH Q1B guidelines, with a dark control run in parallel.[12][13][14][15]
-
-
Analysis: At predetermined time points, withdraw aliquots, neutralize if necessary, and analyze using a stability-indicating HPLC method. LC-MS can be used for the identification of unknown degradation products.
Stability-Indicating HPLC Method
A validated HPLC method is crucial for accurately quantifying the parent compound and its degradation products.
-
Column: A reversed-phase column (e.g., C18) is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is often employed.
-
Detection: UV detection at a suitable wavelength. For compounds lacking a strong chromophore, derivatization may be necessary for detection by fluorescence or other means.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualization of Key Concepts
Degradation Pathway of 3-Amino-1-Propanol (Simplified)
Caption: Simplified degradation pathway of 3-amino-1-propanol under stress conditions.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the chemical stability of 3-amino-1-propanol.
Conclusion and Recommendations
The chemical stability of 3-amino-1-propanol is a multifaceted issue that is highly dependent on the specific application and environmental conditions. While generally stable under controlled storage, its susceptibility to thermal and oxidative degradation necessitates careful consideration during process development and formulation.
For applications in CO2 capture , blends of 3-AP with tertiary amines can offer a favorable balance of reactivity and stability. In pharmaceutical applications , the choice between 3-AP and its alternatives will depend on the specific requirements of the molecule, such as the need for a cleavable linker or enhanced stability in a particular formulation.
It is imperative for researchers to conduct thorough forced degradation studies to understand the stability profile of their specific 3-AP blend or formulation. The use of validated, stability-indicating analytical methods is essential for obtaining reliable data to ensure the quality, safety, and efficacy of the final product.
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Fytianos, G., Bosch, M., & Svendsen, H. F. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(50), 18439–18451. [Link]
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CD Formulation. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Amino-1-propanol. PubChem. [Link]
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Geoghegan, K. F., & Stroh, J. G. (1992). Site-directed conjugation of nonpeptide groups to peptides and proteins via periodate oxidation of a 2-amino alcohol. Application to modification at N-terminal serine. Bioconjugate chemistry, 3(2), 138–146. [Link]
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Sharma, K. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
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Q1 Scientific. (2017). Forced degradation studies for Drug Substances and Drug Products. [Link]
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Q1 Scientific. (2021). Photostability testing theory and practice. [Link]
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Newman, J., & Egan, R. W. (2013). Universal buffers for use in biochemistry and biophysical experiments. Current protocols in protein science, 72, 2.1.1–2.1.12. [Link]
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Ghasemabadi, A., Eghbalpour, F., & Ghasemabadi, A. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Current Organic Synthesis, 19(6), 614-627. [Link]
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Lebar, B., Zidar, M., Mravljak, J., Šink, R., Žula, A., & Pajk, S. (2024). Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. Acta Pharmaceutica, 74(3), 479-493. [Link]
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Reddy, P. V., & Reddy, K. R. (2014). Highly stereoselective syntheses of syn- and anti-1,2-amino alcohols. Journal of Chemical and Pharmaceutical Research, 6(5), 849-856. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Aminoazepan-2-one
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Aminoazepan-2-one, ensuring the protection of personnel, the environment, and the integrity of your institution.
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. While comprehensive toxicological data is not always available for every research chemical, the available Safety Data Sheets (SDS) and GHS classifications provide a clear directive for cautious handling.
GHS Hazard Classification:
Based on available data, this compound is classified with the following hazards[1][2]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
The causality behind these classifications lies in the chemical's structure: the amino group can impart basicity and irritant properties, while the lactam ring, a cyclic amide, can participate in various biological interactions.
Required Personal Protective Equipment (PPE):
A self-validating safety protocol begins with rigorous adherence to PPE standards. When handling this compound in any form—solid, solution, or as waste—the following PPE is mandatory[3]:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended, especially during waste handling and decontamination. |
| Body Protection | A chemical-resistant laboratory coat. |
| Respiratory Protection | All handling of solid -Aminoazepan-2-one should be conducted in a certified chemical fume hood to avoid dust formation and inhalation.[3] |
Waste Characterization and Regulatory Compliance
The cornerstone of proper chemical disposal is accurate waste characterization. In the United States, the primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[4]
Is this compound a Listed Hazardous Waste?
As of the latest review, this compound is not a specifically "listed" hazardous waste under RCRA (i.e., it does not appear on the F, K, P, or U lists)[5][6][7][8]. This means its classification as hazardous waste depends on whether it exhibits any of the four characteristics of hazardous waste.
Characteristic Hazardous Waste Evaluation:
-
Ignitability (D001): this compound is a stable solid with a high flash point and is not considered ignitable.
-
Corrosivity (D002): While it can cause skin and eye irritation, it is not a strong acid or base and is unlikely to meet the pH criteria for corrosivity.
-
Reactivity (D003): The compound is stable under normal conditions and does not exhibit explosive or water-reactive properties.[3]
-
Toxicity (D004-D043): This characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP). Without specific TCLP data, a conservative approach is required. Given that the compound is "harmful if swallowed" and may cause "long lasting harmful effects to aquatic life," it is prudent to manage it as a potentially toxic waste stream.[9]
The following diagram illustrates the decision-making process for characterizing this compound waste.
Caption: Decision workflow for hazardous waste characterization of this compound.
The Causality of Caution: Given the known hazards and the potential for ecotoxicity, the most trustworthy and compliant approach is to manage all this compound waste as hazardous waste . This ensures the highest level of safety and regulatory compliance, protecting both the individual and the institution.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation
-
Principle: The prevention of dangerous chemical reactions begins with proper segregation.
-
Procedure:
-
Designate a specific, clearly labeled waste container for "this compound and related contaminated materials."
-
Do NOT mix this waste with other waste streams, especially strong acids or strong oxidizing agents, to prevent potential exothermic reactions or the generation of hazardous byproducts.
-
Solid waste (e.g., contaminated gloves, weigh boats, pipette tips) should be collected separately from liquid waste.
-
Step 2: Containerization
-
Principle: Proper containment is essential to prevent leaks, spills, and exposure.
-
Procedure:
-
Use a sturdy, leak-proof container made of a material compatible with this compound (e.g., high-density polyethylene - HDPE). The original product container is often an excellent choice.
-
Ensure the container has a tightly sealing cap. Keep the container closed at all times except when adding waste.
-
For liquid waste, do not fill the container beyond 90% capacity to allow for expansion.
-
Step 3: Labeling
-
Principle: Accurate labeling is a critical component of OSHA's Hazard Communication Standard and ensures safe handling by all personnel, including those from your institution's Environmental Health and Safety (EHS) department.
-
Procedure:
-
Affix a hazardous waste label to the container as soon as the first piece of waste is added.
-
The label must include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
An accurate list of all constituents, including solvents and their approximate percentages.
-
The date accumulation started.
-
The relevant hazard warnings (e.g., "Irritant," "Harmful").
-
-
Step 4: Accumulation and Storage
-
Principle: Safe storage minimizes the risk of accidents and ensures compliance with accumulation time limits.
-
Procedure:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Store liquid waste containers in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.
-
Step 5: Final Disposal
-
Principle: The final disposal method must comply with all local, state, and federal regulations and should be handled by trained professionals.
-
Procedure:
-
Do NOT dispose of this compound down the drain. [3] Its potential for long-lasting harm to aquatic life makes this practice environmentally irresponsible and a violation of most institutional and municipal regulations.
-
Arrange for a pickup of the properly containerized and labeled waste with your institution's EHS department.
-
The EHS department will coordinate with a licensed chemical waste disposal facility for final treatment, which is typically controlled incineration with flue gas scrubbing .[3] This high-temperature process ensures the complete destruction of the organic molecule, and the scrubbing system neutralizes any harmful combustion byproducts like oxides of nitrogen.
-
Spill and Decontamination Procedures
Immediate Actions for a Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 1.
-
Containment: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[3] Avoid creating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
-
Cleanup: Once absorbed, carefully scoop the material into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. Rinse thoroughly. All cleaning materials (wipes, absorbents) must be disposed of as hazardous waste.
The Question of In-Laboratory Neutralization
While the in-laboratory neutralization of some chemical waste can be a viable practice, it should only be attempted with a validated, peer-reviewed procedure under the direct supervision of your institution's EHS department.
For lactams like this compound, hydrolysis (breaking the amide bond with water, often under acidic or basic conditions) could theoretically render the molecule less hazardous. However, without a specific, validated protocol for this compound, attempting such a procedure is not recommended . The potential for uncontrolled exothermic reactions, the production of unknown and potentially more hazardous byproducts, and the lack of a clear endpoint for the reaction present significant safety risks.
Expert Recommendation: Defer to professional disposal via incineration, which is the most reliable and safest method for the complete destruction of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, building trust in your laboratory's practices and ensuring that your valuable research does not come at the cost of safety or compliance.
References
-
LookChem. (n.d.). 3-Amino-2-azepanone Safety Data Sheets(SDS). Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
-
Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS. Retrieved from [Link]
-
PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
- ACT Team. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response. Retrieved from [Link]
-
PubChem. (n.d.). 2H-Azepin-2-one, 3-aminohexahydro-. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
- California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste.
-
U.S. Environmental Protection Agency. (n.d.). The ECOTOXicology Knowledgebase. Retrieved from [Link]
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U.S. Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
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- 4. epa.gov [epa.gov]
- 5. wku.edu [wku.edu]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
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- 8. epa.gov [epa.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Comprehensive Safety Protocol: Personal Protective Equipment for Handling 3-Aminoazepan-2-one
This guide provides essential, field-proven safety and logistical protocols for the handling of 3-Aminoazepan-2-one (CAS No: 671-42-1). As a cyclic amide derivative with potential applications in pharmaceutical development, its safe management in the laboratory is paramount. This document moves beyond a simple checklist to provide a framework of risk assessment, procedural guidance, and disposal strategy, ensuring the protection of researchers and the integrity of their work.
Foundational Hazard Assessment: Understanding the "Why"
Before any handling, a thorough understanding of the specific risks associated with this compound is critical. The imperative for rigorous PPE protocols stems directly from its classified hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several health risks.[1][2][3]
The primary hazards dictate the required layers of protection:
-
Acute Toxicity (Oral & Inhalation): The compound is harmful if swallowed or inhaled.[2][3] This necessitates robust respiratory protection when handling the solid form and stringent measures to prevent ingestion.
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3] This makes proper glove selection and body protection non-negotiable.
-
Serious Eye Irritation: The chemical can cause significant eye irritation, mandating the use of sealed eye protection.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust may lead to respiratory irritation, reinforcing the need for either localized exhaust ventilation or personal respiratory equipment.[1]
| Hazard Classification | GHS Category | Implication for PPE Protocol |
| Acute Toxicity, Oral | Category 4 | Prevent hand-to-mouth contact; gloves are essential. |
| Acute Toxicity, Inhalation | Category 4 | Avoid dust formation; use fume hood or respirator.[4] |
| Skin Corrosion/Irritation | Category 2 | Avoid all skin contact; requires appropriate gloves and lab coat.[4] |
| Serious Eye Damage/Irritation | Category 2 | Requires protective eyewear to prevent splashes and dust entry. |
| Specific target organ toxicity — single exposure | Category 3 (Respiratory tract irritation) | Mandates handling in a well-ventilated area and use of respiratory protection.[1][4] |
Core PPE Protocol: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the quantities of material being handled. The following constitutes the baseline for all work with this compound.
Eye and Face Protection
Due to the serious eye irritation risk, protection must be comprehensive.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all tasks, including simple solution transfers.
-
Recommended for Splash/Dust Hazard: When handling the powder, preparing stock solutions, or performing reactions, chemical splash goggles are required. For larger volumes (>100 mL), a full face shield should be worn over safety glasses or goggles to protect against splashes.[5][6]
Hand Protection
Hands are the most likely point of direct contact. Glove selection is therefore a critical control point.
-
Glove Type: Chemically resistant nitrile gloves are the standard recommendation. Always consult a glove manufacturer's compatibility chart for specific breakthrough times if available.
-
Inspection and Technique: Before every use, gloves must be inspected for any signs of degradation or perforation.[4] Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4] Contaminated gloves must be disposed of immediately as chemical waste.
Body Protection
A barrier between the body and the chemical is essential to prevent skin contact from spills or splashes.
-
Standard Use: A flame-resistant lab coat, fully buttoned, must be worn at all times in the laboratory where the chemical is handled.
-
High-Risk Operations: For tasks involving larger quantities or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is required.
Respiratory Protection
Given the inhalation and respiratory irritation hazards, controlling airborne particulates is crucial.
-
Engineering Controls (Primary): All weighing and handling of solid this compound should be performed in a certified chemical fume hood to minimize dust inhalation.[4]
-
Personal Protection (Secondary): In the absence of a fume hood or during spill cleanup, a NIOSH-approved respirator is mandatory. A particulate respirator (e.g., N95, P100) is suitable for the solid form.
Integrated Workflow: From Receipt to Disposal
This section provides a step-by-step guide for a common laboratory task, integrating the PPE protocols described above.
Workflow: Weighing Solid this compound and Preparing a Solution
-
Preparation: Before retrieving the chemical, don all required PPE: a lab coat, nitrile gloves, and chemical splash goggles. Ensure the chemical fume hood is on and operating correctly.
-
Staging: Place a weigh boat, spatula, and a sealable container for the final solution inside the fume hood.
-
Handling: Retrieve the stock container of this compound. Open it only inside the fume hood.
-
Weighing: Carefully transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust. Close the primary stock container immediately after dispensing.
-
Dissolution: Transfer the weighed solid into the final container. Slowly add the solvent, keeping the container within the fume hood. Cap and mix as required.
-
Cleanup: Clean the spatula and work surface within the fume hood. Dispose of the weigh boat and any contaminated wipes as solid chemical waste.
-
Doffing PPE: Once the procedure is complete and the area is clean, remove PPE in the correct order: first gloves, then goggles, and finally the lab coat. Wash hands thoroughly with soap and water.
Emergency and Disposal Procedures
Spill Response Protocol
A chemical spill requires an immediate and controlled response.
Caption: Spill response workflow for this compound.
PPE and Chemical Waste Disposal
Proper disposal is the final step in the safe handling lifecycle.
-
Contaminated PPE: All disposable PPE that has come into contact with this compound, such as gloves, weigh boats, and wipes, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused chemical and solutions containing this compound must be disposed of according to institutional and local environmental regulations. Never dispose of this chemical down the drain.
Quick Reference: PPE Selection Matrix
The following diagram provides a decision-making framework for selecting appropriate PPE based on the planned laboratory task.
Caption: Decision tree for selecting task-appropriate PPE.
References
-
3-Amino-2-azepanone Safety Data Sheet . LookChem.
-
This compound hydrochloride PubChem Entry . National Center for Biotechnology Information.
-
2H-Azepin-2-one, 3-aminohexahydro- PubChem Entry . National Center for Biotechnology Information.
-
This compound Safety Data Sheet . Echemi.
-
This compound Product Page . Sigma-Aldrich.
-
Personal Protective Equipment Overview . U.S. Environmental Protection Agency (EPA).
-
Types of PPE for Hazardous Chemicals . Hazmat School.
-
General Chemical Handling Safety . Good Day's Work.
-
Guide to Safe Handling and Storage . Benchchem.
Sources
- 1. This compound hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2H-Azepin-2-one, 3-aminohexahydro- | C6H12N2O | CID 102463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. lookchem.com [lookchem.com]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
